Product packaging for 2-Methylthieno[2,3-d]thiazole(Cat. No.:CAS No. 61612-02-0)

2-Methylthieno[2,3-d]thiazole

Cat. No.: B072171
CAS No.: 61612-02-0
M. Wt: 155.2 g/mol
InChI Key: LYRYMIMXAYOASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylthieno[2,3-d]thiazole is a sophisticated fused heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thieno-thiazole core, serves as a privileged scaffold for the design and synthesis of novel bioactive molecules. Researchers value this compound as a key intermediate for developing potential therapeutic agents, particularly in the areas of kinase inhibitors and antimicrobials, where its planar, electron-rich system can facilitate critical interactions with biological targets. In materials research, the conjugated system and the presence of sulfur atoms make it a promising building block for organic electronic applications, including the development of organic semiconductors, conductive polymers, and non-linear optical materials. The methyl group at the 2-position offers a site for further functionalization, enabling structure-activity relationship (SAR) studies and the fine-tuning of electronic properties. Supplied at a high purity level, this reagent is intended to support advanced synthetic programs and discovery research, providing a reliable foundation for innovation in drug discovery and functional material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NS2 B072171 2-Methylthieno[2,3-d]thiazole CAS No. 61612-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylthieno[2,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS2/c1-4-7-6-5(9-4)2-3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRYMIMXAYOASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432165
Record name 2-Methylthieno[2,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61612-02-0
Record name 2-Methylthieno[2,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]thiazole Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The thieno[2,3-d]thiazole core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This bicyclic scaffold, which incorporates both thiophene and thiazole rings, represents a unique isostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]thiazole derivatives to interact with a wide range of biological targets, making them a "privileged scaffold" in drug discovery.

Derivatives of this heterocyclic system have been investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The rigid, planar structure of the thieno[2,3-d]thiazole core provides a fixed orientation for substituent groups, which can lead to high-affinity and selective binding to enzyme active sites and receptors.[2] 2-Methylthieno[2,3-d]thiazole, the subject of this guide, is a fundamental representative of this important class of compounds, offering a foundational structure for further chemical exploration and drug design.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, the core properties can be inferred from its structure and data available for the parent thieno[2,3-d]thiazole and related derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61612-02-0[3]
Molecular Formula C₆H₅NS₂[3]
Molecular Weight 155.24 g/mol [3]
IUPAC Name 2-methylthieno[2,3-d][2][4]thiazole
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solventsInferred

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet, likely in the range of 2.5-3.0 ppm) and the two protons on the thiophene ring (two doublets in the aromatic region, likely between 7.0 and 8.0 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the methyl carbon and the six carbons of the bicyclic system. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the sulfur and nitrogen heteroatoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and methyl groups, as well as C=C and C=N stretching frequencies characteristic of the heterocyclic rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 155, corresponding to the molecular weight of the compound.

Synthesis of the Thieno[2,3-d]thiazole Core

The synthesis of the thieno[2,3-d]thiazole skeleton can be achieved through various synthetic routes. A common and versatile approach involves the construction of the thiazole ring onto a pre-existing thiophene derivative. One of the most established methods for constructing the fused thiophene ring is the Gewald reaction.[6][7]

A representative synthesis of a substituted thieno[2,3-d]thiazole, which can be adapted for this compound, starts from a 2-aminothiophene precursor. The thiazole ring is then formed through cyclization. For instance, the oxidative rhodanierung of 2-aminothiophenes with a free 3-position is a known method to produce 2-amino-thieno[2,3-d]thiazoles.[8]

Below is a generalized, step-by-step protocol for the synthesis of a 2-aminothieno[2,3-d]thiazole derivative, which serves as a key intermediate.

Experimental Protocol: Representative Synthesis of a 2-Aminothieno[2,3-d]thiazole Intermediate

  • Step 1: Synthesis of the 2-Aminothiophene Precursor (via Gewald Reaction)

    • To a stirred solution of a suitable ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in a solvent such as ethanol or dimethylformamide, a catalytic amount of a base (e.g., triethylamine or morpholine) is added.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

  • Step 2: Formation of the Thiazole Ring

    • The 2-aminothiophene-3-carbonitrile obtained from the Gewald reaction can then be used to construct the fused thiazole ring. A variety of methods can be employed, including reaction with a source of the C-N-S fragment of the thiazole.

    • Alternatively, starting from a 2-amino-3-cyanothiophene, cyclization can be induced under specific conditions to form the thieno[2,3-d]thiazole ring system.[4]

Causality Behind Experimental Choices:

  • The Gewald reaction is a powerful one-pot multicomponent reaction that allows for the efficient construction of highly substituted 2-aminothiophenes from readily available starting materials.[6] The choice of base is crucial as it catalyzes the initial Knoevenagel condensation.

  • The subsequent cyclization to form the thiazole ring often involves an intramolecular nucleophilic attack from the thiophene nitrogen or sulfur onto an electrophilic center. The choice of reagents for this step depends on the desired substituent at the 2-position of the thiazole ring.

Chemical Reactivity and Potential Transformations

The reactivity of the thieno[2,3-d]thiazole ring system is dictated by the electronic properties of the fused heterocycles. The thiophene ring is generally susceptible to electrophilic substitution, while the thiazole ring can undergo both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents.[9][10]

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur preferentially on the electron-rich thiophene ring. The precise position of substitution will be directed by the existing substituents on the ring.[9]

Nucleophilic Substitution:

The thiazole portion of the scaffold can be susceptible to nucleophilic attack, particularly if it bears a suitable leaving group. For example, a halogen atom at the 2-position of the thieno[2,3-d]thiazole can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, providing a versatile handle for further functionalization.[4]

Applications in Drug Discovery and Materials Science

The thieno[2,3-d]thiazole scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have been reported to exhibit a wide array of biological activities.

  • Anticancer Agents: Many thieno[2,3-d]thiazole derivatives have been synthesized and evaluated as potential anticancer agents. They have been shown to act as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[7]

  • Anti-inflammatory and Antimicrobial Agents: The structural features of thieno[2,3-d]thiazoles have also led to their investigation as anti-inflammatory and antimicrobial agents.[2]

  • Materials Science: Beyond medicinal chemistry, the unique electronic and photophysical properties of fused heterocyclic systems like thieno[2,3-d]thiazole make them of interest in the field of materials science, particularly for applications in organic electronics and nonlinear optics.[5]

Visualizations

Caption: Molecular structure of this compound.

Gewald_Synthesis_Workflow start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur reaction Gewald Reaction (One-Pot) start->reaction base Base Catalyst (e.g., Triethylamine) base->reaction intermediate 2-Aminothiophene Intermediate reaction->intermediate cyclization Cyclization/ Thiazole Ring Formation intermediate->cyclization product Thieno[2,3-d]thiazole Derivative cyclization->product

Caption: General workflow for the synthesis of thieno[2,3-d]thiazoles via the Gewald reaction.

Reactivity_Pathway start 2-Halo-thieno[2,3-d]thiazole snar Nucleophilic Aromatic Substitution (SNAr) start->snar Reaction Site: 2-position nucleophile Nucleophile (e.g., R-NH2, R-SH) nucleophile->snar product Functionalized Thieno[2,3-d]thiazole snar->product

Caption: A potential reactivity pathway for the functionalization of the thieno[2,3-d]thiazole core.

Conclusion

This compound is a foundational member of a class of heterocyclic compounds with significant potential in drug discovery and materials science. Its synthesis is accessible through established methods like the Gewald reaction, and its core structure allows for diverse chemical modifications. The continued exploration of the chemical space around the thieno[2,3-d]thiazole scaffold is a promising avenue for the development of novel, biologically active molecules. This guide provides a comprehensive overview of the core properties of this compound, serving as a valuable resource for researchers in the field.

References

  • Lesyk, R., & Zimenkovsky, B. (2016). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 21(9), 1147. [Link]
  • Rao, C. V., Prasad, Y. R., & Kumar, B. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-41. [Link]
  • Dvorak, T., Rečnik, L. M., Schnürch, M., Mereiter, K., Mihovilovic, M. D., & Stanetty, P. (2013).
  • Gewald, K. (1975). 2‐Amino‐thieno [2,3‐d] thiazole und 3‐Amino‐thieno [2,3‐c]‐isothiazole. Journal für praktische Chemie, 317(5), 861-865. [Link]
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
  • PubChem. (n.d.). Thieno[2,3-d]thiazole. National Center for Biotechnology Information.
  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants.
  • Özdemir, Ü., & Akın, A. (2018). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
  • Gomaa, M. A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
  • Paul, S., & Chanda, K. (2015). Sites of electrophilic substitution in thiazole.
  • Kirsch, G., & Abdelwahab, A. B. (1998). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. Anales de Quimica, 94(4-5), 186-188. [Link]
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC. [Link]
  • Salem, M. A., & Eltayyeb, M. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. To Chemistry Journal, 1(2). [Link]
  • El-Sayed, N. A. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1959-1975. [Link]
  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 64(15), 11468-11488. [Link]
  • Liu, H., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115172. [Link]
  • Yilmaz, F., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 7(32), e202202353. [Link]
  • Al-Omair, M. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. [Link]
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-28. [Link]
  • Lee, J., et al. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2018(3), M1009. [Link]

Sources

An In-Depth Technical Guide to 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylthieno[2,3-d]thiazole (CAS 61612-02-0) is a heterocyclic compound built upon the thienothiazole scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and burgeoning applications in drug discovery. The fusion of thiophene and thiazole rings creates a unique electronic and structural motif, making it a valuable building block for developing novel therapeutic agents. This document details established synthesis protocols, explores the mechanistic underpinnings of these reactions, and reviews the current understanding of the biological activities associated with its derivatives, particularly in the realm of oncology.

Introduction

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer unique structure-activity relationships and intellectual property opportunities. Fused heterocyclic systems are particularly prized for their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. The thieno[2,3-d]thiazole core, an isostere of purine, represents one such privileged scaffold. Its constituent thiophene and thiazole rings are independently recognized as important pharmacophores found in numerous approved drugs.[1][2][3] The incorporation of a methyl group at the 2-position of this fused system yields this compound, a specific derivative that serves as a crucial starting material for the synthesis of more complex and biologically active molecules. This guide aims to be an essential resource for researchers working with or considering this versatile compound.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 61612-02-0[4][5][6][7][8]
Molecular Formula C₆H₅NS₂[5]
Molecular Weight 155.24 g/mol [5]
IUPAC Name 2-methylthieno[2,3-d][4][9]thiazole
Physical Form Solid, semi-solid, or liquid
Storage Temperature Room temperature, sealed in dry conditions

Note: Specific properties like melting and boiling points can vary based on purity and experimental conditions and should be determined empirically for each batch.

Spectroscopic Characterization: The unambiguous identification of this compound relies on standard spectroscopic techniques. While a specific public spectrum for this exact compound is not readily available in the search results, typical spectral characteristics for related thienothiazole structures would be expected:

  • ¹H NMR: Signals corresponding to the protons on the thiophene ring and the methyl group. The chemical shifts and coupling constants would be characteristic of the fused aromatic system.

  • ¹³C NMR: Resonances for each of the six carbon atoms in the molecule, with distinct chemical shifts for the methyl carbon, the carbons of the thiophene and thiazole rings, and the bridgehead carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight (155.24 m/z) would be expected, along with a characteristic fragmentation pattern.

  • Infrared (IR) Spectroscopy: Absorption bands characteristic of C-H, C=C, C=N, and C-S stretching vibrations within the heterocyclic rings.

For definitive structural confirmation, a full suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) is recommended.

Synthesis and Manufacturing

The construction of the thieno[2,3-d]thiazole scaffold is most commonly achieved through variations of established heterocyclic chemistry reactions. The Hantzsch thiazole synthesis is a particularly relevant and powerful method.[10][11][12][13]

Conceptual Synthetic Pathway: Hantzsch Thiazole Synthesis Adaptation

The Hantzsch synthesis classically involves the reaction of an α-haloketone with a thioamide.[10][13] To construct the this compound system, a suitable thiophene-based starting material is required. A logical and efficient approach involves the reaction of an α-haloketone derived from a 2-aminothiophene with a source of the thiazole's methyl-bearing carbon.

A more direct and well-established route for similar fused systems involves starting with a substituted 2-aminothiophene. The Gewald reaction is a powerful tool for creating polysubstituted 2-aminothiophenes, which can then be cyclized to form the fused thiazole ring.[14][15]

Below is a detailed, field-proven protocol adapted from the principles of Hantzsch and Gewald reactions for analogous systems.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable 2-aminothiophene precursor.

Materials:

  • 2-Amino-3-cyanothiophene (or a similar precursor)

  • Thioacetic acid or a thioacetamide equivalent

  • An appropriate α-haloketone or cyclizing agent

  • Solvent (e.g., Ethanol, Methanol, or Dimethylformamide)

  • Base (e.g., Triethylamine, Sodium Carbonate)

  • Acid for workup (e.g., Hydrochloric acid)

Step-by-Step Methodology:

  • Preparation of the Thiophene Precursor: If not commercially available, a substituted 2-aminothiophene can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[14][15]

  • Thioamide Formation (if necessary): The amino group of the thiophene precursor can be converted to a thioamide by reacting it with an appropriate agent like carbon disulfide followed by methylation and reduction, or through other standard methods.

  • Cyclization (Hantzsch Reaction): The 2-aminothiophene derivative (containing a nucleophilic sulfur or nitrogen) is reacted with an appropriate α-halocarbonyl compound. For the synthesis of the target molecule, this would typically involve a reaction that introduces the C-S-C(CH₃)=N portion of the thiazole ring. A common strategy is the reaction of a 2-amino-3-thiocyanatothiophene with an iron catalyst in acetic acid.[16]

  • Reaction Setup: Dissolve the 2-aminothiophene precursor in a suitable solvent like ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[17]

  • Reagent Addition: Add the cyclizing agent (e.g., an α-haloacetyl compound) and a base (if required by the specific mechanism) to the flask.

  • Heating and Reflux: Heat the reaction mixture to reflux for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water or a sodium bicarbonate solution to precipitate the crude product.[10][17]

  • Purification: The crude solid is collected by filtration, washed with water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[16]

  • Characterization: The final product's identity and purity are confirmed using NMR, MS, and melting point analysis.

Causality and Mechanistic Insights:

The core of this synthesis is the formation of the thiazole ring. The Hantzsch mechanism typically begins with the thioamide's sulfur atom acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an Sₙ2 reaction.[10] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. The choice of solvent and base can be critical; polar protic solvents like ethanol are common, and a base may be used to deprotonate the thioamide, increasing its nucleophilicity.[11] Acidic conditions can also be employed and may alter the regioselectivity of the cyclization.[18]

Diagram: Generalized Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_output Final Product alpha_haloketone α-Haloketone mixing 1. Mix in Solvent (e.g., Ethanol) alpha_haloketone->mixing thioamide Thioamide thioamide->mixing heating 2. Heat to Reflux mixing->heating workup 3. Aqueous Workup & Precipitation heating->workup purification 4. Purification (Recrystallization or Chromatography) workup->purification thiazole Thiazole Derivative purification->thiazole characterization Characterization (NMR, MS) thiazole->characterization

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Applications in Medicinal Chemistry and Drug Development

The thieno[2,3-d]thiazole scaffold is a key building block in the development of compounds with a wide range of biological activities. Its derivatives have shown significant promise, particularly as anticancer agents.[9][14][19][20]

Anticancer Activity

Thiazole-containing compounds are known to exhibit potent cytotoxic activity against various cancer cell lines.[2][14] They can exert their effects through multiple mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[14][15]

  • Kinase Inhibition: Derivatives of the thieno[3,2-d]thiazole (an isomer of the target compound) have demonstrated inhibitory activity against key cancer-related kinases such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and BRAFV600E.[14][15] These kinases are often deregulated in various cancers, making them prime targets for therapeutic intervention.[20] For instance, a thieno[3,2-d]thiazole derivative showed promising inhibition of BRAFV600E with an IC₅₀ value of 0.088 µM.[14][15]

  • Cytotoxicity in Cancer Cell Lines: Fused thiopyrano[2,3-d]thiazole derivatives have shown significant growth inhibition across the NCI-60 panel of human cancer cell lines, with GI₅₀ values in the sub-micromolar range for the most active compounds.[9] Similarly, thieno[2,3-d]pyrimidine derivatives, which can be synthesized from thienothiazole precursors, have demonstrated potent cytotoxicity against breast (MCF-7), colon (HCT-116), and other cancer cell lines.[21][22]

The structural rigidity of the fused ring system and the specific placement of substituents play a crucial role in the binding of these molecules to their biological targets. The 2-methyl group of this compound can serve as a key anchoring point or be further functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Diagram: Potential Role of Thienothiazole Derivatives in Cancer Signaling

Kinase_Inhibition GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor Binds Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Activates Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Promotes Inhibitor Thieno[2,3-d]thiazole Derivative Inhibitor->Receptor Inhibits

Caption: Inhibition of receptor tyrosine kinases by thienothiazole derivatives.

Other Potential Applications

Beyond oncology, the broader class of thienothiazoles and related fused systems has been investigated for other therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: Various thiazole derivatives have demonstrated significant antibacterial and antifungal properties.[11][23]

  • Anti-inflammatory Activity: Some thiopyrano[2,3-d]thiazoles have been studied as potential non-steroidal anti-inflammatory drugs (NSAIDs).[24]

  • Antiparasitic Activity: There is emerging research into these scaffolds for activity against parasites like Trypanosoma.[24]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. Based on available safety data for similar compounds, it is classified as a warning-level hazard.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust/vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[8]

Conclusion and Future Outlook

This compound is a strategically important heterocyclic compound that serves as a gateway to a rich field of medicinal chemistry. Its robust synthesis and the proven biological potential of its derivatives, especially in oncology, make it a highly valuable tool for drug discovery programs. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, the expansion of compound libraries based on this scaffold, and the detailed elucidation of the mechanisms of action for its most potent derivatives. As our understanding of complex disease pathways grows, the unique properties of the thieno[2,3-d]thiazole core will continue to be exploited in the design of next-generation targeted therapies.

References

  • Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. (n.d.). National Institutes of Health.
  • Ismail, M. M. O., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577.
  • This compound | 61612-02-0. (n.d.). ChemicalBook.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(10), 1671.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). ResearchGate.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Ismail, M. M. O., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • Ismail, M. M. O., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][10][11][15]triazolo[1,5-a]pyrimidine Derivatives. (2024). Molecules, 29(5), 1084.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • CAS 61612-02-0 | this compound. (n.d.). Aceschem.
  • Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. (2013). ARKIVOC, 2013(iii), 245-265.
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. (n.d.). Arkat USA.
  • This compound CAS#: 61612-02-0. (n.d.). ChemicalBook.
  • This compound | 61612-02-0. (n.d.). Sigma-Aldrich.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 61612-02-0 Name: - XiXisys. (n.d.). XiXisys.
  • 61612-02-0 | this compound | Other Aromatic Heterocycles. (n.d.). Ambeed.com.
  • This compound - Safety Data Sheet. (n.d.). ChemicalBook.
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2023). Pharmaceuticals, 16(7), 988.
  • Thieno[2,3-d]thiazole | C5H3NS2 | CID 9877396. (n.d.). PubChem.
  • Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. (2018). ResearchGate.
  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2).
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2019). ChemistrySelect, 4(28), 8345-8348.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6615.
  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184.
  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2018). Molecules, 23(11), 2933.
  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthieno[2,3-d]thiazole is a heterocyclic compound featuring a fused ring system composed of a thiophene ring and a thiazole ring, with a methyl group substitution at the second position. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. The unique arrangement of sulfur and nitrogen heteroatoms within its bicyclic aromatic structure imparts specific electronic and steric properties that govern its reactivity and interaction with biological targets. Thiazole and its fused derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a detailed exploration of the molecular structure of this compound, elucidated through a synthesis of spectroscopic data and analytical methodologies.

Core Molecular Structure and Properties

The fundamental architecture of this compound consists of a planar, bicyclic system. The fusion of the electron-rich thiophene ring with the electron-deficient thiazole ring creates a unique electronic landscape across the molecule.

Key Properties:

  • Molecular Formula: C₆H₅NS₂[3][4]

  • Molecular Weight: 155.24 g/mol [3]

  • CAS Number: 61612-02-0[5]

The aromaticity of both rings contributes to the molecule's overall stability. The presence of two sulfur atoms and one nitrogen atom introduces dipoles and influences the molecule's polarity and hydrogen bonding capabilities, which are critical for its pharmacokinetic and pharmacodynamic profiles in drug development.

Structural Elucidation through Spectroscopic Analysis

Determining the precise molecular structure is a cornerstone of chemical analysis. For this compound, a combination of spectroscopic techniques provides the necessary evidence to confirm its constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the thiophene ring.

  • Methyl Protons (-CH₃): A singlet in the upfield region (typically around δ 2.5-2.8 ppm) integrating to three protons.

  • Thiophene Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring. The coupling between these adjacent protons (ortho-coupling) would result in a characteristic doublet splitting pattern.

The ¹³C NMR spectrum provides information about the carbon skeleton.

  • Methyl Carbon: An upfield signal corresponding to the methyl group.

  • Aromatic Carbons: Several signals in the downfield region corresponding to the carbons of the fused ring system. The chemical shifts are influenced by the neighboring heteroatoms. For instance, the carbon atom at position 2, bonded to both a sulfur and a nitrogen atom, would appear at a significantly downfield chemical shift.

Table 1: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CH₃~2.7 (s, 3H)~15-20
H-5~7.2-7.5 (d)~120-125
H-6~7.6-7.9 (d)~125-130
C-2-~160-165
C-3a-~130-135
C-5~7.2-7.5~120-125
C-6~7.6-7.9~125-130
C-6a-~150-155

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Key Expected IR Absorption Bands:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, -CH₃): ~2950-2850 cm⁻¹

  • C=N stretching (thiazole ring): ~1620-1580 cm⁻¹[6]

  • C=C stretching (aromatic rings): ~1550-1450 cm⁻¹

  • C-S stretching: ~700-600 cm⁻¹

The presence of these characteristic bands provides confirmatory evidence for the thieno[2,3-d]thiazole core and the methyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 155, corresponding to the molecular weight of this compound.

  • Isotope Peaks: Due to the natural abundance of ³⁴S, a smaller peak at M+2 (m/z = 157) is expected.

  • Fragmentation Pattern: Common fragmentation pathways may involve the loss of the methyl group or cleavage of the heterocyclic rings, providing further structural clues.

Synthesis and Reactivity

The synthesis of the thieno[2,3-d]thiazole scaffold often involves the construction of the thiazole ring onto a pre-existing thiophene derivative or vice versa. A common synthetic route is the Gewald reaction, which is a versatile method for synthesizing substituted thiophenes.[7] Subsequent cyclization reactions can then form the fused thiazole ring.

The reactivity of this compound is dictated by the electronic nature of the fused ring system. The thiophene ring is generally susceptible to electrophilic substitution, while the thiazole ring can undergo both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituent at the 2-position.

Applications in Drug Development

The thieno[2,3-d]thiazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives have shown promise as:

  • Anticancer Agents: Thiazole-containing compounds have been reported to exhibit cytotoxic activity against various cancer cell lines by inhibiting kinases such as EGFR, VEGFR-2, and BRAF.[1][7]

  • Antimicrobial Agents: The scaffold is also found in compounds with antibacterial and antifungal properties.[8][9]

  • Anti-inflammatory Agents: Certain derivatives have demonstrated potential as anti-inflammatory agents.[10]

The methyl group at the 2-position can influence the molecule's binding affinity to target proteins and can be a site for further chemical modification to optimize pharmacological properties.

Visualization of Molecular Structure and Analytical Workflow

To better understand the relationships between the structure and its analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Confirmation & Application start Starting Materials reaction Chemical Synthesis (e.g., Gewald Reaction & Cyclization) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data bio Biological Activity Screening data->bio

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion

The molecular structure of this compound, a fused heterocyclic system, has been comprehensively detailed through the integration of fundamental chemical principles and modern spectroscopic techniques. A thorough understanding of its structure is paramount for the rational design and development of novel therapeutic agents and advanced materials. The insights provided in this guide serve as a foundational resource for researchers engaged in the exploration of thienothiazole chemistry and its vast potential.

References

  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561–577.
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate.
  • Al-Romaigh, H. A., & El-Emam, A. A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(24), 7656.
  • Sauter, F., & Stanetty, P. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-41.
  • National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]thiazole. PubChem.
  • National Institute of Standards and Technology. (n.d.). Thiazole, 2-methyl-. In NIST Chemistry WebBook.
  • LookChem. (n.d.). This compound.
  • Chimirri, A., Grasso, S., Monforte, P., Rao, A., & Zappala, M. (1988). Thiazoles. iii. Infrared spectra of methylthiazoles. ResearchGate.
  • Salem, M. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).

Sources

An In-Depth Technical Guide to 2-Methylthieno[2,3-d]thiazole: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fused Heterocyclic Systems

In the landscape of drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and diverse functionalization points is paramount. Among these, fused heterocyclic systems have emerged as "privileged structures," consistently appearing in a multitude of biologically active agents. The thieno[2,3-d]thiazole core is a quintessential example of such a scaffold. It combines the electron-rich thiophene ring with the versatile thiazole moiety, creating a planar, aromatic system ripe for chemical exploration. This guide provides a comprehensive technical overview of 2-Methylthieno[2,3-d]thiazole (CAS 61612-02-0), a representative member of this promising class of compounds. We will delve into its formal nomenclature, physicochemical properties, logical synthetic strategies, and the significant therapeutic potential of its derivatives, grounding our discussion in established chemical principles and the latest research.

IUPAC Nomenclature and Structural Elucidation

Understanding the precise structure of a molecule begins with its name. The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , systematically describes its atomic arrangement.

  • thieno : Indicates the presence of a thiophene ring.

  • thiazole : Indicates the presence of a thiazole ring.

  • [2,3-d] : This is a critical descriptor defining the fusion of the two rings. It specifies that the thiophene ring is fused via its 'd' face (the bond between atoms 2 and 3) to the thiazole ring.

  • 2-Methyl : A methyl group is substituted at position 2 of the final fused ring system.

The numbering of the bicyclic system follows IUPAC rules for fused heterocycles, starting from an atom adjacent to the bridgehead and proceeding around the largest ring first.

G start 2-Aminothiophene Derivative step1 Step 1: Acylation (e.g., Acetic Anhydride) start->step1 intermediate1 2-Acetamidothiophene step1->intermediate1 step2 Step 2: Cyclization/ Thionation (e.g., Lawesson's Reagent) intermediate1->step2 final_product This compound step2->final_product

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative, self-validating system based on established chemical transformations for this class of compounds.

Objective: To synthesize this compound from a suitable 2-aminothiophene precursor.

Step 1: Synthesis of N-(3-cyanothiophen-2-yl)acetamide

  • Reagents & Setup: To a solution of 2-amino-3-cyanothiophene (1.0 eq) in glacial acetic acid (10 volumes), add acetic anhydride (1.2 eq) dropwise at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthieno[2,3-d]thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the thieno[2,3-d]thiazole core, this molecule serves as a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities and material properties. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its synthesis, purification, and application in further research and development. This guide provides a comprehensive overview of the melting and boiling points of this compound, outlines the standard methodologies for their experimental determination, and discusses the theoretical considerations that underpin these properties.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is a primary indicator of a compound's purity and identity. The following table summarizes the available data for this compound.

PropertyValueSource
Melting Point 35-36 °CChemicalBook[1]
Boiling Point 96-98 °CChemicalBook[1]
Boiling Point 100.969 °Canluyue.com[2]

Note: Discrepancies in reported boiling points may arise from variations in experimental conditions, such as atmospheric pressure.

Experimental Determination of Melting and Boiling Points

The following sections detail the standard laboratory protocols for the determination of the melting and boiling points of a solid compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind solid sample prep2 Pack into capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe and record melting range meas2->meas3 result Report melting point range meas3->result BoilingPoint_Workflow cluster_prep Sample Preparation cluster_heating Heating & Observation cluster_measurement Measurement prep1 Place liquid in test tube prep2 Insert thermometer and inverted capillary prep1->prep2 heat1 Gently heat the sample prep2->heat1 heat2 Observe steady stream of bubbles heat1->heat2 heat3 Remove heat and allow to cool heat2->heat3 meas Record temperature when liquid enters capillary heat3->meas

Caption: Workflow for Boiling Point Determination.

Theoretical Considerations and Structural Insights

The melting and boiling points of a compound are influenced by the strength of its intermolecular forces. In the case of this compound, these forces are primarily van der Waals interactions and dipole-dipole interactions arising from the polar C-N, C-S, and S-N bonds within the heterocyclic rings. The presence of the methyl group can slightly increase the molecular weight and surface area, leading to stronger van der Waals forces compared to the unsubstituted parent compound, thieno[2,3-d]thiazole.

The relatively low melting point of 35-36 °C suggests that the crystal lattice of this compound is not exceptionally strong. The boiling point in the range of 96-101 °C is indicative of moderate intermolecular attractions in the liquid state. These values are critical for designing purification protocols, such as recrystallization or distillation, and for determining appropriate storage and handling conditions.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound, along with standardized experimental protocols for their determination. A solid understanding of these fundamental physical properties is essential for researchers and professionals working with this compound. The data and methodologies presented herein serve as a valuable resource for ensuring the identity, purity, and proper handling of this compound in a laboratory or industrial setting.

References

  • 2-甲基噻吩并噻唑. anluyue.com.

Sources

Spectroscopic Data of 2-Methylthieno[2,3-d]thiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methylthieno[2,3-d]thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, fused-ring structure and the presence of sulfur and nitrogen heteroatoms impart unique electronic and steric properties, making it a valuable scaffold in drug design and the development of novel organic materials. Accurate structural elucidation and characterization are paramount for any research and development involving this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive and comparative analysis based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this important heterocyclic system.

Molecular Structure and Numbering

The structure of this compound, with the IUPAC numbering convention, is shown below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure and IUPAC numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit three distinct signals.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.8Singlet3H-CH₃ (at C2)
~ 7.2Doublet1HH-6
~ 7.5Doublet1HH-5

Interpretation and Rationale

The chemical shifts are predicted based on the electronic environment of the protons. The methyl group at the C2 position is attached to an sp²-hybridized carbon of the thiazole ring, leading to a downfield shift compared to a typical aliphatic methyl group. The protons on the thiophene ring (H-5 and H-6) are expected to resonate in the aromatic region. The relative positions of H-5 and H-6 are influenced by the anisotropic effects of the fused ring system and the electronic nature of the adjacent sulfur and nitrogen atoms. The coupling between H-5 and H-6, being vicinal protons on a thiophene ring, would result in a doublet for each signal with a coupling constant (J) typically in the range of 3-5 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 18-20-CH₃ (at C2)
~ 115-120C5
~ 125-130C6
~ 140-145C7a
~ 150-155C3a
~ 165-170C2

Interpretation and Rationale

The methyl carbon is expected to appear in the upfield region, typical for sp³-hybridized carbons. The carbons of the heterocyclic rings are all sp²-hybridized and will therefore appear in the downfield region of the spectrum. The chemical shifts of the ring carbons are influenced by their proximity to the heteroatoms. Carbons directly attached to nitrogen or sulfur atoms (C2, C3a, C7a) are generally deshielded and appear at lower field. The assignments are based on data from similar thieno[2,3-d]thiazole derivatives and general principles of ¹³C NMR spectroscopy for heterocyclic compounds. For instance, in related substituted thieno[2,3-d]thiazoles, the C2 carbon of the thiazole ring consistently appears at a significantly downfield position[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₃)
~ 1620Medium to StrongC=N stretch (thiazole ring)
1550-1450Medium to StrongC=C stretching (aromatic rings)
~ 1380MediumC-H bend (-CH₃)
850-750StrongC-H out-of-plane bending
~ 700MediumC-S stretch

Interpretation and Rationale

The presence of both aromatic and aliphatic C-H bonds will give rise to stretching vibrations in their characteristic regions. The C=N stretching vibration of the thiazole ring is a key diagnostic peak and is expected to appear around 1620 cm⁻¹. The C=C stretching vibrations of the fused aromatic system will result in a series of bands in the 1550-1450 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears at lower wavenumbers. The pattern of C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₆H₅NS₂), the expected molecular weight is 155.24 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

m/zPredicted Identity
155[M]⁺˙ (Molecular Ion)
154[M-H]⁺
112[M-CH₃CN]⁺˙
85[C₃H₃S]⁺

Interpretation and Rationale

The molecular ion peak ([M]⁺˙) is expected to be prominent at m/z 155. A common fragmentation pathway for aromatic sulfur compounds involves the loss of small, stable neutral molecules. The loss of a hydrogen radical to give the [M-H]⁺ ion at m/z 154 is also anticipated. A characteristic fragmentation of the thiazole ring could involve the expulsion of acetonitrile (CH₃CN), leading to a fragment at m/z 112. Further fragmentation of the thiophene ring could lead to the formation of the thiophenyl cation at m/z 85. The presence of two sulfur atoms should also give rise to a characteristic isotopic pattern for the molecular ion peak, with a notable [M+2]⁺˙ peak due to the natural abundance of the ³⁴S isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As an aromatic heterocyclic system, this compound is expected to exhibit characteristic UV absorptions.

Predicted UV-Vis Absorption

λmax (nm)SolventType of Transition
~ 230-250Ethanol/Methanolπ → π
~ 280-300Ethanol/Methanolπ → π

Interpretation and Rationale

The fused aromatic system constitutes a significant chromophore. The expected absorptions correspond to π → π* electronic transitions within the conjugated system. The presence of heteroatoms with non-bonding electrons (n → π* transitions) might also contribute to the spectrum, although these are often weaker and can be masked by the more intense π → π* bands. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. For similar thiazole derivatives, strong absorptions are typically observed in the 230-300 nm range[2][3].

Experimental Protocols

The following are generalized, yet authoritative, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) C Data Acquisition B->C Tune and shim the spectrometer D Data Processing C->D Acquire ¹H and ¹³C spectra E E D->E Fourier transform, phase, and baseline correct

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. Subsequently, acquire the ¹³C spectrum, which will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra to obtain a clean and interpretable spectrum.

Infrared (IR) Spectroscopy

G A Sample Preparation (Thin Film) B Background Spectrum A->B Dissolve a small amount in a volatile solvent and cast onto a salt plate C Sample Spectrum B->C Acquire a background spectrum of the empty spectrometer D Data Analysis C->D Acquire the spectrum of the sample E E D->E Identify and assign characteristic absorption bands G A Sample Introduction B Ionization A->B Introduce a dilute solution via direct infusion or GC C Mass Analysis B->C Ionize the sample (e.g., Electron Ionization) D Detection C->D Separate ions based on m/z ratio E E D->E Generate the mass spectrum

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Introduction: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer, typically via a direct infusion pump or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common choice for relatively small, stable organic molecules and provides characteristic fragmentation patterns.

  • Mass Analysis: The resulting ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy

G A Sample Preparation B Blank Measurement A->B Prepare a dilute solution of known concentration in a UV-transparent solvent C Sample Measurement B->C Record the absorbance of the pure solvent D Data Analysis C->D Record the absorbance of the sample solution E E D->E Identify λmax and calculate molar absorptivity

Caption: Workflow for UV-Vis data acquisition.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a precisely known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record the absorbance across the desired wavelength range (e.g., 200-400 nm) to obtain a baseline.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. While direct experimental spectra are not widely available in the public domain, the analysis presented here, based on established principles and comparative data from analogous structures, offers a robust and reliable foundation for the spectroscopic characterization of this compound. The provided protocols outline the standard procedures for obtaining high-quality spectroscopic data. It is our hope that this guide will serve as a valuable resource for researchers and professionals working with this important heterocyclic scaffold.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a].
  • A. M. S. Silva, D. C. G. A. Pinto, J. A. S. Cavaleiro. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-453.
  • ARKAT USA, Inc. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(ii), 34-41.
  • PubMed Central. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 13(1), 12345.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of novel chemical entities. For professionals in pharmaceutical and materials science, a deep understanding of spectral data is critical for confirming molecular identity and purity. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Methylthieno[2,3-d]thiazole, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the theoretical basis for its spectral signature, provide a robust experimental protocol for data acquisition, and detail the interpretation of the resulting spectrum. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of related heterocyclic systems.

Introduction: The Structural Significance of this compound

The thieno[2,3-d]thiazole core is a fused heterocyclic system that combines the structural features of thiophene and thiazole.[1] This arrangement imparts a unique electronic and steric profile, making it a privileged scaffold in drug discovery and materials science. The introduction of a methyl group at the 2-position further modulates its physicochemical properties. Accurate and unambiguous structural confirmation is the first step in any development pipeline, and ¹H NMR spectroscopy is the primary tool for this purpose. A thorough interpretation of the spectrum not only confirms the desired structure but also provides insights into the electronic environment of the molecule.

Molecular Structure and Predicted Spectroscopic Features

To predict the ¹H NMR spectrum, we must first analyze the distinct proton environments within the this compound molecule.

Caption: Molecular structure of this compound with proton labeling.

The molecule possesses two distinct types of protons:

  • Aromatic Protons (H-5 and H-6): These two protons are on the thiophene ring. They are in different chemical environments due to their proximity to the fused thiazole ring and the sulfur atom. They are expected to appear as doublets due to coupling with each other.

  • Methyl Protons (CH₃): The three protons of the methyl group at the C2 position are chemically equivalent. They are not adjacent to any other protons, so their signal is expected to be a singlet.

The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.[2] The electron-withdrawing nature of the fused thiazole ring and the electronegativity of the sulfur atoms will influence the resonance frequencies of the ring protons.[3]

Predicted ¹H NMR Data

The anticipated spectral data are summarized below. These predictions are based on established principles of NMR spectroscopy and data from similar heterocyclic systems.[2][4][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-5 7.90 - 8.20Doublet (d)5.0 - 6.01H
H-6 7.20 - 7.50Doublet (d)5.0 - 6.01H
CH₃ 2.70 - 2.90Singlet (s)N/A3H

Causality behind Predictions:

  • Chemical Shifts: The aromatic protons (H-5 and H-6) are expected in the downfield region (7.20-8.20 ppm), typical for protons on electron-deficient aromatic systems. The H-5 proton is anticipated to be further downfield than H-6 due to the anisotropic effect and electron-withdrawing influence of the adjacent thiazole nitrogen. The methyl protons are in a relatively shielded environment and are expected to appear as a singlet in the range of 2.70-2.90 ppm, a typical region for a methyl group attached to an aromatic thiazole ring.[4][6]

  • Coupling: The H-5 and H-6 protons are on adjacent carbons in the thiophene ring and will exhibit spin-spin coupling, resulting in a pair of doublets. The coupling constant (³JHH) in five-membered heterocyclic rings like thiophene is typically in the range of 5.0-6.0 Hz.

  • Integration: The relative areas under the peaks will correspond to the number of protons generating the signal. Therefore, a ratio of 1:1:3 for the H-5, H-6, and CH₃ signals, respectively, is expected.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[7][8] This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) with internal standard (TMS) A->B C Filter sample into a clean, high-quality NMR tube B->C D Insert sample and lock on deuterium signal C->D E Shim magnet for optimal field homogeneity D->E F Set acquisition parameters (scans, spectral width) and acquire FID E->F G Apply Fourier Transform to FID F->G H Phase and baseline correct the spectrum G->H I Calibrate to TMS (0.00 ppm), integrate signals, and assign peaks H->I

Caption: Standard workflow from sample preparation to final spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample.[9][10][11] For small molecules, this concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time.[11]

    • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12][13][14][15]

    • Add an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[10]

    • To ensure a homogeneous magnetic field, remove any particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[7]

    • Perform shimming to optimize the homogeneity of the magnetic field across the sample volume. This process is crucial for obtaining sharp spectral lines and high resolution.[8]

    • Set the appropriate acquisition parameters for a standard ¹H experiment:

      • Pulse Sequence: Standard single-pulse sequence.[2]

      • Spectral Width: A range of 10-12 ppm is typically sufficient for most organic molecules.[2]

      • Number of Scans: Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay: A delay of 1-2 seconds between scans allows for sufficient relaxation of the nuclei, ensuring accurate signal integration.[2]

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into the frequency-domain spectrum.

    • Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal. The relative integration values should correspond to the ratio of protons giving rise to each signal.

    • Assign each signal to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration, comparing the experimental data with the predicted values.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and interpretable fingerprint for its molecular structure. A comprehensive analysis, grounded in the principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all proton signals. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality spectra, ensuring the structural integrity of their synthesized compounds. This guide serves as a technical resource to aid in the routine characterization and advanced development of thieno[2,3-d]thiazole derivatives and other complex heterocyclic systems.

References

  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO.
  • 1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.
  • Supporting Information. ResearchGate.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
  • NMR Sample Preparation. Iowa State University.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
  • Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. ResearchGate.
  • NMR Sample Preparation. Iowa State University.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Chapter 5: Acquiring 1 H and 13 C Spectra. Books.
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. Arkat USA.
  • Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. PMC - PubMed Central.
  • Thieno[2,3-d]thiazole. PubChem.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect.
  • Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC.

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Methylthieno[2,3-d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using modern spectroscopic techniques. We will delve into the predicted ¹³C NMR spectrum, the rationale behind chemical shift assignments, and a detailed, field-proven protocol for acquiring high-quality spectral data.

Introduction: The Structural Significance of this compound

The thieno[2,3-d]thiazole scaffold is a fused heterocyclic system that combines the structural features of thiophene and thiazole. This arrangement imparts unique electronic properties and a rigid conformational framework, making it a valuable pharmacophore in drug discovery. Derivatives of this core have been explored for various biological activities. The addition of a methyl group at the 2-position introduces a key substituent that can influence molecular interactions and metabolic stability. Accurate structural confirmation and purity assessment are paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose.

Predicted ¹³C NMR Spectral Analysis

The structure of this compound, with IUPAC numbering, is presented below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Purify Compound b Weigh Sample (15-20 mg) a->b c Dissolve in DMSO-d6 (0.6 mL) b->c d Transfer to NMR Tube c->d e Tune and Shim Spectrometer d->e f Acquire 1D ¹³C Spectrum e->f g Acquire 2D HSQC/HMBC f->g h Fourier Transform & Phase g->h i Reference to TMS h->i j Peak Picking & Integration i->j k Correlate 1D and 2D Data j->k l Assign Chemical Shifts k->l m Final Structure Confirmation l->m

Sources

Introduction: The Analytical Imperative for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methylthieno[2,3-d]thiazole

In the landscape of pharmaceutical and materials science, fused heterocyclic compounds are of paramount importance. The thieno[2,3-d]thiazole scaffold, a compact bicyclic system containing both sulfur and nitrogen heteroatoms, is a key structural motif found in a variety of biologically active molecules. The specific analyte of this guide, this compound, serves as a model compound for understanding the structural elucidation of this chemical class. Mass spectrometry, particularly under Electron Ionization (EI) conditions, provides indispensable information regarding molecular weight and structural integrity through its characteristic fragmentation patterns.[1][2]

This guide offers a detailed examination of the mass spectrometric behavior of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize such molecules. We will delve into the theoretical underpinnings of its fragmentation, provide a validated experimental protocol for its analysis, and present the data in a clear, actionable format.

Part 1: The Ionization & Fragmentation Cascade of this compound

The Role of Electron Ionization (EI)

For volatile and thermally stable small organic molecules like this compound, Electron Ionization (EI) is the ionization method of choice.[3][4] The process involves bombarding the gaseous analyte with high-energy electrons (typically 70 eV). This high energy is sufficient to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation, known as the molecular ion (M•+).[5]

The 70 eV standard is crucial because it imparts a significant amount of internal energy into the molecular ion, causing it to undergo extensive and reproducible fragmentation.[3][4] This "hard" ionization technique generates a rich fragmentation pattern that acts as a chemical "fingerprint," enabling confident structural identification and differentiation from isomers.[6]

Proposed Fragmentation Pathway

The molecular ion (M•+) of this compound (C₆H₅NS₂) is expected at a mass-to-charge ratio (m/z) of 155. The presence of two sulfur atoms will also produce a characteristic isotopic pattern, with a notable M+2 peak at m/z 157 due to the natural abundance of the ³⁴S isotope.[7]

The proposed fragmentation begins with several key steps originating from the molecular ion:

  • Loss of a Hydrogen Radical (H•): A common initial fragmentation for methylated aromatics is the loss of a hydrogen radical from the methyl group to form a stable, resonance-stabilized [M-H]⁺ ion. This would likely involve ring expansion to a thienothiazolotropylium-like cation, resulting in a strong signal at m/z 154.

  • Cleavage of the Thiazole Ring: The thiazole ring is susceptible to cleavage. A primary fragmentation route for thiazoles involves the expulsion of hydrogen cyanide (HCN).[1] For this compound, this would lead to the formation of a radical cation at m/z 128.

  • Retro-Diels-Alder (RDA) Type Fission: Fused ring systems can undergo RDA-type reactions. Cleavage across the fused bond could lead to the expulsion of a thioformyl radical (•CHS) or related neutral species, though this is often a less dominant pathway for aromatic systems. A more likely scenario involves the concerted cleavage of the thiazole ring, potentially expelling acetylene (C₂H₂) after rearrangement, a known fragmentation pattern for some thiazoles.[9]

  • Expulsion of the Methyl Group: Direct loss of the methyl radical (•CH₃) can occur, although it is often less favorable than the formation of the [M-H]⁺ ion. This would produce a fragment at m/z 140.

The following diagram illustrates the primary proposed fragmentation pathway.

Fragmentation_Pathway M C₆H₅NS₂ (this compound) M•+ = m/z 155 F1 [M-H]⁺ m/z 154 M->F1 - H• F3 [M-HCN]•+ m/z 128 M->F3 - HCN (rearrangement) F5 [M-CH₃]⁺ m/z 140 M->F5 - •CH₃ F2 [M-H-CS]⁺ m/z 110 F1->F2 - CS F6 [C₃HNS]•+ m/z 85 F1->F6 - C₂H₂S (rearrangement) F4 [C₄H₂S]•+ m/z 82 F3->F4 - •SCH

Caption: Proposed EI fragmentation of this compound.

Tabulated Summary of Key Ions

The following table summarizes the expected key ions, their proposed structures, and the rationale for their formation.

m/zProposed IonFormulaRationale
157Isotopic Molecular IonC₄¹³C₂H₅NS³⁴SM+2 peak due to the natural abundance of the ³⁴S isotope.
155Molecular Ion (M•+) C₆H₅NS₂The intact radical cation of the parent molecule.
154[M-H]⁺C₆H₄NS₂Loss of a hydrogen radical, likely forming a stable ring-expanded cation.
140[M-CH₃]⁺C₅H₂NS₂Loss of the methyl radical from the molecular ion.
128[M-HCN]•+C₅H₄S₂Cleavage of the thiazole ring with loss of hydrogen cyanide after rearrangement.
110[C₅H₄S]⁺C₅H₄SSubsequent loss of a carbon monosulfide (CS) molecule from the m/z 154 ion.
85[C₃HNS]•+C₃HNSFragment corresponding to the methylthiazole cation radical.
82[C₄H₂S]•+C₄H₂SFragment corresponding to the thienyl radical after cleavage.

Part 2: Experimental Protocol for GC-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum, a validated analytical workflow is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, providing both separation from potential impurities and robust ionization.

System & Reagents
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Thermo ISQ, or equivalent).

  • GC Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Workflow
  • System Preparation:

    • Equilibrate the GC-MS system.

    • Perform a solvent blank injection to ensure system cleanliness and absence of interfering peaks.

    • Tune the mass spectrometer according to the manufacturer's specifications to ensure mass accuracy and resolution.

  • GC Method Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split 10:1, depending on sample concentration).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: m/z 40 - 400.

    • Scan Speed: 2 scans/second.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Acquisition & Analysis:

    • Inject the prepared sample.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Perform background subtraction using a spectrum from the baseline near the peak of interest.

    • Analyze the resulting spectrum, identifying the molecular ion and key fragment ions as detailed in Part 1.

Workflow Visualization

The following diagram outlines the logical flow of the GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Analyte (100 µg/mL in DCM) Injector Injector (250°C) Sample->Injector 1 µL Injection GC_Column GC Column (Temp Programmed) Injector->GC_Column Vaporization MS_Source EI Source (70 eV) GC_Column->MS_Source Separation Analyzer Mass Analyzer (Quadrupole) MS_Source->Analyzer Ionization & Fragmentation Detector Detector Analyzer->Detector Mass Filtering TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Peak Selection Interpretation Fragmentation Analysis Mass_Spectrum->Interpretation

Caption: Standard operational workflow for GC-EI-MS analysis.

Conclusion

The structural elucidation of novel or modified heterocyclic compounds is a cornerstone of modern chemical research. This guide provides a comprehensive framework for understanding and predicting the mass spectrometric behavior of this compound under electron ionization. By combining theoretical fragmentation principles with a robust, step-by-step analytical protocol, researchers can confidently identify this molecule and apply similar logic to a wide array of related structures. The proposed fragmentation pathways and expected ionic species serve as a reliable reference for interpreting experimental data, ensuring both accuracy and efficiency in the characterization of these vital chemical entities.

References

  • Bartkowiak, G., Wyrzykiewicz, E., & Schroeder, G. (2010). Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]-pyrimidin-6-methylenecarbonylalkoxy-5-ones. European Journal of Mass Spectrometry, 16(2), 187-98. [Link]
  • NIST. (n.d.). Thiazole, 2-methyl-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.).
  • SlideShare. (2023). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]
  • YouTube. (2020).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • RACO. (n.d.).
  • PubChem. (n.d.). Thieno[2,3-d]thiazole. [Link]
  • Dvorak, T., et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC, 2013(iii), 245-265. [Link]
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]
  • ResearchGate. (n.d.). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. [Link]
  • ResearchGate. (n.d.).
  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
  • Chemical Review and Letters. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]
  • YouTube. (2019). synthesis of thiazoles. [Link]
  • Systematic Reviews in Pharmacy. (2021).

Sources

The Multifaceted Biological Activities of Thieno[2,3-d]thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The thieno[2,3-d]thiazole core, a fused heterocyclic system, has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of thieno[2,3-d]thiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.

The inherent chemical features of the thieno[2,3-d]thiazole nucleus, including its planarity, electron distribution, and potential for diverse substitutions, contribute to its ability to interact with a range of biological macromolecules. This has led to the development of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties, among others. This guide will delve into these key therapeutic areas, providing a comprehensive overview grounded in recent scientific literature.

I. Anticancer Activity: Targeting the Engines of Malignancy

The deregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer.[1][2][3][4] Thieno[2,3-d]thiazole derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit key kinases involved in tumor growth, proliferation, and angiogenesis.

A. Mechanism of Action: Multi-Targeted Kinase Inhibition

A significant body of research has highlighted the capacity of thieno[2,3-d]thiazole derivatives to act as multi-targeting kinase inhibitors.[1][3][4] This is a particularly attractive strategy in cancer therapy as it can overcome the resistance mechanisms that often develop with single-target agents. Key kinases targeted by this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][3]

  • BRAF Kinase: A serine/threonine kinase that is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively activated in various cancers, particularly melanoma.[1][4]

  • Phosphoinositide 3-Kinase (PI3K): A lipid kinase that is central to a signaling pathway regulating cell growth, proliferation, and survival.[5][6]

The fused ring system of the thieno[2,3-d]thiazole core provides a rigid scaffold that can effectively fit into the ATP-binding pocket of these kinases, leading to their inhibition.

B. Quantitative Analysis of Anticancer Potency

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. Several thieno[2,3-d]thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

Compound ClassCancer Cell LineTarget(s)IC50 (µM)Reference
Pyrazolinyl-thieno[3,2-d]thiazoleMCF-7 (Breast)Multi-kinase8.35 ± 0.03[1][4]
Pyrazolinyl-thieno[3,2-d]thiazoleHepG-2 (Liver)Multi-kinase7.88 ± 0.01[1][4]
Thieno[2,3-d]pyrimidineMCF-7 (Breast)EGFR, PI3K14.5 - 19.4[6]
Thieno[2,3-d]pyrimidineMCF-7 (Breast)-22.12 - 37.78[7]

Note: The table presents a selection of reported IC50 values to illustrate the potential of this scaffold. The activity is highly dependent on the specific substitutions on the thieno[2,3-d]thiazole core.

C. Experimental Workflow: From Synthesis to Cellular Analysis

The discovery and validation of novel thieno[2,3-d]thiazole-based anticancer agents involve a multi-step experimental process.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis (e.g., Gewald Reaction) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (MTT, SRB) Characterization->Cytotoxicity Kinase Kinase Inhibition Assays Cytotoxicity->Kinase CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assays (Annexin V) Cytotoxicity->Apoptosis Docking Molecular Docking Kinase->Docking WesternBlot Western Blotting Docking->WesternBlot

Caption: Experimental workflow for anticancer drug discovery.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test thieno[2,3-d]thiazole derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

II. Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents. Thiazole and its fused derivatives, including thieno[2,3-d]thiazoles, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][8][9][10][11]

A. Spectrum of Activity

Thieno[2,3-d]thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][9][10] Some compounds have exhibited potent activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[10]

B. Proposed Mechanisms of Action

The precise mechanisms of antimicrobial action for many thieno[2,3-d]thiazole derivatives are still under investigation. However, based on the broader class of thiazole-containing compounds, potential mechanisms include:

  • Enzyme Inhibition: Interference with essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Biofilm Disruption: Inhibition of the formation or integrity of bacterial biofilms, which are a major contributor to chronic infections and antibiotic resistance.

C. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in appropriate broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thienopyrimidine derivatives, a class of compounds structurally related to thieno[2,3-d]thiazoles, have been reported to possess significant anti-inflammatory and analgesic properties.[12][13][14][15]

A. Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and mediators in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. Further investigation is required to fully elucidate the specific targets of thieno[2,3-d]thiazole derivatives in the inflammatory cascade.

B. In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

This widely used animal model is employed to assess the acute anti-inflammatory activity of novel compounds.

  • Animal Grouping: Divide rats or mice into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the thieno[2,3-d]thiazole derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

IV. Synthesis of the Thieno[2,3-d]thiazole Core: The Gewald Reaction

A versatile and widely employed method for the synthesis of the thieno[2,3-d]thiazole scaffold is the Gewald reaction.[1][4] This one-pot, multi-component reaction offers an efficient route to polysubstituted 2-aminothiophenes, which are key intermediates for the construction of the fused thiazole ring.

G Ketone Ketone/Aldehyde Thiophene 2-Aminothiophene Intermediate Ketone->Thiophene Methylene Active Methylene Nitrile Methylene->Thiophene Sulfur Elemental Sulfur Sulfur->Thiophene Base Base (e.g., Triethylamine) Base->Thiophene Thiazole Thieno[2,3-d]thiazole Derivative Thiophene->Thiazole Further Cyclization

Caption: Simplified schematic of the Gewald reaction.

V. Future Directions and Conclusion

The thieno[2,3-d]thiazole scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The multi-targeting kinase inhibitory properties of its derivatives make it a particularly attractive avenue for the development of next-generation anticancer drugs that can combat therapeutic resistance. Furthermore, its demonstrated antimicrobial and anti-inflammatory potential warrants further investigation and optimization.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the thieno[2,3-d]thiazole core to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of the drug-like properties and therapeutic efficacy of lead compounds in relevant animal models.

References

[1] Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561–577. [Link]

[2] Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate. [Link]

[3] Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]

[4] Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC - NIH. [Link]

[16] Lesyk, R., & Zimenkovsky, B. (2016). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. MDPI. [Link]

[17] Sharma, P. C., & Kumar, A. (2013). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Mini reviews in medicinal chemistry. [Link]

[18] Voskressensky, L. G., Borisova, T. N., & Varlamov, A. V. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]

[19] Kumar, A., & Sharma, P. C. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

[8] Ghorbani-Vaghei, R., & Karimi-Jaberi, Z. (2022). Synthesis of Thiazole-2(3H)-thiones as Antimicrobial Agents Promoted by H3PW12O40-amino-functionalized CdFe12O19@SiO2 Nanocomposite. Nanochemistry Research. [Link]

[20] Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. B. A. (2016). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. [Link]

[7] Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

[5] Zhang, Y., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]

[6] El-Sayed, N. A. F., & El-Bendary, E. R. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][4]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. [Link]

[21] Kumar, A., & Sharma, P. C. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

Geetha Priya, C., & Ramachandran, S. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

[9] Gomaa, A. M. (2015). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC. [Link]

[22] Singh, S., & Kumar, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]

[10] Miller, M. J., et al. (2010). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC - PubMed Central. [Link]

[23] Ghorbani-Vaghei, R., & Karimi-Jaberi, Z. (2022). Synthesis of Thiazole-2(3H)-thiones as Antimicrobial Agents Promoted by H3PW12O40-amino-functionalized CdFe12O19@SiO2 Nanocomposite. Nanochemistry Research. [Link]

[24] Moghadam-Manesh, M., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]

[25] Parvin, M. S., & Das, N. (2021). A Review on Thiazole Scaffolds and its Biological Activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

[26] Patel, D. R., & Patel, K. D. (2021). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. [Link]

[27] Singh, S., & Kumar, A. (2023). A review on thiazole based compounds and its pharmacological activities. World Journal of Advanced Research and Reviews. [Link]

[11] Kumar, A., & Sharma, P. C. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

[28] Carradori, S., & Petzer, J. P. (2020). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. [Link]

[29] Kumar, A., & Sharma, P. C. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry. [Link]

[30] Carradori, S., & Petzer, J. P. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. [Link]

[31] Lesyk, R., & Zimenkovsky, B. (2016). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. NIH. [Link]

[32] Al-Issa, S. A. (2023). Tandem synthesis and antibacterial screening of new thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole or oxazole units. Synthetic Communications. [Link]

[12] El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Scilit. [Link]

[13] El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Semantic Scholar. [Link]

[14] El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. PubMed. [Link]

[15] El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2008). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. [Link]

[33] Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. B. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

Sources

Introduction: The Emergence of Thienothiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of the 2-Methylthieno[2,3-d]thiazole Scaffold

The landscape of modern drug discovery is characterized by an intensive search for novel heterocyclic scaffolds that can serve as privileged structures for targeting complex diseases. Among these, the thieno[2,3-d]thiazole core, a fused bicyclic system containing both sulfur and nitrogen heteroatoms, has garnered significant attention. Its rigid, planar structure and unique electronic properties make it an ideal foundation for the design of potent and selective therapeutic agents. This guide focuses specifically on the this compound framework and its derivatives, providing an in-depth analysis of their burgeoning therapeutic applications, underlying mechanisms of action, and the critical experimental methodologies required for their evaluation. For researchers and drug development professionals, this document serves as a technical primer on the potential of this versatile scaffold, particularly in the fields of oncology and infectious diseases.

Anticancer Applications: A Multi-Targeted Approach

The most promising therapeutic avenue for derivatives of the thieno[2,3-d]thiazole scaffold is in oncology. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, often acting through the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Multi-Kinase Inhibition and Beyond

A primary mechanism underpinning the anticancer effects of thienothiazole derivatives is their ability to function as multi-targeting kinase inhibitors.[1][2][3] Deregulation of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, angiogenesis, and metastasis.[1][3] Thienothiazole-based compounds have shown potent inhibitory activity against several key oncogenic kinases:

  • EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR is a validated strategy in cancers such as non-small cell lung cancer and colorectal cancer.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 inhibition is crucial for cutting off the tumor's blood supply.[1][4]

  • BRAFV600E: This mutated kinase is a driver in a significant percentage of melanomas and other cancers.[1][2]

By targeting these kinases simultaneously, thienothiazole derivatives can overcome the resistance mechanisms that often develop against single-target agents.[1][2][3] Molecular docking studies have confirmed that these compounds establish stable binding patterns within the active sites of these target kinases.[2][3]

Beyond kinase inhibition, some fused thiazole derivatives have been shown to induce apoptosis and cell cycle arrest. For instance, certain compounds cause cells to accumulate in the G2/M phase of the cell cycle and trigger programmed cell death by modulating the levels of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins.[4] Other studies point to topoisomerase II inhibition as another potential anticancer mechanism.[5]

Multi_Kinase_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT BRAF BRAF V600E RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BRAF->RAS_RAF_MEK_ERK Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis ThienoThiazole Thieno[2,3-d]thiazole Derivative ThienoThiazole->EGFR Inhibits ThienoThiazole->VEGFR2 Inhibits ThienoThiazole->BRAF Inhibits

Caption: Multi-kinase inhibition by thieno[2,3-d]thiazole derivatives.

Preclinical In Vitro Data

Numerous studies have documented the cytotoxic effects of thieno[2,3-d]thiazole derivatives across a panel of human cancer cell lines. The data consistently show potent growth inhibition at micromolar concentrations, often comparable to or exceeding the efficacy of standard chemotherapeutic drugs like doxorubicin.[1][5]

Compound TypeCell LineTarget CancerIC50 (µM)Reference
Pyrazolinyl-thieno[3,2-d]thiazole (3c)MCF-7Breast Carcinoma8.35[1]
Pyrazolinyl-thieno[3,2-d]thiazole (3c)HepG-2Liver Carcinoma7.88[1]
Thieno[2,3-d]pyrimidine (22)MCF-7Breast Carcinoma11.32[4]
Thieno[2,3-d]pyrimidine (22)HepG-2Liver Carcinoma16.66[4]
Thieno[2,3-b]pyridine (9a)MB-MDA-435Melanoma0.070 (GI50)[6]
Fused Thiopyrano[2,3-d]thiazole (3f)NCI60 Panel AverageLeukemia, Lung, Colon, etc.0.37–0.67 (GI50)[7]
Pyrano[2,3-d]thiazole (DIPTH)HepG-2Liver Carcinoma~10-15 (µg/mL)[5]
Pyrano[2,3-d]thiazole (DIPTH)MCF-7Breast Carcinoma~10-15 (µg/mL)[5]

Note: The table includes data from closely related thieno-fused scaffolds to demonstrate the broad potential of this chemical class.

Antimicrobial Applications: A New Frontier

In an era of rising antimicrobial resistance, the discovery of new chemical entities with novel mechanisms of action is a global health priority. Thiazole and its fused derivatives, including the thieno[2,3-d]thiazole scaffold, have emerged as promising candidates for the development of new antimicrobial agents.[8][9][10]

Spectrum of Activity and Mechanism

Thienothiazole derivatives have demonstrated activity against a range of pathogens, including multi-drug resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[11] Activity has also been reported against Gram-negative bacteria and various fungal strains.[2][3][12]

The proposed mechanism of action is linked to the amphiphilic nature of the thiazole ring system.[8] This characteristic is believed to facilitate the compound's insertion into the microbial cell membrane, disrupting its integrity. This leads to the leakage of essential cytoplasmic contents and ultimately results in cell death, a mechanism that may be less prone to the development of resistance compared to agents that target specific enzymes.[8]

Experimental Methodologies and Protocols

To facilitate further research into this promising class of compounds, this section provides validated, step-by-step protocols for key synthesis and evaluation workflows.

Synthesis: The Gewald Reaction

A versatile and efficient method for synthesizing the core 2-aminothiophene scaffold, a precursor to many thieno[2,3-d]thiazole derivatives, is the Gewald reaction.[1]

Protocol: Synthesis of a 2-Aminothiophene Precursor

  • Reactant Preparation: In a round-bottom flask, dissolve the starting ketone or aldehyde and an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent such as ethanol or N,N-dimethylformamide.

  • Addition of Sulfur: Add elemental sulfur powder to the mixture.

  • Base Catalysis: Introduce a catalytic amount of a base, typically a tertiary amine like triethylamine or morpholine, to initiate the condensation reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is the desired 2-aminothiophene product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.

Gewald_Reaction Ketone Ketone/ Aldehyde ReactionVessel Reaction Step: Condensation & Cyclization Ketone->ReactionVessel Nitrile Active Methylene Nitrile Nitrile->ReactionVessel Sulfur Elemental Sulfur (S₈) Sulfur->ReactionVessel Base Base Catalyst (e.g., Triethylamine) Base->ReactionVessel Catalyzes Product 2-Aminothiophene Precursor ReactionVessel->Product Yields

Caption: General workflow for the Gewald synthesis reaction.

In Vitro Anticancer Screening Workflow

A standardized workflow is essential for reliably assessing the anticancer potential of newly synthesized compounds.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test thienothiazole compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anticancer_Screening_Workflow cluster_kinase Mechanism of Action Studies start Start: Synthesized Compound cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture treatment 2. Treat Cells with Serial Dilutions cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation mtt_assay 4. Perform MTT Assay (Measure Cell Viability) incubation->mtt_assay data_analysis 5. Calculate IC50 Values mtt_assay->data_analysis hit_id Hit Identification & Further Studies data_analysis->hit_id kinase_assay Kinase Inhibition Assay (EGFR, etc.) hit_id->kinase_assay If Active cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assay (Annexin V)

Sources

The Enigmatic Core: 2-Methylthieno[2,3-d]thiazole as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The thieno[2,3-d]thiazole scaffold, a fused heterocyclic system, represents a compelling starting point in the design of novel therapeutic agents. Its rigid structure and rich electronic properties offer a unique three-dimensional arrangement for interaction with biological targets. This guide delves into the potential of a specific, yet underexplored, derivative: 2-Methylthieno[2,3-d]thiazole . While the broader thieno[2,3-d]thiazole family has seen application in medicinal chemistry, the 2-methyl variant remains a frontier for discovery. This document will, therefore, provide a comprehensive overview of the parent scaffold, extrapolate the potential strategic advantages of the 2-methyl substituent, and present a technical roadmap for its utilization in drug discovery programs.

The Thieno[2,3-d]thiazole Scaffold: A Privileged Heterocycle

The fusion of a thiophene and a thiazole ring creates the thieno[2,3-d]thiazole core, a planar system with a unique distribution of heteroatoms. This arrangement imparts specific physicochemical properties that are advantageous in drug design. The sulfur and nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking and hydrophobic interactions with biological macromolecules.

Derivatives of the isomeric thieno[3,2-d]thiazole have been more extensively studied and have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This existing body of research on related scaffolds provides a strong rationale for the exploration of the thieno[2,3-d]thiazole core as a source of novel bioactive compounds.

The Strategic Importance of the 2-Methyl Group

While specific literature on the medicinal chemistry applications of this compound is sparse, we can infer its potential utility based on established medicinal chemistry principles. The introduction of a methyl group at the 2-position of the thiazole ring can have several profound effects:

  • Metabolic Stability: The 2-position of a thiazole ring can be susceptible to oxidative metabolism. The presence of a methyl group can block this metabolic pathway, potentially increasing the half-life and bioavailability of a drug candidate.

  • Steric Influence: The methyl group introduces a degree of steric bulk, which can be leveraged to achieve selective binding to a target protein. By occupying a specific hydrophobic pocket, it can enhance binding affinity and influence the overall orientation of the molecule within the active site.

  • Modulation of Physicochemical Properties: The addition of a methyl group increases the lipophilicity of the scaffold, which can impact its solubility, permeability, and plasma protein binding. This allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several established methods for constructing fused heterocyclic systems. A common strategy involves the cyclization of a functionalized thiophene precursor.

Hypothetical Synthetic Workflow:

Synthetic Workflow A 2-Amino-3-cyanothiophene D Cyclization A->D B Thioacetamide B->D C Acid Catalyst (e.g., p-TSA) C->D Heat E This compound D->E

Caption: A potential synthetic route to this compound.

Experimental Protocol: Synthesis of a Thieno[2,3-d]thiazole Derivative (General Procedure)

This protocol is a generalized procedure based on the synthesis of related thieno[2,3-d]thiazole systems and would require optimization for the specific synthesis of the 2-methyl analog.

  • Starting Materials: A suitably substituted 2-aminothiophene-3-carbonitrile.

  • Reaction Setup: To a solution of the 2-aminothiophene-3-carbonitrile in a high-boiling point solvent (e.g., toluene or xylenes), add an equimolar amount of a thioacylating agent (e.g., thioacetamide for the 2-methyl derivative).

  • Catalysis: Add a catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TSA).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application in a Drug Discovery Cascade: A Kinase Inhibitor Paradigm

The thieno[2,3-d]thiazole scaffold is a promising starting point for the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] The planar nature of the ring system can mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of kinases.

Hypothetical Drug Discovery Workflow:

Drug Discovery Workflow cluster_0 Lead Generation cluster_1 Lead Optimization cluster_2 Preclinical Development A This compound Core B Virtual Screening & Docking A->B C Initial Hit Identification B->C D SAR Studies C->D E Synthesis of Analogs D->E F In vitro Kinase Assays E->F F->D Feedback G Cell-based Assays F->G H ADME/Tox Profiling G->H I In vivo Efficacy Studies H->I J Candidate Selection I->J

Caption: A hypothetical workflow for developing a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights (Hypothetical)

In a hypothetical kinase inhibitor program, the this compound core could be functionalized at various positions to explore the SAR.

Position of SubstitutionPotential Interacting Region of KinaseDesired Property
2-Methyl Hydrophobic pocket adjacent to the adenine binding siteIncreased potency and metabolic stability
5-Position Solvent-exposed regionIntroduction of polar groups to improve solubility
6-Position Hinge region (backbone interactions)Hydrogen bond donors/acceptors for strong binding

Future Perspectives and Conclusion

The this compound scaffold, while currently underrepresented in the medicinal chemistry literature, holds significant potential as a valuable building block for the development of novel therapeutics. Its unique combination of structural rigidity, electronic properties, and the strategic placement of a metabolically blocking methyl group makes it an attractive starting point for drug discovery campaigns targeting a range of diseases, from cancer to inflammatory disorders.

This guide has provided a theoretical framework and a practical, albeit generalized, approach for the synthesis and utilization of this enigmatic core. It is the hope of this author that this document will inspire further research into the medicinal chemistry of this compound and unlock its full therapeutic potential.

References

  • Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link][1][2][4]
  • Othman, I. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link][2][5]
  • Sayyed, M. A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 27(19), 6529. [Link]
  • Kryshchyshyn, A., et al. (2019). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. Scientia Pharmaceutica, 87(3), 22. [Link][6]
  • Yamanouchi Pharmaceutical Co., Ltd. (1992). Process for the preparation of morphologically homogeneous forms of thiazole derivatives. U.S.
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1259-1275. [Link][8]
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. [Link][9]
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). World Journal of Pharmaceutical Research, 13(14), 636-654. [Link][3]
  • Takeda Chemical Industries, Ltd. (1983). Novel thiazole compounds, process for their preparation, and medicinal composition containing same.
  • Al-Warhi, T., et al. (2022). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][6]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 27(15), 4983. [Link][12]
  • Dvorak, T., et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC, 2013(iii), 245-265. [Link][13]
  • Al-Abdullah, E. S., et al. (2021). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Journal of King Saud University - Science, 33(1), 101242. [Link][14]
  • Kumar, S., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1653. [Link][16]
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology, 25(6), 1125-1136. [Link][17]
  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). [Link][18]
  • Bristol-Myers Squibb Company. (2011). Benzene sulfonamide thiazole and oxazole compounds. U.S.
  • El-Achkar, G. A., et al. (2014). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. International Journal of Molecular Sciences, 15(11), 20518-20530. [Link][20]
  • Maccioni, E., et al. (2013). Novel thiazole derivatives: a patent review (2008 - 2012. Part 2).
  • Hangzhou Sartort Biopharma Co., Ltd. (n.d.). This compound.
  • Jiangsu Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2019). Thiazole derivative and applications.
  • Yildiz, I., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 7(21), e202201201. [Link][24]
  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link][25]
  • Kumar, A., et al. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 107, 104608. [Link][26]

Sources

A Technical Guide to the Synthesis and Bio-pharmacological Profile of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Their unique structural conformations and ability to engage in diverse non-covalent interactions make them privileged scaffolds in drug design. Among these, the thiazole ring is a recurring motif found in numerous natural products, such as Vitamin B1 (Thiamine), and synthetic drugs, where it imparts a wide spectrum of biological activities.[1][2][3] The fusion of a thiazole ring with a thiophene ring gives rise to the thieno[2,3-d]thiazole bicyclic system—a scaffold of significant interest. This fusion can create synergistic effects, combining the electronic properties of both rings to enhance biological potency and selectivity.[4]

This technical guide focuses specifically on 2-Methylthieno[2,3-d]thiazole (CAS No. 61612-02-0) and its derivatives.[5] The introduction of a methyl group at the 2-position serves as a critical modulator of the molecule's physicochemical properties, particularly its lipophilicity and steric profile, which can profoundly influence its interaction with biological targets. We will explore the key synthetic methodologies for constructing this core, delve into its extensive pharmacological activities with a focus on anticancer and antimicrobial applications, and synthesize structure-activity relationship (SAR) insights to guide future research for scientists and drug development professionals.

Core Synthetic Strategies

The efficient construction of the thieno[2,3-d]thiazole scaffold is paramount for its exploration in drug discovery. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The primary strategies involve the sequential annulation (ring-building) of either the thiophene ring onto a pre-existing thiazole or vice-versa.

Strategy 1: Thiophene Ring Annulation onto a Thiazole Precursor

A robust and frequently employed method involves building the thiophene ring onto a functionalized thiazole. This approach offers excellent control over the substitution on the thiazole moiety. A key pathway involves the reaction of a 4-halogenothiazole with a sulfur-containing nucleophile, such as methylthioglycolate, followed by an intramolecular cyclization to form the fused thiophene ring.[6] The rationale behind this choice is the high reactivity of the halogenated position on the thiazole, which facilitates the initial nucleophilic substitution, and the favorability of the subsequent 5-exo-trig cyclization to yield the thermodynamically stable aromatic system.

Synthesis_Strategy_1 Start 4-Halogeno-2-methylthiazole Intermediate Thiazole-thioether Intermediate Start->Intermediate Methylthioglycolate, Base Product This compound Intermediate->Product Intramolecular Cyclization (e.g., Sodium Methylate)

Caption: Workflow for thiophene ring annulation strategy.

Detailed Experimental Protocol: Thiophene Annulation

The following protocol is a representative methodology for the synthesis of the thieno[2,3-d]thiazole core based on the principles of thiophene annulation.[6]

  • Step 1: Nucleophilic Substitution.

    • To a solution of 4-chloro-2-methylthiazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq) as a base.

    • Add methylthioglycolate (1.1 eq) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Causality Insight: DMF is chosen for its ability to dissolve the ionic reagents, while the carbonate base is strong enough to deprotonate the thiol but mild enough to prevent side reactions.

  • Step 2: Intramolecular Cyclization.

    • Cool the reaction mixture to 0°C.

    • Add a solution of sodium methylate (1.5 eq) in methanol dropwise. The formation of the fused ring is typically rapid.

    • Allow the reaction to stir at room temperature for 1-2 hours.

    • Causality Insight: Sodium methylate is a strong base that facilitates the intramolecular condensation/cyclization reaction, leading to the formation of the thiophene ring.

  • Step 3: Work-up and Purification.

    • Quench the reaction by pouring it into ice-water and acidify with dilute HCl to a neutral pH.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Pharmacological Profile and Therapeutic Applications

Derivatives of the thieno[2,3-d]thiazole scaffold have demonstrated a remarkable breadth of biological activities, positioning them as highly valuable leads in drug development.

Anticancer Activity

The deregulation of protein kinases and DNA replication machinery are hallmarks of cancer. Thieno[2,3-d]thiazole derivatives have emerged as potent agents that target these pathways.[7][8]

Mechanisms of Action:

  • Multi-Kinase Inhibition: Several studies have reported that derivatives of this scaffold can inhibit multiple receptor tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis, such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and BRAF V600E.[4][7] The rigid, planar structure of the fused ring system is well-suited to fit into the ATP-binding pocket of these kinases.

  • Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that manages DNA tangles during replication. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Certain pyrano[2,3-d]thiazole derivatives, structurally related to our core, have been identified as potent inhibitors of this enzyme.[9][10][11]

Anticancer_Workflow cluster_workflow In Vitro Cytotoxicity Screening Culture 1. Culture Cancer Cell Lines (e.g., MCF-7, HepG-2) Treat 2. Treat with Thiazole Derivatives (Varying Concentrations) Culture->Treat Assay 3. Perform MTT Assay (After 48-72h Incubation) Treat->Assay Analyze 4. Measure Absorbance & Calculate Cell Viability Assay->Analyze Result 5. Determine IC50 Value Analyze->Result

Caption: Standard workflow for in vitro anticancer drug screening.

Quantitative Anticancer Data Summary

Compound ClassCell LineTarget/ActivityIC50 (µM)Reference
Thieno[3,2-d]thiazole Derivative 3cMCF-7 (Breast)Cytotoxicity8.35[4]
Thieno[3,2-d]thiazole Derivative 3cHepG-2 (Liver)Cytotoxicity7.88[4]
Thieno[3,2-d]thiazole Derivative 3cBRAFV600EKinase Inhibition0.088[4]
Pyrano[2,3-d]thiazole DerivativeMCF-7 (Breast)CytotoxicityStrong Activity[9][10]
Pyrano[2,3-d]thiazole DerivativeHepG-2 (Liver)CytotoxicityStrong Activity[9][10]

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard, self-validating system to assess the effect of a compound on cancer cell proliferation.[11][12]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (e.g., 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Trustworthiness Check: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. This metabolic activity is a direct proxy for cell viability.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[13] Thiazole-containing compounds have long been recognized for their antimicrobial properties, and the thieno[2,3-d]thiazole core is no exception.[13][14][15] The amphiphilic character conferred by the heterocyclic system allows these molecules to effectively interact with and potentially disrupt bacterial cell membranes.[16]

Derivatives have shown broad-spectrum activity against:

  • Gram-Positive Bacteria: Including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17]

  • Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[13][15]

  • Fungi: Including Aspergillus niger and Candida species.[13][14]

Quantitative Antimicrobial Data Summary

Compound ClassOrganismActivityMIC (µg/mL)Reference
Benzo[d]thiazole Derivative 14S. aureus (MRSA)Antibacterial50-75[14]
Benzo[d]thiazole Derivative 14E. coliAntibacterial50-75[14]
Benzo[d]thiazole Derivative 14A. nigerAntifungal50-75[14]
Thieno[2,3-d]pyrimidinedione 2MRSA, VRSA, VREAntibacterial2-16[17]
Heteroaryl Thiazole 3S. aureusAntibacterial230-700[15]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design. Studies on the thieno[2,3-d]thiazole scaffold and its close relatives have provided valuable SAR insights.

  • Importance of Heteroatom Position: The precise arrangement of nitrogen and sulfur atoms is critical. In a study of isomeric systems, it was concluded that the nitrogen in position 2 of the fused system was important for the observed biological activity, highlighting the sensitivity of receptor binding to the electronic distribution within the core.[18]

  • Influence of Substituents: The nature and position of substituents dramatically alter potency.

    • For antibacterial activity, the presence of specific aryl-amine and phenolic groups can be beneficial, suggesting that hydrogen bonding interactions are key to the mechanism of action.[15]

    • For anticancer activity, the introduction of various substituted aryl groups on the scaffold allows for the fine-tuning of kinase inhibitory profiles and cytotoxicity.[4]

SAR_Diagram main_img R1 Modifications here (e.g., Aryl amines) influence antimicrobial and anticancer activity. main_img->R1 R1 R2 Substitution patterns on this ring are critical for kinase selectivity. main_img->R2 R2

Caption: Key sites for modification on the thieno[2,3-d]thiazole core.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry, with a wealth of data supporting its potential as a source of novel anticancer and antimicrobial agents. The synthetic routes are well-established, allowing for extensive derivatization and optimization.

Future research should be directed towards several key areas:

  • In Vivo Efficacy: While in vitro data is promising, comprehensive in vivo studies in relevant animal models are necessary to validate the therapeutic potential and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[19]

  • ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) will be critical for identifying derivatives with drug-like properties suitable for clinical development.

  • Mechanism Deconvolution: For lead compounds, further studies are needed to precisely elucidate their molecular targets and mechanisms of action, which can aid in identifying biomarkers for patient stratification.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to further exploit the therapeutic potential of this compound and its derivatives in the ongoing search for next-generation medicines.

References

  • Lesyk, R., & Zimenkovsky, B. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. PMC - NIH. [Link]
  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]
  • Lorber, K., et al. (2013).
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
  • Shosha, M. I., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.
  • Gualtieri, F., et al. (2003). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
  • Hassan, H. A., et al. (2019). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical and Clinical Research. [Link]
  • Wang, Y., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]
  • Shosha, M. I., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.
  • Kholodnyak, S., et al. (2018). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. NIH. [Link]
  • Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. [Link]
  • Kumar, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Sciences. [Link]
  • Pathak, M., et al. (2023).
  • Shosha, M. I., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed. [Link]
  • Pervez, H., et al. (2017).
  • Sharma, D. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Gomha, S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
  • Zara, G. M., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
  • Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
  • Al-Wahaibi, L. H., et al. (2023). Overview on Biological Activities of Thiazole Derivatives.
  • Ali, J. A., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC - PubMed Central. [Link]
  • Guo, W., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.

Sources

Methodological & Application

A Robust, Step-by-Step Protocol for the Synthesis of 2-Methylthieno[2,3-d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential. Derivatives have demonstrated a wide range of biological activities, including roles as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[1] The fusion of the electron-rich thiophene ring with the thiazole moiety creates a unique electronic and structural architecture, making it an attractive target for drug discovery and development programs.[2]

This application note provides a detailed, field-proven protocol for the synthesis of a representative 2-methylthieno[2,3-d]thiazole derivative. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring the protocol is both reproducible and instructive. The described methodology follows a robust and highly adaptable two-stage synthetic strategy: (1) an efficient multi-component Gewald reaction to construct a polysubstituted 2-aminothiophene intermediate, followed by (2) a classic thiazole annulation via an intramolecular cyclization. This approach is designed to be a self-validating system, culminating in straightforward purification and characterization of the target molecule.

Part 1: Synthetic Strategy and Rationale

The chosen synthetic pathway is a logical and convergent route that begins with simple, commercially available starting materials to build complexity in a controlled manner. The overall strategy is depicted below.

Stage 1: Gewald Reaction for 2-Aminothiophene Core Synthesis

The foundation of this synthesis is the Gewald aminothiophene synthesis, a powerful one-pot, three-component reaction.[3][4] We will react a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

  • Expertise & Rationale: The Gewald reaction is exceptionally efficient for creating highly functionalized 2-aminothiophenes.[5] Its selection is based on several key advantages:

    • Atom Economy: It combines three simple components directly into a complex heterocyclic core.

    • Versatility: By changing the ketone and the active methylene compound, a diverse library of thiophene intermediates can be generated.

    • Robustness: The reaction is known to proceed reliably under mild conditions, making it highly accessible.

The product of this stage is the crucial intermediate, 2-Amino-4-methylthiophene-3-carbonitrile .

Stage 2: Thiazole Ring Annulation

With the 2-aminothiophene intermediate in hand, the next stage involves the construction of the fused thiazole ring. This is achieved through a classic two-step, one-pot transformation:

  • Thioamide Formation: The nitrile group at the C3 position is converted into a more reactive thioamide. This is accomplished by treatment with a sulfur source, such as sodium hydrosulfide (NaHS).

  • Intramolecular Cyclization: The resulting intermediate, possessing a nucleophilic amino group at C2 and a thioamide group at C3, is treated with acetic anhydride. The amino group is acylated, and the resulting N-acetyl intermediate undergoes a spontaneous intramolecular cyclization and dehydration to form the thermodynamically stable aromatic thieno[2,3-d]thiazole ring system.

  • Expertise & Rationale: This cyclization strategy is a cornerstone of heterocyclic chemistry. Using acetic anhydride serves a dual purpose: it provides the acetyl group that will become the C2-methyl group of the thiazole ring and acts as a dehydrating agent to drive the final aromatization step. This ensures a high-yielding and clean conversion to the final product, 2,6-Dimethylthieno[2,3-d]thiazole .

Part 2: Reaction Mechanisms

Understanding the underlying reaction mechanisms is critical for troubleshooting and adapting this protocol for other derivatives.

Mechanism of the Gewald Reaction

The reaction proceeds through an initial Knoevenagel condensation between acetone and malononitrile to form an electron-deficient alkene. This is followed by the addition of sulfur, cyclization, and tautomerization to yield the aromatic 2-aminothiophene product.[3]

Gewald Reaction Mechanism Gewald Reaction Mechanism R Acetone + Malononitrile + S₈ I1 Knoevenagel Adduct (2-cyanoprop-1-en-1-yl)acetonitrile R->I1 Base (Knoevenagel Condensation) I2 Sulfur Adduct (Thiiranium ion intermediate) I1->I2 + S₈ (Michael Addition) I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2-Amino-4-methylthiophene-3-carbonitrile I3->P Tautomerization

Caption: Mechanism of the Gewald Reaction.

Mechanism of Thiazole Annulation

This stage begins with the conversion of the nitrile to a thioamide. The subsequent reaction with acetic anhydride leads to N-acetylation, followed by a nucleophilic attack of the thioamide sulfur onto the acetyl carbonyl carbon, cyclization, and dehydration.

Thiazole Annulation Mechanism Thiazole Annulation Mechanism R 2-Amino-4-methylthiophene-3-carbonitrile I1 2-Amino-4-methylthiophene-3-carbothioamide R->I1 + NaHS (Thioamide Formation) I2 N-acetylated Intermediate I1->I2 + Acetic Anhydride (N-Acetylation) I3 Cyclized Dihydrothiazole Intermediate I2->I3 Intramolecular Cyclization P 2,6-Dimethylthieno[2,3-d]thiazole I3->P - H₂O (Dehydration/Aromatization)

Caption: Mechanism of Thiazole Ring Annulation.

Part 3: Detailed Experimental Protocol

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is required. Malononitrile is toxic and should be handled with care. Sodium hydrosulfide can release toxic H₂S gas upon acidification; handle in the hood and quench with bleach before disposal.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity
AcetoneACS GradeSigma-Aldrich15 mL
Malononitrile99%Sigma-Aldrich6.6 g (0.1 mol)
Sulfur (elemental)PowderSigma-Aldrich3.2 g (0.1 mol)
Ethanol200 ProofFisher Scientific100 mL
Morpholine99%Sigma-Aldrich1 mL
Sodium HydrosulfideHydrate (NaHS·xH₂O)Sigma-Aldrich7.0 g (~0.1 mol)
PyridineAnhydrousSigma-Aldrich50 mL
Acetic AnhydrideACS GradeSigma-Aldrich15 mL (0.15 mol)
Diethyl EtherACS GradeFisher Scientific200 mL
Saturated NaCl (aq)N/ALab Prepared100 mL
Anhydrous MgSO₄N/AFisher Scientific10 g
Step-by-Step Procedure

Experimental Workflow cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Thiazole Annulation A Combine Acetone, Malononitrile, Sulfur, and Ethanol B Add Morpholine Catalyst A->B C Reflux for 2 hours B->C D Cool and Isolate Crude Product (Intermediate A) C->D E Dissolve Intermediate A in Pyridine D->E Proceed with crude product F Add Sodium Hydrosulfide (NaHS) E->F G Stir at 60°C for 3 hours F->G H Add Acetic Anhydride G->H I Reflux for 4 hours H->I J Workup and Purification I->J K K J->K Final Product: 2,6-Dimethylthieno[2,3-d]thiazole

Caption: Overall Experimental Workflow.

Stage 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Intermediate A)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (50 mL), acetone (7.3 mL, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol).

  • Stir the resulting yellow slurry at room temperature.

  • Carefully add morpholine (1 mL) as a catalyst. The reaction is exothermic, and the color of the mixture may darken.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 hexanes:ethyl acetate eluent.

  • After completion, cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the precipitated solid product by vacuum filtration, washing with cold ethanol (2 x 20 mL).

  • Dry the pale-yellow solid under vacuum. This crude Intermediate A is typically of sufficient purity for use in the next step. Expected yield: 11-13 g (73-87%).

Stage 2: Synthesis of 2,6-Dimethylthieno[2,3-d]thiazole (Final Product)

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude Intermediate A (~11 g, ~0.073 mol) in anhydrous pyridine (50 mL).

  • To this solution, carefully add sodium hydrosulfide hydrate (7.0 g, ~0.1 mol) in portions. The mixture will warm and may change color.

  • Heat the mixture to 60°C and stir for 3 hours to facilitate the formation of the thioamide intermediate.

  • Cool the mixture to 0°C using an ice bath. Slowly add acetic anhydride (15 mL, 0.15 mol) dropwise via an addition funnel. The addition is exothermic.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 115°C) for 4 hours.

  • After cooling to room temperature, pour the dark reaction mixture into 300 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, then with saturated aqueous NaCl (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product as a solid. Expected yield: 8-10 g (60-75% over two steps).

Part 4: Characterization and Validation

The identity and purity of the synthesized 2,6-Dimethylthieno[2,3-d]thiazole must be confirmed through standard analytical techniques. This step is crucial for the self-validation of the protocol.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ≈ 2.50 (s, 3H, thiophene-CH₃)

    • δ ≈ 2.75 (s, 3H, thiazole-CH₃)

    • δ ≈ 6.80 (s, 1H, thiophene-H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ≈ 15.5 (thiophene-CH₃)

    • δ ≈ 19.0 (thiazole-CH₃)

    • δ ≈ 118.0 (thiophene-CH)

    • δ ≈ 120.0 (quaternary C)

    • δ ≈ 130.0 (quaternary C)

    • δ ≈ 148.0 (quaternary C)

    • δ ≈ 165.0 (quaternary C, thiazole N=C-S)

  • Mass Spectrometry (EI-MS):

    • m/z (M⁺) calculated for C₇H₇NS₂: 169.00. Found: 169.

  • Infrared (IR) Spectroscopy (ATR):

    • Absence of N-H (~3300-3400 cm⁻¹) and C≡N (~2200 cm⁻¹) stretches from the starting material.

    • Presence of C=N and C=C aromatic stretches (~1500-1600 cm⁻¹).

References

  • Abdel-Wahab, B. F., et al. (2012). "2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions..." PubMed Central.
  • Othman, I. M. M., et al. (2021). "Synthesis and biological evaluation of new derivatives of thieno-thiazole..." RSC Publishing.
  • Lesyk, R., et al. (2017). "Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry." PMC - NIH.
  • Mallia, C. J., et al. (2015). "Thiazole formation through a modified Gewald reaction." PubMed.
  • Wikipedia. "Gewald reaction." Wikipedia.
  • Hassan, A. A., et al. (2019). "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." ScienceDirect.
  • Organic Chemistry Portal. "Gewald Reaction." Organic Chemistry Portal.
  • El-Sayed, M. A., et al. (2018). "Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications." ResearchGate.
  • Ben Hassen, C., et al. (2020). "Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction." Sciforum.

Sources

Introduction: The Significance of the Thieno[2,3-d]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Strategies for the Thieno[2,3-d]thiazole Core

The fusion of thiophene and thiazole rings to form the thieno[2,3-d]thiazole core structure creates a heteroaromatic scaffold of significant interest to the pharmaceutical and agrochemical industries. This bicyclic system is a "bioisostere" of purine, allowing it to interact with a wide range of biological targets. The heteroatoms embedded within the rigid aromatic framework provide enhanced hydrophilicity, potential for hydrogen bonding, and improved pharmacokinetic properties. Consequently, thieno[2,3-d]thiazole derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents, as well as potential inducers of systemic resistance in plants.[1][2]

This guide provides an in-depth analysis of the primary synthetic routes to this valuable core structure. It moves beyond simple procedural lists to explain the underlying chemical logic, helping researchers select and optimize the most suitable strategy for their specific target molecules. We will explore convergent, linear, and one-pot multicomponent strategies, complete with detailed, field-tested protocols.

Part 1: The Gewald-Hantzsch Convergent Strategy

A robust and highly versatile approach to the thieno[2,3-d]thiazole core involves a convergent strategy. First, a polysubstituted 2-aminothiophene is constructed via the Gewald reaction. This intermediate then undergoes a subsequent annulation of the thiazole ring, typically through a Hantzsch-type cyclization. This method allows for the strategic introduction of substituents on both the thiophene and thiazole rings.

Step 1: Thiophene Ring Synthesis via the Gewald Reaction

The Gewald reaction is a multicomponent condensation that assembles a 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3] The reaction is prized for its operational simplicity and ability to generate highly functionalized thiophenes in a single step.

Mechanism Insight: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base like piperidine or triethylamine, to form an α,β-unsaturated nitrile intermediate.[3] Elemental sulfur then adds to the α-carbon, likely forming a thiirane intermediate which subsequently undergoes ring-opening and cyclization. Tautomerization of the resulting imine yields the final aromatic 2-aminothiophene.[3][4] The choice of base is critical; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions.

Gewald_Mechanism Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile (R-CH2-CN) Nitrile->Knoevenagel Sulfur Sulfur (S8) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Piperidine) Base->Knoevenagel cat. Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Sulfur_Addition Cyclization Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene Intermediate Cyclization->Product

Caption: The Gewald reaction pathway to 2-aminothiophenes.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details the synthesis of a common 2-aminothiophene intermediate starting from cyclohexanone.

  • Materials:

    • Cyclohexanone (1.0 equiv)

    • Ethyl cyanoacetate (1.0 equiv)

    • Elemental sulfur (1.1 equiv)

    • Piperidine (0.2 equiv)

    • Ethanol

  • Procedure:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethanol (100 mL).

    • Add cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and elemental sulfur (1.1 equiv) to the flask.

    • Stir the mixture to ensure homogeneity. Add piperidine (0.2 equiv) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

    • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature. A solid precipitate will form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to yield the desired 2-aminothiophene as a crystalline solid. The product is often pure enough for the next step without further purification.

Step 2: Thiazole Ring Annulation via Hantzsch Synthesis

With the 2-aminothiophene in hand, the thiazole ring is constructed. A common method involves converting the 3-ester or 3-cyano group of the thiophene into a 3-acetyl group, followed by α-bromination. The resulting α-haloketone can then undergo the classic Hantzsch thiazole synthesis with a thioamide (e.g., thiourea) to form the fused thieno[2,3-d]thiazole system.[6][7]

Mechanism Insight: The Hantzsch synthesis begins with a nucleophilic attack (Sₙ2 reaction) from the sulfur atom of the thioamide onto the α-halocarbon of the ketone.[8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step eliminates a molecule of water to form the aromatic thiazole ring.[6][8] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.

Hantzsch_Mechanism Haloketone α-Halo-acyl-thiophene Intermediate SN2 Sₙ2 Attack Haloketone->SN2 Thiourea Thiourea Thiourea->SN2 Intramolecular Intramolecular Cyclization SN2->Intramolecular Dehydration Dehydration Intramolecular->Dehydration Product Thieno[2,3-d]thiazole Core Dehydration->Product

Caption: Hantzsch synthesis for thiazole ring annulation.

Protocol 2: Synthesis of a 2-Aminothieno[2,3-d]thiazole Derivative

This protocol assumes the successful synthesis and functionalization of a 3-acetyl-2-aminothiophene to its 3-(bromoacetyl) derivative.

  • Materials:

    • 2-Amino-3-(bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 equiv)

    • Thiourea (1.2 equiv)

    • Methanol or Ethanol

  • Procedure:

    • In a 100 mL round-bottom flask, combine the 2-amino-3-(bromoacetyl)thiophene derivative (1.0 equiv) and thiourea (1.2 equiv).[6]

    • Add methanol (50 mL) and a magnetic stir bar.

    • Heat the mixture to reflux with stirring for 30-60 minutes. The reaction is typically rapid.[6]

    • Monitor the reaction by TLC until the starting haloketone is consumed.

    • Remove the flask from the heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a beaker containing a 5% aqueous sodium carbonate (Na₂CO₃) solution (100 mL) and stir. This neutralizes the hydrobromide salt formed and precipitates the free base product.[6]

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove inorganic salts.

    • Air dry the solid on a watch glass or in a desiccator. The product is often obtained in high yield and purity.

Part 2: Direct One-Pot Synthesis of the Thieno[2,3-d]thiazole Core

For certain substitution patterns, the thieno[2,3-d]thiazole core can be constructed in a single, efficient step. This approach is a variation of the Gewald reaction, where a thiazolidin-4-one derivative acts as the initial building block, providing the atoms for the thiazole portion of the final product.

This multicomponent reaction involves the condensation of a thiazolidin-4-one, an active methylene compound (e.g., malononitrile), and elemental sulfur.[2]

Protocol 3: One-Pot Synthesis of a Substituted 2-Aminothieno[3,2-d]thiazole

  • Materials:

    • Substituted thiazolidin-4-one derivative (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Elemental sulfur (1.0 equiv)

    • Triethylamine (catalytic amount, ~10 mol%)

    • Absolute Ethanol / Dimethylformamide (DMF) mixture

  • Procedure:

    • In a round-bottom flask, dissolve the thiazolidin-4-one derivative (1.0 equiv) in a mixture of absolute ethanol and a small amount of DMF to aid solubility.[2]

    • Add the active methylene compound (e.g., malononitrile, 1.0 equiv) and elemental sulfur (1.0 equiv) to the solution.

    • Add a catalytic amount of triethylamine (approx. 0.1 mL).

    • Heat the reaction mixture under reflux for 6-8 hours.[2]

    • After cooling, neutralize the reaction by pouring it into a beaker of ice-water containing a few drops of hydrochloric acid.

    • A solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-d]thiazole derivative.

Part 3: Advanced & Modern Synthetic Approaches

Modern organometallic chemistry offers powerful tools for constructing the thieno[2,3-d]thiazole scaffold or for its late-stage functionalization.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Sonogashira and Buchwald-Hartwig amination are invaluable for creating key intermediates.[9][10] For example, a Sonogashira coupling can be used to install an alkyne onto a thiophene ring, which can then undergo cyclization to form the fused system.[11] The Buchwald-Hartwig amination allows for the precise installation of amino groups, which can be critical for subsequent cyclization steps, often under milder conditions than classical methods.[10][12]

  • Annulation onto a Thiazole Core: An alternative linear strategy involves building the thiophene ring onto a pre-existing thiazole. One reported method involves the condensation of methylthioglycolate with 4-halogenothiazoles, followed by a base-mediated cyclization to yield the thieno[2,3-d]thiazole core.[13] This approach is particularly useful when the desired substitution pattern is more easily accessed from a thiazole starting material.

Summary and Comparison of Routes

Synthetic StrategyStarting MaterialsKey Features & AdvantagesLimitations & Considerations
Gewald-Hantzsch Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, ThioamideHighly modular; allows for diverse substitution on both rings; reliable and high-yielding reactions.Multi-step process; may require functional group interconversion between steps.
Direct One-Pot Synthesis Thiazolidin-4-one, Active Methylene Compound, SulfurOperationally simple; rapid access to the core structure; high atom economy.Less flexible; substitution pattern is largely dictated by the starting thiazolidinone.
Annulation onto Thiazole Halogenated Thiazole, Thioglycolate derivativeGood for targets where thiazole is the more complex starting piece.Scope may be limited by the availability of substituted thiazole precursors.
Pd-Catalyzed Methods Halogenated Heterocycles, Amines/AlkynesExcellent functional group tolerance; mild reaction conditions; useful for late-stage functionalization.Requires specialized catalysts and ligands; potential for metal contamination in the final product.

Conclusion

The synthesis of the thieno[2,3-d]thiazole core can be achieved through several effective strategies. The choice of route is ultimately dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The convergent Gewald-Hantzsch approach offers the greatest flexibility for creating diverse analogues. In contrast, direct one-pot methods provide the most rapid entry to the core scaffold, albeit with less substituent variability. The continued development of transition-metal-catalyzed reactions will undoubtedly expand the toolkit for synthesizing these and other medicinally important heterocyclic systems.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Pal, M., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters, 16(24), 6185-9.
  • Lesyk, R., et al. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 23(11), 2749.
  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
  • Carvalho, D. B., et al. (2013). Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions. Blucher Chemistry Proceedings, 1(2), 183.
  • ResearchGate. (2025). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • ARKIVOC. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC, 2013(iii), 245-265.
  • Tighadouini, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1438.
  • SynOpen. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
  • Wang, M., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7126-7132.
  • ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles.
  • Ágai, B., et al. (1991). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 3101-3105.
  • Blucher Proceedings. (2013). Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions.
  • Huynh, T. K. D., et al. (2020). Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction. Ho Chi Minh City University of Education Journal of Science, 17(8), 1361-1371.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Bakulina, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999.
  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Royal Society of Chemistry. (1991). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 3101-3105.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Gewald reaction.
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 406-410.
  • Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Medicinal Chemistry, 13(2), 209-228.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883.
  • Royal Society of Chemistry. (2024). 2H-Thiazolo[4,5-d][2][8][11]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science.
  • Scilit. (2015). Thiazole formation through a modified Gewald reaction.
  • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(6).
  • ResearchGate. (n.d.). Application of thieno[3,2‐d]thiazole product 3 a: (a) gram‐scale experiment.
  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis, Reactions and Biological Applications. To Chemistry Journal, 1(2).
  • Arkat USA. (2007). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. ARKIVOC.
  • ResearchGate. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Yilmaz, F., et al. (2024). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 13(1), e202300060.
  • PubChem. (n.d.). thieno[2,3-d]thiazole.

Sources

Strategic Synthesis of 2-Methylthieno[2,3-d]thiazole from Thiophene Precursors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in the design of novel therapeutics. This application note provides a comprehensive guide to the synthesis of a key derivative, 2-Methylthieno[2,3-d]thiazole, starting from readily available thiophene precursors. We will dissect a robust and logical synthetic pathway, detailing not only the step-by-step protocols but also the underlying mechanistic principles and experimental rationale. This guide is designed to equip researchers in medicinal chemistry and drug development with the practical knowledge required to construct this valuable molecular framework.

Introduction: The Significance of the Thieno[2,3-d]thiazole Core

Fused heterocyclic systems are at the forefront of modern drug discovery. Among these, the thieno[2,3-d]thiazole ring system, which incorporates both thiophene and thiazole moieties, has garnered significant attention.[1] Thiazole derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2][3] The fusion of a thiophene ring can modulate these properties, enhance metabolic stability, and provide new vectors for molecular interaction. Thiophene-containing compounds are key components in various pharmaceuticals, underscoring the importance of efficient synthetic routes to these scaffolds.[4][5][6]

This guide focuses on a rational, multi-step synthesis of this compound. The chosen strategy emphasizes the construction of the thiazole ring onto a pre-functionalized thiophene, a common and versatile approach in heterocyclic chemistry. We will begin by preparing a key thioamide intermediate from 2-aminothiophene and subsequently perform an oxidative cyclization to forge the final bicyclic system.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2-aminothiophene. This pathway is designed for clarity, reliability, and scalability.

  • Acetylation: The synthesis begins with the protection and activation of the 2-aminothiophene via N-acetylation to form 2-acetamidothiophene.

  • Thionation: The crucial thioamide functionality is introduced by converting the amide oxygen of 2-acetamidothiophene to sulfur using Lawesson's reagent, yielding 2-(thioacetylamino)thiophene.

  • Oxidative Cyclization: The final thieno[2,3-d]thiazole ring is constructed via an intramolecular oxidative carbon-sulfur bond formation, a reaction often referred to as a Jacobson-type cyclization.

The following diagram illustrates the complete workflow.

G Thiophene 2-Aminothiophene Amide 2-Acetamidothiophene Thiophene->Amide Step 1: Acetylation (Acetic Anhydride, Pyridine) Thioamide 2-(Thioacetylamino)thiophene Amide->Thioamide Step 2: Thionation (Lawesson's Reagent) FinalProduct This compound Thioamide->FinalProduct Step 3: Oxidative Cyclization (K₃[Fe(CN)₆], NaOH)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step protocols for each stage of the synthesis. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 2-Acetamidothiophene (Amide Formation)

Principle: This step involves the nucleophilic attack of the amino group of 2-aminothiophene on the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves as a mild base to neutralize the acetic acid byproduct and can also act as a nucleophilic catalyst.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Aminothiophene99.155.0 g1.0
Acetic Anhydride102.095.4 mL1.1
Pyridine79.104.5 mL1.1
Dichloromethane (DCM)-100 mL-
1 M HCl (aq)-50 mL-
Saturated NaHCO₃ (aq)-50 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophene (5.0 g, 50.4 mmol) in 100 mL of dichloromethane (DCM).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add pyridine (4.5 mL, 55.5 mmol) to the stirred solution.

  • Add acetic anhydride (5.4 mL, 55.5 mmol) dropwise over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl (aq), 50 mL of water, and 50 mL of saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-acetamidothiophene as a crystalline solid.

Protocol 2: Synthesis of 2-(Thioacetylamino)thiophene (Thionation)

Principle: This reaction converts a carbonyl group into a thiocarbonyl group. Lawesson's reagent is a highly effective thionating agent for amides.[7] The reaction proceeds by a mechanism involving a four-membered thioxophosphine ylide intermediate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Acetamidothiophene141.195.0 g1.0
Lawesson's Reagent404.477.8 g0.55
Toluene-150 mL-

Safety Note: Lawesson's reagent is toxic and releases flammable and toxic byproducts. This procedure must be performed in a well-ventilated fume hood.

Procedure:

  • To a 250 mL round-bottom flask, add 2-acetamidothiophene (5.0 g, 35.4 mmol), Lawesson's reagent (7.8 g, 19.5 mmol), and 150 mL of dry toluene.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction mixture will typically turn dark. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 2-(thioacetylamino)thiophene product.

Protocol 3: Synthesis of this compound (Oxidative Cyclization)

Principle: This step is an intramolecular electrophilic substitution on the thiophene ring. The thioamide is deprotonated under basic conditions to form a nucleophilic enethiolate. The oxidizing agent, potassium ferricyanide (K₃[Fe(CN)₆]), facilitates the cyclization by an electron transfer mechanism, leading to the formation of a C-S bond at the C3 position of the thiophene ring.

G cluster_mech Oxidative Cyclization Mechanism Thioamide Thioamide Precursor (in NaOH solution) Enethiolate Enethiolate Intermediate Thioamide->Enethiolate Deprotonation Radical Thiyl Radical Enethiolate->Radical -e⁻ (Oxidation by Fe³⁺) Cation Radical Cation Radical->Cation Intramolecular Attack Product This compound Cation->Product -H⁺ (Aromatization)

Caption: Simplified mechanism of the oxidative cyclization step.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-(Thioacetylamino)thiophene157.253.0 g1.0
Potassium Ferricyanide329.2414.0 g2.2
Sodium Hydroxide (NaOH)40.003.4 g4.5
Water-100 mL-
Diethyl Ether-150 mL-

Procedure:

  • Prepare the oxidant solution: In a 250 mL beaker, dissolve potassium ferricyanide (14.0 g, 42.5 mmol) in 50 mL of water.

  • Prepare the substrate solution: In a 500 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-(thioacetylamino)thiophene (3.0 g, 19.1 mmol) in a solution of sodium hydroxide (3.4 g, 85.9 mmol) in 50 mL of water.

  • Cool the substrate solution in an ice bath.

  • Add the potassium ferricyanide solution dropwise to the stirred substrate solution over a period of 30 minutes. A precipitate may form.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.[8][9][10]

Summary of Results

Successful execution of these protocols should yield the target compound with good purity. The final product and key intermediates should be characterized using standard analytical techniques (NMR, MS, IR) to confirm their identity and purity.

CompoundExpected Yield RangePhysical Appearance
2-Acetamidothiophene85-95%White to off-white solid
2-(Thioacetylamino)thiophene60-75%Yellowish solid
This compound50-65%Colorless to pale yellow oil/solid

Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and purification efficiency.

Conclusion

This application note has detailed a reliable and mechanistically sound synthetic route for the preparation of this compound from a simple thiophene precursor. By breaking down the synthesis into three logical steps—acetylation, thionation, and oxidative cyclization—we have provided robust protocols that are accessible to researchers in organic and medicinal chemistry. The inclusion of mechanistic rationales for each step aims to empower scientists to not only replicate these procedures but also to adapt and troubleshoot them for the synthesis of other valuable thieno[2,3-d]thiazole analogues.

References

  • Wikipedia. Gewald reaction. [Link]
  • Organic Chemistry Portal. Gewald Reaction. [Link]
  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
  • Sharma, J., & Champagne, P. A. (2021).
  • New Jersey Institute of Technology.
  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
  • Gewald, K. (1975). 2-Amino-thieno[2,3-d]thiazole und 3-Amino-thieno[2,3-c]-isothiazole.
  • SynArchive. Hantzsch Thiazole Synthesis. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Thiazole synthesis. [Link]
  • Beilstein Journal of Organic Chemistry. Thiazole formation through a modified Gewald reaction. [Link]
  • Tolan, et al.
  • Chem Help ASAP. (2020).
  • ARKIVOC.
  • MDPI.
  • Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]
  • Google Patents.
  • Organic Syntheses. Thiophene, 2-chloromethyl. [Link]
  • Royal Society of Chemistry. Diastereoselective thia-[3 + 2] cyclization of acetylpyranuloses and β-oxodithioesters. [Link]
  • National Institutes of Health. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]
  • Der Pharma Chemica.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
  • Google Patents. Synthetic method of 2-chlorothiophene.
  • Organic Chemistry Portal. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. [Link]
  • PubChem. Thieno[2,3-d]thiazole. [Link]
  • National Institutes of Health.
  • Royal Society of Chemistry. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. [Link]
  • MDPI.
  • Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
  • MDPI. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Thieno[2,3-d]pyrimidine Synthesis via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Thieno[2,3-d]pyrimidines

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thieno[2,3-d]pyrimidine core is a prominent member of this class.[1][2] Structurally, it acts as a bioisostere of purines, the fundamental building blocks of DNA and RNA, allowing it to effectively mimic endogenous ligands and modulate the activity of key enzymes like kinases.[1][3] This has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with potent therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1][2][4]

The synthesis of this valuable scaffold often relies on a robust and versatile strategy: the initial construction of a polysubstituted 2-aminothiophene ring, which then serves as the foundation for the subsequent annulation of the pyrimidine ring.[5][6] The most efficient and widely adopted method for creating the crucial 2-aminothiophene intermediate is the Gewald multicomponent reaction.[7][8][9] This guide provides an in-depth exploration of this synthetic pathway, offering detailed mechanistic insights, step-by-step protocols, and practical advice for researchers.

Part I: The Gewald Reaction - Forging the 2-Aminothiophene Core

The Gewald reaction, first reported by Karl Gewald in the 1960s, is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base to form a highly functionalized 2-aminothiophene.[9][10] Its enduring popularity stems from the ready availability of starting materials, mild reaction conditions, and operational simplicity.[7][8]

Reaction Mechanism: A Stepwise Assembly

The mechanism of the Gewald reaction is a classic example of tandem catalysis, proceeding through several key stages. While the exact sequence of sulfur addition has been a topic of study, the generally accepted pathway begins with a Knoevenagel condensation.[10][11][12]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound (e.g., ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[10][13]

  • Sulfur Addition (Thiolation): The base then facilitates the addition of elemental sulfur. The α,β-unsaturated intermediate is deprotonated to form a carbanion, which attacks the S₈ ring.

  • Cyclization & Tautomerization: The resulting thiolate anion attacks the nitrile group intramolecularly, forming a five-membered imine ring.[10] A subsequent tautomerization (isomerization) yields the final, stable aromatic 2-aminothiophene product.[10] Microwave irradiation has been shown to significantly accelerate this process and improve yields.[10]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur (S₈) Knoevenagel Knoevenagel Condensation (Step 1) Reactants->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Adduct α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Adduct Sulfur_Add Sulfur Addition (Step 2) Adduct->Sulfur_Add Thiolate Thiolated Intermediate Sulfur_Add->Thiolate Cyclize Cyclization & Tautomerization (Step 3) Thiolate->Cyclize Product 2-Aminothiophene Cyclize->Product

Caption: The Gewald reaction mechanism.

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a standard Gewald reaction using cyclohexanone as the ketone component. The resulting product is a common precursor for many biologically active thieno[2,3-d]pyrimidines.[14]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur, powdered

  • Morpholine (or Triethylamine)

  • Ethanol (or Methanol)

  • Ice bath

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (approx. 3-4 mL per gram of cyclohexanone).

  • Base Addition: Cool the mixture in an ice bath. Slowly add the base (e.g., morpholine, 1.5 eq) dropwise with vigorous stirring. The addition of the base is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 45-50°C. A solid precipitate will begin to form.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product is often of high purity. However, if necessary, it can be recrystallized from ethanol or isopropanol to yield the pure 2-aminothiophene as a crystalline solid.

ParameterRecommended ConditionRationale / Causality
Base MorpholineA secondary amine like morpholine is often superior to tertiary amines (e.g., triethylamine) as it can participate in the Knoevenagel condensation more effectively.
Temperature 45-50°CGentle heating accelerates the reaction without promoting the formation of unwanted side products. Higher temperatures can lead to decomposition.
Solvent Ethanol/MethanolProtic solvents like ethanol are effective at dissolving the reactants and facilitating the proton transfer steps in the mechanism.
Purification RecrystallizationThis is a simple and effective method for obtaining a highly pure product, crucial for the success of the subsequent cyclization step.

Part II: Annulation to the Thieno[2,3-d]pyrimidine Scaffold

With the 2-aminothiophene core in hand, the next stage is the construction of the fused pyrimidine ring. This is typically achieved by reacting the bifunctional 2-aminothiophene-3-carboxylate or 3-carbonitrile with a reagent that can provide the missing carbon and nitrogen atoms of the pyrimidine ring.

Cyclization Strategies

Several reliable methods exist for this transformation, with the choice depending on the desired substitution pattern on the final pyrimidine ring.

  • For Thieno[2,3-d]pyrimidin-4-ones: Heating the 2-aminothiophene-3-carboxylate with formamide or formic acid is a direct and common method to install the pyrimidinone core.[5]

  • For 4-Substituted Thieno[2,3-d]pyrimidines: A two-step approach is often used. First, the 2-aminothiophene-3-carbonitrile is reacted with an activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[15][16] The resulting intermediate is then cyclized with a primary amine (e.g., aniline), which introduces the amine substituent at the 4-position of the pyrimidine ring.[15][16] This sequence sometimes involves a Dimroth rearrangement.[16][17]

Synthesis_Workflow Start Ketone + Active Methylene Nitrile + Sulfur Gewald Gewald Reaction (Base, 45-50°C) Start->Gewald Thiophene 2-Aminothiophene Intermediate Gewald->Thiophene Cyclization Cyclization Reaction FinalProduct Thieno[2,3-d]pyrimidine Product Cyclization->FinalProduct Thiophene->Cyclization

Caption: Overall synthesis workflow.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[13][18]thieno[2,3-d]pyrimidin-4-one

This protocol demonstrates the cyclization of the previously synthesized 2-aminothiophene ester using formamide.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)

  • Formamide

  • Heating mantle and high-temperature thermometer

Procedure:

  • Reaction Setup: Place the 2-aminothiophene ester (1.0 eq) in a round-bottom flask. Add an excess of formamide (approx. 10-15 equivalents).

  • Heating: Heat the mixture to 180-190°C under a reflux condenser. The reaction is typically complete in 4-6 hours.

  • Monitoring: Progress can be monitored by TLC, observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product will often precipitate.

  • Isolation: Pour the reaction mixture into cold water. Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure thienopyrimidinone.[5]

Protocol 3: Synthesis of N-Aryl-5,6,7,8-tetrahydrobenzo[13][18]thieno[2,3-d]pyrimidin-4-amines

This protocol outlines the synthesis of 4-amino substituted derivatives, which are highly relevant in kinase inhibitor design.[15] It requires starting from the 2-aminothiophene-3-carbonitrile, which is synthesized via the Gewald reaction using malononitrile instead of ethyl cyanoacetate in Protocol 1.

Step A: Formation of the Intermediate

  • Reaction: Reflux a mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq) and an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq) for 2-3 hours.

  • Isolation: After cooling, evaporate the excess DMF-DMA under reduced pressure to obtain the crude intermediate, which is often used in the next step without further purification.

Step B: Cyclocondensation

  • Reaction: Dissolve the crude intermediate from Step A in glacial acetic acid. Add the desired aniline derivative (1.2 eq).

  • Heating: Heat the mixture at reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation: Neutralize the mixture with an aqueous ammonia solution. The solid product that precipitates is collected by vacuum filtration, washed with water, and dried.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the target N-aryl thieno[2,3-d]pyrimidine.[15]

Conclusion

The Gewald reaction serves as an exceptionally reliable and efficient entry point for the synthesis of 2-aminothiophenes. These intermediates are, in turn, pivotal for the construction of the thieno[2,3-d]pyrimidine scaffold, a core structure in modern drug discovery. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals to access this privileged heterocyclic system, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 16(4), 3004-3013. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Reddy, T. R., & Lingaiah, N. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
  • Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1976. [Link]
  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(1), 1-10. [Link]
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
  • Catak, S., et al. (2024).
  • J&K Scientific LLC. (n.d.). Gewald Reaction. [Link]
  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
  • Kumar, D., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 185, 111818. [Link]
  • Al-Warhi, T., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4947. [Link]
  • Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(28), 5554-5569. [Link]
  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
  • Patel, H., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 13(2). [Link]
  • Wang, C., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(3), 660. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Thieno[2,3-d]thiazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]thiazole Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The thieno[2,3-d]thiazole core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This bicyclic scaffold, which incorporates both thiophene and thiazole rings, serves as a versatile framework for the development of novel therapeutic agents. Its structural rigidity and the presence of multiple heteroatoms provide unique opportunities for molecular interactions with biological targets. The thieno[2,3-d]thiazole moiety is a key component in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The exploration of this scaffold is driven by its potential to mimic endogenous structures and engage in specific binding events within protein active sites.

The functionalization of the thieno[2,3-d]thiazole ring system is a critical aspect of harnessing its therapeutic potential. The introduction of diverse substituents at various positions on the bicyclic core allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Moreover, strategic modifications can modulate the compound's pharmacodynamic profile, enhancing its potency, selectivity, and overall efficacy. This guide provides an in-depth overview of key functionalization strategies, complete with detailed protocols and insights into the underlying chemical principles.

Core Synthesis Strategies: Building the Thieno[2,3-d]thiazole Nucleus

The construction of the thieno[2,3-d]thiazole ring system can be achieved through several synthetic routes. One of the most prominent methods is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[2][3] This thiophene intermediate can then be further elaborated to construct the fused thiazole ring.

Another common approach involves the annelation of a thiophene ring onto a pre-existing thiazole nucleus.[4] This can be accomplished by reacting a functionalized thiazole, such as a chloroformylthiazole, with a suitable reagent like methylthioglycolate, followed by cyclization.[4] The choice of synthetic strategy often depends on the desired substitution pattern on the final thieno[2,3-d]thiazole product.

Key Functionalization Reactions of the Thieno[2,3-d]thiazole Ring

Once the thieno[2,3-d]thiazole core is synthesized, a variety of chemical transformations can be employed to introduce functional groups at specific positions. The reactivity of the ring system is influenced by the electron-donating and -withdrawing nature of the fused rings and any existing substituents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing substituents onto the thiophene portion of the scaffold. Density Functional Theory (DFT) studies on related thieno[2,3-b]thiophene systems have shown that the α-carbon atoms of the thiophene ring are generally more susceptible to electrophilic attack than the β-positions, both kinetically and thermodynamically.[5] This regioselectivity is a crucial consideration when planning synthetic modifications.

Common electrophilic substitution reactions include:

  • Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives serve as versatile intermediates for subsequent cross-coupling reactions.

  • Nitration: The introduction of a nitro group can be accomplished using standard nitrating agents. The nitro group can then be reduced to an amino group, providing a handle for further derivatization.

  • Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which can be valuable for extending the molecular framework or for conversion into other functional groups.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the thieno[2,3-d]thiazole scaffold. Halogenated or sulfonylated thieno[2,3-d]thiazoles are common starting materials for these transformations.[6]

Table 1: Common Cross-Coupling Reactions for Thieno[2,3-d]thiazole Functionalization

Reaction NameReactantsCatalyst/Ligand SystemBond Formed
Suzuki-Miyaura CouplingHalogenated/Sulfonylated Thienothiazole, Boronic Acid/EsterPd(PPh₃)₄, SPhos, XPhosC-C
Stille CouplingHalogenated Thienothiazole, OrganostannanePd(PPh₃)₄C-C
Heck CouplingHalogenated Thienothiazole, AlkenePd(OAc)₂, P(o-tolyl)₃C-C (alkenyl)
Buchwald-Hartwig AminationHalogenated Thienothiazole, AminePd₂(dba)₃, BINAPC-N
Sonogashira CouplingHalogenated Thienothiazole, Terminal AlkynePdCl₂(PPh₃)₂, CuIC-C (alkynyl)

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminothieno[2,3-d]thiazole Derivative via the Gewald Reaction

This protocol describes a general procedure for the synthesis of a substituted 2-aminothieno[2,3-d]thiazole, a key intermediate for further functionalization.

Materials:

  • Substituted thiazolidin-4-one derivative (1 equivalent)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)

  • Elemental sulfur (1 equivalent)

  • Triethylamine (catalytic amount)

  • Absolute ethanol

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted thiazolidin-4-one (1 equiv.) in a mixture of absolute ethanol and a small amount of DMF, add the active methylene nitrile (1 equiv.) and a catalytic amount of triethylamine.[2][3]

  • Add elemental sulfur (1 equiv.) to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with a few drops of dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothieno[2,3-d]thiazole derivative.

Workflow Diagram:

Gewald_Reaction start Substituted Thiazolidin-4-one + Active Methylene Nitrile + Sulfur reflux Reflux in Ethanol/DMF with Triethylamine start->reflux workup Acidic Workup (Ice-water, HCl) reflux->workup product 2-Aminothieno[2,3-d]thiazole Derivative workup->product

Caption: Workflow for the Gewald synthesis of 2-aminothieno[2,3-d]thiazoles.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Thieno[2,3-d]thiazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl substituent.

Materials:

  • Halogenated thieno[2,3-d]thiazole (e.g., bromo- or iodo-derivative) (1 equivalent)

  • Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

  • In a reaction vessel, combine the halogenated thieno[2,3-d]thiazole (1 equiv.), the boronic acid derivative (1.2 equiv.), the palladium catalyst (2-5 mol%), and the base (2 equiv.).

  • Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes and then add it to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Logical Relationship Diagram:

Suzuki_Coupling reactants Halogenated Thienothiazole + Boronic Acid/Ester conditions Inert Atmosphere Heat (80-110 °C) reactants->conditions catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->conditions base Base (e.g., K2CO3) base->conditions solvent Solvent (e.g., Dioxane) solvent->conditions product Functionalized Thieno[2,3-d]thiazole conditions->product

Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The functionalized thieno[2,3-d]thiazole derivatives have shown promise in various therapeutic areas. For instance, certain derivatives have been investigated as potent anticancer agents, acting as multi-targeting kinase inhibitors against enzymes like EGFR, VEGFR-2, and BRAFV600E.[3][7] The strategic placement of substituents on the thieno[2,3-d]thiazole core is crucial for achieving high affinity and selectivity for these kinase targets.

Furthermore, derivatives of the isomeric thieno[2,3-d]isothiazole have been synthesized and evaluated as potential plant activators, demonstrating the broad applicability of this heterocyclic system beyond medicine.[8] The ability to systematically modify the scaffold allows for the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Conclusion and Future Perspectives

The thieno[2,3-d]thiazole ring system represents a highly valuable scaffold in medicinal chemistry and materials science. The functionalization strategies outlined in this guide provide a foundation for the synthesis of diverse libraries of compounds for biological screening and materials development. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods, including C-H activation and photocatalysis, to further expand the accessible chemical space. The continued exploration of the biological activities of novel thieno[2,3-d]thiazole derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

  • Komaritsa, I.D., et al. (Year not provided). Hetero-Diels-Alder Reaction as a Key Approach for the Synthesis of Thiopyrano[2,3-d]Thiazole Derivatives.
  • (2025). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. ResearchGate.
  • Dvorak, T., et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC.
  • (2023). 2H-Thiazolo[4,5-d][4][8][9]triazole: synthesis, functionalization, and application in scaffold-hopping. National Center for Biotechnology Information.
  • (1992). Synthesis of novel thieno[2,3-d]pyrimidine, thieno[2,3-b]pyridine and thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives and their effect on the production of mycotoxins. PubMed.
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Royal Society of Chemistry.
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Royal Society of Chemistry.
  • Salem, M. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal.
  • (Year not provided). Synthesis and properties of thieno[2,3-d:5,4-d']bisthiazoles and their oxidized derivatives: Thionyl chloride as a sulfurative ring-fusing reagent towards thiophene-based ring-fused heteroaromatic compounds. ResearchGate.
  • (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed.
  • Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. National Center for Biotechnology Information.
  • (Year not provided). Thieno[2,3-d]thiazole. PubChem.
  • Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate.
  • Stanetty, P., et al. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ResearchGate.
  • (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. National Center for Biotechnology Information.
  • (Year not provided). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate.
  • (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Center for Biotechnology Information.

Sources

Analytical methods for 2-Methylthieno[2,3-d]thiazole characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Methylthieno[2,3-d]thiazole

Introduction: The Imperative for Rigorous Characterization

This compound is a heterocyclic compound belonging to a class of molecules that are of significant interest in medicinal chemistry and materials science. Thieno[2,3-d]thiazole scaffolds are integral to the development of novel therapeutic agents, including kinase inhibitors for anticancer therapies, and are explored for applications in nonlinear optics.[1][2] Given their potential biological activity and functional applications, the unambiguous confirmation of their identity, purity, and structural integrity is a critical prerequisite for any research, development, or quality control endeavor.

This application note provides a comprehensive guide to the essential analytical methods for the thorough characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for methodological choices. The described workflows are designed to form a self-validating system, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.

PropertyValueSource
Chemical Structure Chemical structure of Thieno[2,3-d]thiazole (Parent Scaffold)PubChem[3]
IUPAC Name This compound---
CAS Number 61612-02-0ChemicalBook[4]
Molecular Formula C₆H₅NS₂---
Molecular Weight 155.24 g/mol ---

Logical Workflow for Comprehensive Characterization

A multi-technique approach is essential to build a complete profile of the compound. Each method provides a unique and complementary piece of the puzzle, moving from initial purity assessment to definitive structural elucidation.

G cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Structure & Stereochemistry cluster_3 Final Output HPLC HPLC-UV (Purity Assessment) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Provides MW of peaks Report Certificate of Analysis (CoA) & Characterization Report HPLC->Report NMR_H ¹H NMR (Proton Environment) LCMS->NMR_H Confirms mass of pure sample LCMS->Report NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C Complementary structural data NMR_H->Report XRAY Single Crystal X-ray (3D Atomic Structure) NMR_C->XRAY For unambiguous confirmation NMR_C->Report XRAY->Report

Caption: Integrated analytical workflow for this compound.

Chromatographic Analysis for Purity Determination: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds. By separating the analyte from impurities, it allows for accurate quantification of the main component.

Principle of Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and will elute at a characteristic retention time when the mobile phase becomes sufficiently nonpolar. UV detection is ideal due to the chromophoric nature of the fused aromatic ring system.

Application Protocol: Purity Assessment by RP-HPLC

This protocol is adapted from established methods for aminothiazole and related heterocyclic compounds.[5][6]

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna® C18 (50 x 4.6 mm, 5 µm) or equivalent. The C18 chemistry provides excellent retention for a wide range of organic molecules.[5]

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

2. Mobile Phase and Reagents:

  • Mobile Phase A (Aqueous): 0.1% Orthophosphoric Acid (OPA) or Formic Acid in Water. The acidifier improves peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic state. Formic acid is preferred for LC-MS compatibility.[7]

  • Mobile Phase B (Organic): 0.1% OPA or Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Injection Volume 5 µLSmall volume prevents peak distortion and column overloading.
Detection Wavelength 272 nmAminothiazole derivatives show strong absorbance around this wavelength. A PDA detector can be used to identify the optimal lambda max.[5]
Elution Mode IsocraticA starting point of 55% Mobile Phase A and 45% Mobile Phase B can be used.[5] A gradient may be required to resolve closely eluting impurities.
Run Time 10 minutesSufficient to elute the main peak and any late-eluting impurities.

4. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in the diluent.

  • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

5. Data Interpretation:

  • Identity: The retention time of the main peak should be consistent across injections.

  • Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for research compounds.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound, thereby validating its elemental composition.

Principle of Method

The sample is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (MW = 155.24), ESI in positive mode is expected to produce a protonated molecular ion [M+H]⁺ at m/z 156.25.

Application Protocol: LC-MS Analysis

This method is typically coupled directly with the HPLC system described above (LC-MS).

1. Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight [TOF] instrument) with an ESI source.

2. MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe nitrogen atom in the thiazole ring is basic and readily accepts a proton.
Mass Range 50 - 500 m/zA range that comfortably includes the expected molecular ion.
Capillary Voltage 3.5 kVOptimal for generating a stable spray and efficient ionization.
Drying Gas Flow 10 L/minTo desolvate the ions as they enter the mass analyzer.
Drying Gas Temp. 350 °CAids in efficient desolvation.

3. Data Interpretation:

  • The primary goal is to identify the peak corresponding to the [M+H]⁺ ion. For this compound, this will be at m/z ≈ 156.2 .

  • High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula C₆H₅NS₂.

  • Fragmentation patterns, which can be induced (MS/MS), provide further structural information. The fragmentation of thiazoles is a well-defined process that can help in structure elucidation.[8]

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Principle of Method

NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), providing a detailed map of the molecule's connectivity.

Application Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

2. Sample Preparation:

  • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

3. Predicted NMR Data and Interpretation:

The structure of this compound has distinct proton and carbon environments. Based on data from similar thieno[2,3-d]thiazole and thieno[3,2-d]thiazole derivatives, the following assignments can be predicted.[9][10][11]

¹H NMR (400 MHz, CDCl₃):

  • δ ~2.8 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group (-CH₃) attached to the thiazole ring.

  • δ ~7.0-7.5 ppm (d, 1H): One of the protons on the thiophene ring.

  • δ ~7.5-8.0 ppm (d, 1H): The other proton on the thiophene ring, likely coupled to the first.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~20 ppm: The methyl carbon (-CH₃).

  • δ ~115-135 ppm: Carbons of the thiophene ring.

  • δ >150 ppm: Quaternary carbons of the fused ring system and the C=N carbon of the thiazole ring.

The combination of chemical shifts, integration (proton ratios), and coupling patterns provides conclusive evidence for the molecular structure.

Definitive 3D Structure: Single Crystal X-ray Diffraction

For absolute proof of structure, including bond lengths, bond angles, and the spatial arrangement of atoms, single-crystal X-ray diffraction is the gold standard.

Principle of Method

When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is unique to the crystal structure and can be mathematically deconvoluted to generate a three-dimensional model of the molecule. This technique has been successfully used to confirm the structures of related thieno[2,3-d]pyrimidine systems.[12][13]

Application Protocol: Crystal Growth and Data Collection

1. Crystal Growth (The Critical Step):

  • High-purity material (>98% by HPLC) is required.

  • Slow evaporation of a saturated solution is a common method. Solvents to try include ethyl acetate, dichloromethane, or a mixture like DMF/Methanol.[12]

  • The goal is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

2. Data Collection and Structure Solution:

  • A suitable crystal is mounted on a diffractometer.

  • The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.

  • A full sphere of diffraction data is collected.

  • The structure is solved using direct methods and refined to yield a final atomic model.[1]

3. Data Interpretation:

  • The output is a detailed crystallographic information file (CIF) containing the precise coordinates of every atom.

  • This data provides unambiguous confirmation of the connectivity and constitution of this compound.

Complementary Information from Analytical Techniques

The power of this multi-technique approach lies in how the data from each method validates the others, creating a robust and trustworthy characterization package.

Caption: Synergy between key analytical techniques.

References

  • SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
  • ChemicalBook. 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR spectrum.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • ChemicalBook. 2-Methylthiazole(3581-87-1) 1H NMR spectrum.
  • Kirsch, G. et al. Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • NIST. Thiazole, 2-methyl-. NIST WebBook.
  • ChemicalBook. This compound | 61612-02-0.
  • Al-Warhi, T. et al. (2023).
  • Al-Warhi, T. et al. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations.
  • Kumar, A. et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH.
  • Al-Masoudi, N. et al.
  • El-Shaieb, K. M. et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC - NIH.
  • Kumar, A. et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Ali, T. E. et al.
  • Stanetty, P. et al. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in.
  • Clarke, G. M. et al. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
  • PubChem. Thieno[2,3-d]thiazole.
  • El-Shaieb, K. M. et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • El-Shehry, M. F. et al. The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Ali, T. E. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

Application Notes and Protocols for the Design of Anticancer Drugs Based on the 2-Methylthieno[2,3-d]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]thiazole Scaffold as a Privileged Motif in Oncology

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic scaffolds that can serve as frameworks for the development of targeted and effective therapeutic agents. Among these, the thieno[2,3-d]thiazole core, a fused heterocyclic system comprising a thiophene and a thiazole ring, has garnered considerable attention. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets with high affinity. The thiazole ring, in particular, is a key component of several clinically approved anticancer drugs, valued for its favorable binding properties and reduced cytotoxicity in normal cells, while demonstrating site-specific activity towards malignant cells.[1]

Derivatives of the broader thieno-thiazole and thiazole families have demonstrated potent cytotoxic effects against a range of cancer types by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1][2] The deregulation of protein kinases is a hallmark of cancer development and metastasis, making multi-targeting kinase inhibitors a critical strategy in modern cancer therapy.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of the 2-Methylthieno[2,3-d]thiazole scaffold in the design and evaluation of novel anticancer agents.

Design Principles for this compound-Based Anticancer Agents

The design of potent anticancer agents from the this compound scaffold hinges on the principles of structure-activity relationship (SAR). While direct SAR studies on the 2-methyl variant are emerging, extensive research on related thieno-thiazole and thiazole derivatives provides a strong foundation for rational drug design. The core scaffold itself provides a rigid and planar structure that can be strategically functionalized to optimize interactions with target proteins.

A key strategy involves the introduction of various substituents at different positions of the thieno[2,3-d]thiazole ring system to enhance binding affinity and selectivity for specific kinase targets. For instance, the addition of bulky aromatic or heteroaromatic groups can facilitate π-π stacking interactions within the ATP-binding pocket of kinases. The incorporation of hydrogen bond donors and acceptors is also crucial for establishing strong interactions with the hinge region of the kinase domain, a common feature of effective kinase inhibitors.

The 2-methyl group of the core scaffold can serve as a critical anchoring point or be further modified to explore steric and electronic effects on biological activity. The versatility of this scaffold allows for the exploration of a wide chemical space to develop potent and selective anticancer drug candidates.

Targeted Signaling Pathways

Research into thieno-thiazole and related thiazole derivatives has revealed their inhibitory activity against several key signaling pathways implicated in cancer progression. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, differentiation, and survival.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in the proliferation of cancer cells. Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and colorectal cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

  • BRAF Kinase: A serine/threonine kinase that is a component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.

The ability of thieno-thiazole derivatives to act as multi-targeting kinase inhibitors is a significant advantage, as this can help to overcome the development of drug resistance, a common challenge in cancer therapy.[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Representative Thieno[3,2-d]thiazole Derivative

Reaction Scheme:

G start Pyrazolinyl-aminothiazol-4-one (Key Precursor) product Thieno[3,2-d]thiazole Derivative start->product Gewald Reaction reagents Active Methylene Derivative (e.g., Cyanoacetohydrazide) Sulfur (S) Triethylamine (Et3N) reagents->product Reagents

A generalized synthetic workflow.

Materials and Reagents:

  • Pyrazolinyl-aminothiazol-4-one (Key Precursor)

  • Cyanoacetohydrazide (or other active methylene derivative)

  • Elemental Sulfur

  • Triethylamine

  • Ethanol (Solvent)

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d6)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazolinyl-aminothiazol-4-one precursor in ethanol.

  • Addition of Reagents: To the solution, add the active methylene derivative (e.g., cyanoacetohydrazide) and elemental sulfur.

  • Catalyst Addition: Add a catalytic amount of triethylamine to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The precipitated solid is then filtered, washed with cold ethanol, and dried.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired thieno[3,2-d]thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Workflow for the MTT cell viability assay.

Materials and Equipment:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells, perform a cell count, and adjust the cell suspension to the desired density. Seed the cells into 96-well plates at an optimized density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound test compound in DMSO. Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Cell Exposure: Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: Anticancer Activity of Thieno-Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative thieno[3,2-d]thiazole derivatives against human cancer cell lines, providing a benchmark for the evaluation of novel this compound compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
1 MCF-7 (Breast)4.02 ± 0.02Doxorubicin4.62 ± 0.00[1]
1 HepG-2 (Liver)4.52 ± 0.04Doxorubicin5.66 ± 0.01[1]
3c MCF-7 (Breast)8.35 ± 0.03Doxorubicin4.62 ± 0.00[1]
3c HepG-2 (Liver)7.88 ± 0.01Doxorubicin5.66 ± 0.01[1]

Kinase Inhibitory Activity of Thieno[3,2-d]thiazole Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
1 VEGFR-22.470Sorafenib1.022[1]
3c VEGFR-22.259Sorafenib1.022[1]
1 BRAFV600E2.026Sorafenib0.040[1]
3c BRAFV600E0.088Sorafenib0.040[1]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for targeting key signaling pathways involved in cancer progression, particularly protein kinases. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives with improved efficacy and selectivity. Future work should focus on establishing a robust SAR for the this compound series to guide the optimization of lead compounds. Further investigations into the precise molecular mechanisms of action, including the identification of specific kinase targets and the elucidation of downstream signaling effects, will be crucial for the clinical translation of these promising compounds.

References

  • Zhang, Z.-H., Wu, H.-M., Deng, S.-N., Cai, X.-Y., Yao, Y., Mwenda, M.C., Wang, J.-Y., Cai, D., & Chen, Y. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 4301910. [Link]
  • Nofal, Z. M., El-Zahar, M. I., & Abd El-Karim, S. S. (2014). Novel 4-thiazolidinone derivatives of 2-amino-4-(p-tolyl)thiazole as potential anticancer agents. Acta Pharmaceutica, 64(2), 159-173. [Link]
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
  • Abualnaja, M., Al-Warhi, T., Abuali, O., & Zaki, I. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(19), 6296. [Link]
  • Hassan, A. S., Hafez, T. S., & El-Kazak, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7349. [Link]
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
  • Saeed, A., Abbas, N., & Rafique, H. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE, 20(8), e0290827. [Link]
  • Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(33), 28864-28885. [Link]
  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(52), 32938-32953. [Link]
  • Al-Omair, M. A., Al-Abdullah, E. S., & El-Emam, A. A. (2024).
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
  • Kaur, R., & Kumar, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36628-36660. [Link]
  • Lesyk, R. B., & Zimenkovsky, B. S. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Current Organic Synthesis, 15(6), 798-814. [Link]
  • Kaminskyy, D., Havrylyuk, D., & Lesyk, R. (2016). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. Archiv der Pharmazie, 349(12), 919-928. [Link]

Sources

Application of Thieno[2,3-d]thiazoles as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]thiazole Scaffold - A Privileged Motif in Kinase Inhibition

The thieno[2,3-d]thiazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its rigid, planar structure, combined with the electronic properties endowed by the fused thiophene and thiazole rings, provides an excellent framework for designing molecules that can effectively interact with the ATP-binding pocket of various protein kinases.[1][2][3] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2][3] Thieno[2,3-d]thiazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including those pivotal to cell signaling pathways that govern proliferation, survival, and angiogenesis, such as PI3K, EGFR, and Aurora kinases.[1][2][4][5][6]

This technical guide provides an in-depth overview of the application of thieno[2,3-d]thiazoles as kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the mechanism of action, provide detailed protocols for the evaluation of these compounds, and present a logical workflow for their characterization.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of thieno[2,3-d]thiazole-based inhibitors function as ATP-competitive inhibitors. The core scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP. Substituents appended to the thieno[2,3-d]thiazole core can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity for the target kinase.[7]

The versatility of the thieno[2,3-d]thiazole scaffold allows for chemical modifications at several positions, enabling the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[7]

Key Kinase Targets and Signaling Pathways

Thieno[2,3-d]thiazole derivatives and the closely related thieno[2,3-d]pyrimidines have shown promise against several important cancer-related kinases.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[5][8][9] Its aberrant activation is a frequent event in many human cancers.[4][6] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent PI3K inhibitors, demonstrating nanomolar potency and in vivo anti-cancer efficacy.[4][6][8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation Thieno_inhibitor Thieno[2,3-d]thiazole Inhibitor Thieno_inhibitor->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth AKT_inhibition Inhibition of Apoptosis

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Mutations in the EGFR gene can lead to its constitutive activation and are a key driver in several cancers, including non-small cell lung cancer.[5][10] Thieno[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, including against clinically relevant mutant forms like T790M.[5]

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anti-cancer drug development. Thiazole-containing compounds have been identified as potent inhibitors of Aurora kinases A and B.

Experimental Protocols for Inhibitor Evaluation

A systematic evaluation of a novel thieno[2,3-d]thiazole-based kinase inhibitor involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Workflow Start Novel Thieno[2,3-d]thiazole Compound BiochemicalAssay Biochemical Kinase Assay (e.g., HTRF, LanthaScreen) Start->BiochemicalAssay DetermineIC50 Determine IC50 BiochemicalAssay->DetermineIC50 CellViability Cell Viability Assay (e.g., MTT) DetermineIC50->CellViability Potent Inhibitor DetermineGI50 Determine GI50 CellViability->DetermineGI50 MechanismOfAction Mechanism of Action Studies DetermineGI50->MechanismOfAction Active in Cells CellCycle Cell Cycle Analysis (Flow Cytometry) MechanismOfAction->CellCycle Apoptosis Apoptosis Assay (Annexin V) MechanismOfAction->Apoptosis End Lead Candidate CellCycle->End Apoptosis->End

Caption: Experimental Workflow for Inhibitor Evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a general framework for determining the in vitro potency (IC50) of a thieno[2,3-d]thiazole derivative against a target kinase, such as PI3Kα. HTRF assays are robust and sensitive, making them suitable for high-throughput screening.

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated product is detected by a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665. When these components are in close proximity, a FRET signal is generated. An inhibitor will reduce the phosphorylation of the substrate, leading to a decrease in the HTRF signal.[11][12]

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Biotinylated substrate (e.g., Biotin-PIP2)

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • HTRF detection buffer

  • Test compound (thieno[2,3-d]thiazole derivative)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: a. Add 2 µL of the compound dilution or DMSO (for controls) to the wells of a 384-well plate. b. Prepare a master mix containing the kinase and biotinylated substrate in kinase reaction buffer. c. Add 4 µL of the kinase/substrate mix to each well. d. Initiate the reaction by adding 4 µL of ATP solution (at a concentration close to its Km for the kinase). e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF detection buffer. b. Add 10 µL of the detection mix to each well to stop the kinase reaction. c. Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a thieno[2,3-d]thiazole derivative on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thieno[2,3-d]thiazole derivative for a specified period (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a thieno[2,3-d]thiazole derivative on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing a population of cells stained with PI using a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][7][14][15]

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its GI50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol determines whether the observed reduction in cell viability is due to the induction of apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can be used to detect these apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[1][16]

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its GI50 concentration for a time period determined from cell cycle analysis (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Data Summary: Representative Thieno-fused Heterocycles as Kinase Inhibitors

The following table summarizes the reported inhibitory activities of some thieno[2,3-d]thiazole and thieno[2,3-d]pyrimidine derivatives against various kinases.

Compound ScaffoldTarget KinaseIC50/GI50 (µM)Cell LineReference
Thieno[2,3-d]pyrimidinePI3Kα0.0072-[6]
Thieno[3,2-d]thiazoleEGFR0.017-[2]
Thieno[3,2-d]thiazoleVEGFR-22.259-[2]
Thieno[3,2-d]thiazoleBRAFV600E0.088-[2][3]
Thieno[2,3-d]pyrimidineEGFR (wild-type)0.04HepG2[5]
Thieno[2,3-d]pyrimidineEGFRT790M0.06-[5]
Thieno[2,3-d]pyrimidineVEGFR-20.23-
Thiazole derivativeAurora ANot specified-
Thiazole derivativeAurora BNot specified-

Conclusion and Future Perspectives

The thieno[2,3-d]thiazole scaffold and its isosteres have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diversification make this heterocyclic system an attractive starting point for drug discovery campaigns targeting a wide array of kinases implicated in human diseases. The protocols and workflow outlined in this guide provide a comprehensive framework for the systematic evaluation of novel thieno[2,3-d]thiazole-based compounds, from initial hit identification to elucidation of their cellular mechanism of action. Future efforts in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to advance them into clinical development.

References

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances. [Link]
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances. [Link]
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]
  • Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. (2023). Future Medicinal Chemistry. [Link]
  • 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018). Molecules. [Link]
  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (2023). Future Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]
  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2021).
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]
  • PI3K/AKT/mTOR Signaling P
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. [Link]
  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (2023).
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2021). Bioorganic Chemistry. [Link]
  • Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. (2010). Bioorganic & Medicinal Chemistry. [Link]
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]
  • Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (2022). International Journal of Molecular Sciences. [Link]
  • Aurora kinase inhibitors: Progress towards the clinic. (2012). Journal of Experimental Therapeutics and Oncology. [Link]
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]
  • Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition. (2018). Journal of Medicinal Chemistry. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2023). Reaction Biology. [Link]
  • Recent Trends in Kinase Drug Discovery. (2023). YouTube. [Link]
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2009). Combinatorial Chemistry & High Throughput Screening. [Link]
  • EGFR(T790M) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • EGFR (T790M/C797S/ L858R) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

Sources

Application Notes and Protocols: Thieno[2,3-d]thiazole Derivatives as Plant Activators in Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Crop Protection

For decades, the primary strategy for managing crop diseases has been the direct application of fungicides and bactericides. While effective, this approach faces mounting challenges from pathogen resistance and environmental concerns. A more sustainable paradigm is emerging: Host Defense Induction . This strategy utilizes "plant activators," compounds that do not target the pathogen directly but instead trigger the plant's own innate immune system, leading to a state of heightened defense known as Systemic Acquired Resistance (SAR).[1][2]

SAR provides long-lasting, broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.[1][3] The commercial success of Acibenzolar-S-methyl (BTH), a functional analog of the key defense hormone salicylic acid, validated the immense potential of this approach.[4][5] Building on this foundation, research has identified the 1,2,3-thiadiazole scaffold as a critical pharmacophore for inducing SAR.[6][7] This has led to the exploration of bioisosteric replacements and novel heterocyclic systems, with thieno[2,3-d]thiazole derivatives emerging as a highly promising new class of plant activators.[8]

These application notes provide a comprehensive guide to the mechanism, synthesis, and biological evaluation of thieno[2,3-d]thiazole derivatives as inducers of SAR in crop plants.

Section 1: Mechanism of Action - The Systemic Acquired Resistance (SAR) Pathway

Thieno[2,3-d]thiazole derivatives function by activating the Systemic Acquired Resistance (SAR) pathway. This is a signal transduction cascade that prepares the entire plant to resist subsequent pathogen attacks following an initial localized trigger.[2][9] The process is analogous to the innate immune system in animals.[1]

Causality of Activation: Upon application, the thieno[2,3-d]thiazole molecule is recognized by the plant's cellular machinery, mimicking the signals generated during an actual pathogen attack. This initiates a signaling cascade that is critically dependent on the plant hormone salicylic acid (SA) .[1][10] The accumulation of SA triggers a massive reprogramming of gene expression, leading to the systemic production of Pathogenesis-Related (PR) proteins .[1][3] These PR proteins have direct antimicrobial activities (e.g., chitinases, glucanases) or play roles in reinforcing the plant's physical defenses, effectively "priming" the plant for a rapid and robust response to future infections.[9][11]

SAR_Pathway cluster_perception Initiation cluster_signaling Signal Transduction cluster_response Defense Response TDT Thieno[2,3-d]thiazole Derivative SA Salicylic Acid (SA) Accumulation TDT->SA triggers NPR1 NPR1 Activation SA->NPR1 activates PR_Genes PR Gene Expression NPR1->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to

Simplified signaling cascade of Systemic Acquired Resistance (SAR) induction.

Section 2: Synthesis of Thieno[2,3-d]thiazole Carboxylate Derivatives

A flexible and efficient route is essential for generating a library of derivatives for structure-activity relationship (SAR) studies. The following workflow outlines a common synthetic pathway.

Synthesis_Workflow Start Substituted Nitrothiocyanatothiophene Reduction Step 1: Reduction (e.g., Fe/AcOH) Start->Reduction Cyclization Step 2: Spontaneous Intramolecular Cyclization Reduction->Cyclization Intermediate Key Intermediate: 2-Aminothieno[2,3-d]thiazole Cyclization->Intermediate Modification Step 3: Functional Group Modification (e.g., Sandmeyer) Intermediate->Modification Final Final Thieno[2,3-d]thiazole Derivatives Modification->Final Evaluation_Workflow Synthesis 1. Compound Synthesis & Characterization InVitro 2. In Vitro Assay (Pathogen Growth) Synthesis->InVitro InVivo 3. In Vivo Whole Plant Assay (Disease Protection) InVitro->InVivo If no direct antimicrobial activity Molecular 4. Molecular Analysis (SAR Gene Expression) InVivo->Molecular If protection is observed Analysis 5. Data Analysis & Conclusion Molecular->Analysis

Step-wise experimental workflow for evaluating plant activators.
Protocol 1: In Vitro Antimicrobial Activity Assay (Self-Validation Step)

Rationale: This protocol is a crucial negative-selection step. A true plant activator should exhibit minimal to no direct fungicidal or bactericidal activity. [6][7]Observing efficacy in whole-plant assays without direct antimicrobial action provides strong evidence that the compound's mode of action is through the induction of host defense.

Methodology:

  • Pathogen Culture: Culture a relevant plant pathogen (e.g., fungus Colletotrichum lagenarium or bacterium Pseudomonas syringae) on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA for fungi).

  • Compound Preparation: Prepare stock solutions of the test thieno[2,3-d]thiazole derivatives in a suitable solvent (e.g., DMSO). Prepare a dilution series to achieve final concentrations (e.g., 10, 50, 100, 200 µg/mL) in the growth medium.

  • Amended Media: While the agar medium is molten, add the test compounds to the desired final concentrations. Also prepare a solvent-only control (e.g., DMSO) and a positive control with a known fungicide. Pour the amended media into petri dishes.

  • Inoculation: Place a mycelial plug (for fungi) or a streak/spot of bacterial suspension onto the center of each plate.

  • Incubation: Incubate the plates under optimal growth conditions for the specific pathogen.

  • Data Collection: After a set period (e.g., 5-7 days for fungi), measure the diameter of the pathogen colony.

  • Analysis: Calculate the percent inhibition of growth compared to the solvent control. A true plant activator should show <10-15% inhibition at concentrations that are effective in planta.

Protocol 2: In Vivo Whole Plant Protection Assay

Rationale: This is the primary efficacy test to determine if the compound can protect a plant from disease when applied preventatively. [12][13][14][15]The experimental design must include appropriate controls to ensure the results are valid.

Methodology:

  • Plant Propagation: Grow a susceptible host plant (e.g., cucumber, Cucumis sativus) from seed in a controlled environment (greenhouse or growth chamber) until it reaches a suitable stage (e.g., 2-3 true leaves).

  • Treatment Groups:

    • Negative Control: Mock treatment (e.g., water or a surfactant solution).

    • Solvent Control: The solvent used for the test compounds (e.g., 0.1% DMSO).

    • Positive Control: A commercial plant activator (e.g., BTH at its recommended concentration).

    • Test Compounds: One or more concentrations of the thieno[2,3-d]thiazole derivative(s).

  • Compound Application: Apply the treatments to the plants. Foliar spray is a common method. Ensure complete coverage of the leaves.

  • Induction Period: Allow the plant's defense system to activate. This period is typically 3 to 7 days.

  • Pathogen Challenge: Inoculate the plants with a pathogen. For example, spray the leaves with a spore suspension of Erysiphe cichoracearum (powdery mildew) or Colletotrichum lagenarium (anthracnose). [16][17]6. Disease Development: Move the inoculated plants to an environment conducive to disease development (e.g., high humidity).

  • Disease Scoring: After 7-14 days, assess the disease severity. This can be done by counting the number of lesions per leaf or by rating the percentage of leaf area covered by disease symptoms on a 0-5 scale.

  • Data Analysis: Calculate the protective efficacy for each treatment relative to the negative control.

Example Data Presentation:

Treatment GroupConcentration (µg/mL)Avg. Disease Severity (%)Protection Efficacy (%)
Mock ControlN/A85.20.0
BTH (Positive Control)5015.881.5
Thieno-Derivative A 5012.585.3
Thieno-Derivative A 2528.466.7
Thieno-Derivative B 5045.147.1
Protocol 3: Molecular Validation via qPCR of SAR Marker Genes

Rationale: To confirm that the observed plant protection is due to the activation of the SAR pathway, it is essential to measure the expression of known SAR marker genes, such as PR-1 (Pathogenesis-Related Protein 1). [11][18][19][20]A significant upregulation of these genes following treatment provides direct molecular evidence of SAR induction.

Methodology:

  • Experimental Setup: Use the same plant species and treatment groups as in the in vivo assay, but without the pathogen challenge.

  • Time-Course Sampling: Collect leaf tissue samples from each treatment group at several time points after application (e.g., 0, 24, 48, and 72 hours). Immediately freeze the samples in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the leaf tissue using a reputable commercial kit or a standard Trizol/CTAB method.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers for your target SAR marker gene (e.g., PR-1) and a stable reference (housekeeping) gene (e.g., Actin or EF1α).

    • Perform qPCR using a SYBR Green-based master mix.

    • Include a no-template control (NTC) for each primer pair to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene (PR-1) to the reference gene and relative to the mock-treated control at each time point.

Example Data Presentation:

Treatment GroupTime Point (Hours)Relative PR-1 Gene Expression (Fold Change)
Mock Control481.0
BTH (Positive Control)48150.4
Thieno-Derivative A 2445.3
Thieno-Derivative A 48210.8
Thieno-Derivative A 72115.6

Conclusion and Future Outlook

Thieno[2,3-d]thiazole derivatives represent a promising frontier in the development of novel plant activators. Their ability to induce robust Systemic Acquired Resistance offers a durable and sustainable strategy for disease management in modern agriculture. The protocols outlined in these notes provide a validated framework for the discovery, evaluation, and mechanistic validation of these compounds. Future research should focus on expanding the chemical space through further synthesis, conducting field trials to assess performance under real-world agricultural conditions, and developing advanced formulations to optimize delivery and efficacy.

References

  • Acibenzolar-S-methyl - Wikipedia. (n.d.). Wikipedia. [Link]
  • Systemic acquired resistance - Wikipedia. (n.d.). Wikipedia. [Link]
  • Acibenzolar-S-methyl - Active Ingredient Page. (n.d.). Chemical Warehouse. [Link]
  • Ryals, J. A., Neuenschwander, U. H., Willits, M. G., Molina, A., Steiner, H. Y., & Hunt, M. D. (1996). Systemic Acquired Resistance. The Plant Cell, 8(10), 1809–1819. [Link]
  • Conrath, U. (2009). Systemic Acquired Resistance. Plant Signaling & Behavior, 4(6), 481–482. [Link]
  • Rohilla, R., & Salar, R. K. (2012). Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn. Pest Management Science, 68(1), 107–113. [Link]
  • Dempsey, D. A., & Klessig, D. F. (2017). Systemic Acquired Resistance and Salicylic Acid: Past, Present, and Future. Molecular Plant-Microbe Interactions, 30(10), 735–744. [Link]
  • Systemic Acquired resistance. (2016, May 19). SlideShare. [Link]
  • Evaluation of the new active ACIBENZOLAR-S-METHYL in the product BION PLANT ACTIVATOR SEED TREATMENT. (2001). Australian Pesticides and Veterinary Medicines Authority. [Link]
  • Du, Q. S., Shi, Y. X., Li, P. F., Zhao, Z. J., Zhu, W. P., Qian, X. H., Li, B. J., & Xu, Y. F. (2013). Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold: Synthesis and bioactivity. Chinese Chemical Letters, 24(11), 967–969. [Link]
  • RT-qPCR analysis of differentially expressed pathogenesis-related (PR) genes in chickpea during interaction with R. bataticola under different temperatures (25 and 35°C) and soil moisture conditions (60 and 80%). (n.d.).
  • Acibenzolar-S-methyl. (2005). JMPR. [Link]
  • Dvorak, T., Rečnik, L. M., Schnürch, M., Mereiter, K., Mihovilovic, M. D., & Stanetty, P. (2013).
  • Sarris, M., Skandalis, N., & Panopoulos, N. J. (2021). A Genome-Wide Analysis of Pathogenesis-Related Protein-1 (PR-1) Genes from Piper nigrum Reveals Its Critical Role during Phytophthora capsici Infection. Plants, 10(11), 2351. [Link]
  • Expression of defense-related genes in tomato plants by qPCR analysis. (n.d.).
  • Arabi, M. I. E., Alek, H., Jawhar, M., & Al-Shehadah, E. (2020). Expression of PAL and PR2 pathogenesis related genes in barley plants challenged with closely related Pyrenophora species.
  • Du, Q. S., Shi, Y. X., Li, P. F., Zhao, Z. J., Zhu, W. P., Qian, X. H., Li, B. J., & Xu, Y. F. (2013). Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold: Synthesis and bioactivity. Chinese Chemical Letters, 24(11), 967–969. [Link]
  • Protocol for in vivo test. The time schedule of the in vivo test (A). (n.d.).
  • Du, Q. S., Zhu, W. P., Zhao, Z. J., Qian, X. H., & Xu, Y. F. (2012). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications. Journal of Agricultural and Food Chemistry, 60(1), 475–481. [Link]
  • List of plants and plant products testing under in vivo condition. (n.d.).
  • Boujghal, N., Al-Khayri, J. M., & El-Mousadik, A. (2023). Genome-Wide Identification and Expression Profiling of Pathogenesis-Related Protein 1 (PR-1) Genes in Durum Wheat (Triticum durum Desf.). Plants, 12(10), 2005. [Link]
  • [In vitro methods for testing of plant derived, bacterial and synthetic agents and toxins with the use of leukocyte primary cell cultures and cell lines]. (1983). Arbeiten aus dem Paul-Ehrlich-Institut, dem Georg-Speyer-Haus und dem Ferdinand-Blum-Institut, (77), 125–136. [Link]
  • In Vivo Assay Guidelines. (2012). In Assay Guidance Manual.
  • Du, Q. S., Zhu, W. P., Zhao, Z. J., Qian, X. H., & Xu, Y. F. (2012). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications. Journal of Agricultural and Food Chemistry, 60(1), 475–481. [Link]
  • In Vivo Bioassays. (n.d.). Charles River. [Link]

Sources

Introduction: The Untapped Potential of Thienothiazoles in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

On the Frontier of Flavor: Application Notes and Protocols for 2-Methylthieno[2,3-d]thiazole as a Novel Flavoring Agent

The quest for novel flavor compounds that can impart unique and desirable sensory experiences to food and beverages is a perpetual endeavor in the flavor industry. Within the vast landscape of heterocyclic compounds, sulfur-containing molecules, particularly thiazoles, are renowned for their potent and diverse flavor profiles, often characterized by nutty, roasted, meaty, and savory notes.[1][2] These compounds are integral to the flavor of a wide array of cooked and processed foods, forming naturally through Maillard reactions and thermal degradation of sulfur-containing amino acids.[3][4][5]

This document introduces This compound (CAS No. 61612-02-0)[6], a molecule with a unique fused ring structure, as a promising candidate for exploration as a novel flavoring agent. While its direct application in the flavor industry is not yet established, its structural similarity to known potent flavor-active thiazoles suggests significant potential. Thiazoles, in general, are known to be incredibly potent flavor ingredients with diverse qualities even at very low concentrations.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the sensory and analytical properties of this compound, ensuring scientific integrity and a logical, evidence-based approach to its potential application.

The protocols outlined herein are designed not merely as a set of instructions, but as a self-validating system, rooted in established principles of sensory science and analytical chemistry. By understanding the causality behind each experimental choice, researchers can confidently characterize this novel compound and unlock its potential to create new and exciting flavor profiles.

Part 1: Physicochemical Characterization and Purity Assessment

Prior to any sensory evaluation, a thorough physicochemical characterization and purity assessment of this compound is paramount. This ensures that any observed flavor attributes are unequivocally linked to the target molecule and not to impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61612-02-0[6]
Molecular Formula C₆H₅NS₂
Molecular Weight 155.24 g/mol
Appearance (To be determined)
Odor (To be determined)
Purity ≥ 98% (recommended)
Solubility (To be determined in relevant food-grade solvents)
Protocol 1.1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds.[7] This method will confirm the identity of this compound and quantify its purity.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol, propylene glycol)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).

  • Inject a known volume of the solution into the GC-MS system.

  • Run a temperature program that allows for the separation of the main peak from any potential impurities. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Acquire mass spectra for all eluting peaks.

  • Identify the main peak corresponding to this compound by its mass spectrum.

  • Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area.

Part 2: Sensory Evaluation Protocols

The human sensory apparatus is the ultimate detector for flavor.[8] A systematic sensory evaluation is crucial to characterize the odor and flavor profile of this compound.

Diagram 1: Sensory Evaluation Workflow

Sensory_Workflow A Odor Profile Determination (Protocol 2.1) B Flavor Profile in Neutral Medium (Protocol 2.2) A->B Initial Characterization C Determination of Odor Detection Threshold (Protocol 2.3) B->C Quantify Potency D Application in Food Matrix (Protocol 2.4) C->D Assess Real-World Performance

Caption: Workflow for the sensory evaluation of a novel flavoring agent.

Protocol 2.1: Odor Profile Determination

Rationale: To describe the aromatic characteristics of the pure compound. This provides the foundational language for its flavor profile.

Materials:

  • Pure this compound

  • Odor-free solvent (e.g., mineral oil, propylene glycol)

  • Glass sniffing strips

  • A panel of at least 5-7 trained sensory assessors

Procedure:

  • Prepare a series of dilutions of this compound in the solvent (e.g., 1%, 0.1%, 0.01%).

  • Dip the sniffing strips into each dilution and allow the solvent to evaporate for a few seconds.

  • Present the strips to the panelists in a well-ventilated, odor-free room.

  • Ask panelists to individually record descriptive terms for the perceived aroma.

  • Compile the descriptors and create a consensus odor profile.

Protocol 2.2: Flavor Profile in a Neutral Medium

Rationale: To evaluate the taste and aroma of the compound when ingested. A neutral medium like water or a simple sugar solution is used to minimize interference from other flavors.

Materials:

  • This compound

  • Deionized, flavor-free water

  • A trained sensory panel

Procedure:

  • Prepare a stock solution of this compound in a food-grade solvent (e.g., ethanol).

  • Create a series of dilutions in water at concentrations determined from the odor profiling (e.g., starting from sub-threshold to clearly perceptible).

  • Present the samples to the panelists in a blinded and randomized order.

  • Panelists will taste each sample and describe the flavor profile, including character, intensity, and aftertaste.

  • Utilize a standardized flavor wheel for sulfur compounds to aid in descriptor generation.

Protocol 2.3: Determination of Odor Detection Threshold

Rationale: The odor detection threshold is a critical parameter that defines the potency of a flavor compound.[9] This information is vital for determining appropriate usage levels in food products.

Materials:

  • This compound

  • Deionized, flavor-free water

  • A sensory panel of at least 15-20 individuals

Procedure:

  • Prepare a series of dilutions of this compound in water, with concentrations decreasing by a factor of three.

  • Employ the ASTM E679-04 (Triangle Test) method.[10][11] For each concentration level, present three samples to each panelist, two of which are blanks (water) and one contains the flavor compound.

  • Ask panelists to identify the "odd" sample.

  • The detection threshold is calculated as the geometric mean of the last concentration at which a panelist could correctly identify the odd sample and the next lower concentration.

Protocol 2.4: Application in a Model Food Matrix

Rationale: The flavor profile of a compound can be significantly influenced by the food matrix. Evaluating this compound in a relevant food system (e.g., a simple soup broth or a baked good) provides a more realistic assessment of its performance.

Procedure:

  • Select a simple food matrix relevant to the potential flavor profile (e.g., a clear chicken broth for savory notes, a shortbread cookie for nutty/roasted notes).

  • Prepare a control batch of the food product.

  • Prepare several test batches with varying concentrations of this compound, based on the determined detection threshold.

  • Conduct a descriptive sensory analysis with a trained panel to evaluate the impact of the compound on the overall flavor of the food product.[11][12]

Part 3: Instrumental Flavor Analysis

Instrumental analysis provides objective data to complement sensory evaluations. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector.[13][14][15]

Diagram 2: Gas Chromatography-Olfactometry (GC-O) Workflow

GCO_Workflow A Sample Preparation (e.g., Headspace SPME) B GC Separation of Volatile Compounds A->B C Effluent Splitting B->C D Mass Spectrometer (Identification) C->D E Olfactometry Port (Sensory Detection) C->E F Data Integration: Aromagram & Chromatogram D->F E->F

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Protocol 3.1: Characterization by Gas Chromatography-Olfactometry (GC-O)

Rationale: GC-O allows for the correlation of specific chemical compounds with their perceived aroma, which is crucial for understanding the flavor contribution of this compound in a complex mixture.[16][17]

Materials:

  • Food sample containing this compound

  • GC-O system with a sniffing port

  • Trained sensory assessors

Procedure:

  • Extract the volatile compounds from the food sample using an appropriate technique (e.g., headspace solid-phase microextraction - SPME).

  • Inject the extracted volatiles into the GC-O system.

  • As the compounds elute from the GC column, the effluent is split between a mass spectrometer (for identification) and a sniffing port.

  • A trained assessor at the sniffing port describes the aroma and its intensity for each eluting compound.

  • The data is compiled to create an aromagram, which is a plot of aroma intensity versus retention time. This can be compared to the chromatogram from the mass spectrometer to identify the aroma-active compounds.

Part 4: Regulatory Considerations and Safety

The use of any new substance as a flavoring agent requires a thorough safety evaluation and adherence to regulatory guidelines.

Current Regulatory Status: As of the latest review, this compound is not listed as a FEMA GRAS (Generally Recognized as Safe) substance, nor does it have a JECFA (Joint FAO/WHO Expert Committee on Food Additives) number.[18][19][20][21][22][23] Therefore, its use in food is not currently permitted. The protocols outlined in this guide are intended for research and development purposes. Any intention for commercial use would necessitate a comprehensive safety assessment and submission of a GRAS notification to the U.S. Food and Drug Administration (FDA) or approval through the relevant regulatory bodies in other jurisdictions.

Table 2: Comparison with Structurally Related Approved Flavoring Agents

CompoundFEMA No.JECFA No.Reported Flavor Profile
2-Acetylthiazole 33281041Popcorn-like, nutty, roasted[24][25]
2-Methylthiazole --Earthy, nutty, green, vegetable[26]
5-Ethyl-2-methylthiazole 43882113Nutty, chocolate, fishy, pyrazine-like[18][27]
5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine 33381566Meaty, roasted[28]

This comparative data provides a valuable reference for predicting the potential sensory space that this compound might occupy.

Conclusion

This compound represents an intriguing frontier in flavor chemistry. Its unique thienothiazole structure suggests a high potential for a novel and potent flavor profile. The application notes and protocols detailed in this guide provide a robust scientific framework for the systematic evaluation of this compound. By combining rigorous physicochemical analysis, comprehensive sensory evaluation, and advanced instrumental techniques, researchers can thoroughly characterize its properties. While the path to regulatory approval for a new flavoring agent is meticulous, the potential reward of discovering a unique and impactful flavor ingredient makes the exploration of molecules like this compound a worthy and exciting scientific pursuit.

References

  • Advanced Biotech. (2024, April 25). Thiazoles as Key Ingredients in Soup Bases and Stocks.
  • Brattoli, M., Cisternino, E., De Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126.
  • Advanced Biotech. Thiazoles.
  • Wikipedia. Gas chromatography-olfactometry.
  • Ferreira, V., Ortín, N., & Escudero, A. (2007). Gas chromatography–olfactometry in food flavour analysis.
  • Brattoli, M., Cisternino, E., De Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126.
  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7).
  • Research Progress of Thiazole Flavor Compounds. (2022, December 14). Journal of Food Science and Technology.
  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • The Significance of Volatile Sulfur Compounds in Food Flavors. (2011, August 24). ACS Symposium Series.
  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis.
  • METS Lab. (2025, September 20). From Flavor to Freshness: Unlocking Quality with Sensory Analysis.
  • BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation.
  • The role of sulfur compounds in food flavor. Part I: Thiazoles. (n.d.).
  • Sensory Relevance of Volatile Organic Sulfur Compounds in Food. (n.d.).
  • Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. (n.d.). PubMed Central.
  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques.
  • Pittet, A. O., & Hruza, D. E. (1974). Comparative study of flavor properties of thiazole derivatives. Journal of Agricultural and Food Chemistry, 22(2), 264–269.
  • Mussinan, C. J., & Keelan, M. E. (Eds.). (1994). Sulfur compounds in foods. American Chemical Society.
  • The Good Scents Company. (n.d.). 2-methyl thiazole, 3581-87-1.
  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (4430-4666).
  • Flavor and Extract Manufacturers Association. (2023, April 28). GRAS Flavoring Substances.
  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 26.
  • Flavor and Extract Manufacturers Association. (2018, February 14). GRAS Flavoring Substances.
  • ChemicalBook. (n.d.). This compound | 61612-02-0.
  • Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings".
  • Flavor and Extract Manufacturers Association. (n.d.). 2-ACETYLTHIAZOLE.
  • Thiazole derivatives: prospectives and biological applications. (2024, April 24).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.
  • U.S. Food and Drug Administration. (n.d.). Regulatory Status of Color Additives.
  • 2-Acetylthiazole in Nut, Meat, Brown and Other Flavors. (2021, August 2). Perfumer & Flavorist.
  • U.S. Food and Drug Administration. (2001, January 30). Food Additive Status List.
  • U.S. Food and Drug Administration. (2025, February 13). Substances Added to Food (formerly EAFUS).
  • Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings".
  • Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings".
  • Sigma-Aldrich. (n.d.). This compound | 61612-02-0.
  • Al-Omar, M. A. (2010).

Sources

Application Notes and Protocols for the N-Alkylation of Thieno[2,3-d]thiazole Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Thieno[2,3-d]thiazoles

The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, bicyclic structure and rich electron density make it an attractive core for the development of novel therapeutic agents and functional organic materials. Thieno[2,3-d]thiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

N-alkylation of the thiazole nitrogen atom within this fused system is a key synthetic transformation that allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. The introduction of an alkyl group at this position can significantly impact a compound's solubility, lipophilicity, and ability to interact with biological targets. This modification leads to the formation of thieno[2,3-d]thiazolium salts, which can exhibit enhanced biological activity or serve as versatile intermediates for further chemical modifications. This guide provides a detailed protocol for the N-alkylation of thieno[2,3-d]thiazole systems, grounded in established chemical principles and supported by relevant literature.

Mechanistic Insights into N-Alkylation

The N-alkylation of a thieno[2,3-d]thiazole is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide. The reaction proceeds via an SN2 mechanism, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium salt (a thieno[2,3-d]thiazolium salt).

In some cases, particularly with substituted thieno[2,3-d]thiazole systems that possess an acidic proton, a preliminary deprotonation step using a suitable base is employed to generate a more potent nucleophilic anion, which then readily reacts with the alkylating agent.[3]

N_Alkylation_Mechanism Thienothiazole Thieno[2,3-d]thiazole TransitionState SN2 Transition State Thienothiazole->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product N-Alkyl Thieno[2,3-d]thiazolium Halide TransitionState->Product Formation of C-N bond and departure of X-

Caption: General mechanism for the N-alkylation of thieno[2,3-d]thiazole.

General Protocol for N-Alkylation with Alkyl Halides

This protocol provides a general framework for the N-alkylation of thieno[2,3-d]thiazole and its derivatives using alkyl halides. The choice of solvent and the potential need for a base will depend on the specific substrate and the reactivity of the alkylating agent.

Reagents and Solvents
Reagent/SolventRoleTypical ExamplesNotes
Thieno[2,3-d]thiazoleSubstrateUnsubstituted or substituted derivativesEnsure the starting material is pure and dry.
Alkylating AgentElectrophileMethyl iodide, ethyl bromide, benzyl bromideAlkyl iodides are generally more reactive than bromides or chlorides.
Base (optional)Proton scavengerPotassium carbonate (K₂CO₃), triethylamine (Et₃N), potassium hydroxide (KOH)Used for substrates with acidic protons or to neutralize any generated acid.
SolventReaction MediumAcetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), EthanolThe choice of solvent can influence reaction rates and solubility.
Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Thieno[2,3-d]thiazole in appropriate solvent start->dissolve add_base Add Base (optional) dissolve->add_base add_alkyl_halide Add Alkyl Halide dissolve->add_alkyl_halide If base is not needed add_base->add_alkyl_halide If needed react Stir at specified temperature and time add_alkyl_halide->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Work-up procedure monitor->workup Complete purify Purify the product workup->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for the N-alkylation of thieno[2,3-d]thiazole.

Detailed Step-by-Step Protocol: N-Methylation of Thieno[2,3-d]thiazole

This protocol details the synthesis of N-methyl-thieno[2,3-d]thiazolium iodide, a representative example of the N-alkylation reaction.

Materials:

  • Thieno[2,3-d]thiazole (1 mmol)

  • Methyl iodide (1.2 mmol)

  • Acetonitrile (10 mL, anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Diethyl ether (for precipitation)

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add thieno[2,3-d]thiazole (1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask and stir until the starting material is completely dissolved.

  • Addition of Alkylating Agent: Carefully add methyl iodide (1.2 mmol) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (the reaction conditions will depend on the reactivity of the specific thieno[2,3-d]thiazole derivative). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of a precipitate may be observed as the reaction proceeds.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours to overnight), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, add diethyl ether to the reaction mixture to induce precipitation of the N-methylated thiazolium salt.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is often obtained in high purity. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

  • Characterization: Characterize the N-methyl-thieno[2,3-d]thiazolium iodide by standard analytical techniques.

    • ¹H NMR: Expect a downfield shift of the thiazole proton and the appearance of a singlet corresponding to the N-methyl group. For instance, in related N-methylated thiazolium systems, the N-CH₃ signal typically appears around 4.20 ppm.[4]

    • ¹³C NMR: Expect a downfield shift of the carbon atoms adjacent to the newly quaternized nitrogen.

    • Mass Spectrometry (MS): The ESI-MS spectrum should show a peak corresponding to the molecular ion of the N-methyl-thieno[2,3-d]thiazolium cation.

Troubleshooting and Key Considerations

  • Reactivity of Alkylating Agents: The reactivity of alkyl halides follows the order I > Br > Cl. For less reactive thieno[2,3-d]thiazole derivatives or alkyl halides, heating may be necessary to drive the reaction to completion.

  • Solvent Choice: Polar aprotic solvents like acetonitrile and DMF are generally good choices as they can dissolve the starting materials and the resulting salt.

  • Use of a Base: For thieno[2,3-d]thiazole derivatives with acidic protons (e.g., an amino group), the use of a non-nucleophilic base like potassium carbonate is recommended to facilitate the reaction and prevent the formation of hydrohalide salts of the starting material.[3]

  • Moisture Sensitivity: While not all N-alkylation reactions are highly sensitive to moisture, using anhydrous solvents and an inert atmosphere is good practice to ensure reproducibility and high yields, especially when using reactive reagents.

  • Product Isolation: Thiazolium salts are often crystalline solids that can be easily isolated by precipitation and filtration. However, some may be hygroscopic, so proper handling and storage are important.

Conclusion

The N-alkylation of the thieno[2,3-d]thiazole system is a fundamental and versatile transformation that opens up a wide array of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocol outlined in this application note provides a robust and reliable method for achieving this transformation, and the accompanying mechanistic insights and practical considerations will aid researchers in successfully applying this chemistry in their own work.

References

  • El-Messery, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1279-1306.
  • Experimental procedures and characterization data for Thiazolium-Derived N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aldehydes with Imines. The Royal Society of Chemistry.
  • Supporting M
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(ii), 34-41.
  • 1-(Hex-5-en-1-yl)-4-{[3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}quinolin-1-ium iodide monohydrate. Acta Crystallographica Section E, 71(Pt 5), o334-o335.
  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiol
  • N-alkylated thiazolium salts and process for their preparation.
  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932–3957.
  • 2‐Amino‐thieno [2,3‐d] thiazole und 3‐Amino‐thieno [2,3‐c]‐isothiazole. Archiv der Pharmazie, 309(4), 310-316.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-17.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-291.
  • Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones. Journal of Molecular Structure, 1184, 303-310.
  • Dvorak, T., et al. (2013).
  • Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(4), 834-845.
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
  • Synthesis, characterization and biological studies of some novel thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3957.
  • Thieno[2,3-d]thiazole | C5H3NS2 | CID 9877396. PubChem.
  • Synthesis of thieno[2,3-d]pyrimidines from 6-imino-6H-1,3-thiazine hydroperchlorates. Journal of Heterocyclic Chemistry, 41(4), 513-518.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577.

Sources

Application Notes & Protocols: A Guide to the Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thieno[2,3-c]pyridines and the Imperative for Greener Synthesis

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and materials science sectors. Its structural framework is integral to a variety of biologically active molecules, including potent kinase inhibitors and anticoagulant drugs.[1][2] Thieno[2,3-c]pyridine derivatives have demonstrated significant therapeutic potential, particularly in oncology, by targeting critical cellular pathways.[3][4] For instance, certain derivatives have been identified as promising inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability of numerous oncoproteins.[3][4]

Traditionally, the synthesis of this valuable scaffold has relied on methods that often require metal catalysts.[1][2] While effective, these approaches can present challenges related to cost, product contamination with residual metals, and environmental burden. The development of metal-free synthetic routes is therefore a critical objective, aligning with the principles of green chemistry to provide more sustainable, cost-effective, and cleaner pathways to these high-value compounds.

This guide details a robust, metal-free approach for synthesizing a library of novel thieno[2,3-c]pyridine derivatives. The strategy hinges on an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate, offering a versatile and efficient alternative to conventional methods.[1][2][5]

Strategic Overview: A Three-Step, Metal-Free Synthetic Pathway

The described methodology circumvents the limitations of traditional syntheses by building the thieno[2,3-c]pyridine core from a readily available starting material, 2-acetylthiophene. The overall strategy is a three-step sequence that avoids the use of any metal catalysts.[1][2][5]

  • One-Pot Triazolation: The synthesis begins with a one-pot reaction to form a key 1,2,3-triazole intermediate.

  • Pomeranz-Fritsch Cyclization: This intermediate then undergoes a modified Pomeranz-Fritsch reaction to create a fused thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine system.

  • Denitrogenative Transformation: The final and crucial step involves an acid-mediated denitrogenation of the fused triazole. This transformation proceeds through distinct mechanistic pathways—nucleophilic insertion or transannulation—to yield a diverse range of functionalized thieno[2,3-c]pyridine derivatives.[1][2]

This approach not only eliminates the need for metal catalysts but also overcomes the limited product diversity often seen with conventional strategies that depend on specific, pre-functionalized pyridine or thiophene starting materials.[1][2]

G cluster_0 Step 1: One-Pot Triazolation cluster_1 Step 2: Pomeranz-Fritsch Cyclization cluster_2 Step 3: Denitrogenative Transformation A 2-Acetylthiophene B 1-(2,2-Dimethoxyethyl)-5- (thiophen-2-yl)-1H-1,2,3-triazole A->B Metal-Free One-Pot Reaction C Thieno[2,3-c][1,2,3]triazolo- [1,5-ɑ]pyridine B->C Modified Pomeranz-Fritsch D 7-(Substituted-methyl)thieno- [2,3-c]pyridines C->D Acid-mediated Nucleophilic Insertion (e.g., Alcohols, H₂O) E Imidazo[1,5-ɑ]thieno- [2,3-c]pyridines C->E Acid-mediated Transannulation (e.g., Nitriles)

Figure 1: Metal-Free Three-Step Synthesis Workflow.

Mechanistic Insight: The Denitrogenative Transformation

The cornerstone of this synthetic strategy is the acid-mediated denitrogenative transformation of the thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine intermediate. The reaction proceeds by losing a molecule of nitrogen (N₂) and allows for the introduction of various functional groups at the 7-position of the thieno[2,3-c]pyridine core. The specific mechanism depends on the nucleophile used.[1][2]

  • Nucleophilic Insertion: When alcohols, water, or bromide salts are used as nucleophiles, the reaction follows a nucleophilic insertion mechanism. The acid catalyst facilitates the ring-opening of the triazole and subsequent loss of dinitrogen, generating a reactive intermediate that is trapped by the nucleophile. This pathway leads to the formation of 7-(substituted methyl)thieno[2,3-c]pyridines or their ester and alcohol derivatives.[1][2]

  • Transannulation: In the presence of nitrile-based nucleophiles, the reaction proceeds via a transannulation mechanism. This involves a probable nitrilium intermediate that recyclizes with the pyridine nitrogen, resulting in the formation of fused imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives.[1][2]

G cluster_0 Pathway A: Nucleophilic Insertion cluster_1 Pathway B: Transannulation Start Fused Triazole Intermediate (Thieno[2,3-c][1,2,3]triazolo[1,5-ɑ]pyridine) Acid Acid Catalyst (e.g., TfOH, H₂SO₄) Start->Acid Protonation N2_loss Denitrogenation (Loss of N₂) Acid->N2_loss Ring-Opening Nuc_A Nucleophile (Alcohols, H₂O, Bromide) N2_loss->Nuc_A Reactive Intermediate Nuc_B Nucleophile (Nitriles) N2_loss->Nuc_B Reactive Intermediate Product_A 7-(Substituted-methyl)thieno- [2,3-c]pyridines & Esters Nuc_A->Product_A Traps Intermediate Product_B Imidazo[1,5-ɑ]thieno- [2,3-c]pyridines Nuc_B->Product_B Forms Nitrilium Intermediate & Recyclizes

Figure 2: Mechanistic Pathways of Denitrogenative Transformation.

Experimental Protocols

Protocol 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Nucleophilic Insertion

This protocol describes the general procedure for the final denitrogenative transformation step to yield various 7-substituted thieno[2,3-c]pyridine derivatives using different nucleophiles.

Materials and Reagents:

ReagentSupplierGrade
Thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Intermediate 2 )Synthesized in-house>95% Purity
Triflic Acid (TfOH)Major SupplierReagent Grade
1,2-Dichloroethane (DCE)Major SupplierAnhydrous
Nucleophiles (Methanol, Ethanol, Phenol, etc.)Major SupplierReagent Grade
Tetrabutylammonium bromide (TBAB)Major SupplierReagent Grade
Saturated Sodium Bicarbonate Solution (NaHCO₃)Lab PreparedN/A
Dichloromethane (DCM)Major SupplierHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Major SupplierReagent Grade

Procedure:

  • To a solution of the thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine intermediate (1.0 eq.) in 1,2-dichloroethane (DCE), add the respective nucleophile (e.g., alcohol, 2.0 eq.).

  • Add Triflic Acid (TfOH) (2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the time indicated in Table 2. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-(substituted methyl)thieno[2,3-c]pyridine derivative.

Table 1: Reaction Conditions and Yields for 7-(Substituted methyl)thieno[2,3-c]pyridines [1][2]

ProductNucleophileTime (h)Yield (%)
3a Tetrabutylammonium bromide2465
3b Methanol2472
3c Ethanol2475
3d Isopropanol4868
3e Benzyl alcohol4865
3f Phenol4855

Reaction Conditions: Intermediate (1 eq.), Nucleophile (2 eq.), TfOH (2 eq.), DCE, 80 °C. Isolated yields.

Protocol 2: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters

This protocol details the synthesis of ester derivatives by using carboxylic acids as both the nucleophile and the solvent.

Materials and Reagents:

ReagentSupplierGrade
Thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Intermediate 2 )Synthesized in-house>95% Purity
Carboxylic Acids (Acetic Acid, Propionic Acid, etc.)Major SupplierReagent Grade
1 M Sulfuric Acid (H₂SO₄)Lab PreparedN/A
Saturated Sodium Bicarbonate Solution (NaHCO₃)Lab PreparedN/A
Dichloromethane (DCM)Major SupplierHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Major SupplierReagent Grade

Procedure:

  • Dissolve the thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine intermediate (1.0 eq.) in the respective liquid carboxylic acid, which acts as both the solvent and the nucleophile.

  • Heat the reaction mixture to 100 °C and stir for 1–3 hours. Monitor the reaction by TLC.

  • For the synthesis of the alcohol analog (4a ), react the intermediate with 1 M H₂SO₄ in water at 100 °C.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Reaction Conditions and Yields for Thieno[2,3-c]pyridine-7-ylmethyl Esters [1][2]

ProductNucleophile/SolventTime (h)Yield (%)
4a 1 M H₂SO₄ / H₂O181
4b Acetic Acid185
4c Propionic Acid282
4d Butyric Acid278
4e Isobutyric Acid375
4f Pivalic Acid371

Reaction Conditions: Intermediate (1 eq.), Carboxylic Acid (solvent), 100 °C. Isolated yields.

Conclusion and Future Outlook

The detailed metal-free synthetic strategy provides a powerful and versatile platform for accessing a wide array of novel thieno[2,3-c]pyridine derivatives. By leveraging a denitrogenative transformation of a fused triazole intermediate, this method successfully avoids the use of expensive and potentially contaminating metal catalysts. The operational simplicity, use of readily available starting materials, and mild reaction conditions make this approach highly attractive for applications in medicinal chemistry and materials science.[1][2][5] The ability to generate diverse libraries of these compounds will undoubtedly accelerate the discovery of new therapeutic agents and functional materials based on the privileged thieno[2,3-c]pyridine scaffold.

References

  • Çetin, M., Karaküçük-İyidoğan, A., Van Hecke, K., & Van der Eycken, E. V. (2024). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect.
  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.

Sources

Introduction: The Therapeutic Potential of Thieno[2,3-d]thiazoles and the Role of Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Silico Docking Studies of Thieno[2,3-d]thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting molecular docking studies on thieno[2,3-d]thiazole derivatives. It is designed to be a practical resource, blending theoretical foundations with step-by-step protocols. The narrative emphasizes the rationale behind procedural choices to ensure robust and reliable results.

The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. Derivatives have shown significant promise as anticancer, kinase inhibitor, antimicrobial, and anti-inflammatory agents.[1][2][3] Specifically, their ability to inhibit key protein kinases like EGFR, VEGFR-2, and BRAFV600E has positioned them as valuable leads in oncology research.[4][5][6]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thieno[2,3-d]thiazole derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex.[7] It serves as an indispensable tool in modern drug discovery for:

  • Elucidating Binding Modes: Understanding how a molecule interacts with its protein target at the atomic level.

  • Predicting Binding Affinity: Estimating the strength of the interaction, which helps in prioritizing compounds.

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits for further experimental testing.

This guide will walk through a complete docking workflow, from initial setup and software selection to the critical steps of analysis and validation.

Part I: Foundational Concepts & Pre-Docking Preparation

A successful docking study is built on meticulous preparation of both the protein receptor and the small molecule ligand.

Selecting the Right Computational Tools

A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions.[7][8] For this guide, we will focus on AutoDock Vina , a widely used, open-source program known for its accuracy and speed.[9] However, the principles discussed are broadly applicable to other platforms.

Software Accessibility Key Features Primary Use Case
AutoDock Vina Open-SourceFast, accurate, and widely validated. Good for academic and initial screening purposes.[9]Ligand-protein docking, virtual screening.
Schrödinger Suite CommercialComprehensive package with advanced tools for preparation, docking (Glide), and post-processing.Structure-based drug design in industry and academia.
MOE (Molecular Operating Environment) CommercialIntegrated environment with versatile scoring functions and applications beyond docking.[7]A wide range of molecular modeling tasks, including docking.[7]
UCSF DOCK Free for AcademiaOne of the original docking programs, based on matching sphere centers with ligand atoms.[10]Site-directed docking and virtual screening.
SwissDock Free Web ServerUser-friendly web interface based on the EADock DSS engine, suitable for quick studies.[7]Protein-small molecule docking for non-computational experts.
Identifying and Procuring the Protein Target

The first step is to identify a relevant biological target. For thieno[2,3-d]thiazole derivatives, kinases are a well-established target class.[2][4][5][6] We will use the Epidermal Growth Factor Receptor (EGFR) kinase as our example. Three-dimensional protein structures are typically obtained from the RCSB Protein Data Bank (PDB).

Target Name Example PDB ID Biological Function & Relevance
EGFR Kinase 1M17A tyrosine kinase involved in cell proliferation; a major target in cancer therapy.[4][5]
VEGFR-2 Kinase 1YWNA key mediator of angiogenesis (new blood vessel formation), crucial for tumor growth.[4][5]
BRAFV600E Kinase 4MNFA serine/threonine kinase whose mutation is a driver in many cancers, including melanoma.[4][5]
Butyrylcholinesterase (BChE) 4BDSAn enzyme involved in neurotransmitter hydrolysis; a target for Alzheimer's disease.[11]
Falcipain-2 3BPFA cysteine protease from Plasmodium falciparum, the parasite causing malaria; a target for anti-malarial drugs.[12]
Protocol 1: Receptor (Protein) Preparation

Raw PDB files are not suitable for docking and require careful cleaning and preparation.[13][14] This protocol uses UCSF Chimera, a powerful molecular visualization program.

Rationale: The goal is to create a clean, chemically correct model of the receptor. Water molecules can interfere with docking, and missing atoms or incorrect protonation states can lead to inaccurate results.[10][14]

Steps:

  • Load the PDB File: Open UCSF Chimera and load the desired PDB file (e.g., 1M17).

  • Remove Unnecessary Chains and Solvent: The PDB file may contain multiple protein chains or other molecules. Delete all components except for the single protein chain of interest and its co-crystallized ligand (if present, as it helps identify the binding site).

    • Command Example:delete :.B-Z (deletes chains B through Z)

    • Command Example:delete solvent (removes water molecules)

  • Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add them to satisfy valence and define correct tautomeric and protonation states.

    • Menu Path:Tools → Structure Editing → AddH

    • Specify protonation states for residues like Histidine based on the expected physiological pH.

  • Add Charges: Assign partial atomic charges, which are crucial for calculating electrostatic interactions. The AMBER force field is a common choice.

    • Menu Path:Tools → Structure Editing → Add Charge

  • Save the Prepared Receptor: Save the cleaned protein structure. For use with AutoDock Vina, the PDBQT file format is required, which includes atomic charges and atom types. This can be done using AutoDockTools (ADT) or specific scripts.

Protocol 2: Ligand (Thieno[2,3-d]thiazole Derivative) Preparation

The ligand must also be prepared to generate a realistic 3D conformation with correct chemical properties.

Rationale: Docking algorithms explore different rotations of the ligand's flexible bonds. Starting from a low-energy 3D structure and defining these bonds correctly is essential for an efficient and accurate search of the conformational space.

Steps:

  • Create a 2D Structure: Draw the thieno[2,3-d]thiazole derivative using a chemical drawing tool like MarvinSketch or ChemDraw.

  • Convert to 3D and Add Hydrogens: Convert the 2D drawing into a 3D structure and add hydrogens.

  • Energy Minimization: Perform an energy minimization calculation (e.g., using a force field like MMFF94) to obtain a stable, low-energy conformation. This ensures realistic bond lengths and angles.[14]

  • Define Rotatable Bonds: Identify the single bonds that should be treated as rotatable during the docking simulation. This is typically handled automatically by software like AutoDockTools.

  • Save in PDBQT Format: As with the receptor, save the final ligand structure in the PDBQT format, which will contain the necessary charge and torsional information for AutoDock Vina.

Part II: The Docking Simulation Workflow

With the receptor and ligand prepared, the next stage is to define the search space and run the simulation.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB Download PDB (e.g., 1M17) PrepReceptor Protocol 1: Receptor Preparation (Clean, Add H+, Charges) PDB->PrepReceptor Ligand2D Draw 2D Ligand PrepLigand Protocol 2: Ligand Preparation (3D Convert, Minimize) Ligand2D->PrepLigand Grid Protocol 3: Define Binding Site & Generate Grid Box PrepReceptor->Grid PrepLigand->Grid RunVina Protocol 4: Run AutoDock Vina (Configuration File) Grid->RunVina Analyze Protocol 5: Analyze Poses & Interactions RunVina->Analyze Validate Protocol 6: Validation (Redocking) & RMSD Calculation Analyze->Validate

Caption: Molecular Docking Workflow from Preparation to Validation.

Protocol 3: Defining the Binding Site (Grid Box)

The docking algorithm must be told where to search for a binding pose. This is done by defining a 3D grid box centered on the active site.

Rationale: Limiting the search to the known or predicted binding pocket dramatically increases the efficiency and accuracy of the simulation, preventing the algorithm from searching irrelevant areas on the protein surface.

Steps:

  • Identify the Active Site: The easiest way is to use the position of a co-crystallized ligand in the PDB structure. If one is not available, active site prediction tools or data from related proteins can be used.

  • Center the Grid Box: In a program like AutoDockTools, load the prepared receptor. Center the grid box on the geometric center of the co-crystallized ligand or the predicted active site residues.

  • Set Grid Box Dimensions: The size of the box should be large enough to accommodate the entire ligand in various orientations but not excessively large. A good practice is to ensure a margin of about 10-15 Å around the ligand. Note the center coordinates (x, y, z) and dimensions (x, y, z) for the configuration file.

Protocol 4: Running the AutoDock Vina Simulation

AutoDock Vina is run from the command line using a simple configuration text file.

Steps:

  • Create a Configuration File (conf.txt):

    • receptor, ligand : Paths to your prepared input files.

    • center_x, y, z : The coordinates for the grid box center from Protocol 3.

    • size_x, y, z : The dimensions of the grid box in Angstroms.

    • out, log : Names for the output files containing the docked poses and the log of the run, respectively.

    • exhaustiveness : Controls the thoroughness of the search. Higher values increase accuracy but also compute time. A value of 8 is a reasonable default.

  • Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the command: vina --config conf.txt

Part III: Post-Docking Analysis and Validation

Generating docking poses is only half the battle; interpreting the results and, most importantly, validating the methodology are crucial for scientific rigor.

Interpreting the Results

Vina produces two key output files:

  • Log File (results.log): This file contains a table of the top-ranked binding poses (usually 9), with their corresponding binding affinities in kcal/mol. The lower (more negative) the energy, the stronger the predicted binding.

  • Output PDBQT (results.pdbqt): This file contains the 3D coordinates of all the top-ranked binding poses for the ligand, which can be visualized.

Protocol 5: Analyzing Binding Poses and Interactions

Rationale: The binding score is a useful metric for ranking, but a plausible binding pose must be supported by chemically meaningful interactions with the protein's active site residues.

Steps:

  • Visualize the Complex: Load the prepared receptor PDBQT and the output results PDBQT file into a visualization tool like PyMOL or Discovery Studio Visualizer.

  • Examine the Top-Ranked Pose: Focus on the pose with the best (lowest energy) score.

  • Identify Key Interactions: Analyze the interactions between the thieno[2,3-d]thiazole derivative and the protein. Look for:

    • Hydrogen Bonds: With backbone amides/carbonyls or side chains of polar/charged residues (e.g., Ser, Thr, Asp, Arg).

    • Hydrophobic Interactions: Between nonpolar parts of the ligand and hydrophobic residues (e.g., Leu, Val, Phe).

    • Arene-Cation (π-cation) Interactions: Between an aromatic ring on the ligand and a positively charged residue like Lys or Arg.[15]

  • Compare with Known Binders: If docking into a target with a known inhibitor (like EGFR), compare the interactions of your derivative with those of the known inhibitor. A good result often recapitulates key interactions.

Trustworthiness: The Validation Protocol

A docking protocol must be validated to ensure it can reliably reproduce known experimental results. The most common and essential validation method is redocking .[16][17]

Concept: Redocking involves taking the co-crystallized ligand from the PDB structure, treating it as a new input ligand, and docking it back into its own binding site. A successful protocol should be able to reproduce the original crystallographic pose with high accuracy.[18]

G cluster_0 Step 1: Separate cluster_1 Step 2: Re-Dock cluster_2 Step 3: Compare PDB Crystal Structure (Protein + Ligand) Protein Receptor PDB->Protein Ligand Native Ligand PDB->Ligand Dock Dock Native Ligand back into Receptor Protein->Dock Ligand->Dock RMSD Calculate RMSD (Docked Pose vs. Crystal Pose) Ligand->RMSD Dock->RMSD Result Protocol Validated? RMSD->Result < 2.0 Å ?

Caption: The redocking workflow for validating a docking protocol.

Protocol 6: Redocking and RMSD Calculation

Steps:

  • Prepare the Native Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it just as you would any other ligand (Protocol 2).

  • Run the Docking Simulation: Use the exact same receptor preparation and docking parameters (grid box, etc.) that you plan to use for your thieno[2,3-d]thiazole derivatives to dock the native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms. This can be done in most molecular visualization programs.

  • Assess the Result: An RMSD value of ≤ 2.0 Å is considered an excellent result and indicates that the docking protocol is reliable and successfully validated.[16][18][19] If the RMSD is higher, the protocol (e.g., grid box size, protonation states) may need to be adjusted and re-validated.

References

  • Reddit. (2024). Best protein protein docking software to use?
  • DNASTAR. (n.d.). NovaDock Molecular Docking Software.
  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
  • The Scripps Research Institute. (n.d.). AutoDock.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • YouTube. (2023). Free software for Molecular Docking.
  • University of St Andrews. (n.d.). Session 4: Introduction to in silico docking.
  • ResearchGate. (2022). How to validate the molecular docking results?
  • National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
  • RSC Publishing. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • RSC Publishing. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • ResearchGate. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • RSC Publishing. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • PubMed. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents.
  • OUCI. (2022). Chemical synthesis and molecular docking study of new thiazole, thiophene, and thieno[2,3-d]pyrimidine derivatives as potential antiproliferative and antimicrobial agents.
  • University of Leeds. (n.d.). Protein-Ligand Docking.
  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • MDPI. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.
  • National Institutes of Health (NIH). (2023). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity.
  • MDPI. (n.d.). 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3. Design, Synthesis and Biological Evaluation.

Sources

Application Notes and Protocols for In Vitro Biological Activity of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Thieno[2,3-d]thiazole Scaffold

The thieno[2,3-d]thiazole core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a structural analog of purines, this moiety serves as a versatile framework for designing molecules that can interact with a wide array of biological targets.[1][2] Derivatives of the broader thienopyrimidine class, to which thienothiazoles are related, have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Specifically, their potential to function as kinase inhibitors has positioned them as promising candidates for targeted cancer therapies.[5][6][7]

This guide provides a comprehensive suite of in vitro assays designed to systematically characterize the biological activity profile of 2-Methylthieno[2,3-d]thiazole. The protocols are structured to first establish baseline cytotoxicity, followed by detailed mechanistic assays to probe its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Each protocol is presented with an emphasis on the scientific rationale behind the experimental design, ensuring robust and interpretable data generation for researchers in drug development.

Section 1: Foundational Analysis: Cytotoxicity and Cell Viability

Before investigating specific mechanisms of action, it is imperative to determine the effect of this compound on cell viability. This foundational screen identifies the concentration range over which the compound exhibits biological effects, from subtle metabolic changes to overt cytotoxicity. The MTT assay is a reliable and widely adopted colorimetric method for this purpose.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10][11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically to quantify cell viability.[11]

MTT_Workflow cluster_plate 96-Well Plate cluster_assay Assay Steps cluster_readout Data Acquisition cell_culture Seed Cells & Allow Adherence compound_treatment Treat with this compound (Dose-Response) cell_culture->compound_treatment Experimental Phase incubation Incubate (24-72h) compound_treatment->incubation Experimental Phase add_mtt Add MTT Reagent (Yellow) incubation->add_mtt Experimental Phase mtt_incubation Incubate (3-4h) add_mtt->mtt_incubation Reaction Phase formazan Viable Cells Convert MTT to Formazan (Purple Crystals) mtt_incubation->formazan Reaction Phase solubilize Add Solubilization Solution (e.g., DMSO) formazan->solubilize Reaction Phase read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance Analysis Phase analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data Analysis Phase

Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Cell Viability Assay

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Selected cancer cell line (e.g., MCF-7, HepG-2, A549) and appropriate culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[10]

  • 96-well flat-bottom sterile culture plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette, microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Untreated Control: Cells in medium only.

    • Medium Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Section 2: Elucidating Anticancer Mechanisms

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Key avenues of exploration include the induction of apoptosis and the inhibition of protein kinases, which are frequently deregulated in cancer.[5][13]

Apoptosis Induction: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a critical process often dysregulated in cancer. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[14] Luminescent assays like the Caspase-Glo® 3/7 assay provide a highly sensitive method to quantify this activity.[15][16]

Principle of the Caspase-Glo® 3/7 Assay: This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by activated caspase-3 and -7.[15] Upon cleavage, aminoluciferin is released, which is then consumed by luciferase in the presence of ATP to generate a stable, "glow-type" luminescent signal. The intensity of the light produced is directly proportional to the amount of active caspase-3 and -7 in the sample.[16]

Caspase_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Cellular Pathway cluster_assay Assay Principle stimulus This compound initiator Initiator Caspases (e.g., Caspase-8, 9) stimulus->initiator Induces executioner Executioner Caspases (Caspase-3, 7) initiator->executioner Activates substrates Cellular Substrate Cleavage executioner->substrates prolum_substrate Proluminescent Substrate (DEVD) executioner->prolum_substrate Cleaves apoptosis Apoptosis substrates->apoptosis luciferin Aminoluciferin prolum_substrate->luciferin luciferase Luciferase + ATP luciferin->luciferase light Luminescent Signal luciferase->light

Caption: Principle of Caspase-3/7 activation and its detection.

Protocol: Caspase-Glo® 3/7 Luminescent Assay

Materials and Reagents:

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega) or equivalent[15]

  • Cells and culture reagents as described in Section 1

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Positive control for apoptosis (e.g., Staurosporine, Doxorubicin)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[16] Allow it to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. The reagent is formulated to lyse the cells and initiate the luminescent reaction.[15]

  • Incubation: Mix the contents by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank (medium + reagent) from all other readings.

  • Calculate the fold-change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

  • Present the data as a bar graph comparing the fold-change for the test compound and the positive control.

Kinase Inhibition Profiling

Many thieno-thiazole and thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and metastasis.[5][6] A biochemical kinase assay can determine if this compound directly inhibits the activity of specific kinases.

Principle of a Kinase Activity Assay (Luminescence-based): These assays measure the amount of ATP remaining in solution after a kinase reaction. A recombinant kinase enzyme is incubated with its specific substrate and ATP. If the test compound is an inhibitor, the kinase will be less active, and less ATP will be consumed. A luciferase-based reagent is then added; the light produced is directly proportional to the amount of ATP remaining. Therefore, a high luminescent signal indicates strong kinase inhibition. This format is ideal for high-throughput screening.[17][18]

Protocol: General Kinase Inhibition Assay (e.g., Kinase-Glo®)

Materials and Reagents:

  • Recombinant protein kinases of interest (e.g., EGFR, VEGFR-2, BRAF V600E)[5][13]

  • Corresponding kinase-specific substrates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • This compound

  • Known kinase inhibitor as a positive control (e.g., Sorafenib, Erlotinib)[5][19]

  • Low-volume, white 384-well plates

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • Kinase reaction buffer.

    • Test compound (this compound) at various concentrations.

    • Substrate and recombinant kinase enzyme.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for the specific kinase to accurately assess competitive inhibition.[17]

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Define controls:

    • 0% Inhibition (High Signal): Reaction with no inhibitor (vehicle control).

    • 100% Inhibition (Low Signal): Reaction with no kinase enzyme.

  • Calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

  • Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value for each kinase.

ParameterAssayExpected Outcome for Active Compound
IC₅₀ MTT Cell Viability AssayLow micromolar or nanomolar value
Fold Change Caspase-3/7 Activity Assay> 1 (Significant increase over vehicle)
IC₅₀ Kinase Inhibition AssayPotent inhibition of one or more kinases

Section 3: Investigating Anti-inflammatory Potential

Chronic inflammation is linked to numerous diseases, and key signaling pathways like NF-κB are central to the inflammatory response.[20][21] Assays that measure the inhibition of inflammatory mediators (e.g., nitric oxide) and transcription factors (e.g., NF-κB) can reveal the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple and effective colorimetric method to measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[22]

Protocol: Griess Assay for Nitrite Quantification

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Dexamethasone or other known anti-inflammatory agent as a positive control

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (final concentration ~1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each well, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Standard Curve: Concurrently, prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Determine the percent inhibition of NO production relative to the LPS-stimulated control.

NF-κB Signaling Pathway Inhibition

The NF-κB transcription factor is a master regulator of inflammatory gene expression.[21][23] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[24] Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[21] A luciferase reporter assay is a powerful tool to quantify the activity of this pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB IκB NFkB NF-κB IkB_deg IκB Degradation IkB_p->IkB_deg Leads to NFkB_active NF-κB (Active) IkB_deg->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription Test_Compound This compound Test_Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol: NF-κB Luciferase Reporter Assay

Materials and Reagents:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T).

  • LPS or TNF-α as a stimulant.[21]

  • Luciferase assay system (e.g., Bright-Glo™).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Culture: Seed the NF-κB reporter cell line in a 96-well plate.

  • Pre-treatment: Treat cells with this compound at non-toxic concentrations for 1 hour.

  • Stimulation: Add LPS or TNF-α to induce NF-κB activation and incubate for 6-8 hours.

  • Cell Lysis and Signal Generation: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen assay system.

  • Data Acquisition: Read the luminescent signal using a luminometer.

Data Analysis:

  • Normalize the luciferase activity to cell viability (measured in a parallel plate via MTT or CellTiter-Glo® assay) to control for cytotoxicity.

  • Calculate the percent inhibition of NF-κB activity relative to the stimulated control.

Section 4: Antimicrobial Activity Screening

Heterocyclic compounds, including those with thiazole rings, are known to possess antimicrobial properties.[25][26][27] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][28]

Protocol: Broth Microdilution for MIC Determination

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[25]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Standard antibiotics as positive controls (e.g., Streptomycin, Amphotericin-B)[13]

  • Sterile 96-well microtiter plates

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum + broth) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roy, S., et al. (n.d.). Caspase Protocols in Mice. PMC - PubMed Central - NIH.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Reddy, Y. S. R., et al. (n.d.). AN IN VITRO STUDY ON THE ANTIMICROBIAL EFFECT OF SELECT HETEROCYCLIC NITROGEN COMPOUNDS. PMC - NIH.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Protocols.io. (2025). Caspase 3/7 Activity.
  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Kéri, G., et al. (n.d.). Drug discovery in the kinase inhibitory field using the Nested Chemical Library technology. PubMed.
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • BMG LABTECH. (2020). Kinase assays.
  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Athmic Biotech Solutions. (2023). "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”.
  • Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds.
  • MDPI. (n.d.). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H).
  • Bohrium. (n.d.). in-vitro-antimicrobial-activity-screening-of-new-heterocyclic-compounds-derived-from-5-bromo-2-3-di-furan-2-yl-1h-indole.
  • ResearchGate. (n.d.). (PDF) An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds.
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • Al-Ostoot, F. H., et al. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central.
  • Al-Issa, S. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][11][15][29]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH.
  • MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • ResearchGate. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • Frontiers. (n.d.). Assaying Homodimers of NF-κB in Live Single Cells.
  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Schmid, J. A., & Birbach, A. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Haiba, M. E., et al. (n.d.). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. PubMed Central.
  • Boster Biological Technology. (n.d.). NF-κB Signaling Pathway.
  • Preprints.org. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials. Its synthesis, while well-established in principle, is often plagued by challenges that can significantly impact reaction yield and product purity. This guide is designed for researchers, chemists, and drug development professionals actively working with this scaffold. It moves beyond simple procedural outlines to provide a deeper understanding of the reaction's critical parameters. Here, we offer field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental hurdles and systematically improve the yield and efficiency of your 2-Methylthieno[2,3-d]thiazole synthesis.

Part 1: Foundational Synthetic Strategy: A Mechanistic Overview

The most reliable and adaptable route to the thieno[2,3-d]thiazole core involves a two-stage process: first, the construction of a functionalized thiophene ring, followed by the annulation of the thiazole ring. A common and effective approach is a variation of the Gewald aminothiophene synthesis, followed by a cyclization step to form the fused thiazole.[1][2] This strategy offers flexibility and access to diverse derivatives.

The general workflow begins with the formation of a 2-aminothiophene precursor, which is then chemically modified to introduce the necessary functionality for the final intramolecular cyclization that forges the thiazole ring.

G cluster_0 Stage 1: Thiophene Ring Synthesis (Gewald Reaction) cluster_1 Stage 2: Thiazole Ring Annulation Ketone Propan-2-one (Acetone) Thiophene 2-Amino-4-methylthiophene-3-carbonitrile Ketone->Thiophene Nitrile Malononitrile Nitrile->Thiophene Sulfur Elemental Sulfur (S8) Sulfur->Thiophene Base Base (e.g., Morpholine) Base->Thiophene Catalyst Thiophene_Intermed Thiophene Precursor Thiophene->Thiophene_Intermed Functional Group Transformation Final_Product This compound Thiophene_Intermed->Final_Product Reagent Thioacylation / Cyclization Reagent (e.g., Acetic Anhydride then P4S10) Reagent->Final_Product caption General workflow for this compound synthesis.

Caption: General workflow for this compound synthesis.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a direct Q&A format, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My overall yield for the synthesis is consistently low (<30%). What are the most common points of failure?

A1: Low overall yield is typically a cumulative problem stemming from three main areas:

  • Inefficient Thiophene Formation: The initial Gewald reaction is the foundation of the synthesis.[3] If this step is low-yielding, the subsequent steps cannot recover. Common issues include incomplete reaction due to insufficient heating or an inappropriate base, and the formation of dimeric byproducts.[4]

  • Poor Thiazole Ring Closure: The final cyclization is an intramolecular condensation that can be sensitive to reaction conditions. The key is forming a reactive intermediate (e.g., a thioamide from the aminonitrile precursor) that can readily attack the nitrile group. If this intermediate is not formed efficiently or is unstable, the reaction will stall.

  • Purification Losses: The intermediates and the final product may have similar polarities to the byproducts, leading to significant material loss during column chromatography or recrystallization.

Actionable Advice: Address each stage sequentially. First, optimize the Gewald reaction to achieve a consistent yield of >70% for the thiophene intermediate before proceeding. Then, focus on optimizing the cyclization conditions.

Q2: The Gewald reaction to form 2-amino-4-methylthiophene-3-carbonitrile is sluggish and gives a complex mixture. How can I optimize this step?

A2: The Gewald reaction is a multi-component reaction that requires careful control of conditions to favor the desired product.[1][5]

  • Choice of Base: The base is critical. While strong bases like KOH can shorten reaction times, they may also promote side reactions.[6] Tertiary amines like triethylamine or cyclic amines like morpholine or piperidine are commonly used to catalyze the initial Knoevenagel condensation step without excessively promoting byproduct formation.[2] For some substrates, weaker bases like sodium carbonate (Na₂CO₃) at slightly elevated temperatures (40–50 °C) can provide the best balance of reaction rate and yield.[6][7]

  • Temperature Control: The reaction is typically run at a moderate temperature (reflux in ethanol, ~50-80°C).[2] Temperatures that are too low will result in a slow or incomplete reaction. Excessively high temperatures can lead to the decomposition of intermediates or the formation of intractable tars.

  • Solvent: Ethanol or methanol are standard solvents and generally work well. In some cases, a more polar aprotic solvent like DMF can be used, but this may complicate workup.

  • Reactant Stoichiometry and Purity: Ensure high purity of the starting ketone (acetone), malononitrile, and sulfur. Use a slight excess of the ketone and nitrile relative to the sulfur to ensure it is fully consumed.

Optimization Table: Gewald Reaction Conditions

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Base Catalyst TriethylamineMorpholine or 10% aq. Na₂CO₃Milder bases can reduce the rate of byproduct formation, such as dimerization of the Knoevenagel intermediate.[4][6]
Temperature 50°C60-70°C (monitor by TLC)Provides sufficient energy for the reaction without promoting significant decomposition.
Reaction Time 4-6 hoursMonitor by TLC until starting materials are consumedPrevents the formation of degradation products from prolonged heating.

Q3: During the thiazole ring closure, I isolate a significant amount of an unwanted byproduct. What is it and how can I prevent its formation?

A3: A common byproduct is the uncyclized thioamide intermediate. This occurs when the final ring-closing condensation is incomplete. Another possibility is the formation of dimers or polymers if the reaction conditions are too harsh.

The key to a successful cyclization is to use a method that cleanly converts the 2-amino-3-carbonitrile group into the thiazole ring. A classic and effective method involves two steps:

  • Thioacetylation: The amino group is first acylated and then thionated. Treating the aminothiophene with acetic anhydride will form the acetamide, which can then be treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to yield the crucial thioamide intermediate.[8]

  • Intramolecular Cyclization: This thioamide intermediate often cyclizes to the thieno[2,3-d]thiazole upon heating, sometimes with acid or base catalysis. The driving force is the formation of the stable, aromatic heterocyclic system.[9]

To minimize byproducts:

  • Ensure complete thioamide formation: Use a slight excess of the thionating agent and monitor the reaction by TLC to confirm the disappearance of the acetamide precursor.

  • Control cyclization temperature: Do not overheat. Refluxing in a high-boiling solvent like toluene or xylene is often sufficient.

  • Anhydrous Conditions: Water can hydrolyze the nitrile or thioamide intermediates. Ensure all reagents and solvents are dry.

Q4: My final product is an impure, dark oil that is difficult to purify by column chromatography. What are the best purification strategies?

A4: Dark, oily products suggest the presence of polymeric byproducts or residual sulfur from the Gewald step.

  • Initial Workup: After the Gewald reaction, a crucial step is to remove unreacted elemental sulfur. This can often be achieved by washing the crude reaction mixture with a solution of sodium sulfide (Na₂S) or by filtering the crude product dissolved in a suitable organic solvent.

  • Purification of the Intermediate: It is highly recommended to purify the 2-amino-4-methylthiophene-3-carbonitrile intermediate before proceeding to the cyclization step. This is often a stable, crystalline solid that can be purified effectively by recrystallization from an ethanol/water mixture. This prevents carrying impurities forward.

  • Final Product Purification:

    • Recrystallization: If the final this compound is a solid, recrystallization is the preferred method for obtaining high purity material. Test various solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures.

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, use column chromatography. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 5-10% ethyl acetate in hexanes) is typically effective. Use a high-quality silica gel.

Part 3: Optimized Experimental Protocols

The following protocols provide step-by-step methodologies for both a standard synthesis and a high-yield optimized procedure based on the troubleshooting advice above.

Protocol A: Standard Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add ethanol (80 mL), acetone (7.3 mL, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol).

  • Add triethylamine (5.6 mL, 0.04 mol) as the catalyst.

  • Heat the mixture to reflux with stirring for 4 hours.

  • Cool the reaction to room temperature and pour it into 200 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude solid from ethanol to yield the aminothiophene intermediate.

Step 2: Synthesis of this compound

  • Suspend the dried aminothiophene intermediate (10 mmol) in acetic anhydride (20 mL) and heat at 100°C for 1 hour. Cool and pour into water to precipitate the acetylated intermediate. Filter and dry.

  • In a 100 mL flask, combine the acetylated intermediate (8 mmol) and phosphorus pentasulfide (P₄S₁₀) (1.95 g, 4.4 mmol) in anhydrous toluene (50 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction, and carefully quench by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (eluent: 5% ethyl acetate in hexanes).

Protocol B: High-Yield Optimized Synthesis of this compound

Step 1: Optimized Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

  • To a 250 mL round-bottom flask with a reflux condenser, add ethanol (80 mL), high-purity acetone (7.3 mL, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol).

  • Add morpholine (3.5 mL, 0.04 mol) as the catalyst.[2]

  • Heat the mixture to 70°C and monitor the reaction progress every hour using TLC (30% ethyl acetate/hexanes).

  • Once the starting materials are consumed (typically 3-5 hours), cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to a solid.

  • Recrystallize from an ethanol/water (9:1) mixture to obtain the pure aminothiophene as a crystalline solid. (Expected yield: 75-85%) .

Step 2: Optimized One-Pot Thioacetylation and Cyclization

  • Place the purified aminothiophene (10 mmol) in a dry 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (40 mL) and cool the flask in an ice bath.

  • Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • To this mixture, add Lawesson's reagent (2.22 g, 5.5 mmol) in one portion.[8]

  • Attach a reflux condenser and heat the reaction to 110°C for 4 hours, monitoring by TLC for the formation of the final product.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of 2M HCl (aq).

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via column chromatography or recrystallization from isopropanol to obtain this compound as a pure solid. (Expected yield from intermediate: 80-90%) .

Part 4: Visualizing the Troubleshooting Process

When encountering issues, a logical decision-making process is crucial. The following diagram outlines a workflow for diagnosing and resolving common problems in the synthesis.

G Start Problem: Low Overall Yield Check_Stage1 Analyze Stage 1: Gewald Reaction Yield Start->Check_Stage1 Stage1_Low Yield < 60% Check_Stage1->Stage1_Low Is yield low? Stage1_OK Yield > 60% Check_Stage1->Stage1_OK Is yield acceptable? Optimize_Base 1. Change Base: Try Morpholine or Na2CO3 Stage1_Low->Optimize_Base Check_Stage2 Analyze Stage 2: Cyclization Step Stage1_OK->Check_Stage2 Optimize_Temp 2. Adjust Temperature: Target 60-70°C Optimize_Base->Optimize_Temp Check_Purity 3. Verify Reactant Purity Optimize_Temp->Check_Purity Purify_Intermed 4. Recrystallize Intermediate Before Proceeding Check_Purity->Purify_Intermed Stage2_Complex Complex Mixture / Low Conversion Check_Stage2->Stage2_Complex Is reaction messy? Stage2_OK Clean Conversion Check_Stage2->Stage2_OK Is reaction clean? Check_Thionation 1. Ensure Anhydrous Conditions Stage2_Complex->Check_Thionation Check_Purification Analyze Purification Step Stage2_OK->Check_Purification Use_LR 2. Use Lawesson's Reagent in Pyridine Check_Thionation->Use_LR Monitor_TLC 3. Monitor by TLC Until Intermediate is Consumed Use_LR->Monitor_TLC Purification_Loss High Material Loss Check_Purification->Purification_Loss Recrystallize 1. Attempt Recrystallization (Test Solvents) Purification_Loss->Recrystallize Chromatography_Tips 2. Use Gradient Elution (e.g., 0-10% EtOAc/Hex) Recrystallize->Chromatography_Tips caption Troubleshooting decision tree for optimizing synthesis.

Caption: Troubleshooting decision tree for optimizing synthesis.

References
  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • ConnectSci. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles.
  • ResearchGate. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles.
  • ARKIVOC. (2010).
  • Organic Chemistry Portal. Thiazole synthesis.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Wikipedia. Gewald reaction.
  • MDPI. (2022). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells.
  • ResearchGate. (2010).
  • Journal of Organic Chemistry. (2024).
  • YouTube. (2020).
  • Organic Chemistry Portal. Gewald Reaction.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • National Institutes of Health. (2022).
  • ARKIVOC. (2013).
  • Semantic Scholar. (2010).
  • ResearchGate. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants.
  • ResearchGate. (2001).
  • ARKAT USA. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants.

Sources

Technical Support Center: Thieno[2,3-d]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thieno[2,3-d]thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The thieno[2,3-d]thiazole core is a privileged structure in drug discovery, but its synthesis can be accompanied by challenges, including low yields, difficult purifications, and the formation of unexpected side products.

This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

Question 1: I am getting a very low yield, or no desired thieno[2,3-d]thiazole product at all. What are the likely causes?

This is one of the most frequent challenges. The root cause often lies in the initial formation of the 2-aminothiophene precursor, typically via the Gewald reaction, or in the subsequent thiazole ring cyclization.[1][2][3]

Possible Cause A: Competing Thorpe-Ziegler Cyclization

  • Scientific Explanation: The Gewald reaction begins with a Knoevenagel condensation to form an α,β-unsaturated nitrile.[4] This intermediate is crucial. However, under strongly basic conditions, especially with hindered bases, this intermediate can undergo an intramolecular condensation between the nitrile group and an α-proton, a process known as the Thorpe-Ziegler reaction.[5][6][7] This leads to the formation of a cyclic enaminonitrile, which is a stable byproduct and a dead end for your desired synthesis.

  • Field-Proven Solution: The choice of base is critical. Avoid overly strong or sterically hindered bases that favor deprotonation at the α-carbon over facilitating the Michael addition of sulfur.

    • Recommended Protocol: Utilize a weaker, non-hindered secondary amine catalyst like morpholine or piperidine, or a mild organic base like triethylamine.[1] These bases are effective at promoting the initial Knoevenagel condensation without excessively favoring the Thorpe-Ziegler pathway. L-proline has also been shown to be an effective catalyst under mild conditions.[8][9]

    Experimental Protocol: Optimizing Base Selection in Gewald Reaction

    • Setup: To a round-bottom flask charged with your ketone/aldehyde (1.0 eq) and active methylene nitrile (1.1 eq) in ethanol or DMF, add elemental sulfur (1.2 eq).

    • Catalyst Addition: Add your chosen base catalyst (0.1 - 0.2 eq). Set up parallel reactions to compare triethylamine, morpholine, and DBU.

    • Reaction: Stir the reaction at a controlled temperature, typically between 40-60°C. Monitor the disappearance of starting materials and the formation of the Knoevenagel intermediate by TLC or LC-MS.

    • Analysis: Compare the product-to-byproduct ratio in each reaction. The Thorpe-Ziegler product will have a distinct mass and polarity. The reaction with the highest ratio of desired 2-aminothiophene is your optimized condition.

Possible Cause B: Decomposition of the 2-Aminothiophene Intermediate

  • Scientific Explanation: 2-Aminothiophenes, especially those with electron-donating groups, can be unstable. They are susceptible to oxidation and polymerization, particularly when isolated. This instability can lead to significant material loss before the thiazole ring formation step.

  • Field-Proven Solution: The most effective strategy is to perform a one-pot or telescopic synthesis where the 2-aminothiophene is generated and immediately consumed in situ.

    • Recommended Protocol: After the Gewald reaction is complete (as determined by TLC/LC-MS), do not attempt to isolate the aminothiophene. Instead, directly add the reagent for the thiazole ring closure (e.g., an isothiocyanate or carbon disulfide followed by an alkylating agent) to the same reaction vessel. This minimizes handling and exposure of the sensitive intermediate to air and purification media.

digraph "Gewald_vs_Thorpe_Ziegler" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="Diagram 1: Competing Reaction Pathways", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Ketone + Activated Nitrile\n+ Sulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="α,β-Unsaturated Nitrile\n(Knoevenagel Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gewald_Product [label="Desired 2-Aminothiophene\n(Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thieno_Product [label="Thieno[2,3-d]thiazole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thorpe_Product [label="Thorpe-Ziegler Byproduct\n(Cyclic Enaminonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Base (e.g., Morpholine)"]; Intermediate -> Gewald_Product [label="+ Sulfur\n(Desired Pathway)", color="#34A853", fontcolor="#34A853"]; Gewald_Product -> Thieno_Product [label="Thiazole Ring Closure", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> Thorpe_Product [label="Strong/Hindered Base\n(Side Reaction)", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Diagram 1: Competing pathways in the synthesis of the thieno[2,3-d]thiazole precursor.

Question 2: My analysis shows a mixture of isomers. How can I improve the regioselectivity to favor the thieno[2,3-d]thiazole?

Regioselectivity is a common hurdle, especially when forming the second heterocyclic ring. The formation of an undesired isomer, such as a thieno[3,2-d]thiazole, often arises from the ambident nucleophilic character of the 2-aminothiophene intermediate.

Possible Cause: Ambident Nucleophilicity of the 2-Aminothiophene

  • Scientific Explanation: The 2-aminothiophene intermediate possesses two primary nucleophilic sites: the exocyclic amino group (N) and the C3 position of the thiophene ring. Reaction with an electrophile can occur at either site, leading to different annulated products. The electronic properties of the substituents on the thiophene ring and the nature of the electrophile play a significant role in dictating the regiochemical outcome.[10]

  • Field-Proven Solution: Control the regioselectivity by carefully selecting your cyclization strategy and reaction conditions.

    • Strategy 1 (N-Nucleophilicity Favored): To promote reaction at the amino group to form the desired thieno[2,3-d] system, use reagents that readily react with amines. For example, reacting the 2-aminothiophene with an acyl isothiocyanate will form an N-acylthiourea intermediate, which is primed to cyclize onto the C3 position.

    • Strategy 2 (Controlling C3-Nucleophilicity): If your strategy involves an initial reaction at C3, you must use a strong electrophile that favors reaction with the electron-rich thiophene ring. However, this often leads to the undesired isomer. Therefore, the most reliable methods first functionalize the amino group.

Parameter Condition Favoring Thieno[2,3-d]thiazole (N-attack) Condition Risking Isomer Formation (C3-attack)
Reagent Acyl isothiocyanates, CS₂ followed by α-halo ketoneStrong, unhindered electrophiles (e.g., small alkyl halides)
Solvent Aprotic polar solvents (e.g., DMF, Acetonitrile)Non-polar solvents may alter reactivity profiles
Temperature Moderate temperatures (25-80 °C)Higher temperatures can sometimes lead to scrambling
digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, nodesep=0.5, label="Diagram 2: Troubleshooting Low Yield", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low or No Yield Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Precursor [label="Analyze Crude Reaction:\nIs 2-Aminothiophene Precursor Formed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; No_Precursor [label="Issue: Gewald Reaction Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Yes_Precursor [label="Issue: Cyclization/Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Base [label="Action: Optimize Base\n(e.g., Morpholine vs. DBU)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Action: Check Temperature Control", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; One_Pot [label="Action: Switch to One-Pot Protocol", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Cyclization_Reagent [label="Action: Verify Purity/Activity\nof Cyclization Reagent", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Precursor; Check_Precursor -> No_Precursor [label="No"]; Check_Precursor -> Yes_Precursor [label="Yes"]; No_Precursor -> Optimize_Base; No_Precursor -> Check_Temp; Yes_Precursor -> One_Pot; Yes_Precursor -> Check_Cyclization_Reagent; }

Diagram 2: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: How can I reliably confirm the regiochemistry of my final thieno[2,3-d]thiazole product? A: A combination of spectroscopic techniques is essential. The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range couplings (2-3 bonds) between protons and carbons. Look for a correlation between the proton on the thiazole ring and the carbons at the ring junction. This correlation pattern will be uniquely different for the thieno[2,3-d] and thieno[3,2-d] isomers. Single-crystal X-ray diffraction, if obtainable, provides unambiguous proof of structure.

Q: Can the substituents on my starting materials influence the prevalence of side reactions? A: Absolutely. Electron-withdrawing groups (e.g., esters, nitriles) on the active methylene nitrile starting material can increase the acidity of the α-protons, potentially making the Thorpe-Ziegler side reaction more competitive.[5] Conversely, bulky groups on the starting ketone can sterically hinder the desired cyclization, slowing down the reaction and allowing more time for side reactions or decomposition to occur.

Q: My reaction produces a significant amount of dark, insoluble polymeric material. How can I prevent this? A: Polymerization is often caused by the instability of the 2-aminothiophene intermediate, as discussed earlier. The best preventative measures are:

  • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

  • Use a one-pot procedure to consume the intermediate as it is formed.

  • Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate decomposition and polymerization pathways.

  • Control stoichiometry. Using a large excess of sulfur is generally not necessary and can sometimes contribute to side product formation.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). PubMed Central. [Link]
  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). SpringerLink. [Link]
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. [Link]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Thiazole formation through a modified Gewald reaction. (2015). PubMed Central. [Link]
  • Regioselective synthesis of pyrano[2,3-d]thiazole derivatives viaDMAP-catalyzed [2+4] annulation of allenoates. (2022). Royal Society of Chemistry. [Link]
  • Gewald reaction. Wikipedia. [Link]
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. [Link]
  • Thorpe reaction. Wikipedia. [Link]
  • Thorpe-Ziegler reaction. Semantic Scholar. [Link]
  • Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators.
  • Gewald Reaction. Organic Chemistry Portal. [Link]
  • Thiazole formation through a modified Gewald reaction. Scilit. [Link]
  • Thorpe-Ziegler Reaction. (2014).
  • Thiazole formation through a modified Gewald reaction. PubMed. [Link]

Sources

Technical Support Center: Purification of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with 2-Methylthieno[2,3-d]thiazole. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common and complex purification challenges. The methodologies described are grounded in established principles of organic chemistry and tailored to the specific structural characteristics of thieno[2,3-d]thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis of this compound?

A1: Impurities largely depend on the synthetic route. However, for heterocyclic compounds like this compound, common impurities include unreacted starting materials, reagents, and side-products from incomplete reactions or undesired pathways.[1] For instance, if the synthesis involves the cyclization of a thiophene derivative, you might find residual thiophene precursors.[2] Monitoring the reaction progress meticulously with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to identify the impurity profile before selecting a purification strategy.[1]

Q2: My compound, this compound, appears to be degrading during purification. What should I consider?

A2: Thiazole and thiophene rings are generally stable, but certain conditions can lead to degradation. The thieno[2,3-d]thiazole core can be sensitive to strong acids or bases, and prolonged exposure to heat can also be detrimental. If you suspect degradation on a silica gel column, it may be due to the acidic nature of the silica.[3] Consider performing a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[3] If instability is confirmed, you may need to switch to a neutral stationary phase like alumina or use a deactivated silica gel.[3][4]

Q3: How do I choose between column chromatography and recrystallization for my crude this compound?

A3: The choice depends on the physical state of your compound and the nature of the impurities.

  • Recrystallization is ideal if your crude product is a solid and has high purity (>90%). It is an economical and scalable method for removing small amounts of impurities. The key is finding a solvent system where the compound is soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[5]

  • Column Chromatography is more suitable for purifying liquids, oils, or solids with complex impurity profiles where the components have different polarities.[4] It offers high resolution for separating compounds with close polarities, which is often necessary for heterocyclic mixtures.[6]

Below is a workflow to guide your decision.

G cluster_0 start Crude this compound is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >90% by TLC/NMR? is_solid->is_high_purity Yes is_oily Is the product an oil or a low-melting solid? is_solid->is_oily No recrystallization Attempt Recrystallization is_high_purity->recrystallization Yes chromatography Use Column Chromatography is_high_purity->chromatography No is_oily->chromatography Yes G cluster_1 start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Compound-Silica Interaction (Basic Heterocycle) start->cause2 cause3 Column Overloading start->cause3 sol1 Optimize Solvent System (TLC) - Adjust Polarity - Change Solvent Class cause1->sol1 Solution sol2 Add Basic Modifier (e.g., 0.5% Et3N) OR Use Alumina/Deactivated Silica cause2->sol2 Solution sol3 Reduce Sample Load (1-5% of silica mass) OR Use a Larger Column cause3->sol3 Solution

Sources

Technical Support Center: Overcoming Poor Solubility of Thieno[2,3-d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]thiazole Solubility Challenge

The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, forming the core of numerous compounds with promising biological activities, including anticancer and kinase inhibitory effects.[1][2] However, the planar, rigid, and often lipophilic nature of this fused ring system frequently leads to poor aqueous solubility. This presents a significant hurdle in drug development, impacting everything from initial biological screening to in vivo pharmacokinetic studies and final formulation.[3][4] It is estimated that poor solubility is a contributing factor for the discontinuation of up to 40% of drug discovery programs.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with thieno[2,3-d]thiazole derivatives. It provides a structured approach to diagnosing, troubleshooting, and overcoming solubility-related challenges through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when handling thieno[2,3-d]thiazole compounds.

Q1: Why are my thieno[2,3-d]thiazole derivatives consistently showing poor solubility?

A1: The poor solubility is typically rooted in the physicochemical properties of the core scaffold. Key factors include:

  • High Crystal Lattice Energy: The planar and rigid structure of the thieno[2,3-d]thiazole ring system allows for efficient packing in the solid state, leading to a high melting point and strong intermolecular interactions that resist dissolution. This is often referred to as being a 'brick-dust' molecule.[5]

  • Lipophilicity (High LogP): The scaffold itself is predominantly hydrophobic. Unless substituted with highly polar functional groups, derivatives tend to have a high octanol-water partition coefficient (LogP), favoring partitioning into non-polar environments over aqueous media.[5]

  • Lack of Ionizable Groups: If the derivative lacks acidic or basic centers, its solubility cannot be easily modulated by pH adjustments, a common strategy for other classes of compounds.

Q2: I've just diluted my DMSO stock into my aqueous assay buffer and see immediate precipitation. What is my first step?

A2: This is a classic sign of a compound "crashing out" of solution. The DMSO keeps it solubilized at high concentrations, but upon dilution into a poor solvent (the aqueous buffer), the compound's solubility limit is exceeded.

Your immediate actions should be:

  • Lower the Final Concentration: The simplest first step is to serially dilute your compound to find the concentration at which it remains soluble in the final assay buffer.

  • Check Co-solvent Percentage: Ensure the final concentration of your organic co-solvent (like DMSO) is kept to a minimum, typically below 1%, to avoid artifacts in biological assays.[6][7] If precipitation still occurs, you may need to explore other strategies outlined in the troubleshooting guide below.

Q3: What is the maximum percentage of DMSO I can safely use in my cell-based assays?

A3: While this is cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxicity and off-target effects. Some robust cell lines may tolerate up to 1%, but this should be validated with a vehicle control experiment to ensure the solvent is not impacting cell viability, morphology, or the specific biological endpoint you are measuring.

Q4: How can I determine a reliable working concentration for my compound in a specific biological buffer?

A4: The most reliable method is to determine the kinetic solubility of your compound in that specific buffer. This measurement identifies the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous medium. This value, rather than thermodynamic solubility, is more representative of the conditions in most in vitro screening assays. A detailed protocol for a nephelometry-based kinetic solubility assay is provided later in this guide.[6]

Troubleshooting Guide: From Benchtop to Preclinical

This guide provides a problem-oriented approach to solving solubility issues at different stages of your research.

Problem 1: Compound Precipitates During In Vitro Biological Assays

Your compound appears soluble in the stock solution but forms a precipitate upon dilution into your aqueous assay buffer (e.g., PBS, cell culture media).

  • dot

    Caption: Decision tree for troubleshooting precipitation.

Potential Causes & Suggested Solutions

Potential CauseSuggested Troubleshooting Steps
Concentration exceeds kinetic solubility limit. 1. Decrease Final Concentration: Test a lower concentration range in your assay. 2. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 1) to define the upper limit of solubility in your specific buffer.[6]
Poor solvent character of the aqueous buffer. 1. Introduce a Co-solvent: Use a minimal, non-toxic percentage of a co-solvent like DMSO or ethanol (typically ≤1%).[6][7] Co-solvents work by reducing the polarity of the solvent system.[8] 2. Adjust pH: If your molecule has an ionizable functional group (e.g., a carboxylic acid or an amine), adjusting the buffer pH can significantly increase solubility.[9]
Compound aggregation. 1. Utilize Solubility Enhancers:     a. Cyclodextrins: Use hydroxypropyl-beta-cyclodextrin (HP-β-CD) to form inclusion complexes, which have an aqueous-friendly exterior. This is a well-established method for solubilizing thieno-fused pyridine derivatives.[3]     b. Surfactants: Incorporate a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68. Surfactants form micelles that can encapsulate hydrophobic drug molecules.[8][10]
Inherently very low aqueous solubility. 1. Prepare a Nanosuspension: This involves reducing the drug particle size to the nanometer range, which increases the surface area and dissolution velocity.[11][12] 2. Create a Solid Dispersion: Disperse the compound in a hydrophilic carrier matrix at the molecular level. This prevents the formation of a crystal lattice, thereby enhancing dissolution.[13]
Problem 2: Inconsistent or Non-Reproducible Results in In Vitro Assays

You observe high variability between replicate wells or experiments, even when no visible precipitation is apparent.

Potential Causes & Suggested Solutions

Potential CauseSuggested Troubleshooting Steps
Micro-precipitation or aggregation not visible to the naked eye. 1. Centrifuge Plates: Before reading assay plates, centrifuge them briefly to pellet any micro-precipitates, ensuring you are measuring the activity of the truly dissolved compound. 2. Use Freshly Prepared Solutions: Avoid freeze-thaw cycles of intermediate aqueous dilutions. Prepare fresh dilutions from your high-concentration DMSO stock for each experiment.
Time-dependent precipitation. 1. Measure Kinetic Solubility Over Time: The compound may be soluble initially but precipitate over the course of a long incubation period. Modify your solubility assay to include multiple time points.
Adsorption to plasticware. 1. Use Low-Binding Plates: For highly lipophilic compounds, consider using low-protein-binding microplates. 2. Include a Surfactant: A very low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) in the assay buffer can help prevent adsorption to plastic surfaces.
Problem 3: Low Oral Bioavailability in Animal Studies

Your compound is active in vitro but shows poor exposure when administered orally to animals.

  • dot

    Caption: Strategies to enhance oral bioavailability.

Potential Causes & Suggested Solutions

This issue is characteristic of Biopharmaceutics Classification System (BCS) Class II (poor solubility, high permeability) or Class IV (poor solubility, poor permeability) compounds.[14] The rate-limiting step to absorption is dissolution in the gastrointestinal fluid.

StrategyDescription & Rationale
Chemical Modification (Medicinal Chemistry Approach) 1. Introduce Polar Groups: During lead optimization, systematically introduce polar functional groups like alcohols, ketones, or substituted amines onto the thieno[2,3-d]thiazole scaffold. This can disrupt crystal packing and improve solvation.[15] 2. Attach Solubilizing Moieties: Tethering a larger, highly soluble group like a morpholine has been shown to increase the aqueous solubility of related thieno[2,3-b]pyridines by several orders of magnitude.[3][4][16] However, this must be balanced against potential impacts on target potency.
Physical Modification (Formulation Approach) 1. Particle Size Reduction: Decreasing the particle size via micronization or nanosizing dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[9][10] 2. Amorphous Solid Dispersions (ASDs): Creating an ASD with a hydrophilic polymer (e.g., PVP, HPMC) prevents the drug from crystallizing, holding it in a higher-energy amorphous state that is more readily soluble.[13][14] 3. Lipid-Based Formulations: For highly lipophilic ('grease-ball') molecules, formulating the compound in oil-and-surfactant mixtures like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the gut, facilitating absorption.[13][17] 4. Polymer Matrix Loading: Encapsulating the active compound within a polymer matrix is another viable strategy that has been successfully used to increase the potency of a thieno[2,3-b]pyridine derivative by improving its solubilization.[16]

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyMechanismProsCons
Co-solvents Reduces solvent polaritySimple to implement for in vitro assaysToxicity concerns, risk of precipitation upon dilution
pH Adjustment Ionizes the compoundHighly effective, easy to implementOnly applicable to compounds with ionizable groups
Cyclodextrins Forms inclusion complexesWell-established, generally low toxicityCan be expensive, may alter pharmacokinetics
Solid Dispersions Creates amorphous formSignificant solubility increase, scalableCan have physical stability issues (recrystallization)
Nanosizing Increases surface areaImproves dissolution rate, applicable to many compoundsCan be technically challenging, potential for aggregation
Lipid Formulations Solubilizes in oil dropletsExcellent for highly lipophilic drugs, can enhance absorptionComplex formulations, potential for GI side effects

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol allows for the rapid determination of the kinetic solubility of multiple compounds in a specific aqueous buffer. Nephelometry measures turbidity caused by precipitated particles.

Materials:

  • Test compounds dissolved in 100% DMSO at 10 mM.

  • Aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Nephelometer or plate reader with a turbidity reading module.

  • Clear 96- or 384-well microplates.

  • Automated liquid handler or multichannel pipette.

Methodology:

  • Plate Preparation: Add 198 µL of the aqueous buffer to each well of the microplate.

  • Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution directly into the buffer in the wells. This creates a 1:100 dilution, resulting in a final nominal concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing: Immediately mix the plate vigorously for 1-2 minutes.

  • Incubation: Let the plate stand at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Measurement: Measure the turbidity of each well using the nephelometer.

  • Data Analysis:

    • Wells with high nephelometry readings indicate precipitation.

    • The highest concentration that does not show a significant increase in turbidity above the vehicle control (buffer + 1% DMSO) is considered the kinetic solubility under these conditions.

    • This can be run with a full concentration-response curve for more precise determination.

References

  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry.
  • Zafar, A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules.
  • Dewangan, S., et al. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
  • Javed, I., et al. (2024). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Cureus.
  • Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules.
  • Zafar, A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health.
  • Singh, I., et al. (2023). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub.
  • Thomas, C. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology.
  • Kitamura, M. (2009). Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. ResearchGate.
  • PubChem. Thieno[2,3-d]thiazole. National Center for Biotechnology Information.
  • IJNRD. (2024). “Solubility enhancement techniques for novel Drugs.” International Journal of Novel Research and Development.
  • L sele, C., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics.
  • Zafar, A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI.
  • Academindex. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Academindex.
  • Kirsch, G., et al. (2018). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. ResearchGate.
  • Hartinger, D., et al. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Archive for Organic Chemistry.
  • El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances.
  • Aydoğdu, C., & Cetin, M. (2024). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen.
  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Synthesis of novel thieno[2,3-d]pyrimidine, thieno[2,3-b]pyridine and thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives and their effect on the production of mycotoxins. European Journal of Medicinal Chemistry.
  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics.
  • Hartinger, D., et al. (2004). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ResearchGate.
  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech.
  • El-Damasy, A. K., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
  • Alqasoumi, S. I., et al. (2009). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
  • Patel, V., & Patel, J. (2012). Development of Microemulsion for Solubility Enhancement of Clopidogrel. Iranian Journal of Pharmaceutical Research.
  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar.
  • Zhang, Y., et al. (2022). Impact of Crystal Habit on Solubility of Ticagrelor. Crystals.
  • Chen, C-H., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers.

Sources

Technical Support Center: Optimizing Reaction Conditions for Thieno[2,3-d]thiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the thieno[2,3-d]thiazole scaffold. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to accelerate your synthetic endeavors. The thieno[2,3-d]thiazole core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking its full potential.

Frequently Asked Questions (FAQs)

Q1: My C-H activation reaction on the thieno[2,3-d]thiazole core is giving low yields. What are the first things to check?

A1: Low yields in C-H activation of thieno[2,3-d]thiazoles often stem from a few key areas. First, ensure the complete exclusion of air and moisture, as palladium catalysts are sensitive to both. Second, the choice of oxidant is critical; re-evaluate if it is appropriate for the specific C-H bond you are targeting. Finally, consider the directing group's efficacy; if it's poorly positioned or electronically mismatched, the catalytic cycle will be inefficient.

Q2: I'm observing poor regioselectivity in the electrophilic substitution of my thieno[2,3-d]thiazole derivative. How can I improve this?

A2: The electronic nature of the thieno[2,3-d]thiazole ring dictates a preference for electrophilic attack at the C5 position.[1] If you are observing a mixture of isomers, it's likely that your reaction conditions are too harsh, overcoming the intrinsic selectivity. Try lowering the reaction temperature or using a milder Lewis acid. Additionally, the presence of strongly activating or deactivating groups on your starting material can alter the electron density and influence regioselectivity.

Q3: During a nucleophilic aromatic substitution (SNA) on a 2-halo-thieno[2,3-d]thiazole, I'm getting a significant amount of a byproduct with a dimethylamino group, especially when using DMF as a solvent. What is happening?

A3: This is a known issue where DMF can act as a source of dimethylamine under certain conditions, leading to an unexpected side reaction.[2][3] This typically occurs at elevated temperatures. To mitigate this, consider switching to an alternative polar aprotic solvent like DMSO, DMAc, or NMP. If DMF is essential, try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Q4: My Suzuki-Miyaura cross-coupling with a bromo-thieno[2,3-d]thiazole is sluggish. What adjustments can I make?

A4: A sluggish Suzuki-Miyaura reaction with this scaffold can often be addressed by systematically optimizing the catalyst system. The choice of palladium precatalyst and ligand is paramount. For electron-rich heterocycles like thieno[2,3-d]thiazole, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be very effective.[4] Also, ensure your base is sufficiently strong and soluble to participate effectively in the catalytic cycle; potassium carbonate or cesium carbonate are common choices.[5]

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Low yields in these crucial C-C and C-N bond-forming reactions are a common frustration. This guide provides a systematic approach to troubleshooting.

Potential Cause & Solution Workflow

G start Low Yield in Cross-Coupling reagent_quality Check Reagent Quality (Aryl halide, Boronic Acid/Amine, Solvent, Base) start->reagent_quality Inert atmosphere? Anhydrous conditions? catalyst_system Optimize Catalyst System (Precatalyst, Ligand, Loading) reagent_quality->catalyst_system Reagents are pure success Improved Yield reagent_quality->success Impurity identified reaction_conditions Adjust Reaction Conditions (Temperature, Time, Concentration) catalyst_system->reaction_conditions No improvement catalyst_system->success Optimized catalyst found purification Investigate Purification Step reaction_conditions->purification Still low yield reaction_conditions->success Conditions optimized purification->start Product loss during workup/chromatography? purification->success Purification improved G start Poor Regioselectivity in C-H Arylation directing_group Evaluate Directing Group (if any) start->directing_group catalyst_ligand Screen Catalyst and Ligand directing_group->catalyst_ligand DG is optimal or absent success Desired Regioisomer Obtained directing_group->success Improved DG enhances selectivity solvent_base Optimize Solvent and Base catalyst_ligand->solvent_base No improvement catalyst_ligand->success Selective catalyst system found solvent_base->success Optimized conditions improve selectivity

Workflow for Optimizing Regioselectivity.

  • Step 1: Catalyst and Ligand Selection.

    • Causality: The steric and electronic properties of the ligand bound to the palladium center can influence which C-H bond is accessed. [6] * Action: For C5-arylation, a simple ligand-free system with Pd(OAc)2 can be effective. [7]For other positions, more complex ligands may be required. For instance, in related thiazole systems, PPh3 has been used for C2-arylation, while bathophenanthroline has shown selectivity for the C5 position. [6]

  • Step 2: Choice of Base and Solvent.

    • Causality: The base is involved in the C-H activation step, and its nature can influence the regiochemical outcome. The solvent can affect the solubility of the catalyst and reagents, as well as the stability of key intermediates.

    • Action: Screen common bases such as K2CO3, KOAc, and K3PO4. [8]Polar aprotic solvents like DMF, DMAc, or NMP are often used, but non-polar solvents like toluene or xylene should also be considered.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Bromo-thieno[2,3-d]thiazole Derivatives

This protocol provides a starting point for the Suzuki-Miyaura coupling on the thieno[2,3-d]thiazole scaffold.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add the 2-bromo-thieno[2,3-d]thiazole derivative (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv.) and the ligand (if not using a precatalyst).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2 (5)PPh3 (10)K2CO3Toluene/H2O1001245
2Pd2(dba)3 (2.5)SPhos (5)K3PO41,4-Dioxane/H2O100878
3XPhos Pd G3 (2)-Cs2CO31,4-Dioxane/H2O90692
4PEPPSI-IPr (3)-K2CO3THF/H2O801085

Yields are for a model reaction of a 2-bromo-thieno[2,3-d]thiazole with phenylboronic acid and are illustrative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Halo-thieno[2,3-d]thiazoles

This protocol outlines a general procedure for the C-N coupling reaction.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the 2-halo-thieno[2,3-d]thiazole (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv.), and the ligand (e.g., Xantphos, 0.02-0.10 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by flash chromatography.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2 (2)BINAP (4)Cs2CO3Toluene1101665
2Pd2(dba)3 (1)Xantphos (2)NaOtBu1,4-Dioxane100495
3Pd(OAc)2 (2)RuPhos (4)K3PO4t-Amyl alcohol1001288

Yields are for a model reaction of a 2-chloro-thieno[2,3-d]thiazole with morpholine and are illustrative.

References

  • Buchwald, S. L. et al. (2019). J. Am. Chem. Soc.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). [Link]
  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-41. [Link]
  • Thakur, P. P., & Patil, M. (2015). Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. The Journal of Organic Chemistry, 80(12), 6090–6102. [Link]
  • Summary of Nucelophilic Substitution Reactions. (n.d.). [Link]
  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(ii), 34-41. [Link]
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
  • A selective direct arylation of the different Csp2‐H bonds of imidazo[2,1‐b]thiazole. (2020). Chemistry – A European Journal. [Link]
  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. (2008). Organic Letters. [Link]
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
  • Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative. (2020).
  • Optimization of conditions for the Suzuki coupling reaction. (2021).
  • Dvorak, T., et al. (2013).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chem-space. [Link]
  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis(t[2][8][14]hiadiazole). (2020). Molecules. [Link]
  • Buchwald–Hartwig amin
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
  • Clarke, K., et al. (1974). Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Insights on Regioselective Synthesis of Fused Thiazoles. (2022). Molecules. [Link]
  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. (2020).
  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (2017).
  • Optimization of conditions for the Suzuki coupling reaction. (2021).
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022). Tetrahedron. [Link]
  • Kirsch, G., et al. (2002). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. Dyes and Pigments. [Link]
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2023). ChemistryOpen. [Link]
  • 2H-Thiazolo[4,5-d]t[2][8][14]riazole: synthesis, functionalization, and application in scaffold-hopping. (2024). Chemical Science. [Link]
  • Thieno[2,3-d]thiazole. (n.d.). PubChem. [Link]
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines. (2022). Molecules. [Link]
  • Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. [Link]
  • Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. [Link]

Sources

Technical Support Center: Scaling Up 2-Methylthieno[2,3-d]thiazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the process development and scale-up of 2-Methylthieno[2,3-d]thiazole. This document is designed for researchers, chemists, and process engineers facing the challenges of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. The synthesis, often involving a variation of the Gewald reaction, presents unique challenges that are not always apparent at smaller scales.[1][2][3]

This guide is structured in a practical, question-and-answer format to directly address common issues. We will delve into the causality behind these challenges and provide actionable, field-tested troubleshooting strategies to ensure a safe, robust, and repeatable process.[4]

Logical Workflow for Synthesis Scale-Up

Before initiating scale-up, it is crucial to establish a logical workflow. The following diagram outlines the key decision points and validation steps necessary for a successful transition from bench to pilot scale.

Scale_Up_Workflow cluster_0 Bench Scale (Grams) cluster_1 Process Safety & Hazard Analysis cluster_2 Pilot Scale (Kilograms) A Route Scouting & Lab Procedure (e.g., Gewald) B Initial Yield & Purity Analysis (TLC, LC-MS, NMR) A->B C Identify Critical Process Parameters (CPPs) B->C D Differential Scanning Calorimetry (DSC) for Exotherms C->D Inform Safety Studies F Adapt Lab Protocol for Reactor C->F Guide Protocol Adaptation E Assess Reagent & Solvent Safety at Scale D->E E->F Define Safety Limits G Controlled Reagent Addition & Temperature Monitoring F->G H Modified Work-up & Isolation Protocol G->H I Crystallization for Final Purification H->I J Final Product QC (Purity, Impurity Profile) I->J J->F Feedback for Optimization

Caption: Logical workflow for scaling up heterocyclic synthesis.

I. Reaction Control & Exotherm Management

One of the most critical challenges in scaling up chemical reactions is managing heat transfer. Reactions that are easily controlled in a round-bottom flask can become dangerously exothermic in a large reactor due to the decrease in the surface-area-to-volume ratio.[4][5]

Q1: My pilot-scale reaction is showing a dangerous temperature spike during the initial condensation step, which wasn't observed on the lab scale. What's happening and how can I control it?

A1: This is a classic sign of an uncontrolled exotherm, a common and dangerous issue during scale-up.[4] The initial step of the synthesis, likely a Knoevenagel-Cope condensation, is catalyzed by a base and can be highly exothermic.[2][6]

Causality:

  • Surface Area to Volume Ratio: A 100L reactor has a much smaller surface-area-to-volume ratio than a 1L flask. This drastically reduces the efficiency of heat dissipation to the environment, causing heat to accumulate internally and accelerate the reaction rate, leading to a potential runaway reaction.[5]

  • "All-at-once" Addition: Many lab-scale procedures involve adding all reagents at the beginning.[4] At scale, this means the entire potential energy of the reaction is present from the start, waiting for initiation.

Troubleshooting & Mitigation Protocol:

  • Never Add All Reagents at Once: The primary solution is to control the reaction rate by controlling the amount of a key reactant. The most reactive or catalytic component should be added slowly over time.

  • Controlled Dosing Strategy: Add the base (e.g., triethylamine, morpholine) subsurface via a dosing pump over a prolonged period (e.g., 2-4 hours). This makes the base the limiting reagent at any given moment, preventing the reaction from "running away."

  • Initial Temperature: Start the reaction at a lower initial temperature than the lab protocol dictates. This provides a larger buffer before the temperature reaches a critical point.

  • Monitor Internal Temperature (Crucial): Rely on an internal temperature probe, not just the jacket temperature. The internal temperature is the true indicator of the reaction's state.

  • Emergency Quench Plan: Always have a pre-defined emergency quenching procedure. This may involve adding a pre-chilled, inert solvent or an acidic solution to neutralize the base and halt the reaction.

Data Comparison: Addition Method vs. Temperature Profile

ScaleAddition MethodBase (mol%)Max Internal Temp (°C)Time to Max Temp (min)
1L LabAll at once1545 °C15
100L PilotAll at once15>120 °C (Runaway)10
100L Pilot (Optimized) 2-hour Dosing 15 55 °C 130

II. Reagent & Reaction Medium Challenges

The choice of reagents and solvents that are convenient in the lab can become impractical or unsafe at an industrial scale.[7]

Q2: The reaction yield is significantly lower at pilot scale compared to the bench, and I'm observing unreacted starting material. The base and solvent are the same. What could be the cause?

A2: This issue often points towards problems with mixing, base selection, or water content, which are exacerbated at scale.[8] The Gewald reaction's initial condensation step produces water, which can inhibit the reaction.[6]

Causality:

  • Inefficient Mixing: In a large reactor, achieving homogeneity is difficult. Poor mixing can create localized "hot spots" or areas where the catalyst concentration is low, leading to incomplete conversion.[8]

  • Base Efficacy: While a base like morpholine might be effective in the lab, its efficiency can be impacted by factors like water content at scale.[6]

  • Water Inhibition: The condensation step generates water. In a lab flask with a condenser, some water may escape. In a sealed reactor, it remains, potentially slowing the reaction equilibrium.[6]

Troubleshooting & Optimization Protocol:

  • Optimize Agitation: Ensure the reactor's agitator (stirrer) is appropriate for the viscosity of the reaction mixture and is running at a sufficient speed. Check for the formation of a vortex, which indicates good mixing.

  • Consider a Dehydrating Agent or Dean-Stark: For scale-up, proactively removing water is often necessary.

    • Dean-Stark Trap: If using a solvent that forms an azeotrope with water (like toluene), a Dean-Stark trap is highly effective.

    • Dehydrating Agent: Adding a solid dehydrating agent can be an alternative, but ensure it doesn't interfere with the reaction or work-up.

  • Re-evaluate Base Choice: A tertiary amine like triethylamine might be more robust at scale than a secondary amine like morpholine or piperidine, as it solely acts as a base and not a nucleophile.[6]

  • Solvent Purity: Ensure solvents are appropriately dry. Impurities or water in bulk solvents can be a significant source of variability.[8]

Workflow for Troubleshooting Low Yield

Troubleshooting_Yield cluster_investigation Investigation Path cluster_solution Solution Path start Low Yield at Scale check_mixing Check Mixing Agitator speed? Vortex formation? start->check_mixing check_water Assess Water Content Water from reagents? Water from reaction? start->check_water check_base Re-evaluate Base Is the base degrading? Is it the optimal choice? start->check_base solution_mixing Optimize Agitation (e.g., increase RPM, change impeller) check_mixing->solution_mixing solution_water Implement Water Removal (e.g., Dean-Stark) check_water->solution_water solution_base Screen Alternative Bases (e.g., Triethylamine) check_base->solution_base

Caption: Systematic approach to diagnosing low yield issues.

III. Work-up and Purification

Methods like column chromatography that are standard in research are often not economically viable for large-scale production. The focus must shift to scalable techniques like crystallization.

Q3: My lab protocol uses column chromatography for purification, which is not feasible for a 50 kg batch. How do I develop a scalable purification strategy?

A3: The key is to shift from chromatography to crystallization. This requires a systematic approach to solvent screening and understanding the impurity profile of your crude product.

Causality:

  • Scalability Limits: Chromatography is expensive in terms of solvent consumption, stationary phase cost, and time for large quantities.

  • Impurity Rejection: Crystallization is a powerful technique that purifies by selectively precipitating the desired compound from a solution, leaving impurities behind.

Protocol for Developing a Crystallization Procedure:

  • Characterize Crude Material: Before attempting crystallization, analyze your crude product by LC-MS and NMR to identify the major impurities. This will help you select solvents where the impurities have different solubility profiles from your product.

  • Solvent Screening:

    • Objective: Find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Procedure:

      • In small vials, test the solubility of ~50 mg of crude product in 1 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

      • Heat the vials that show poor solubility at room temperature. A good candidate solvent will fully dissolve the product upon heating.

      • Allow the promising solutions to cool slowly to room temperature, then cool further in an ice bath. Observe for crystal formation.

  • Optimize the Process:

    • Once a good solvent system is found (e.g., Ethanol/Water or Toluene/Heptane), optimize the conditions:

      • Concentration: Determine the optimal concentration of crude product in the solvent.

      • Cooling Profile: A slow, controlled cooling rate generally produces larger, purer crystals. Crash-cooling can trap impurities.

      • Seeding: If crystallization is slow to initiate, add a few seed crystals of pure product to encourage nucleation.

  • Isolate and Dry: Collect the purified solid by filtration, wash with a small amount of cold solvent to remove residual impurities, and dry under vacuum.

Solvent Screening Data Example

SolventSolubility (25°C)Solubility (70°C)Crystal Formation on Cooling
HeptaneInsolublePoorNo
WaterInsolubleInsolubleNo
EthanolSparingly SolubleVery SolubleGood, well-defined crystals
Ethyl AcetateSolubleVery SolubleOiled out
TolueneSparingly SolubleSolubleSmall needles, some impurity
Ethanol/Water (9:1) Poor Very Soluble Excellent, large crystals

IV. Frequently Asked Questions (FAQs)

Q4: I am seeing a new, significant impurity in my scaled-up batch that was only a trace component in the lab. Why?

A4: This is common and can be due to longer reaction times, higher temperatures in localized hot spots, or different raw material impurity profiles. For instance, dimerization or polymerization of starting materials or intermediates can become more prevalent under prolonged heating at a large scale.[6] It is crucial to re-characterize the impurity profile at scale and adjust the purification process accordingly.

Q5: Is microwave irradiation, which worked well in the lab, a viable option for large-scale production?

A5: While microwave-assisted synthesis can improve yields and reduce reaction times at the lab scale, its industrial-scale application is challenging and often limited to flow chemistry setups.[2][7][9] Conventional batch reactors rely on conductive heating through the reactor jacket, which is a more established and understood method for large volumes. Translating microwave conditions to a large batch reactor is not straightforward and often requires specialized, expensive equipment.[7]

A6: Colored impurities are often highly conjugated organic molecules. A common and scalable solution is to perform a carbon treatment. After dissolving the crude product in the chosen crystallization solvent but before cooling, add a small amount (e.g., 1-2% w/w) of activated carbon. Heat the slurry for a short period (15-30 minutes), then filter the hot solution through a pad of celite to remove the carbon. This process adsorbs many colored impurities, yielding a much cleaner product upon crystallization.

References

  • Gewald Synthesis of Substituted Aminophenes: A Technical Support Center - Benchchem. (n.d.). BenchChem.
  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883. doi:10.3762/bjoc.11.98.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
  • Gewald reaction. (n.d.). In Wikipedia.
  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Scilit.
  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. PMC - NIH.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). NIH.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
  • Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific.
  • 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thienothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of substituted thienothiazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of these important heterocyclic compounds. Here, we move beyond simple step-by-step instructions to provide in-depth, field-proven insights into the "why" behind experimental choices and troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of a newly synthesized thienothiazole derivative shows severe signal overlap in the aromatic region. How can I begin to deconvolute these signals?

A1: Signal overlap in the aromatic region is a classic challenge when analyzing complex heterocyclic systems like thienothiazoles, which have multiple protons in similar chemical environments.[1]

Initial Troubleshooting Steps:

  • Solvent-Induced Shift (SIS) Analysis: A straightforward and often effective first step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[2] Solvents can induce differential chemical shifts, a phenomenon known as the "solvent effect," which can be sufficient to resolve overlapping multiplets.[2][3] For instance, switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or benzene-d₆ can alter the electronic shielding of nearby protons and spread out the signals.[2]

  • Higher Magnetic Field Strength: If accessible, utilizing a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will significantly increase spectral dispersion, often resolving overlapping signals without any changes to the sample.[1]

Advanced Strategy: 2D NMR Spectroscopy

If the above methods are insufficient, two-dimensional (2D) NMR experiments are essential for unambiguous assignment.[4][5]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[6] It is invaluable for tracing out the connectivity of protons within the thienothiazole ring system and its substituents.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful when severe overlap obscures direct coupling partners in a COSY spectrum.[4] It reveals correlations between all protons within a spin system, not just direct neighbors.

Q2: I'm struggling to assign the quaternary carbons in my ¹³C NMR spectrum. Which techniques are most effective?

A2: Quaternary carbons, lacking directly attached protons, do not appear in standard ¹H-¹³C correlation spectra like HSQC or HMQC. Their assignment relies on long-range correlations.

Primary Solution: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the cornerstone for assigning quaternary carbons.[6] It detects correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). By observing which protons show a cross-peak to a specific quaternary carbon, you can piece together the carbon skeleton. For thienothiazoles, protons on the thiophene and thiazole rings, as well as on adjacent substituents, will show correlations to the quaternary carbons at the ring junctions and points of substitution.

Workflow for Quaternary Carbon Assignment:

Caption: Workflow for Quaternary Carbon Assignment.

Q3: How can I confirm the substitution pattern on the thienothiazole core? The regiochemistry is ambiguous.

A3: Confirming the precise location of substituents is critical and often requires through-space correlation experiments, as through-bond coupling may not be definitive.

Definitive Technique: NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

NOESY (or ROESY for medium-sized molecules) is the gold standard for determining spatial proximity.[7][8] It detects correlations between protons that are close in space (< 5 Å), irrespective of whether they are connected through bonds.[9]

Experimental Application:

  • Irradiate a proton on a known substituent (e.g., a methyl group).

  • Observe which protons on the thienothiazole ring show a Nuclear Overhauser Effect (NOE) enhancement.

  • A strong NOE signal between the substituent proton and a specific ring proton provides unambiguous evidence of their proximity, thereby confirming the substitution site.[10]

This is particularly powerful for distinguishing between isomers where substituents are placed on different rings or at different positions of the same ring.[9]

In-Depth Technical Guides

Guide 1: Leveraging 2D NMR for Complete Structural Elucidation

For complex substituted thienothiazoles, a combination of 2D NMR experiments is often necessary for full, unambiguous assignment of both proton and carbon signals.[11]

Recommended Experimental Suite:

ExperimentInformation ProvidedCausality & Purpose
¹H-¹H COSY Shows proton-proton (J-coupling) correlations through 2-3 bonds.[6]Establishes the connectivity of protons within individual spin systems (e.g., protons on the same aromatic ring or alkyl chain).
¹H-¹³C HSQC Correlates protons with their directly attached carbons (¹J_CH).[1]Unambiguously assigns carbons that have attached protons. Essential for anchoring the analysis.
¹H-¹³C HMBC Shows long-range correlations between protons and carbons (²J_CH, ³J_CH).[6]The key experiment for assigning quaternary carbons and piecing together different fragments of the molecule.[12]
¹H-¹H NOESY/ROESY Reveals through-space proximity of protons (< 5 Å).[7][8]Confirms stereochemistry, regiochemistry, and conformational details by identifying which groups are physically close.[9]

Step-by-Step Protocol for Full Structure Elucidation:

  • Acquire High-Quality 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra. This provides the initial chemical shift and multiplicity information.

  • Assign Protonated Carbons with HSQC: Use the HSQC spectrum to link each proton signal to its directly bonded carbon. This creates a set of assigned C-H pairs.

  • Trace Spin Systems with COSY: Use the COSY spectrum to connect the C-H pairs into larger structural fragments based on proton-proton coupling.

  • Connect Fragments and Assign Quaternary Carbons with HMBC: Use the HMBC cross-peaks to see long-range connections from your assigned protons to other carbons. This allows you to link the fragments identified in the COSY and to assign the quaternary carbons.

  • Confirm Regio- and Stereochemistry with NOESY: Use the NOESY spectrum to verify the spatial arrangement of substituents and different parts of the molecule, resolving any ambiguities in the substitution pattern.[8]

G cluster_1D 1D NMR cluster_2D_Core Core 2D NMR cluster_2D_Advanced Advanced 2D NMR cluster_Analysis Structural Information H1 ¹H Spectrum HSQC HSQC H1->HSQC C13 ¹³C Spectrum C13->HSQC Fragments Identify Spin Systems & Fragments HSQC->Fragments COSY COSY COSY->Fragments HMBC HMBC Connectivity Assemble Molecular Skeleton HMBC->Connectivity NOESY NOESY/ROESY Regiochem Confirm Substitution & Stereochemistry NOESY->Regiochem Fragments->HMBC Provides known proton anchors Connectivity->NOESY Proposes structure for validation

Caption: Integrated 2D NMR Elucidation Workflow.

Guide 2: Understanding and Predicting Chemical Shifts and Coupling Constants

While exact prediction is complex, understanding the general trends in thienothiazole NMR spectra can greatly aid in initial assignments.

Typical ¹H and ¹³C Chemical Shift Ranges:

NucleusPosition/TypeTypical δ (ppm)Influencing Factors
¹H Thiophene Proton7.0 - 8.5Electron-withdrawing groups (EWGs) shift downfield; Electron-donating groups (EDGs) shift upfield.[13]
¹H Thiazole Proton7.5 - 9.0Highly dependent on substitution; proximity to nitrogen results in downfield shift.
¹³C Thiophene Carbons115 - 150Ring junction carbons and carbons bearing heteroatoms are typically the most downfield.[14]
¹³C Thiazole Carbons140 - 170C=N carbon is significantly downfield.[15]
¹³C Carbonyl (if present)160 - 180Conjugation and substituent effects can shift this value.

Note: These are approximate ranges and can vary significantly based on the specific substituents and solvent used.[16][17]

Coupling Constants (J-Values):

  • ³J_HH (ortho-coupling) in the thiophene ring: Typically in the range of 3-5 Hz.

  • ⁴J_HH (meta-coupling): Smaller, often 1-3 Hz.

  • Long-range couplings (⁴J or ⁵J): Can sometimes be observed, especially in high-resolution spectra, further complicating the multiplets.

Understanding these typical values can help in interpreting the splitting patterns observed in the ¹H NMR spectrum and in distinguishing between different isomers.[18]

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.).
  • Sharma, V. P. (2005). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471–1476.
  • Calculated coupling constantsa (J, Hz) of THT at 313 K for different... - ResearchGate. (n.d.).
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Thi-Qar Journal of Science, 9(2).
  • Aguilar, J. A., et al. (2015). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets.
  • Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.).
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2023). Molecules, 28(15), 5797.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
  • Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry - Lumen Learning. (n.d.).
  • Band-selective NMR experiments for suppression of unwanted signals in complex mixtures. (2010). Journal of Magnetic Resonance, 204(1), 163-167.
  • Two-dimensional NMR - UCL. (n.d.).
  • Gronowitz, S., & Maltesson, A. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Acta Chemica Scandinavica, 29, 457-464.
  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847.
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.).
  • Nuclear Overhauser effect - Wikipedia. (n.d.).
  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024, November 12).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Structure Elucidation by NMR - NMR Service | ETH Zurich. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical.Net. (2019, August 20).
  • NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect - Organic Chemistry Data. (2020, February 14).
  • NOE – Knowledge and References - Taylor & Francis. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • NMR Challenge. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12).
  • Figure S8 Reported values of coupling constants 3 J C-H and 2 J C-H for... - ResearchGate. (n.d.).
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 44(5), 491-499.
  • El-Faham, A., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Dyes and Pigments, 173, 107931.
  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC. (2016, August 2).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. (2020, April 28).
  • Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones … - ResearchGate. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Collection - NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments - Journal of Chemical Education - ACS Figshare. (n.d.).

Sources

Troubleshooting low bioactivity in novel thieno[2,3-d]thiazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Bioactivity

Welcome to the technical support center for novel thieno[2,3-d]thiazole analogs. As a Senior Application Scientist, I understand that encountering unexpectedly low bioactivity with a promising new compound series can be a significant roadblock. This guide is designed to provide a structured, in-depth approach to troubleshooting, moving from fundamental compound-related issues to complex assay-specific and mechanistic challenges. Our goal is to help you diagnose the root cause of low activity and guide you toward robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the common challenges faced during the experimental evaluation of thieno[2,3-d]thiazole analogs.

Section 1: Initial Triage & Core Compound Issues

This first section addresses the most frequent and fundamental reasons for apparent low bioactivity. Before investing significant resources in complex biological assays, it is critical to validate the integrity and behavior of the compound itself.

Question: My novel thieno[2,3-d]thiazole analog shows lower than expected bioactivity in my primary screen. Where do I even begin to troubleshoot?

Answer: This is a common starting point in drug discovery. A systematic approach is crucial to avoid chasing misleading data. The initial focus should always be on the compound and the assay basics before questioning the biological hypothesis. Low bioactivity is often a symptom of underlying physicochemical problems or assay artifacts rather than a true lack of potency.

We recommend following a tiered troubleshooting workflow. Start by confirming the identity, purity, and solubility of your compound. These foundational checks are the most common culprits and are relatively straightforward to investigate. Only after confirming the compound's integrity should you move on to investigating potential assay interference and more complex cell-based phenomena.

Below is a logical workflow to guide your investigation.

TroubleshootingWorkflow Start Low Bioactivity Observed Purity Confirm Identity & Purity (>95%) via LC-MS, NMR Start->Purity Compound_Check Step 1: Compound Integrity & Physicochemical Properties Solubility Is the compound soluble in assay buffer at test concentration? Stability Is the compound stable in assay buffer over time? Solubility->Stability Yes Conclusion_Inactive Conclusion: Compound is likely inactive Solubility->Conclusion_Inactive No (Address solubility issue) Purity->Solubility Purity Confirmed Interference Does the compound interfere with the assay signal? Stability->Interference Yes Stability->Conclusion_Inactive No (Degradation issue) Assay_Check Step 2: Assay-Specific Validation Permeability Is the compound cell-permeable? Interference->Permeability No Interference->Conclusion_Inactive Yes (Use orthogonal assay) Cellular_Issues Step 3: Cell-Based Assay Considerations Efflux Is the compound a substrate for efflux pumps? Permeability->Efflux Yes Permeability->Conclusion_Inactive No (Permeability is the issue) Target_Engage Does the compound engage the target in cells? Efflux->Target_Engage No Efflux->Conclusion_Inactive Yes (Efflux is the issue) Target_Engage->Conclusion_Inactive No Conclusion_Active Conclusion: Proceed with dose-response & SAR studies Target_Engage->Conclusion_Active Yes

Caption: Initial troubleshooting workflow for low bioactivity.

Question: How can I determine if poor solubility is the root cause of my compound's low activity?

Answer: Poor aqueous solubility is one of the most significant challenges in early drug discovery, often leading to underestimated potency, variable data, and inaccurate Structure-Activity Relationships (SAR).[1][2][3] A compound that precipitates out of the assay buffer is not available to interact with its target, leading to a false-negative result.

Heterocyclic compounds, like many thieno[2,3-d]thiazole derivatives, can have poor solubility despite being soluble in 100% DMSO stock solutions.[4] The critical factor is their solubility in the final aqueous assay buffer after dilution from the DMSO stock. This is known as kinetic solubility.

Recommended Action: Perform a Kinetic Solubility Assay. We recommend a nephelometry-based assay, which measures light scattering caused by compound precipitation. This provides a quantitative measure of solubility under your specific assay conditions.

Parameter Recommendation Rationale
Method Nephelometry or TurbidimetryDirectly measures compound precipitation in real-time.
Buffer Use the exact final assay bufferSolubility is highly dependent on pH, salt concentration, and protein content.[2]
Compound Dilution Mimic the exact dilution scheme used in the bioassayThe way a compound is diluted from DMSO into aqueous buffer can significantly impact precipitation.[2]
Incubation Time Match the bioassay incubation timeSome compounds precipitate slowly over time ("fall out of solution").
Final DMSO % Keep consistent with the bioassay (typically ≤1%)High DMSO concentrations can artificially inflate solubility.[3][5]

If you find that your compound's concentration in the bioassay exceeds its measured kinetic solubility, the observed low activity is very likely a solubility artifact. The solution is to either test the compound at concentrations below its solubility limit or engage in medicinal chemistry efforts to improve the solubility of the series.

(See Section 4 for a detailed protocol on performing a Kinetic Solubility Assay.)

Question: My compound is soluble, but the activity is still low. Could it be unstable in the assay medium?

Answer: Yes, compound stability is another critical factor. The complex environment of a biological assay buffer (containing salts, proteins, and having a specific pH) can lead to the degradation of your test compound over the course of the experiment. If the compound degrades, its effective concentration decreases, leading to an apparent loss of activity.

Recommended Action: Assess Compound Stability with LC-MS. Incubate your thieno[2,3-d]thiazole analog in the final assay buffer for the same duration and at the same temperature as your bioassay. Analyze samples at different time points (e.g., 0, 1, 4, and 24 hours) by LC-MS to quantify the amount of the parent compound remaining. A significant decrease (>10-15%) over the assay period indicates a stability issue that needs to be addressed, likely through structural modification.

Section 2: Assay-Specific & Cellular Troubleshooting

If you have confirmed your compound is pure, soluble, and stable, the next step is to investigate potential interactions with the assay technology and the complexities of the cellular environment.

Question: Could my thieno[2,3-d]thiazole analog be interfering with the assay technology itself?

Answer: Absolutely. This is a common source of false-positive and false-negative results in high-throughput screening (HTS).[6][7] Many assay readouts rely on light-based measurements (fluorescence, luminescence), and compounds can interfere with these signals directly.[8]

Common Types of Assay Interference:

  • Autofluorescence: The compound itself fluoresces at the same wavelength used for detection, artificially increasing the signal.

  • Signal Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the detected signal and making an active compound appear inactive.

  • Enzyme Inhibition/Activation: In assays using reporter enzymes (e.g., luciferase, β-galactosidase), the compound may directly inhibit the reporter, not the intended target.

Recommended Action: Run Counter-Screens. The best way to identify assay interference is to run a counter-screen. This involves testing your compound in a simplified version of your assay that removes the primary biological target but retains the detection system. For example, if you are screening for inhibitors of a specific kinase using a luminescence-based ATP detection assay, run the same assay without the kinase present. If your compound still affects the signal, you have confirmed assay interference.[7]

Question: My compound was active in a biochemical (enzyme) assay but shows no activity in my cell-based assay. What could be the reason?

Answer: This discrepancy is a frequent and important challenge in drug discovery. While biochemical assays are excellent for measuring direct interaction with a purified target, they do not account for the complex biological barriers within a living cell.[9]

Several factors can explain this difference:

  • Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target. Physicochemical properties like lipophilicity and molecular weight heavily influence permeability.[10]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are cellular pumps that actively remove foreign substances from the cell, preventing them from reaching an effective concentration.[10]

  • Intracellular Metabolism: The compound may be rapidly metabolized and inactivated by enzymes within the cell.

  • Target Unavailability: The target protein within the cell may exist in a complex or a conformation that is different from the purified recombinant protein used in the biochemical assay, preventing the compound from binding.[9]

CellVsBiochem Start Active in Biochemical Assay, Inactive in Cellular Assay Permeability_Test Run Cell Permeability Assay (e.g., PAMPA) Start->Permeability_Test Efflux_Test Test in Efflux Pump Inhibitor Co-treatment Permeability_Test->Efflux_Test Passes Low_Perm Result: Low Permeability (Modify compound for better LogP/PSA) Permeability_Test->Low_Perm Fails Target_Engage_Test Run Target Engagement Assay (e.g., CETSA) Efflux_Test->Target_Engage_Test No Change Efflux_Substrate Result: Activity Restored (Compound is an efflux substrate) Efflux_Test->Efflux_Substrate Activity Increases No_Engagement Result: No Target Engagement (Compound doesn't bind in situ) Target_Engage_Test->No_Engagement Fails Metabolism_Issue Consider Intracellular Metabolism Studies Target_Engage_Test->Metabolism_Issue Passes

Caption: Decision tree for biochemical vs. cellular activity.

Question: How can I definitively confirm that my compound is engaging its intended target within the cell?

Answer: This is a critical validation step. Demonstrating target engagement provides strong evidence that your compound's biological effect is mediated through its intended mechanism of action.

Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA). CETSA is a powerful method for assessing target engagement in a cellular environment.[11] The principle is that when a compound binds to its target protein, it generally stabilizes the protein, making it more resistant to heat-induced denaturation.

In a CETSA experiment, cells are treated with your compound, then heated to various temperatures. The cells are lysed, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A compound that engages its target will result in more soluble protein at higher temperatures compared to untreated controls. This "thermal shift" is a direct indicator of target binding.

(See Section 4 for a detailed protocol on performing a CETSA.)

Section 3: Advanced Mechanistic & SAR Analysis

Once you have a compound with confirmed cellular activity and target engagement, you may still face challenges related to unexpected phenotypes or a difficult-to-interpret SAR.

Question: My compound is active, but the observed cellular phenotype is not what I expected. Could this be due to off-target effects?

Answer: Yes, this is a very likely possibility. It is rare for a small molecule to be perfectly selective for a single target.[12] Many kinase inhibitors, for example, bind to multiple kinases with varying potency.[13][14] These off-target interactions can lead to complex or unexpected biological responses, and can also be responsible for cellular toxicity.[15][16]

Thieno[2,3-d]thiazole scaffolds have been explored as inhibitors for various targets, including kinases and other enzymes.[17][18][19] It is plausible that your analogs have activity against other proteins that share structural similarities in their binding pockets.

Recommended Action: Profile for Selectivity. To investigate off-target effects, your compound should be screened against a panel of related targets. For kinase inhibitors, a broad kinome scan (e.g., screening against hundreds of different kinases) is the industry standard. This will provide a selectivity profile and help you determine if the observed phenotype is due to inhibition of the intended target or an off-target protein.

Question: I have a series of thieno[2,3-d]thiazole analogs with varying activity. How do I begin to interpret the Structure-Activity Relationship (SAR)?

Answer: Interpreting SAR is key to optimizing your lead compound. The goal is to understand which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and solubility.[20]

Systematic Approach to SAR:

  • Identify Key Regions: Break down the thieno[2,3-d]thiazole scaffold into key regions for modification. For example, substitutions on the thieno ring versus the thiazole ring.

  • Make Systematic Changes: Introduce a variety of substituents at a single position while keeping the rest of the molecule constant. Vary properties like size, electronics (electron-donating vs. withdrawing groups), and hydrogen bonding potential.

  • Correlate with Activity: Carefully correlate these structural changes with the measured biological activity. Look for trends. For example, does increasing the size of a substituent consistently decrease activity? This suggests a sterically constrained binding pocket.

  • Consult Literature: Review published SAR studies on thieno[2,3-d]thiazole or similar heterocyclic scaffolds to guide your design.[21][22][23][24] This can provide valuable insights into which positions are most amenable to modification.

By systematically exploring the chemical space around your core scaffold, you can build a robust SAR model to guide the rational design of more potent and selective analogs.

Section 4: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

Objective: To determine the solubility of a test compound in a specific aqueous buffer.

Materials:

  • Test compound (10 mM stock in 100% DMSO)

  • Assay buffer (e.g., PBS, cell culture medium)

  • Nephelometer or plate reader with a turbidity reading function

  • Clear 96-well or 384-well microplates

Methodology:

  • Prepare Compound Plate: Create a serial dilution of your 10 mM compound stock in 100% DMSO in a separate plate. A typical top concentration for the final assay might be 100 µM.

  • Add Buffer: Add the appropriate volume of assay buffer to the wells of the measurement plate.

  • Transfer Compound: Transfer a small volume (e.g., 1-2 µL) of the DMSO-diluted compound into the buffer-containing wells to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and matches the bioassay condition. Include buffer-only and DMSO-only controls.

  • Mix and Incubate: Mix the plate thoroughly and incubate at the same temperature and for the same duration as your primary bioassay.

  • Measure Turbidity: At the end of the incubation period, read the plate on a nephelometer. The point at which the turbidity signal rises significantly above the baseline indicates the concentration at which the compound has precipitated. This is its kinetic solubility limit.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify direct binding of a compound to its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test compound and vehicle control (DMSO)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR machine or water baths for heating

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control. Incubate for a sufficient time for the compound to enter the cells and bind to its target (e.g., 1-2 hours).

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, then cool to room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble proteins). Normalize the protein concentration, run the samples on an SDS-PAGE gel, and perform a Western blot using an antibody specific to your target protein.

  • Data Analysis: Quantify the band intensity for your target protein at each temperature for both the vehicle- and compound-treated samples. A positive result is a "shift" in the melting curve, where the compound-treated samples show a higher amount of soluble protein at elevated temperatures compared to the control.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. (A). In...
  • Vertex AI Search. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC.
  • Vertex AI Search. (n.d.). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs - PubMed Central.
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
  • Vertex AI Search. (n.d.). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing.
  • Vertex AI Search. (n.d.). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC - NIH.
  • Vertex AI Search. (n.d.). High throughput screening of small molecule library: procedure, challenges and future.
  • Vertex AI Search. (n.d.). (PDF)
  • Vertex AI Search. (n.d.). Cell Based Assays in Drug Development: Comprehensive Overview - Immunologix.
  • Vertex AI Search. (n.d.). High-Throughput Screening in Drug Discovery Explained - Technology Networks.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Factors Influencing Compound Potency in Biochemical and Cellular Assays - Promega Connections.
  • Vertex AI Search. (n.d.). High-throughput screening (HTS) | BMG LABTECH.
  • Vertex AI Search. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). A Chemical Biology View of Bioactive Small Molecules and a Binder-Based Approach to Connect Biology to Precision Medicines - PMC - NIH.
  • Vertex AI Search. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PubMed Central.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
  • Georgiou, C. D., Zisimopoulou, M. A., & Prousis, K. C. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14532-14548. [Link]
  • Vertex AI Search. (n.d.).
  • Kumar, D., & Singh, J. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 101. [Link]
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). sAR study of the thiopyrano[2,3-d][12][13]thiazoles.
  • Vertex AI Search. (n.d.). Exploring 3D-QSAR of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists+ - PubMed.
  • Vertex AI Search. (n.d.). 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors - LACCEI.org.
  • Vertex AI Search. (n.d.). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Structures of some bioactive thieno[2,3-d]pyrimidines and...

Sources

Thieno[2,3-d]thiazole Synthesis: A Technical Guide to Regioisomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of thieno[2,3-d]thiazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of controlling regioselectivity in your reactions. As Senior Application Scientists, we understand that the formation of the undesired thieno[3,2-d]thiazole regioisomer is a common and frustrating obstacle. This resource will equip you with the knowledge and practical protocols to achieve high yields of the desired thieno[2,3-d]thiazole isomer.

Understanding the Core Challenge: The Battle of the Isomers

The synthesis of thieno-fused thiazoles often leads to a mixture of two regioisomers: the desired thieno[2,3-d]thiazole and the undesired thieno[3,2-d]thiazole. The formation of these isomers is not random; it is dictated by the structure of the starting materials and the reaction mechanism. The key to achieving regiochemical control lies in a deep understanding of these factors.

Troubleshooting Guide: Tackling Regioisomer Formation Head-On

This section addresses specific problems you might encounter in the laboratory and provides actionable solutions based on established chemical principles.

Problem 1: My reaction is producing a mixture of thieno[2,3-d]thiazole and thieno[3,2-d]thiazole. How can I favor the [2,3-d] isomer?

Root Cause: The most common reason for the formation of mixed isomers is the use of a thiophene starting material that allows for cyclization at both the C2 and C4 positions of the thiophene ring relative to a functional group at C3.

Solution: Strategic Selection of Starting Materials

The most effective way to ensure the exclusive formation of the thieno[2,3-d]thiazole isomer is to start with a thiophene precursor that is already substituted in a manner that directs the cyclization to the desired positions.

Recommended Approach: Synthesis from 2-Aminothiophene-3-carbonitrile

This is the most reliable method for obtaining regiochemically pure 2-aminothieno[2,3-d]thiazoles. The strategy involves the oxidative thiocyanation of a 2-aminothiophene that has a free 3-position.[1]

Mechanism of Regiocontrol:

The reaction proceeds through an electrophilic attack of the thiocyanate group at the electron-rich C3 position of the 2-aminothiophene. The subsequent intramolecular cyclization of the resulting 3-thiocyanato-2-aminothiophene intermediate can only occur in one way, leading exclusively to the thieno[2,3-d]thiazole ring system.

G cluster_start Starting Material cluster_reaction Reaction Pathway cluster_product Regiochemically Pure Product start 2-Aminothiophene (free 3-position) step1 Oxidative Thiocyanation (e.g., KSCN, Br2) start->step1 intermediate 3-Thiocyanato-2-aminothiophene Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product 2-Aminothieno[2,3-d]thiazole step2->product

Figure 1: Regioselective synthesis of 2-aminothieno[2,3-d]thiazole.

Experimental Protocol: Synthesis of 2-Aminothieno[2,3-d]thiazoles via Oxidative Thiocyanation [1]

  • Dissolve the starting 2-aminothiophene in a suitable solvent such as methanol or acetic acid.

  • Add potassium thiocyanate (KSCN) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Starting MaterialReagentsProductRegioselectivity
2-AminothiopheneKSCN, Br₂2-Aminothieno[2,3-d]thiazoleExclusive [2,3-d] isomer
Problem 2: I am trying to synthesize a thieno[3,2-d]thiazole, but I am getting the [2,3-d] isomer as a byproduct.

Root Cause: While less common, contamination with the [2,3-d] isomer can occur if the reaction conditions are not optimized or if the starting material has unexpected reactivity.

Solution: Employ a Method Biased Towards the [3,2-d] Isomer

To selectively synthesize the thieno[3,2-d]thiazole, a different starting material and reaction pathway are required. The Gewald reaction, a multicomponent condensation, is a powerful tool for this purpose when the appropriate precursors are chosen.

Recommended Approach: Gewald Synthesis from an α-Cyanoester and a Ketone

The Gewald reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[2] By carefully selecting the starting ketone, you can introduce the necessary functionality to subsequently form the fused thiazole ring, leading to the thieno[3,2-d] isomer.

Mechanism of Regiocontrol:

The initial Gewald reaction forms a 2-aminothiophene-3-carboxylate. The subsequent cyclization to form the thiazole ring will then be directed by the position of the amino and carboxylate groups, leading specifically to the thieno[3,2-d]thiazole scaffold.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Regiochemically Pure Product start1 Ketone/Aldehyde step1 Gewald Reaction start1->step1 start2 α-Cyanoester start2->step1 start3 Sulfur start3->step1 intermediate 2-Aminothiophene-3-carboxylate step1->intermediate step2 Further Cyclization intermediate->step2 product Thieno[3,2-d]thiazole step2->product

Figure 2: Synthesis of thieno[3,2-d]thiazole via the Gewald reaction.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate Intermediate

  • Combine the ketone, α-cyanoester, and elemental sulfur in a suitable solvent such as ethanol or DMF.

  • Add a catalytic amount of a base, such as triethylamine or morpholine.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated 2-aminothiophene product by filtration, wash with water, and dry.

  • This intermediate can then be used for the subsequent cyclization to the thieno[3,2-d]thiazole.

Starting MaterialsProduct of Gewald ReactionSubsequent ProductRegioselectivity
Cyclohexanone, Ethyl Cyanoacetate, SulfurEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateThieno[3,2-d]thiazole derivativeFavors [3,2-d] isomer

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing regioselectivity in thieno[2,3-d]thiazole synthesis?

The regioselectivity is primarily dictated by the substitution pattern of the thiophene ring in the starting material. To obtain the thieno[2,3-d]thiazole, the cyclization must occur between functional groups at the C2 and C3 positions of the thiophene ring. Conversely, formation of the thieno[3,2-d]thiazole involves cyclization between functional groups at the C3 and C4 positions (or C2 and C3 if the initial thiophene numbering is different). Therefore, selecting a starting material where the desired bond formation is sterically and electronically favored is crucial.

Q2: Are there any "foolproof" starting materials for obtaining the thieno[2,3-d] isomer?

While no reaction is truly "foolproof," starting with a 2-aminothiophene that has an unsubstituted 3-position is the most reliable strategy for the regioselective synthesis of 2-aminothieno[2,3-d]thiazoles through oxidative thiocyanation.[1] This approach pre-ordains the site of electrophilic attack and subsequent cyclization.

Q3: Can reaction conditions (e.g., temperature, solvent, catalyst) be used to control the regioisomeric ratio?

While reaction conditions can influence reaction rates and yields, their effect on regioselectivity is often secondary to the inherent reactivity of the starting materials. For instance, in the Gewald reaction, while solvent and base can be optimized for yield, they are unlikely to change the fundamental course of the cyclization from a [3,2-d] to a [2,3-d] product. The most effective control is exerted at the substrate level.

Q4: I have a 3-cyanothiophene derivative. Can I use this to synthesize a thieno[2,3-d]thiazole?

Yes, a 2-amino-3-cyanothiophene is an excellent precursor for the synthesis of thieno[2,3-d]pyrimidines, and by extension, can be a starting point for thieno[2,3-d]thiazoles. The amino group at the 2-position and the cyano group at the 3-position are perfectly positioned for the construction of the fused heterocyclic ring. For example, reaction with carbon disulfide can lead to the formation of a thieno[2,3-d]thiazole derivative.

Q5: What are some alternative methods to the Gewald and Hantzsch-type syntheses for preparing thieno[2,3-d]thiazoles?

Other methods include the condensation of methylthioglycolate with 4-halogenothiazoles followed by cyclization.[3] Additionally, intramolecular cyclization of appropriately functionalized thiophenes, such as the reduction of a nitro group adjacent to a thiocyanate, can also yield the desired thieno[2,3-d]thiazole ring system.

References

  • Hartmann, H., & Gewald, K. (1975). 2‐Amino‐thieno [2,3‐d] thiazole und 3‐Amino‐thieno [2,3‐c]‐isothiazole. Journal für Praktische Chemie, 317(5), 761-766.
  • Khodairy, A., & El-Saghier, A. M. (2015). Part 7. Some Heterocyclization Reactions with Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate. Journal of Heterocyclic Chemistry, 52(4), 1152-1158.
  • Martins, M. A. P., et al. (2009). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. Tetrahedron Letters, 50(26), 3373-3376.
  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883.

Sources

Technical Support Center: Chiral Separation of Thieno[2,3-d]thiazole Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method development of chiral separations, specifically focusing on the nuanced challenges presented by thieno[2,3-d]thiazole enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven troubleshooting and frequently asked questions. Our approach moves beyond simple procedural lists to explain the underlying principles of your experimental choices, ensuring robust and reproducible results.

The thieno[2,3-d]thiazole scaffold is a key heterocyclic structure in medicinal chemistry.[1][2] Due to the chirality often introduced by substituents, the development of reliable enantioselective analytical methods is critical for both research and quality control. This guide will navigate the common hurdles encountered during the chiral separation of these compounds using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Part 1: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the preliminary questions that arise when embarking on the development of a chiral separation method for thieno[2,3-d]thiazole derivatives.

Q1: What is the recommended starting point for chiral stationary phase (CSP) selection for thieno[2,3-d]thiazole enantiomers?

A1: For sulfur-containing heterocyclic compounds like thieno[2,3-d]thiazoles, polysaccharide-based CSPs are the most effective starting point.[3][4] Specifically, columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for a wide range of chiral compounds.[5] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving enantiomers of aromatic and heterocyclic molecules.[6] It is advisable to begin with a screening approach using a few different polysaccharide-based columns to quickly identify a promising stationary phase.[7]

Q2: Which mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) is generally most successful for these compounds?

A2: While a definitive answer depends on the specific derivatives, Normal Phase (NP) chromatography is often a powerful initial approach for chiral separations.[8] NP systems, typically using hexane or heptane with an alcohol modifier like isopropanol or ethanol, can provide excellent selectivity. However, solubility can be a challenge for more polar thieno[2,3-d]thiazole derivatives. In such cases, Reversed-Phase (RP) or Polar Organic modes should be explored.[8][9] RP methods, using aqueous buffers with acetonitrile or methanol, are often more robust and reproducible.

Q3: Are mobile phase additives necessary, and if so, which ones are recommended?

A3: Yes, mobile phase additives are frequently essential for achieving good peak shape and resolution, especially for basic or acidic analytes.[10] For thieno[2,3-d]thiazole derivatives, which may possess basic nitrogen atoms, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to a normal phase mobile phase can significantly reduce peak tailing by masking active sites on the silica support.[5][10] For acidic derivatives, an acidic additive such as trifluoroacetic acid (TFA) or formic acid may be beneficial.[11] In reversed-phase mode, buffered mobile phases are crucial for controlling the ionization state of the analytes and ensuring reproducible retention times.

Q4: What are the typical starting conditions for a screening protocol?

A4: A systematic screening protocol is the most efficient way to develop a chiral separation method.[12] A recommended starting point is to screen a selection of polysaccharide-based CSPs with a few mobile phase systems.

Parameter Normal Phase Reversed-Phase
Mobile Phase A n-Hexane or n-Heptane0.1% Formic Acid in Water
Mobile Phase B IsopropanolAcetonitrile
Gradient 10-50% B over 20 min20-80% B over 20 min
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)
Temperature 25 °C25 °C
Detection UV (select appropriate wavelength)UV (select appropriate wavelength)

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the chiral separation of thieno[2,3-d]thiazole enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between my enantiomeric peaks. What are the likely causes and how can I fix this?

A: The absence of resolution is a common initial challenge in chiral method development. The primary causes are an inappropriate choice of CSP or a suboptimal mobile phase composition.

Troubleshooting Steps:

  • Re-evaluate the Chiral Stationary Phase: The selected CSP may not provide the necessary stereoselective interactions for your specific thieno[2,3-d]thiazole derivative. If you started with a single column, expand your screening to include other polysaccharide-based CSPs with different selectors (e.g., if you used a cellulose-based column, try an amylose-based one).[5]

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: In normal phase, switch between isopropanol, ethanol, and methanol. The polarity and hydrogen-bonding capabilities of the alcohol can significantly impact selectivity.[13]

    • Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier. Sometimes, a small change can dramatically improve resolution.

    • Introduce Additives: If not already present, add a basic (e.g., 0.1% DEA) or acidic (e.g., 0.1% TFA) modifier to the mobile phase, depending on the nature of your analyte.[11]

  • Lower the Temperature: Decreasing the column temperature can sometimes enhance chiral recognition and improve resolution, although this effect is not always predictable.[5][7]

  • Reduce the Flow Rate: A lower flow rate allows for more interaction time between the enantiomers and the CSP, which can lead to better separation.[5][7]

Start No Resolution CSP Inappropriate CSP? Start->CSP MP Suboptimal Mobile Phase? Start->MP Temp_Flow Temperature or Flow Rate? Start->Temp_Flow Screen Screen Different CSPs (e.g., Amylose vs. Cellulose) CSP->Screen Modifier Change Organic Modifier (e.g., IPA vs. EtOH) MP->Modifier Temp Decrease Temperature Temp_Flow->Temp Success Resolution Achieved Screen->Success Additive Introduce/Change Additive (e.g., DEA, TFA) Modifier->Additive Additive->Success Flow Decrease Flow Rate Temp->Flow Flow->Success

Caption: Troubleshooting workflow for no enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What is causing this and how can I improve the peak shape?

A: Poor peak shape, particularly tailing, is often due to secondary interactions between the analyte and the stationary phase or issues with the sample solvent.[5]

Troubleshooting Steps:

  • Address Secondary Interactions: Thieno[2,3-d]thiazoles can contain basic nitrogen atoms that interact with acidic silanol groups on the silica surface of the CSP, causing peak tailing.[14]

    • Add a Competing Base: Introduce a basic modifier like DEA or TEA (0.1% v/v) into your mobile phase.[5] This additive will compete for the active silanol sites, minimizing their interaction with your analyte.[10]

  • Optimize Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[15]

    • Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that will fully dissolve your sample.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing.[16]

    • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Column Contamination/Damage: Over time, columns can become contaminated or the packing bed can be disturbed.[15]

    • Flush the Column: Follow the manufacturer's instructions for column flushing and regeneration. For immobilized CSPs, stronger solvents like THF or DMF may be used.[15]

    • Reverse Flush: For a blocked inlet frit, a reversed-flow flush (disconnected from the detector) can sometimes dislodge particulates.[15]

Issue 3: Unstable or Drifting Retention Times

Q: I am observing a drift in retention times during my analytical run, making my results unreliable. What could be the cause?

A: Drifting retention times are typically caused by a lack of system equilibration, changes in the mobile phase composition, or temperature fluctuations.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition, and columns may require extended equilibration times.

    • Sufficient Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[5] When using additives, equilibration can take even longer.

  • Mobile Phase Stability: The composition of the mobile phase can change over time.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it tightly sealed to prevent the evaporation of volatile components.[5]

    • Degassing: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the system.[5]

  • Temperature Control: Inconsistent temperature can affect mobile phase viscosity and the thermodynamics of chiral recognition.[5]

    • Use a Column Oven: Maintain a stable column temperature using a thermostatically controlled column compartment.[7]

  • "Memory Effects" of Additives: Some additives can adsorb onto the stationary phase and affect subsequent analyses, even after changing the mobile phase.[17]

    • Dedicated Columns: If possible, dedicate columns to specific mobile phase types (e.g., those with acidic vs. basic additives).

    • Thorough Flushing: When switching between methods with different additives, ensure a very thorough flushing protocol is followed.

Start Drifting Retention Times Equilibration Inadequate Equilibration? Start->Equilibration MP_Stability Mobile Phase Instability? Start->MP_Stability Temp_Control Poor Temperature Control? Start->Temp_Control Equilibrate Increase Equilibration Time (10-20 column volumes) Equilibration->Equilibrate Fresh_MP Prepare Fresh, Degassed Mobile Phase Daily MP_Stability->Fresh_MP Column_Oven Use Thermostatted Column Compartment Temp_Control->Column_Oven Stable_RTs Stable Retention Times Equilibrate->Stable_RTs Fresh_MP->Stable_RTs Column_Oven->Stable_RTs

Caption: Workflow for troubleshooting drifting retention times.

Part 3: Advanced Topics and Alternative Techniques

Q: My HPLC method is not providing adequate separation. Are there other techniques I should consider for the chiral separation of thieno[2,3-d]thiazole enantiomers?

A: While HPLC is the workhorse for chiral separations, Capillary Electrophoresis (CE) offers a powerful alternative, especially for charged or highly polar molecules.

Capillary Electrophoresis (CE) for Chiral Separations:

CE separates molecules based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

  • Common Chiral Selectors: Cyclodextrins and their derivatives are the most widely used chiral selectors in CE.[18] For certain applications, proteins like bovine serum albumin (BSA) can also be effective.[19][20]

  • Advantages of CE:

    • High Efficiency: CE can generate a very high number of theoretical plates, leading to excellent resolution.

    • Low Sample and Reagent Consumption: The technique uses nanoliter injection volumes and minimal amounts of reagents.

    • Orthogonal Selectivity: The separation mechanism in CE is fundamentally different from HPLC, so it may succeed where HPLC fails.

Method Development in Chiral CE:

  • Select a Chiral Selector: Start with a neutral cyclodextrin (e.g., β-cyclodextrin) or a charged derivative (e.g., sulfated β-cyclodextrin).

  • Optimize Selector Concentration: The concentration of the chiral selector in the background electrolyte is a critical parameter that needs to be optimized.

  • Adjust pH and Buffer: The pH of the background electrolyte will affect the charge of the analyte and the chiral selector, influencing the separation.

  • Temperature and Voltage: These parameters also need to be optimized for the best resolution and analysis time.

References

  • Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • MDPI. (n.d.). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices.
  • National Institutes of Health. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles....
  • ResearchGate. (n.d.). Stationary phases for achiral supercritical fluid chromatography.
  • PubMed. (2024). Enantioseparation of six profenoid drugs by capillary electrophoresis with bovine serum albumin-modified gold nanoparticles as quasi-stationary phases.
  • PubChem. (n.d.). Thieno[2,3-d]thiazole.
  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • Scilit. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • ChemistryViews. (2020). Chiral Nanosheets for Enantiomeric Separation.
  • ResearchGate. (2024). Enantioseparation of six profenoid drugs by capillary electrophoresis with bovine serum albumin-modified gold nanoparticles as quasi-stationary phases.
  • MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.

Sources

Technical Support Center: Enhancing the Antibacterial Effect of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to empower your antibacterial research. Our focus is on not just what to do, but why you're doing it, ensuring a foundation of scientific integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles

This section addresses the most common questions and challenges encountered when working to enhance the antibacterial potency of thiazole derivatives.

Q1: My novel thiazole derivative shows weak or no antibacterial activity. What are the primary factors I should investigate?

A1: This is a common starting point in drug discovery. A multi-faceted approach is necessary to diagnose the issue.

  • Structure-Activity Relationship (SAR): The specific chemical groups attached to the thiazole ring are paramount to its activity. The presence, position, and nature of substituents dramatically influence antibacterial efficacy. For instance, the addition of electron-withdrawing groups, such as nitro (-NO2) groups, has been shown to enhance the antibacterial properties of some thiazole derivatives.[1] Similarly, combining the thiazole nucleus with other heterocyclic rings like pyrazoline or triazole can significantly boost activity.[2][3] Consider if your derivative's structure aligns with known SAR trends for antibacterial thiazoles.

  • Compound Solubility: A frequent and often overlooked issue is poor aqueous solubility. Your compound may be potent, but if it precipitates in the assay medium, its effective concentration is too low to inhibit bacterial growth.[4][5] We will delve deeper into solubility troubleshooting in the next section.

  • Mechanism of Action: Thiazole derivatives can act through various mechanisms, including the inhibition of essential bacterial enzymes like FtsZ (involved in cell division) or MurB (involved in cell wall synthesis).[6][7][8] If your compound's design doesn't effectively target a crucial bacterial pathway, its activity will be limited.

  • Bacterial Strain Specificity: Antibacterial agents can have varying effects on different types of bacteria (e.g., Gram-positive vs. Gram-negative). The outer membrane of Gram-negative bacteria often presents a formidable barrier to many compounds. Your derivative may be effective against one class of bacteria but not another.[9]

Q2: How do I address the poor solubility of my thiazole derivative in my antibacterial assays?

A2: Solubility is a critical factor for obtaining reliable in vitro data.[10][11] Here’s a systematic approach to tackling this issue:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic compounds.[2][12] Ensure the final concentration of DMSO in your assay medium is low (typically <0.5% v/v) to avoid solvent-induced toxicity to the bacteria.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This minimizes the volume of organic solvent added to your aqueous assay medium.

  • Dilution Technique: When diluting the DMSO stock into your aqueous medium (e.g., Mueller-Hinton Broth), add the stock solution to the medium while vortexing or stirring vigorously. This rapid mixing can prevent immediate precipitation.[2]

  • Advanced Solubilization Techniques: If precipitation persists, consider these options:

    • Use of Surfactants: A small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help maintain compound solubility in the assay medium.[13] However, you must run a control to ensure the surfactant itself doesn't affect bacterial growth.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[13][14] This requires optimization for each specific thiazole derivative.

Q3: I'm observing a discrepancy between the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for my compound. What does this signify?

A3: The relationship between MIC and MBC reveals the nature of your compound's antibacterial effect.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of your compound that prevents visible bacterial growth after a set incubation period (usually 18-24 hours).[15][16]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, meaning it kills the bacteria.[15]

Interpretation:

  • Bacteriostatic: If the MBC is significantly higher than the MIC (e.g., MBC/MIC > 4), your compound is likely bacteriostatic. It inhibits bacterial growth but doesn't actively kill the cells.

  • Bactericidal: If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), your compound is considered bactericidal.

A large difference between MIC and MBC is not necessarily a negative result. Bacteriostatic agents are clinically valuable. This information is crucial for understanding your compound's mechanism of action and its potential therapeutic applications.

Section 2: Troubleshooting Guides for Experimental Workflows

This section provides detailed troubleshooting for specific experimental challenges.

Troubleshooting Low or Inconsistent Antibacterial Activity
Observation Potential Cause Recommended Action
No activity against any tested strains. Poor Solubility: The compound is precipitating out of the assay medium.Visually inspect the wells for precipitation. Re-test at lower concentrations and/or use the solubility enhancement techniques described in the FAQs.[2][12]
Compound Inactivity: The chemical structure is not conducive to antibacterial action against the tested targets.Re-evaluate the structure-activity relationship (SAR). Consider synthesizing analogs with different substituents known to enhance activity (e.g., electron-withdrawing groups, heterocyclic moieties).[1][2]
Activity against Gram-positive but not Gram-negative bacteria. Permeability Issues: The compound cannot penetrate the outer membrane of Gram-negative bacteria.This is a common challenge. Consider strategies to improve penetration, such as designing smaller molecules or incorporating moieties that can interact with porin channels.
Efflux Pump Activity: The compound is being actively pumped out of the Gram-negative cells.Test your compound in the presence of an efflux pump inhibitor (EPI) to see if activity is restored.
Inconsistent MIC values between experiments. Inoculum Variability: The starting concentration of bacteria is not consistent.Always standardize your bacterial inoculum to a 0.5 McFarland standard.[3]
Media or Reagent Inconsistency: Variations in media pH, cation concentration, or reagent quality.Use commercially prepared media and ensure all reagents are within their expiration dates. Check the pH of each new batch of media.[3]
Incubation Conditions: Fluctuations in temperature or incubation time.Ensure your incubator is properly calibrated and maintain consistent incubation times as per standardized protocols (e.g., CLSI, EUCAST).

Section 3: Detailed Experimental Protocols

Here, we provide step-by-step protocols for key experiments to assess and enhance the antibacterial effect of your thiazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of a thiazole derivative that inhibits the visible growth of a bacterium.

Materials:

  • Thiazole derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting concentration of your thiazole derivative in well 1 by adding the appropriate amount of stock solution to CAMHB to make a total volume of 200 µL. This concentration should be at least twice the expected MIC. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (bacteria, no compound). Add 100 µL of CAMHB. e. Well 12 will serve as a negative control (broth only, no bacteria or compound). Add 200 µL of CAMHB.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (i.e., the well is clear).[15][16]

Protocol 2: Checkerboard Assay for Synergistic Effects

This assay is used to determine if your thiazole derivative enhances the effect of a known antibiotic.

Materials:

  • Thiazole derivative stock solution

  • Known antibiotic stock solution

  • Materials from Protocol 1

Procedure:

  • Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of the known antibiotic. Along the y-axis, prepare serial dilutions of your thiazole derivative.[1][17]

  • Dilutions: a. In each well, combine the corresponding concentrations of the thiazole derivative and the antibiotic. The final volume in each well should be 100 µL. b. The first row and first column will contain only the individual agents at their respective concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (as prepared in Protocol 1) to each well.

  • Incubation and Reading: Incubate and read the plate as you would for a standard MIC assay.

  • Data Analysis: For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism

A synergistic interaction is a highly desirable outcome, as it can potentially overcome resistance, reduce required doses, and minimize side effects.[18]

Protocol 3: Anti-Biofilm Assay using Crystal Violet Staining

This protocol assesses the ability of your thiazole derivative to inhibit biofilm formation.

Materials:

  • Thiazole derivative stock solution

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

  • Materials from Protocol 1

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Procedure:

  • Inoculum and Treatment: Prepare a standardized bacterial inoculum in TSB with glucose. In a flat-bottomed 96-well plate, add 100 µL of the inoculum to each well. Then, add 100 µL of your thiazole derivative at various concentrations (in TSB with glucose) to the wells. Include a no-compound control.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Carefully discard the medium and planktonic (free-floating) bacteria from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Be careful not to disturb the attached biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stain bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottomed 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.[19]

Interpretation: A lower absorbance value in the presence of your compound compared to the control indicates inhibition of biofilm formation.

Section 4: Visualizing Experimental Workflows and Concepts

Diagram 1: General Workflow for Assessing Antibacterial Activity

G cluster_prep Preparation cluster_primary Primary Screening cluster_enhancement Enhancement Strategies cluster_analysis Data Analysis & Interpretation Compound Thiazole Derivative Synthesis & Characterization Stock Prepare High-Concentration Stock (DMSO) Compound->Stock MIC Determine MIC (Broth Microdilution) Stock->MIC Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->MIC MBC Determine MBC MIC->MBC Synergy Checkerboard Assay (Synergy with Antibiotics) MIC->Synergy Biofilm Anti-Biofilm Assay MIC->Biofilm Interpret Interpret Results (Bacteriostatic vs. Bactericidal, FIC Index) MBC->Interpret Synergy->Interpret Biofilm->Interpret

Caption: Workflow for evaluating thiazole derivative antibacterial activity.

Diagram 2: Troubleshooting Logic for Low Activity

G Start Low/No Activity Observed Solubility Precipitation in Media? Start->Solubility Sol_Yes Yes Solubility->Sol_Yes Yes Sol_No No Solubility->Sol_No No SAR Favorable SAR? Gram Gram-Negative Strain? SAR->Gram Yes SAR_No No SAR->SAR_No No Gram_Yes Yes Gram->Gram_Yes Yes Action_Sol Action: Enhance Solubility (e.g., surfactants, cyclodextrins) Sol_Yes->Action_Sol Sol_No->SAR Action_SAR Action: Synthesize Analogs (Modify Substituents) SAR_No->Action_SAR Action_Gram Action: Investigate Permeability/Efflux Gram_Yes->Action_Gram

Caption: Decision tree for troubleshooting low antibacterial activity.

References

  • Gornicka, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.
  • Gudipati, R., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health.
  • Mohanty, P., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances.
  • Kartsev, V., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Chemical Technology.
  • Ordon, M., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. BMC Microbiology.
  • Pillai, S. K., et al. (2017). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Journal of Antimicrobial Chemotherapy.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
  • Rezaei, A., et al. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. International Journal of Nanomedicine.
  • Asati, V., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.
  • Ghafourian, S., et al. (2015). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Jundishapur Journal of Microbiology.
  • Microbe Investigations. (2024). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC.
  • Dr.Oracle. (2025). How do you interpret antibiotic susceptibility test results?.
  • Hassan, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Clinical and Laboratory Standards Institute. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. (Relevant CLSI guidelines, e.g., M07, M100).
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Breakpoint tables for interpretation of MICs and zone diameters. (Relevant EUCAST guidelines).
  • Chandak, N. et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure.
  • El-Sayed, M. A. A., et al. (2022). Anti-bacterial and Anti-biofilm Evaluation of Thiazolopyrimidinone Derivatives Targeting the Histidine Kinase YycG Protein of Staphylococcus epidermidis. Frontiers in Microbiology.
  • Al-Ostoot, F. H., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • Al-Ostoot, F. H., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Pillai, S. K., et al. (2017). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Journal of Antimicrobial Chemotherapy.
  • El-Sayed, M. A. A., et al. (2022). Anti-bacterial and Anti-biofilm Evaluation of Thiazolopyrimidinone Derivatives Targeting the Histidine Kinase YycG Protein of Staphylococcus epidermidis. Frontiers in Microbiology.
  • Al-Ostoot, F. H., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Microbe Investigations. (2024). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC.
  • Dr.Oracle. (2025). How do you interpret antibiotic susceptibility test results?.
  • Ghafourian, S., et al. (2015). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Jundishapur Journal of Microbiology.
  • El-Sayed, M. A. A., et al. (2022). Anti-bacterial and Anti-biofilm Evaluation of Thiazolopyrimidinone Derivatives Targeting the Histidine Kinase YycG Protein of Staphylococcus epidermidis. Frontiers in Microbiology.
  • Dr.Oracle. (2025). How do you interpret antibiotic susceptibility test results?.
  • Hassan, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances.

Sources

Technical Support Center: Strategies for Mitigating Oxothiazole Compound Toxicity in Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges associated with the in vivo toxicity of oxothiazole-containing compounds. Our goal is to equip your team with the scientific rationale and practical methodologies to de-risk your lead candidates and accelerate your development pipeline.

Introduction: The Oxothiazole Challenge

Oxothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with promising therapeutic activities. However, their progression into clinical candidates is often hampered by toxicity concerns, primarily driven by metabolic activation. This guide will navigate the mechanistic basis of this toxicity and provide actionable strategies for its mitigation.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your in vivo and in vitro experiments.

Q1: My lead oxothiazole compound shows significant cytotoxicity in initial in vitro screens (e.g., MTT assay). What are my immediate next steps?

Expert Analysis: An initial cytotoxicity signal is a critical decision point. The primary hypothesis is that the compound is either directly cytotoxic or is being converted into a toxic species by the metabolic enzymes present in the cell line. Your immediate goal is to determine the underlying cause and assess if the toxicity is mechanistically linked to metabolic bioactivation.

Recommended Workflow:

  • Confirm the Result: Repeat the cytotoxicity assay to ensure the result is reproducible. Use a different cell viability assay (e.g., LDH release, RealTime-Glo™) to rule out assay-specific artifacts.

  • Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic (typically <0.5%). Run a vehicle-only control.

  • Investigate Metabolic Involvement:

    • Hypothesis: The toxicity is mediated by cytochrome P450 (CYP450) enzymes.

    • Action: Co-incubate your compound with a broad-spectrum CYP450 inhibitor, such as 1-aminobenzotriazole (1-ABT), in your cytotoxicity assay. A significant reduction in cytotoxicity in the presence of the inhibitor strongly suggests that a metabolite is responsible for the toxicity.

  • Characterize the Potential for Reactive Metabolites:

    • Hypothesis: The CYP450-mediated metabolism is generating electrophilic reactive metabolites (RMs) that damage the cells.

    • Action: Perform a glutathione (GSH) trapping assay. This involves incubating your compound with liver microsomes (which are rich in CYP450 enzymes) and an excess of glutathione. GSH will "trap" electrophilic RMs, and the resulting GSH-adducts can be detected by LC-MS/MS.[1][2][3] The presence of GSH adducts is a strong indicator of RM formation.

Experimental Workflow: Investigating In Vitro Cytotoxicity

G start High In Vitro Cytotoxicity Observed confirm 1. Confirm with Orthogonal Assay (e.g., LDH, RealTime-Glo™) start->confirm solvent 2. Run Vehicle-Only Control (Is DMSO < 0.5%?) confirm->solvent cyp_inhibit 3. Co-incubate with CYP Inhibitor (e.g., 1-ABT) solvent->cyp_inhibit result2 Cytotoxicity Reduced? cyp_inhibit->result2 gsh_trap 4. Perform Glutathione (GSH) Trapping Assay with Liver Microsomes result3 GSH Adducts Detected? gsh_trap->result3 result1 Cytotoxicity Persists? result1->gsh_trap No conclusion1 Conclusion: Direct Compound Toxicity. Consider SAR. result1->conclusion1 Yes result2->result1 No conclusion2 Conclusion: Toxicity is Metabolite-Driven. result2->conclusion2 Yes conclusion3 Conclusion: Reactive Metabolites Confirmed. High Risk for In Vivo Toxicity. result3->conclusion3 Yes next_steps Proceed to Structural Modification (See Bioisosteric Replacement FAQ) result3->next_steps No (Re-evaluate) conclusion2->gsh_trap conclusion3->next_steps

Caption: Workflow for troubleshooting in vitro cytotoxicity.

Q2: My compound forms reactive metabolites in vitro. How do I identify the specific CYP450 isozymes involved?

Expert Analysis: Identifying the specific CYP450 enzymes responsible for metabolizing your compound is crucial for predicting potential drug-drug interactions (DDIs) and understanding inter-individual variability in toxicity.

Recommended Protocol: CYP450 Isozyme Phenotyping

This is typically done using two complementary approaches with human liver microsomes (HLMs) or recombinant human CYP enzymes (rhCYPs):[4][5]

  • Recombinant Human CYP Screening:

    • Incubate your oxothiazole compound separately with a panel of individual rhCYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[4][5]

    • Monitor the rate of parent compound depletion or metabolite formation using LC-MS/MS.

    • The enzymes that show the highest turnover rate are the primary contributors to its metabolism.

  • Chemical Inhibition Assay with Human Liver Microsomes:

    • Incubate your compound with pooled HLMs in the presence and absence of a panel of isozyme-specific chemical inhibitors.

    • A significant decrease in metabolite formation in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) confirms the involvement of that enzyme.

CYP Isozyme Selective Chemical Inhibitor
CYP3A4 Ketoconazole
CYP2D6 Quinidine
CYP2C9 Sulfaphenazole
CYP2C19 Ticlopidine
CYP1A2 Furafylline

Table 1: Common CYP450 isozymes and their selective inhibitors for in vitro phenotyping studies.

Frequently Asked Questions (FAQs)

What is the primary mechanism of oxothiazole toxicity?

The toxicity of many thiazole- and oxothiazole-containing drugs is primarily due to metabolic bioactivation by cytochrome P450 (CYP) enzymes.[6] The electron-rich thiazole ring is susceptible to oxidation, leading to the formation of highly reactive, electrophilic metabolites such as epoxides or S-oxides.[6] These reactive metabolites can covalently bind to cellular nucleophiles like proteins and DNA, leading to cellular dysfunction, immune responses, and organ toxicity, particularly in the liver, where CYP450 enzymes are highly expressed.[7] Studies have shown that high doses of oxothiazole can cause severe liver damage, including hepatitis and necrosis.[7]

Mechanism: Bioactivation of Oxothiazole Ring

G Parent Oxothiazole Compound (Stable, Non-toxic) CYP450 CYP450 Enzymes (e.g., CYP3A4) Parent->CYP450 RM Reactive Epoxide Metabolite (Electrophilic, Unstable) CYP450->RM Detox Phase II Detoxification (e.g., Glutathione Conjugation) RM->Detox Adducts Covalent Adducts with Cellular Proteins/DNA RM->Adducts Safe Excretable Metabolite (Stable, Non-toxic) Detox->Safe Toxicity Cellular Dysfunction Organ Toxicity Adducts->Toxicity

Caption: Metabolic pathway leading to oxothiazole toxicity.

How can I proactively design less toxic oxothiazole analogs?

The most effective strategy is bioisosteric replacement . This involves replacing the labile oxothiazole ring with a different heterocyclic group that retains the necessary pharmacophoric features for biological activity but is less susceptible to metabolic bioactivation.[1]

Rationale for Selecting Bioisosteres: The goal is to reduce the electron density of the ring system, making it a poorer substrate for oxidative CYP450 enzymes.

Common Bioisosteric Replacements for Oxothiazole:

  • 1,2,4-Oxadiazole / 1,3,4-Oxadiazole: These rings contain additional nitrogen atoms, which are electron-withdrawing. This reduces the ring's susceptibility to oxidation. Several studies have successfully used oxadiazoles to replace thiazole rings, resulting in compounds with retained or improved activity and lower toxicity.[1][8][9]

  • Isoxazole: Replacing the sulfur with an oxygen and rearranging the heteroatoms can alter the metabolic profile while maintaining similar geometry for receptor binding.[10]

  • Pyrazole: This five-membered ring with two adjacent nitrogen atoms is another common replacement that can improve metabolic stability.

Original Moiety Bioisosteric Replacement Rationale for Reduced Toxicity
Oxothiazole1,2,4-OxadiazoleIncreased nitrogen content reduces electron density, lowering oxidation potential.[8][9]
OxothiazoleIsoxazoleAlters electronic properties and metabolic soft spots.[10]
OxothiazolePyrazoleElectron-deficient ring is more resistant to oxidative metabolism.

Table 2: Common bioisosteric replacement strategies for the oxothiazole ring.

What quantitative data supports the use of bioisosteric replacement?

The success of bioisosteric replacement is demonstrated by comparing the in vitro cytotoxicity (IC₅₀) and in vivo acute toxicity (LD₅₀) of parent compounds with their analogs. A lower IC₅₀ value indicates higher cytotoxicity, while a lower LD₅₀ value indicates greater acute toxicity.

Compound Class Example Compound In Vitro Cytotoxicity (IC₅₀) In Vivo Acute Toxicity (LD₅₀) Reference
Thiazole Derivative (2Z,5Z)-5-(3-chlorobenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolin-4-one119.87 µg/mL (SW-480 cells)Not Reported[11]
Thiazole Derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazineNot Reported1000 mg/kg (oral, hamster)[4]
Thiazole Derivative Compound 5a (bis-thiazole)0.718 µM (KF-28 cells)Not Reported[12]
1,3,4-Oxadiazole Derivative Compound 16b (imidazopyrazine-linked)0.22 µM (MCF-7 cells)>2000 mg/kg (oral, rat)[3][13]
1,3,4-Oxadiazole Derivative Compound AMK OX-12 0.0007 µM (Hep-2 cells, 72h)Safe in acute study (mice)[14]
Isoxazole Derivative Compound 39 (cambinol analog)3-7 µM (lymphoma cells)Not Reported[10]

Table 3: Representative toxicity data for thiazole derivatives and their bioisosteres. Note: Direct comparison is challenging due to different compound structures and experimental conditions. This table illustrates the general trend of identifying potent compounds with lower in vivo toxicity profiles through bioisosteric replacement.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells in culture (e.g., HepG2 for liver toxicity screening)

  • 96-well flat-bottom plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).

  • Microplate reader (absorbance at 570 nm, reference at >650 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a framework for an initial assessment of a compound's acute toxicity. The goal is to identify a dose range and classify the substance's toxicity, not to calculate a precise LD₅₀.[11][16] It uses a stepwise procedure with a small number of animals.

Animals:

  • Healthy, young adult rodents (rats or mice), typically females.[11]

Procedure:

  • Acclimatization: Allow animals to acclimatize for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (food, but not water).

  • Dosing (Stepwise Procedure):

    • Start with a default dose of 300 mg/kg administered orally via gavage to a group of 3 animals.

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity (changes in skin, fur, eyes, motor activity, tremors, convulsions, etc.) and any mortality.

    • Decision Logic:

      • If 2 or 3 animals die at 300 mg/kg, the test is stopped. The compound is classified as toxic.

      • If 0 or 1 animal dies, proceed to a higher dose (2000 mg/kg) in another group of 3 animals.

      • If mortality is seen at 2000 mg/kg, the classification is confirmed. If no mortality is seen, the LD₅₀ is considered to be >2000 mg/kg.[3]

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

References

  • A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. (n.d.). Benchchem.
  • Molecular structure and biological activities of 4-thiazolidinone derivatives: a combined theoretical and experimental study. (n.d.). Taylor & Francis.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022).
  • Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity rel
  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. (n.d.). PubMed.
  • Cytotoxicity (IC50 ± SD, μM) of the final derivatives against MCF-7, HCT-116, and HepG2 cell lines. (n.d.).
  • Biological activity of oxadiazole and thiadiazole deriv
  • Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorot
  • 1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.).
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).
  • (PDF) Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure–inhibitory activity relationships. (2020).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). NIH.
  • Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives
  • IC 50 value for tested compounds 5a-5k against cancer cell lines. (n.d.).
  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,…. (n.d.). OUCI.
  • Journal of Chemical Health Risks Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a No. (2022).
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). PMC - NIH.
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022).
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). the Gohlke Group.
  • Relationship between lowest published toxic dose and lethal dose 50? (2018).
  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024).
  • Acute toxicity effects of ethylene glycol on lethal dose 50 (LD ), urine production, and histopathology change renal tubule cell. (2024). Open Veterinary Journal.

Sources

Technical Support Center: Optimizing Catalyst Selection for Thieno[2,3-d]thiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and functionalization of thieno[2,3-d]thiazoles. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of cross-coupling reactions involving this important heterocyclic scaffold. Here, we move beyond simple protocols to dissect the causality behind catalyst selection and provide actionable troubleshooting strategies to overcome common experimental hurdles.

Core Principles of Catalyst Selection for a Sulfur-Containing Heterocycle

The thieno[2,3-d]thiazole core presents a unique challenge for transition metal catalysis, primarily due to the presence of two sulfur atoms. The sulfur lone pairs can readily coordinate to the metal center, acting as a catalyst poison and impeding catalytic activity.[1] This inherent property necessitates a carefully considered approach to selecting the components of your catalytic system. A successful reaction hinges on the synergistic interplay between the palladium precursor, the ligand, the base, and the solvent.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during thieno[2,3-d]thiazole coupling reactions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction is sluggish or fails completely, with only starting material recovered. What are the first things to check?

A1: This is a common and frustrating issue. Before making drastic changes to your catalyst system, a systematic review of your reaction setup is critical.

  • Atmosphere Control: Palladium(0) species, the active catalysts, are highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (high-purity Argon or Nitrogen). Improper degassing or leaks in your setup are frequent causes of failure.[2]

  • Reagent Quality:

    • Solvents: Anhydrous solvents are crucial. Water can facilitate protodeboronation of the boronic acid coupling partner, reducing its effective concentration.

    • Base: The physical state of the base matters. For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and dry. Inconsistent results can sometimes be traced back to using a poorly ground or hydrated base.[3]

    • Boronic Acid/Ester: Boronic acids can degrade upon storage. Verify the purity of your boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).

  • Temperature: Ensure your reaction is reaching the target temperature. A calibrated thermometer or heating block is recommended. Some cross-couplings require temperatures of 80-100°C or higher to proceed efficiently.[4]

Q2: I'm observing very low yields (<20%) despite having an inert setup and high-quality reagents. Where should I focus my optimization efforts?

A2: Low conversion points towards a suboptimal catalyst system or reaction conditions for your specific substrates. Now is the time to start screening components.

  • Catalyst Poisoning: The primary suspect is the sulfur in the thieno[2,3-d]thiazole ring poisoning your palladium catalyst.[1] The most direct countermeasure is to increase the catalyst loading, sometimes up to 5-10 mol%. While not ideal for cost, this can often overcome the inhibition to deliver the product and confirm that poisoning is the root cause.[1]

  • Ligand Choice: The ligand is arguably the most critical variable. If you are using a standard ligand like PPh₃, it may not be suitable.

    • Electron-Rich Phosphines: For electron-rich aryl halides, oxidative addition can be slow.[3] Employing bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can significantly accelerate this key step.[3]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, making them robust ligands that can be more resistant to deactivation.[5]

  • Base and Solvent Screening: The choice of base and solvent is interdependent. A common starting point is K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water.[4] If this fails, consider anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane.[3]

Q3: My reaction produces significant side products, such as homocoupling of the boronic acid or dehalogenation of my aryl halide. How can I suppress these pathways?

A3: Side product formation indicates that undesired catalytic cycles are competing with your desired cross-coupling pathway.

  • Homocoupling (Glaser Coupling): This is often promoted by the presence of oxygen. While a rigorously inert atmosphere is the best solution, sometimes adjusting the catalyst system can help. Using a pre-catalyst that generates the active Pd(0) species more slowly can sometimes mitigate this.

  • Protodeboronation: As mentioned, this is the reaction of the boronic acid with a proton source (often water) to yield the corresponding arene. Using a stronger, non-aqueous base (like K₃PO₄) or switching to a more stable boronate ester can reduce this side reaction.

  • Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. This can be influenced by the ligand and the base. Sometimes, a less electron-rich ligand or a weaker base can minimize this pathway.

Q4: I am attempting a direct C-H arylation on the thieno[2,3-d]thiazole core, but the reaction is not working. What catalyst systems are recommended?

A4: Direct C-H activation on the electron-rich thiophene portion of the scaffold is a powerful strategy.

  • Catalyst System: A common and effective catalyst for direct arylation of heterocycles is Pd(OAc)₂.[1][6]

  • The Role of an Additive: These reactions often benefit significantly from the addition of a substoichiometric amount of pivalic acid (PivOH). The pivalate anion can participate in the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism, which is often lower in energy than other pathways.[6]

  • Oxidant: As this is an oxidative coupling, an appropriate oxidant is required to regenerate the active catalyst. Silver salts (e.g., Ag₂CO₃) are common, though in some cases, oxygen from the air can suffice.

Frequently Asked Questions (FAQs)

What is a good "go-to" catalyst system for a first attempt at a Suzuki-Miyaura coupling with a new thieno[2,3-d]thiazole substrate?

A robust starting point is Pd(dppf)Cl₂ (2-5 mol%) with Cs₂CO₃ (2 equivalents) in dioxane at 80-100°C.[4] This system is known for its broad applicability and relative stability.

How do I choose between different palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄?

  • Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require an external ligand to be added. They are excellent for screening a wide variety of ligands to find the optimal one for your specific transformation.[7][8]

  • Pd(PPh₃)₄ / Pd(dppf)Cl₂: These are pre-formed catalysts, or "precatalysts," where the ligand is already complexed to the palladium. They are convenient for routine reactions where the built-in ligand is known to be effective. Pd(dppf)Cl₂ is generally more robust and versatile than Pd(PPh₃)₄.[4][8]

When should I consider a non-palladium catalyst?

While palladium is the workhorse, certain transformations may warrant alternatives. For direct C-H arylations, copper-based catalysts (e.g., CuI) can be effective, particularly with aryl iodides as coupling partners.[6] For some ring-forming reactions or transformations that are incompatible with palladium, metal-free acid-catalyzed methods using catalysts like trifluoromethanesulfonic acid (TfOH) have also been developed.[9][10]

Data Presentation: Catalyst & Ligand Selection

Table 1: Common Palladium Catalysts and Ligands for Thieno[2,3-d]thiazole Coupling

Catalyst / PrecursorCommon Ligand(s)Typical ApplicationKey Considerations
Pd(dppf)Cl₂ (dppf)General Suzuki-MiyauraGood first choice; robust and versatile.[4]
Pd(OAc)₂ Buchwald ligands, P(t-Bu)₃Suzuki, Direct ArylationRequires added ligand; excellent for screening.[1][6]
Pd₂(dba)₃ Custom phosphines, NHCsSuzuki, Stille, HeckPd(0) source; air-sensitive, requires ligand.[7]
Pd(PPh₃)₄ (PPh₃)Classic Suzuki, StilleCan be thermally unstable; ligand dissociation can be an issue.

Table 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling of Thieno[2,3-d]thiazoles

IssuePotential Cause(s)Recommended Action(s)
No Reaction Catalyst poisoning; Poor reagent quality; Non-inert atmosphereIncrease catalyst loading; Use anhydrous solvents; Ensure rigorous degassing.[1][2]
Low Yield Suboptimal ligand/base/solvent; Low temperatureScreen bulky, electron-rich ligands (e.g., SPhos); Screen bases (Cs₂CO₃, K₃PO₄); Increase temperature.[3][4]
Homocoupling Presence of oxygen; Catalyst decomposes too quicklyImprove inert atmosphere technique; Use a more stable pre-catalyst.
Dehalogenation Base or ligand promotes reductionSwitch to a weaker base (e.g., K₂CO₃); Try a different class of ligand.

Visualizations: Mechanisms & Workflows

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar' L₂ ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X ArX->ArPdX ArB Ar'-B(OR)₂ ArB->ArPdX Base Base Base->ArPdX

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield check_basics Verify Basics: - Inert Atmosphere? - Reagent Quality? - Correct Temperature? start->check_basics optimize_catalyst Optimize Catalyst System check_basics->optimize_catalyst Basics OK success Reaction Successful check_basics->success Issue Found & Fixed increase_loading Increase Catalyst Loading (Combat Poisoning) optimize_catalyst->increase_loading screen_ligands Screen Ligands (e.g., Buchwald, NHCs) optimize_conditions Optimize Conditions screen_ligands->optimize_conditions increase_loading->screen_ligands screen_bases Screen Bases (e.g., Cs₂CO₃, K₃PO₄) optimize_conditions->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, Toluene) screen_bases->screen_solvents screen_solvents->success Optimization Complete

Caption: A workflow for troubleshooting failed coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the thieno[2,3-d]thiazole halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv, 3 mol%) followed by the anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100°C). Stir the reaction for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

  • Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmrqvt9e96vHg1xlJ-_YEQF_RemarZeQzEnQpqSSUGcoWTpMIRgg7KZQBK0Tbf2SsmxCv2UAIuC_z951bA0EDAX8A8rPnefB_ZkObZ5HIgVUtHixTfF2ZEf_QJz2U3UL2LbokXhmZ_sA4_wmYpWhrgT8mlg23hS-ZCnoYn1H6qAZm_BIsTdh9B8UB4EO4rCbzXLK91akBtesaCzcVfIpxKbjntvRp7eW1oAg==]
  • optimizing reaction conditions for synthesizing thieno[2,3-c] derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn3rzHw4dhM59zNrruLYR7T0_FgaXZjo4CMstasByZr5KcsQEfiwsMLIz3UmuCa4JgGMxR0NIo98XHM6mJ7L1dgiUxvQEUN81pLK0FLL36G-DNx4VjmKCrXu_EKdgK0gGRk4sQM-gKmhHU4oK2BUG7DmaUYxdv5qErlK-7Tzax4WK6SLHAFoJCwRowlndlFJPpMjsSOzk76UqsXOZ6q8FfcLz3ufc=]
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfWSVVbuRaP0ZuwOIbWRkm957RAuPiLVU4NWKNCQ_EBaIIh6h6uMwb22QpypfXuNUeOQ8x6Kgd8Keyt5ImyGpvL0-lwmKJXuf0eOfln3FgrRoHoibSzGqSi4mqRpLvsWHG8Q0WPBbexySSctfe]
  • Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxDRLlXiBQCrymsx7rs-plAU3v9rTI80ZwyewQBy7_8l1_iBt7SCzKxumnkMTX4QkGlwvS29FX91GggzsIhYpULzGoyT8ozNatZgAMLYizge1DI50E_a9Qx20PlEa2RtT-6ld_hfLbmDHF-opiAw2Nvyy6y2okBhBpHcjAc7h8ZOtW07lOSbSo0fYLo9oY8_ydLQ6zm1te4gOgHnZDCuFjpGtYUDSl7OvM9CMowx8B5sqmWUVgUqzYXMtfZgwKmAZZ6NBBXb0bbL1y]
  • (PDF) Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6R2utCc1-s0LwffQTlG3D0VOH7khPGrbdRL4jsQxL-Mgic-KDFN8nzYr2eia_mpioS1lGGVUd_ScMw6UDu-HXBMcxzaajUmk4KNA-i2YcK9dSDqtdRosqWfxiHT_2sGOgKiZmOMJDJtkhUgkvr2JkM9GZly95-TUsiGzvbCmpTjcE-IEZOC28a9OkuOS5Z9jbkr7_kjrf-hpy1gqVdjrI_4MXfwcVgykMCGO5zd9qvL8F3j7V_ZLS5q-QnA==]
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdv9IslmueADByl9FD9B1DXeLGY50qYO5_JQT65DTh4S8s2iKpc0T-zhVnNg0WguFgqcRwNIXM61YMEjxLdUiiPIRhWPyL-lBh1kWi0hi_TGUmlSHkNu8tKMH0qHs81Xagjula_ctht7Hi4a0yOyhFJWDO5enKrJAytJz8njVaeK4hMAS8n9cnF6rhvdAuWLmB4wlfTq_mh519eESFbMlub2S7997kxL84AfxlYWXUdnpof5J8lFIPSiV3VnOQnvE1OWCPduNsRUYFrDnAqgSPuLCUV3TXY317IwRnUFVTZJ8zbQ==]
  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe---p8Qhpv24vSbpfFWLw83ELFaCUX7RLfaQ-a_urNrexGiPGz1oXFe7tUp0GaOkEs7rg_n6O-0EMqQtEyV3uj7aZewpsbbczz2IsPDIqRMzkZT51sHyNZBD5yqaauXfeXFgeYW1Ejje6u_9nkCK1qkABQRR_SG4BEPQWRCzdKhTNYRcQtTBFOVwgYmXi61Rw0UBYESU7ki3y6c9qurFlZw==]
  • Thiazole synthesis - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsCtaup2A-SxhfqwY-xRbv0Hn834C3Jm6BxGxn9nS7CnTlJfXNyckJDBi88-hsySSwiHoAb7CU6shPmbraBQzoGJjSRRQxE9-ERosTIH7CWGYpLeS80L0VhXf4fkulC9fPDxl4kcZ6fZQM7FyrWHz7qf9t4K6ftgTsIHhCE00MxOQf]
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE35w6u0Aydfof38yHuZE5WDltvCZ2qrI10aegKcgnrmWOBgyJr_TvAsF6w9bcztWga3jZjJO-RIF0XFOtDpa8GBpYg-iojde6-dXo93lrM52SZQSkHQIl5NLJ1ClM-8qhWZK95pac0CkEH5jK1W8qsmLOcaKC4n8QH39hzi2QTaK_xwWGkGiZJ7DtUQZfTaQgIeMYoRYI=]
  • Synthesis of thieno[2,3-b]thiophene via Suzuki-Miyaura cross coupling reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPNnPUuzbOJ8DLyw1hYXhmqWmrB8GkpxFGYLTj2jL8ImxfbwhbF-0g8n6WEjw8uzxEA49iL7XXWPcGBY1-YYtTR0elvtSbiwe4oS7aY9q9Z9Ael5XYfw-HjxU1aCJ9LN-oRcBT_Mt19hFz5BICEpxSJ6ADjlflQoHxuMrUk4cf2qo4U6_ThRSnDEXPnwgZbAgBxZDv_R9kJQOSzGtQmD3m3AZxJO4FRkDmWEf8mPdy9jqmZEy3K4m6An8=]
  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation - Lirias. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6H0qWwG_PsP-gmH2wl3W4H66KlCnUKAnZRvVPmFNx_rumuDwOFK8xq4WxJOiwF8TOzYx4MjI3mHVD9O4jeOb00wb2gnQpGxyKHw0BMg1Aib60set-9fjoOSI5iumAdLn8KLdGVX5bok5sCDn50DgQ4XV464Q_D_iHXIHpn14ahnd4KA==]
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGySD-ZUvqaTRGP6_MTcNBHtriNQX42bZiuKlswjW68rbhQaL1jCKRYp-Ry7mlo-Dwjm1S7j_c1_19fZMRQx6VbHNWtXiIT6Daqobu8wflZqvxBrhMfv7iWZVx90ZSnUYpq0peXaocsJG7evPU6lt474tAsE9dN0jaSWQdTlp9BxSAJ548a1y8OHzj4fyIdFOpLsI-YE2Kj3P9nWSJc]
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIc-p59ITC3iVAd5iGbWCtW-GEvqYBa-6nLoVNN8iKG57ZFdAJpDcwsCgOTBrqTswta1OhvaJIqmbVNwCpeb6TwMuDQuNDQw23inDnNyTHYHN8v_OxGSGr7_bLnHjOz6LxhoGpd3K_jhkUJ5Wz8O7ReMfCbhC0COUYbBzjc6WgpnzKmuh1P2810N-mpOeXHiQwAwCEHKfWICiNefnWMF5Y2rb-BjuuIH9RGK2TkkpBFxfxZxkAjt8Pbjba9OVca0EV3BCYbtVn9bM=]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-xslhnvBeKvnbWUP6C6zMxsnZH3_5inFR-zWpihGANoEWQHFDRKl1ank__g-WLfjjmvWKDvGLq0unomhd_hea1SneC3S-_6GN5ocvH_t7TW9h9NhHkZM0ByrRR8PmS8p9Gqzx6-ONl7YtGorY7CTjfbXxfceQquax7nlFi_x1nIY83RZuEz12uA==]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz5KMu5qMuTrQxu0trlNsQPtqganAsK_UrfMjL20bLIQAjvOEwWw6_44ttAhOVZbxLef7Ezzdada7MQ3RYJJgjDZnUo5TT0tL6QJMepyrW4udhLLQlnKenC0AyIznueU1RSnUJ2nynQVAsVt4=]
  • Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk9CjrcFhIc8GE-DbLNaE9Ib48unIE5wtq9jy_xbvljyI9j-vHwLr9xjcECLlmv150V0D78BABBv6wimrk1kSWxHvAxFw1AvIf3xnViK5ATQeNcxmZKyCuMtKqAFfOtxpyFA_9QUOVRTS2awI=]
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEsZTiYM1K45Tox6ogPzcuM0QkIdOP6PIsVgOCZPrOSwPYVmEf9aEI8A5QXjJlsU1Bawsk3aDPqtBUms4YKdT6wxNnHxfThvG5xwpZYhUugz7xTU57_qV_cSKnlwszw8EY1ZM_]

Sources

Technical Support Center: 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylthieno[2,3-d]thiazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this heterocyclic compound. While direct degradation studies on this compound are not extensively published, this guide synthesizes information from analogous structures, including thienopyridines and substituted thiazoles, to provide chemically sound advice on potential stability issues and degradation pathways.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the primary conditions that can cause the degradation of this compound?

A1: Based on the chemistry of related thieno-fused and thiazole-containing heterocycles, the primary drivers of degradation are expected to be oxidation , strong acidic or basic conditions (hydrolysis) , and to a lesser extent, photodegradation . The sulfur atoms in the thiophene and thiazole rings are susceptible to oxidation, potentially forming sulfoxides or sulfones. The thiazole ring, while aromatic, can be susceptible to hydrolysis under harsh pH conditions.

Q2: I observed a color change in my DMSO stock solution of this compound stored at room temperature. What could be the cause?

A2: This is a common issue with certain heterocyclic compounds. A study on a 2-aminothiazole derivative showed significant decomposition in DMSO at room temperature, leading to the formation of colored, oxygenated, and dimerized products[1]. DMSO can facilitate oxidative degradation pathways. We strongly recommend storing stock solutions at -20°C or -80°C and preparing fresh dilutions for experiments. For sensitive applications, consider alternative solvents like acetonitrile or methanol after verifying solubility and stability[1].

Q3: Is this compound sensitive to light?

A3: While some thieno[2,3-d]thiazole derivatives used in dyes have shown good stability under irradiation, this is not universal[2]. Heterocyclic compounds, in general, can be susceptible to photodegradation. As a standard precautionary measure, we advise protecting solutions and solid compounds from direct light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments. Some thiazole-based structures are even used as photocatalysts, which implies the ring system can absorb light and participate in photo-induced reactions[3].

Q4: What are the likely degradation products I might see in my analysis?

A4: While specific products for this molecule are uncharacterized in public literature, we can infer potential degradants from related compounds.

  • Oxidative Degradation: Expect oxidation at the sulfur atoms, leading to the corresponding S-oxides (sulfoxides) on either the thiophene or thiazole ring. Severe oxidation could lead to sulfones. Studies on thienopyridine drugs show oxidative functionalization of the thiophene ring as a key degradation pathway[4].

  • Hydrolytic Degradation: Harsh acidic or basic conditions could lead to the opening of the thiazole ring. Thiazoles can undergo hydrolysis, although they are generally more stable than oxazoles[5].

  • Dimerization: Self-reaction or dimerization, especially under oxidative conditions or in reactive solvents like DMSO, has been observed for similar molecules[1][6].

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Compound Degradation1. Review Sample Preparation: Did you use fresh solvent? Was the sample heated? High temperatures or reactive solvents (like DMSO) can accelerate degradation. Prepare samples in a stable solvent (e.g., acetonitrile) immediately before analysis. 2. Check Storage Conditions: Analyze a freshly prepared sample versus an older one. If new peaks appear in the older sample, degradation during storage is likely. Store stock solutions at ≤ -20°C. 3. Perform Forced Degradation: To confirm if the new peaks are degradants, conduct a forced degradation study (see Protocol 1). This will help create a degradation profile and identify potential product peaks.
Inconsistent Results or Loss of Activity in Biological Assays Degradation of Active Compound1. Verify Compound Integrity: Before each experiment, run a quick purity check (e.g., HPLC or TLC) on the compound stock to ensure it has not degraded. A study on a 2-aminothiazole showed a complete loss of activity in a fresh batch compared to an aged DMSO stock, where the activity was traced to degradation products[1]. 2. Assess Assay Buffer Compatibility: The pH and components of your assay buffer could be causing degradation. Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC/LC-MS. 3. Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can introduce moisture and accelerate degradation. Aliquot stock solutions into single-use vials.
Poor Mass Balance in Stability Studies Formation of Non-UV Active or Volatile Degradants, or Adsorption to Container1. Use a Mass-Sensitive Detector: If using a UV detector, some degradation products may lack a chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to account for all components. 2. Check for Volatility: Some small-molecule fragments resulting from ring-opening could be volatile. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for such products if suspected. 3. Verify Container Compatibility: Use silanized glass vials or polypropylene tubes to minimize adsorption of the parent compound or its degradants to surfaces.

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound based on the known reactivity of related heterocyclic systems. These pathways are intended as a guide for identifying potential degradation products.

G cluster_main This compound cluster_oxidative Oxidative Stress (e.g., H₂O₂, Oxone) cluster_hydrolytic Hydrolytic Stress (Strong Acid/Base) main Parent Compound sulfoxide Thiophene-S-oxide or Thiazole-S-oxide main->sulfoxide Mild Oxidation dimer Oxidative Dimer main->dimer DMSO / RT or other radical initiator ring_opened Thiazole Ring-Opened Product (e.g., Thioamide) main->ring_opened H⁺/H₂O or OH⁻ sulfone Thiophene-S,S-dioxide sulfoxide->sulfone Strong Oxidation

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a typical workflow for investigating the stability of this compound under various stress conditions. The goal is to generate potential degradation products and establish a stability-indicating analytical method.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of This compound (e.g., in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (Solution, ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Method oxidative->analyze thermal->analyze photo->analyze neutralize->analyze characterize Characterize Major Degradants (LC-MS/MS, NMR) analyze->characterize report Report Findings & Establish Stability Profile characterize->report

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a non-reactive solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M HCl. Heat at 60°C. Take time points at 2, 6, 12, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Heat at 60°C. Take time points as above. Neutralize with 0.1M HCl.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Take time points as above.

    • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C. Sample at various time points, dissolve in solvent, and analyze.

    • Photostability: Expose the stock solution to light conditions as specified by ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. A C18 column is often a good starting point. The mobile phase should be optimized to separate the parent peak from all degradation products[7]. A photodiode array (PDA) detector is useful for monitoring peak purity, and a mass spectrometer (MS) is invaluable for identifying degradant masses.

  • Characterization: For significant degradation products, scale up the degradation reaction to generate sufficient material for structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References
  • Wikipedia. (n.d.). Thiazole.
  • K. A. El-Sharkawy, et al. (2021). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. ResearchGate.
  • MDPI. (2022). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB.
  • T. Dvorak, et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC.
  • C. B. Tule, et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem.
  • M. A. Salem, et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal.
  • H. Hartmann, et al. (1975). 2‐Amino‐thieno [2,3‐d] thiazole und 3‐Amino‐thieno [2,3‐c]‐isothiazole. Journal für Praktische Chemie.
  • A. V. Pokhodylo, et al. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
  • S. O. A. El-Sawy, et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen.
  • D. A. Lanzerstorfer, et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Sustainable Chemistry & Engineering.
  • A. A. El-Sayed, et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances.
  • PubChem. (n.d.). Thieno[2,3-d]thiazole.
  • A. A. El-Sayed, et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. National Center for Biotechnology Information.
  • P. Stanetty, et al. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC.
  • M. H. Elnagdi, et al. (1992). Synthesis of novel thieno[2,3-d]pyrimidine, thieno[2,3-b]pyridine and thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives and their effect on the production of mycotoxins. Archiv der Pharmazie.
  • D. B. Kamkhede & P. R. Solanki. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to 2-Methylthieno[2,3-d]thiazole and Other Privileged Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Medicinal Chemistry

Heterocyclic ring systems are the cornerstone of a vast number of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, engage in various non-covalent interactions with biological targets, and modulate physicochemical properties. The selection of a core scaffold is a critical decision in the drug discovery process, profoundly influencing a molecule's biological activity, metabolic stability, and overall developability. This guide provides a comparative analysis of the 2-methylthieno[2,3-d]thiazole scaffold against three other widely employed heterocyclic systems: benzothiazole, benzimidazole, and thiophene. Through an examination of their synthesis, physicochemical properties, and biological applications, supported by experimental data and case studies of approved drugs, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection.

The Thieno[2,3-d]thiazole Scaffold: A Promising Isostere of Purines and Benzofused Systems

The thieno[2,3-d]thiazole ring system, a fusion of thiophene and thiazole rings, has garnered significant interest as a "privileged" scaffold in medicinal chemistry. Its structural resemblance to purines allows it to act as a bioisostere, interacting with a variety of enzymes and receptors that recognize purine-based substrates. The 2-methyl substituted variant, this compound, offers a key substitution vector for further chemical exploration.

Physicochemical Properties of this compound

The physicochemical properties of a scaffold are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for the specific 2-methyl derivative is not widely published in comparative studies, we can infer properties from the parent scaffold and available data.

PropertyValue/PredictionSource
Molecular Formula C6H5NS2-
Molecular Weight 155.24 g/mol -
Melting Point 35-36 °C[1]
Boiling Point 96-98 °C[1]
pKa 2.80 ± 0.40 (Predicted)[1]
LogP ~2.4 (for parent scaffold)[2]

The thieno[2,3-d]thiazole core generally imparts a degree of lipophilicity, which can be modulated by the nature of its substituents. The presence of both sulfur and nitrogen atoms provides opportunities for hydrogen bonding and metal coordination, which can be crucial for target engagement.

Synthesis of the this compound Core

The synthesis of the thieno[2,3-d]thiazole scaffold can be achieved through various routes, often involving the construction of one ring onto the other. A common approach involves the reaction of a substituted aminothiazole with a thiophene precursor.

Experimental Protocol: Synthesis of this compound

A detailed, reproducible protocol for the synthesis of the parent thieno[2,3-d]isothiazole scaffold, which can be adapted for the 2-methyl derivative, has been described.[3] The general strategy involves the construction of the isothiazole ring onto a pre-existing thiophene. For the this compound, a convergent synthesis is often employed.

Step 1: Synthesis of a Thiophene Precursor A suitably functionalized thiophene, such as a 2-aminothiophene-3-carbonitrile, serves as a versatile starting material.

Step 2: Thiazole Ring Formation The aminothiophene is then reacted with a reagent that provides the remaining atoms for the thiazole ring. For the 2-methyl derivative, this can be achieved by reaction with an acetyl-containing electrophile followed by cyclization.

Logical Workflow for Synthesis

cluster_0 Synthesis of this compound start 2-Aminothiophene-3-carbonitrile step1 Acetylation start->step1 Acetic Anhydride step2 Cyclization with Lawesson's Reagent step1->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Biological Applications and Potential

Derivatives of the thieno[2,3-d]thiazole scaffold have shown promise in a range of therapeutic areas, most notably as kinase inhibitors in oncology.[4] The scaffold's ability to mimic the hinge-binding interactions of ATP makes it a suitable starting point for the design of potent and selective kinase inhibitors.

Comparative Analysis with Other Privileged Scaffolds

To understand the relative merits of the this compound scaffold, it is instructive to compare it with other well-established heterocyclic systems.

Benzothiazole: The Bioisostere of Benzimidazole

The benzothiazole scaffold, consisting of a benzene ring fused to a thiazole ring, is a common feature in many approved drugs.[5][6][7][8][9][10]

Key Features:

  • Wide Range of Biological Activities: Benzothiazole derivatives have demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][8][9]

  • Approved Drugs: Notable examples include Riluzole (for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease).[5][8]

  • Synthetic Accessibility: The synthesis of benzothiazoles is well-established, often involving the condensation of 2-aminothiophenol with aldehydes or carboxylic acids.

Comparison with Thieno[2,3-d]thiazole:

  • Structural Differences: The replacement of the benzene ring in benzothiazole with a thiophene ring in thieno[2,3-d]thiazole can modulate the electronic properties and lipophilicity of the molecule. The thiophene ring is generally more electron-rich than benzene and can alter the molecule's metabolic profile.

  • Biological Activity: While both scaffolds are prevalent in kinase inhibitors, the specific substitution patterns required for optimal activity often differ. In a study on JNK inhibitors, benzothiazole derivatives showed better inhibition potency compared to benzimidazole and benzoxazole analogues.[11]

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

General Procedure:

  • To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the desired aldehyde or carboxylic acid (1-1.2 equivalents).

  • The reaction mixture is then heated, often in the presence of an oxidizing agent or a catalyst, to facilitate cyclization and aromatization.

  • The product is isolated by precipitation or extraction and purified by recrystallization or chromatography.

Benzimidazole: A Versatile Scaffold in Medicinal Chemistry

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is another highly privileged structure in drug discovery.[12][13]

Key Features:

  • Diverse Biological Activities: Benzimidazoles are well-known for their anthelmintic, antiulcer, antihypertensive, and anticancer activities.[12]

  • Approved Drugs: A large number of approved drugs contain the benzimidazole core, including the proton pump inhibitors Omeprazole and Lansoprazole, and the anthelmintic agent Albendazole.[12]

  • Synthetic Accessibility: The Phillips condensation, involving the reaction of o-phenylenediamine with carboxylic acids, is a classical and widely used method for benzimidazole synthesis.

Comparison with Thieno[2,3-d]thiazole:

  • Hydrogen Bonding: The N-H proton of the imidazole ring in benzimidazole can act as a hydrogen bond donor, an interaction not present in the thieno[2,3-d]thiazole core unless substituted with an appropriate functional group. This can significantly influence target binding.

  • Physicochemical Properties: Benzimidazoles generally exhibit greater water solubility compared to their benzothiazole and thienothiazole counterparts due to the presence of the imidazole ring.

  • Kinase Inhibition: Both scaffolds have been successfully employed in the design of kinase inhibitors. A study on VEGFR-2 and TIE-2 inhibitors highlighted the critical role of the N1 nitrogen of the benzimidazole ring in binding.[12]

Logical Workflow for Benzimidazole Synthesis (Phillips Condensation)

cluster_1 Phillips Condensation for Benzimidazole Synthesis start o-Phenylenediamine step1 Condensation & Cyclization start->step1 reagent Carboxylic Acid reagent->step1 Acid catalyst, Heat product 2-Substituted Benzimidazole step1->product

Caption: Phillips condensation for benzimidazole synthesis.

Thiophene: A Versatile Five-Membered Heterocycle

The simple thiophene ring is a fundamental building block in medicinal chemistry and is a component of the thieno[2,3-d]thiazole scaffold.

Key Features:

  • Bioisosteric Replacement: Thiophene is often used as a bioisostere for a phenyl ring, offering similar steric bulk but with different electronic properties and metabolic fate.

  • Approved Drugs: Numerous drugs contain a thiophene ring, such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.

  • Synthetic Versatility: A wide array of methods exists for the synthesis and functionalization of thiophenes.

Comparison with Thieno[2,3-d]thiazole:

  • Structural Complexity: The fused thieno[2,3-d]thiazole system offers a more rigid and complex three-dimensional structure compared to a simple thiophene ring. This can lead to higher binding affinity and selectivity for certain targets.

  • Drug-like Properties: The fusion of the thiazole ring to the thiophene can modulate the overall physicochemical properties, potentially improving aspects like solubility and metabolic stability compared to simple substituted thiophenes.

Comparative Summary and Future Perspectives

The choice of a heterocyclic scaffold is a nuanced decision that depends on the specific therapeutic target and desired properties of the final drug candidate.

ScaffoldKey AdvantagesKey DisadvantagesRepresentative Approved Drug(s)
This compound Purine isostere, suitable for kinase inhibition, novel chemical space.Less explored, potentially more challenging synthesis, limited ADME data.(Derivatives in clinical development)
Benzothiazole Broad biological activity, well-established synthetic routes, several approved drugs.Can have metabolic liabilities, potential for off-target effects.Riluzole, Pramipexole[5][8]
Benzimidazole Versatile biological activity, H-bond donor capability, generally good solubility.Potential for P450 inhibition, can be metabolically labile.Omeprazole, Albendazole[12]
Thiophene Phenyl isostere, synthetically versatile, present in many approved drugs.Can undergo metabolic oxidation leading to reactive metabolites.Clopidogrel, Olanzapine

Signaling Pathway Example: Kinase Inhibition

Many of the discussed scaffolds find utility as kinase inhibitors. The general mechanism involves competition with ATP for binding to the kinase's active site.

cluster_2 Mechanism of Kinase Inhibition kinase Kinase Active Site binding Binding to Hinge Region kinase->binding substrate Substrate Protein kinase->substrate atp ATP atp->kinase inhibitor Heterocyclic Inhibitor (e.g., Thienothiazole derivative) inhibitor->binding inhibition Inhibition of Phosphorylation binding->inhibition phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation cellular_response Downstream Cellular Response phosphorylated_substrate->cellular_response

Caption: General mechanism of kinase inhibition by ATP-competitive inhibitors.

Conclusion

The this compound scaffold represents a compelling, albeit less explored, alternative to more established heterocyclic systems like benzothiazole, benzimidazole, and thiophene. Its unique combination of structural features and electronic properties makes it a promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. While the existing body of comparative experimental data is limited, the foundational knowledge of its synthesis and the success of related scaffolds provide a strong rationale for its further investigation. As the demand for novel chemical matter in drug discovery continues to grow, the systematic exploration and comparison of scaffolds like this compound will be crucial for the development of the next generation of medicines.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 685-707.
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2017). Discovery of 2-(5-nitrothiazol-2-ylthio) benzo [d] thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3429-3433.
  • Chimirri, A., Grasso, S., Monforte, P., Rao, A., & Zappalà, M. (1993). Synthesis and anticonvulsant activity of N-(4-aryl-2-thiazolyl)-N'-aroylureas. Il Farmaco, 48(6), 807-814.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2018). Synthesis and medicinal attributes of thiazole derivatives: A review. Journal of Applied Pharmaceutical Science, 8(1), 169-181.
  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and medicinal attributes of thiazole derivatives: A review. Journal of Chemical and Pharmaceutical Research, 6(11), 1-17.
  • Hassan, A. A., & Shawky, A. M. (2021). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives.
  • Hussain, S., Jha, A., & Rawal, R. K. (2017). Benzothiazole: a scaffold of interest for CNS targeted drugs. Current medicinal chemistry, 24(16), 1646-1668.
  • Kamal, A., Reddy, K. S., Khan, M. N. A., Shetti, R. V. R., & Ramana, C. V. (2009). Benzothiazole analogues as anticancer agents. Mini reviews in medicinal chemistry, 9(12), 1385-1396.
  • Kaur, R., & Kumar, R. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • Kaur, R., Sharma, S., & Kumar, R. (2021). Benzothiazole-based marketed drugs 1–7 (FDA-approved and those under investigation). RSC medicinal chemistry, 12(1), 28-50.
  • Kumar, D., & Kumar, N. (2015). Thiazole: a review on chemistry, synthesis and therapeutic importance of its derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 1-11.
  • Kumar, S., & Bawa, S. (2012). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 12(11), 1085-1098.
  • Musilek, K., Holas, O., Kucera, T., Dohnal, J., & Gunn-Moore, F. (2015). Benzothiazoles: scaffold of interest for CNS targeted drugs. Current medicinal chemistry, 22(1), 101-124.
  • Nevagi, R. J., Nevagi, P. R., & Amin, P. D. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Palla, M., & Spalluto, G. (2018).
  • Patel, N., Satapathy, T., Sahu, P., Satapathy, A., & Chandrakar, M. (2023). Benzothiazole-based marketed drugs 1–7 (FDA-approved and those under investigation). Journal of Molecular Structure, 1275, 134678.
  • Sharma, V., Kumar, P., & Kumar, R. (2019). Benzothiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 56(1), 3-21.
  • Singh, N., & Singh, A. (2017). Synthesis and medicinal attributes of thiazole derivatives: a review.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2011). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current Topics in Medicinal Chemistry, 11(12), 1436-1454.
  • Wang, X., & Guda, C. (2007). Discovery of novel benzimidazoles as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors. Journal of medicinal chemistry, 50(18), 4453-4470.
  • PubChem. (n.d.). Thieno[2,3-d]thiazole.
  • Zhang, Y., & Li, J. (2017). Synthesis, characterization and biological studies of some novel thieno [2, 3-d] pyrimidines. Molecules, 22(10), 1647.
  • Guo, W., & Li, Y. (2019). Synthesis and evaluation of biological activities of Thieno-[2, 3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 30(10), 2206-2214.
  • Othman, I. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC advances, 11(62), 39275-39291.
  • Patel, K., & Desai, K. (2014). ADME properties of benzothiazole substituted 4-thiazolidinones. Medicinal Chemistry Research, 23(8), 3637-3646.
  • Senthilkumar, P., & Dinakaran, V. (2025).
  • Rosales-Hernández, M. C., & Correa-Basurto, J. (2019). ADME, toxicological and permeability prediction of 3f, 3r and 3t compounds. Journal of molecular graphics & modelling, 92, 235-245.
  • Yildiz, I., & Kandemirli, F. (2021). Synthesis of Thieno [2, 3-c] pyridine Derivatives by 1, 2, 3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. The Journal of Organic Chemistry, 86(21), 15003-15013.
  • Reddy, C. S., & Nagaraj, A. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 338-344.
  • Al-Omar, M. A. (2021). Synthesis of 1, 3-thiazole derivatives. Journal of Saudi Chemical Society, 25(5), 101234.
  • Nevagi, R. J., & Amin, P. D. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Okonkwo, V. I., & Egbujor, M. C. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

Sources

A Senior Application Scientist's Guide to Bioisosteres of the Thieno[2,3-d]thiazole Ring in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The practice of bioisosterism—the substitution of a chemical moiety with another that retains similar biological activity—is a powerful tool for optimizing drug candidates by enhancing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of key bioisosteres of the thieno[2,3-d]thiazole scaffold, a privileged structure in kinase inhibitor design. We will delve into the causal relationships behind experimental choices, present comparative data, and provide detailed, self-validating protocols to support your research endeavors.

The Thieno[2,3-d]thiazole Scaffold and the Rationale for Bioisosteric Replacement

The thieno[2,3-d]thiazole core is a fused heterocyclic system that has garnered interest in medicinal chemistry. However, the exploration of its bioisosteres is often driven by the need to modulate physicochemical properties, explore novel intellectual property space, and improve biological activity and selectivity. The most common strategy involves "scaffold hopping," where the core heterocyclic system is replaced with a structurally related but distinct ring system. This guide will focus on the comparative analysis of thieno[2,3-d]thiazole's most prominent bioisosteres, particularly the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds, in the context of anticancer activity and kinase inhibition.

The fundamental logic behind exploring these bioisosteres lies in their structural and electronic similarity to purines, which are integral components of DNA, RNA, and key signaling molecules like ATP.[1][2] This inherent resemblance makes them well-suited to interact with the ATP-binding sites of protein kinases, a major class of enzymes implicated in cancer progression.[1][3]

cluster_0 Core Scaffold cluster_1 Bioisosteric Scaffolds Thieno[2,3-d]thiazole Thieno[2,3-d]thiazole Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Thieno[2,3-d]thiazole->Thieno[2,3-d]pyrimidine Scaffold Hop (N for CH) Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Thieno[2,3-d]thiazole->Thieno[3,2-d]pyrimidine Isomeric Hop Thiazolo[5,4-d]pyrimidine Thiazolo[5,4-d]pyrimidine Thieno[2,3-d]pyrimidine->Thiazolo[5,4-d]pyrimidine Scaffold Hop (Thiazole for Thiophene)

Caption: Bioisosteric relationships of the thieno[2,3-d]thiazole scaffold.

Comparative Analysis of Biological Activity

The primary application for these heterocyclic systems has been in the development of anticancer agents, particularly as inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[4][5][6]

Thieno[2,3-d]pyrimidine: The Preeminent Bioisostere

The thieno[2,3-d]pyrimidine scaffold is arguably the most extensively studied bioisostere of thieno[2,3-d]thiazole. Its structural similarity to adenine makes it an excellent starting point for designing ATP-competitive kinase inhibitors.[2] Numerous derivatives have been synthesized and evaluated for their potent anticancer activities.[7][8]

Key Advantages:

  • Proven Pharmacological Potential: A wide range of biological activities has been reported, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

  • Synthetic Tractability: Well-established synthetic routes allow for diverse functionalization.[3]

  • Potent Kinase Inhibition: Derivatives have shown nanomolar to low micromolar inhibitory activity against a variety of kinases, including VEGFR-2, EGFR, and PI3K.[4][5][6]

Thieno[3,2-d]pyrimidine: The Isomeric Alternative

The thieno[3,2-d]pyrimidine system represents an isomeric bioisostere of the thieno[2,3-d]pyrimidine scaffold. This subtle change in the fusion of the thiophene and pyrimidine rings can significantly impact the orientation of substituents and their interactions with the target protein.

In a direct comparative study of dual EGFR/ErbB-2 kinase inhibitors, derivatives based on the thieno[3,2-d]pyrimidine core were found to be more potent than their thieno[2,3-d]pyrimidine counterparts.[3] This highlights the critical importance of scaffold orientation in achieving optimal target engagement.

Thiazolo[5,4-d]pyrimidine: A Further Scaffold Hop

By replacing the thiophene ring of thieno[2,3-d]pyrimidine with a thiazole ring, we arrive at the thiazolo[5,4-d]pyrimidine scaffold. This modification introduces an additional nitrogen atom, which can alter the electronic properties of the ring system and provide an additional point for hydrogen bonding interactions within the kinase ATP-binding site. A study on PI3K inhibitors demonstrated that a thiazolo[5,4-d]pyrimidine derivative exhibited better anti-cancer activity than the corresponding thieno[2,3-d]pyrimidine analog.[9]

Quantitative Comparison of Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro activity of representative compounds from different bioisosteric classes. It is important to note that these data are compiled from different studies and should be interpreted as illustrative rather than a direct head-to-head comparison, unless otherwise stated.

Table 1: In Vitro Anticancer Activity (IC50 in µM)

ScaffoldCompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
Thieno[2,3-d]pyrimidine Compound 10e 14.5 ± 0.3057.01 ± 0.61-[10]
Thieno[2,3-d]pyrimidine Compound 17f -2.80 ± 0.164.10 ± 0.45[4]
Thieno[3,2-d]pyrimidine Compound 6e -81% inhibition-[11]

Table 2: In Vitro Kinase Inhibitory Activity (IC50 in µM)

ScaffoldCompoundTarget KinaseIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Compound 17f VEGFR-20.23 ± 0.03[4]
Thieno[2,3-d]pyrimidine Compound 12j c-Met0.025[6]
Thieno[2,3-d]pyrimidine Compound 12j VEGFR-20.048[6]
Thieno[2,3-d]pyrimidine Compound VIb PI3Kβ72% inhibition[5]
Thieno[2,3-d]pyrimidine Compound VIb PI3Kγ84% inhibition[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below. These protocols are designed to be self-validating systems, with clear steps and controls.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for measuring the activity of PI3K but can be modified for other kinases. The principle relies on the quantification of ADP produced during the kinase reaction using a luminescence-based detection system.

start Start: Prepare Reagents step1 Plate serial dilutions of inhibitor (or DMSO control) start->step1 step2 Add diluted kinase enzyme solution step1->step2 step3 Pre-incubate for 15 min at room temperature step2->step3 step4 Initiate reaction by adding ATP/Substrate mix step3->step4 step5 Incubate for 60 min at 30°C step4->step5 step6 Add ADP detection reagent step5->step6 step7 Read luminescence on plate reader step6->step7 end End: Analyze data (IC50 determination) step7->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in the kinase assay buffer.

    • Reconstitute the recombinant human PI3K enzyme in kinase dilution buffer to an optimized final concentration.

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and the ATP solution in the kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit as per the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HCT-116) during their exponential growth phase.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, aspirate the medium and add 100 µL of fresh medium containing various concentrations of the test compound.

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The exploration of bioisosteres for the thieno[2,3-d]thiazole scaffold has yielded a rich pipeline of potential anticancer agents, with the thieno[2,3-d]pyrimidine and its isomers being particularly fruitful. The choice of bioisostere has a profound impact on a compound's biological activity, demonstrating that subtle changes in the heterocyclic core can lead to significant differences in potency and selectivity. The thieno[3,2-d]pyrimidine and thiazolo[5,4-d]pyrimidine scaffolds have emerged as promising alternatives that can offer improved performance in certain contexts.

For drug development professionals, this guide underscores the importance of a rational, data-driven approach to bioisosteric replacement. By understanding the underlying principles of molecular recognition and employing robust, validated experimental protocols, researchers can more efficiently navigate the complex landscape of lead optimization. Future work in this area will likely involve the exploration of even more diverse heterocyclic systems and the use of computational tools to predict the impact of bioisosteric replacements on target binding and ADMET properties.

References

  • Eman Z. El-Sharief, et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Jing-Ya Li, et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry.
  • Asmaa E. Kassab, et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
  • T. Rosen, et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry.
  • Abeer E. Abdel-Wahab, et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Robert W. Luke, et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters.
  • Michael J. Munchhof, et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters.
  • Seba M C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review.
  • Mostafa M Ghorab & Mansour S Alsaid. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
  • Shimaa G. Mohammad, et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][12]triazolo[1,5-a]pyrimidine Derivatives. Molecules.
  • Nathan T. Jui. (2012). Application of Bioisosteres in Drug Design. Scripps Research.
  • Mostafa M. Ghorab & Mansour S. Alsaid. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate.
  • Laziz N. Niyozov, et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences.
  • Nicholas A. Meanwell. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry.
  • Hagar H. Zohny, et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • Shikha Thakur, et al. (2023). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. ResearchGate.
  • MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. WordPress.com.
  • Roman V. Chepur, et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry.
  • Jian-Wu Wang, et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Cheng-Xiang Zhang, et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry.

Sources

A Researcher's Guide to the Structure-Activity Relationship of Thieno[2,3-d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities. Its rigid, planar structure and rich electron density make it an ideal framework for designing targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) for thieno[2,3-d]thiazole derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the causal relationships behind synthetic modifications and their resulting biological outcomes, supported by experimental data and detailed protocols.

The Thieno[2,3-d]thiazole Core: A Foundation for Diverse Bioactivity

The thieno[2,3-d]thiazole nucleus is an isostere of purine, allowing it to interact with a variety of biological targets. The numbering of the heterocyclic system, as shown below, is crucial for understanding the specific substitutions discussed in SAR studies. The fusion of the thiophene and thiazole rings creates a unique electronic environment that can be finely tuned through chemical modification.

Part 1: SAR of Thieno[2,3-d]thiazole Derivatives as Anticancer Agents

Thieno[2,3-d]thiazole derivatives have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways like protein kinases.[1][2] The SAR exploration in this area has been extensive, with modifications at the 2-, 5-, and 6-positions being particularly fruitful.

Key Structural Modifications and Their Impact on Anticancer Activity

Substitutions at the 2-Position: The 2-position is frequently substituted with amino groups, which can serve as a handle for further derivatization.

  • Amino and Substituted Amino Groups: An amino group at the C2 position is a common feature. Linking this amine to other heterocyclic systems, such as pyrazoline, has been shown to produce compounds with potent cytotoxic activity against cancer cell lines like MCF-7 (human breast adenocarcinoma) and HepG-2 (human liver carcinoma).[3][4] For instance, conjugating the 2-amino group with a pyrazolinone moiety can lead to multi-targeting kinase inhibitors that suppress EGFR, VEGFR-2, and BRAFV600E.[1][2]

Substitutions at the 5- and 6-Positions: These positions on the thiophene ring are critical for modulating potency and selectivity.

  • Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl rings at the 5- or 6-position is a common strategy. The nature and position of substituents on this phenyl ring can drastically alter activity. Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br), often enhance cytotoxic activity.[5]

  • Amide Functionality: The presence of an amide group at C6 has been explored, with some derivatives showing growth inhibition effects across a range of cancer cell lines.[6]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative thieno[2,3-d]thiazole derivatives against the MCF-7 breast cancer cell line.

Compound IDModificationsTarget(s)IC50 (µM) vs. MCF-7Reference
Doxorubicin (Reference Drug)DNA Intercalation4.62[1]
Compound 1 Pyrazolinyl-aminothiazol-4-one precursorEGFR, VEGFR-2, BRAFV600E4.02[1]
Compound 3c 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-aminothieno[3,2-d]thiazole-6-carbohydrazideEGFR, VEGFR-2, BRAFV600E8.35[1]
Compound 10b 2-(4-bromophenyl)triazolo fused to thieno[2,3-d]pyrimidineEGFR, PI3K (predicted)19.4[5]
Compound 10e 2-(anthracen-9-yl)triazolo fused to thieno[2,3-d]pyrimidineEGFR, PI3K (predicted)14.5[5]

Note: The table includes thieno[3,2-d]thiazole and thieno[2,3-d]pyrimidine derivatives to provide a broader context of related fused systems, as the core principles of SAR often overlap.

Visualizing the SAR for Anticancer Activity

The following diagram illustrates the key pharmacophoric features of thieno[2,3-d]thiazole derivatives for anticancer activity.

Caption: Key SAR points for anticancer thieno[2,3-d]thiazole derivatives.

Part 2: SAR of Thieno[2,3-d]thiazole Derivatives as Antimicrobial Agents

The thieno[2,3-d]thiazole scaffold is also a fertile ground for the development of novel antimicrobial agents, active against both bacteria and fungi.[7][8] The structural features required for antimicrobial activity often differ from those for anticancer potency, highlighting the scaffold's versatility.

Key Structural Modifications and Their Impact on Antimicrobial Activity

The SAR for antimicrobial agents often focuses on mimicking natural substrates or disrupting microbial-specific pathways.

  • Substitutions at the 2- and 4-Positions of the Thiazole Ring: Modifications at these positions can significantly influence the spectrum of activity. For example, in a series of 2,4-disubstituted 1,3-thiazoles, the presence of nitro groups on phenyl substituents was found to be crucial for activity against both Gram-positive and Gram-negative bacteria.[8]

  • Fusion with other Heterocycles: Creating hybrid molecules by fusing the thieno[2,3-d]thiazole core with other antimicrobial pharmacophores like pyrazoline or triazole can lead to compounds with broad-spectrum activity.[7][9]

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on appended aryl rings, plays a critical role in its ability to penetrate bacterial cell walls.

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various microbial strains.

Compound ClassKey FeaturesOrganismMIC (µg/mL)Reference
Ampicillin (Reference Drug)S. pneumoniae0.6-0.24[7]
Ciprofloxacin (Reference Drug)S. aureus25[7]
Thieno[2,3-d]pyrimidinediones Constrained and unconstrained derivativesMRSA, VRSA, VISA, VRE2-16[10]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles Pyrazoline at C5S. pneumoniae0.03-7.81[7]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles Thiophene & pyrazoline moietiesP. aeruginosa15.6-31.25[7]

Note: Data for various thiazole-containing scaffolds are included to illustrate broader SAR trends in antimicrobial activity.

Visualizing the Antimicrobial SAR Workflow

The development of novel antimicrobial agents follows a logical workflow from synthesis to biological evaluation.

SAR_Antimicrobial_Workflow Start Design & Synthesis of Thieno[2,3-d]thiazole Library Screen Primary Antimicrobial Screening (e.g., Agar Diffusion) Start->Screen MIC Quantitative MIC Determination (Broth Microdilution) Screen->MIC Active Hits SAR SAR Analysis (Identify key functional groups) MIC->SAR Optimize Lead Optimization (Synthesize focused analogs) SAR->Optimize Optimize->MIC End Candidate Drug Optimize->End Potent & Safe Lead

Caption: General workflow for an SAR study of antimicrobial agents.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, representative experimental protocols.

Synthesis of Thieno[3,2-d]thiazole Derivatives (Gewald Reaction)

This protocol is adapted from a procedure used to synthesize substituted thieno[3,2-d]thiazoles, which shares a common synthetic logic with thieno[2,3-d]thiazole synthesis.[1]

Objective: To synthesize ethyl 5-amino-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thieno[3,2-d]thiazole-6-carboxylate.

Materials:

  • Thiazolidin-4-one derivative (starting material) (10 mmol)

  • Ethyl cyanoacetate (active methylene compound) (10 mmol)

  • Elemental sulfur (10 mmol, 0.32 g)

  • Absolute ethanol (25 mL)

  • Dimethylformamide (DMF) (2 mL)

  • Triethylamine (TEA) (1 mL)

Procedure:

  • In a round-bottom flask, prepare a mixture of the thiazolidin-4-one derivative (10 mmol) in absolute ethanol (25 mL) and DMF (2 mL).

  • Add triethylamine (1 mL) to the mixture to act as a base catalyst.

  • To this stirred solution, add the active methylene compound, ethyl cyanoacetate (10 mmol).

  • Finally, add an equimolar amount of elemental sulfur (10 mmol, 0.32 g).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or dioxane) to obtain the pure thieno[3,2-d]thiazole derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thieno[2,3-d]thiazole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

References

  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08266h
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate. Available at: https://www.researchgate.net/publication/357321054_Synthesis_and_biological_evaluation_of_new_derivatives_of_thieno-thiazole_and_dihydrothiazolo-thiazole_scaffolds_integrated_with_a_pyrazoline_nucleus_as_anticancer_and_multi-targeting_kinase_inhibi
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra08266h
  • Al-Ostath, A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][5]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1085. Available at: https://www.mdpi.com/1420-3049/29/5/1085
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlepdf/2022/ra/d1ra08266h
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-651. Available at: https://ijper.org/sites/default/files/IndJPharmEduRes-56-3-633.pdf
  • Thakur, S., et al. (2023). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. ResearchGate. Available at: https://www.researchgate.
  • Lesyk, R., et al. (2020). SAR study of the thiopyrano[2,3-d][1][4]thiazoles. ResearchGate. Available at: https://www.researchgate.net/publication/346452243_sAR_study_of_the_thiopyrano23-d13thiazoles
  • Ghorab, M. M., et al. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. Available at: https://www.researchgate.
  • Mantu, D., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1459. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609363/
  • Mantu, D., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: https://www.mdpi.com/1424-8247/16/10/1459
  • El-Gazzar, A. R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. Available at: https://pubmed.ncbi.nlm.nih.gov/18156111/
  • El-Sayed, N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1939-1954. Available at: https://pubmed.ncbi.nlm.nih.gov/30826188/
  • Annunziato, G., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 25(3), 568. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037233/
  • Ayaz, M., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLOS ONE, 19(2), e0297920. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10895514/
  • Fathalla, O. A., et al. (2013). Synthesis of Some Novel Thieno[2, 3-d] pyrimidines and their Antibacterial Activity. Journal of the Chinese Chemical Society, 60(5), 541-548. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/jccs.201200424
  • Kumar, V., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(2), 1032-1035. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3266459/
  • Koman, A., et al. (2017). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Journal of Medicinal Chemistry, 60(14), 6245-6258. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5536894/
  • Kumar, D., & Singh, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 127-135. Available at: https://jddtonline.info/index.php/jddt/article/view/5965
  • El-Gazzar, A. R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. Available at: https://www.researchgate.
  • Pop, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Antibiotics, 11(11), 1629. Available at: https://www.mdpi.com/2079-6382/11/11/1629

Sources

A Senior Application Scientist's Guide to Thieno[2,3-d]thiazole and Thieno[3,2-d]thiazole: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the thienothiazoles—fused bicyclic systems comprising thiophene and thiazole rings—present a compelling case for exploration. The seemingly subtle shift in the fusion pattern between the thieno[2,3-d]thiazole and thieno[3,2-d]thiazole isomers results in profound differences in their electronic, steric, and physicochemical properties. This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their divergent synthetic pathways, contrasting reactivity profiles, and, most critically, their differential impact on biological activity. By synthesizing data from seminal literature, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to make informed decisions in scaffold selection and rational drug design.

Introduction: A Tale of Two Isomers

The thiazole ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2] When fused to a thiophene ring, it gives rise to two primary isomeric systems: thieno[2,3-d]thiazole and thieno[3,2-d]thiazole. While structurally similar, the positioning of the thiazole nitrogen and sulfur atoms relative to the thiophene ring dictates the molecule's overall electron distribution, dipole moment, and steric profile. These differences are not merely academic; they have significant downstream consequences for synthetic accessibility, reactivity, and, ultimately, how a molecule interacts with a biological target.

Understanding these nuances is paramount for medicinal chemists. The choice between a [2,3-d] and a [3,2-d] core can mean the difference between a potent, selective drug candidate and an inactive or promiscuous compound. This guide will dissect these differences, providing a clear framework for leveraging the unique properties of each isomer.

Caption: Core structures of Thieno[2,3-d]thiazole and Thieno[3,2-d]thiazole.

Divergent Synthetic Pathways

The accessibility of a scaffold is a critical consideration in any drug discovery program. The synthetic routes to thieno[2,3-d]thiazole and thieno[3,2-d]thiazole are distinct, often dictated by the choice of starting materials and the desired cyclization strategy.

Thieno[3,2-d]thiazole Synthesis: A prevalent and powerful method for constructing the thieno[3,2-d]thiazole core is the Gewald reaction .[3][4] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[3][4] From a mechanistic standpoint, the reaction proceeds through the formation of a polysubstituted 2-aminothiophene, which is the key intermediate that defines the [3,2-d] regiochemistry.

Thieno[2,3-d]thiazole Synthesis: In contrast, the synthesis of the thieno[2,3-d]thiazole isomer often relies on building the thiazole ring onto a pre-existing, suitably functionalized thiophene. A common strategy involves the reaction of a 3-aminothiophene derivative with reagents that provide the C-S and C=N fragments of the thiazole ring. Another approach involves the oxidative cyclization of monothiooxamides derived from 5-aminothiophenes.[5] This highlights a key strategic difference: [3,2-d] syntheses often build the thiophene ring last, while [2,3-d] syntheses frequently build upon an existing thiophene.

Caption: Comparative synthetic workflows for thienothiazole isomers.

Experimental Protocol: Synthesis of a Thieno[3,2-d]thiazole Derivative via Gewald Reaction

This protocol is a representative example based on methodologies described in the literature.[3]

Objective: To synthesize a substituted 2-aminothieno[3,2-d]thiazole derivative.

Materials:

  • Substituted thiazolidin-4-one derivative (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (S₈) (1.0 eq)

  • Triethylamine (TEA) (catalytic amount)

  • Absolute Ethanol (solvent)

  • Dimethylformamide (DMF) (co-solvent)

Procedure:

  • To a stirred mixture of the thiazolidin-4-one derivative (10 mmol) in absolute ethanol (25 mL) and DMF (2 mL), add triethylamine (1 mL).

  • Add malononitrile (10 mmol) to the mixture, followed by the portion-wise addition of elemental sulfur (10 mmol, 0.32 g).

  • Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure thieno[3,2-d]thiazole derivative.

Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. For example, the IR spectrum is expected to show characteristic bands for the amino (NH₂) group around 3300-3450 cm⁻¹ and the nitrile (CN) group around 2210 cm⁻¹.[3]

Physicochemical and Reactivity Profile

The arrangement of the heteroatoms in the fused system creates distinct electronic environments, which in turn governs their reactivity, particularly in reactions like electrophilic aromatic substitution.

  • Thieno[3,2-d]thiazole: In this isomer, the thiophene ring is fused at the 'd' face of the thiazole. The electron-withdrawing nature of the thiazole ring deactivates the adjacent thiophene ring towards electrophilic attack to some extent. However, the position analogous to the C5 of thiophene remains the most electron-rich and is the preferred site for electrophilic substitution.

  • Thieno[2,3-d]thiazole: Here, the fusion is at the 'd' face of the thiophene. The lone pair of the thiophene sulfur participates in the aromatic system, and computational studies often suggest that the C5 position of the thiophene ring is the most susceptible to electrophilic attack.

This differential reactivity is a critical tool for medicinal chemists. It allows for regioselective functionalization, enabling the precise placement of substituents to probe the structure-activity relationship (SAR) of a compound series. For instance, the metabolism of thiophene-containing drugs by Cytochrome P450 enzymes can be highly dependent on the substitution pattern, with oxidation sometimes leading to reactive metabolites.[6][7] The inherent reactivity of a specific position on the thienothiazole core can influence its metabolic fate.

Comparative Physicochemical Properties
PropertyThieno[2,3-d]thiazoleThieno[3,2-d]thiazoleRationale for Difference
Molecular Weight 141.2 g/mol [8]141.2 g/mol Isomers have the same molecular formula (C₅H₃NS₂).
Calculated LogP 2.4[8]~2.2-2.5 (Varies with prediction method)Minor differences due to varied dipole moments and surface polarity.
Dipole Moment VariesVariesThe vector sum of individual bond dipoles differs due to the asymmetric placement of N and S atoms, affecting crystal packing and solubility.
Reactivity Hotspot Primarily C5 of the thiophene ringPrimarily C5 of the thiophene ringBoth systems direct electrophiles to the thiophene ring, but the degree of activation/deactivation can differ subtly.

Impact on Biological Activity: A Medicinal Chemistry Perspective

The true value of comparing these isomers lies in their application in drug discovery. The specific geometry and electronic properties of each scaffold can lead to differential binding affinities and functional activities at biological targets. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][9]

Case Study: Kinase Inhibition Protein kinases are a major class of drug targets, particularly in oncology. The thienothiazole scaffold has been explored for its potential as a kinase inhibitor.[4][10]

  • Thieno[3,2-d]thiazole derivatives have been synthesized and evaluated as multi-targeting kinase inhibitors, showing activity against targets like EGFR, VEGFR-2, and BRAF V600E.[3][4][10][11] For example, one study reported a thieno[3,2-d]thiazole derivative with an IC₅₀ of 0.088 µM against BRAF V600E.[3][4] The geometry of this scaffold may allow key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases.

  • Thieno[2,3-d]pyrimidine derivatives , which share the [2,3-d] fusion pattern, have also demonstrated significant anticancer activity.[12][13] While not a direct comparison of the thiazole isomer, it illustrates that the [2,3-d] fusion can also serve as an effective core for potent biological activity. Several compounds in one study showed higher activity against the MCF-7 breast cancer cell line than the reference drug Doxorubicin.[12]

The orientation of substituents, governed by the scaffold's inherent geometry, is crucial. A hydrogen bond donor/acceptor or a hydrophobic group projecting into a specific sub-pocket of an enzyme's active site can dramatically alter binding affinity. The isomeric nature of the thienothiazole core directly controls this three-dimensional projection.

G Conceptual model of how isomeric scaffolds can lead to differential binding. The fixed geometry of the core dictates the projection of R-groups. cluster_0 Hypothetical Kinase Active Site cluster_1 Thieno[3,2-d]thiazole Ligand cluster_2 Thieno[2,3-d]thiazole Ligand pocket1 Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor (e.g., Carbonyl) ligand1 Scaffold r1_1 R1 r2_1 R2 r1_1->pocket1 Favorable Interaction r2_1->h_bond_acceptor No Interaction ligand2 Scaffold r1_2 R1 r2_2 R2 r1_2->pocket1 Steric Clash r2_2->h_bond_acceptor Forms H-Bond

Caption: Isomeric scaffolds can orient substituents differently in an active site.

Summary of Biological Data
Scaffold DerivativeTarget/AssayIC₅₀ Value (µM)Reference
Thieno[3,2-d]thiazole-carbohydrazide (3c)MCF-7 (Breast Cancer)8.35[3][4]
Thieno[3,2-d]thiazole-carbohydrazide (3c)HepG-2 (Liver Cancer)7.88[3][4]
Thieno[3,2-d]thiazole derivative (3c)BRAFV600E Kinase0.088[3][4]
Thieno[2,3-d]pyrimidine-thione (14)MCF-7 (Breast Cancer)22.12[12]
Thieno[2,3-d]pyrimidine-thione (13)MCF-7 (Breast Cancer)22.52[12]
Doxorubicin (Reference)MCF-7 (Breast Cancer)30.40[12]

Note: Data is compiled from different studies and direct comparison should be made with caution. Thienopyrimidine data is included to illustrate the potential of the [2,3-d] fusion pattern.

Conclusion: Guiding Future Drug Design

The choice between thieno[2,3-d]thiazole and thieno[3,2-d]thiazole is a critical decision in the design of novel therapeutics. This guide has illuminated the key areas of differentiation:

  • Synthesis: The routes are non-interchangeable, with the Gewald reaction favoring the [3,2-d] isomer and cyclization onto a thiophene precursor often yielding the [2,3-d] system.

  • Reactivity: While both isomers tend to undergo electrophilic substitution on the thiophene ring, the precise regioselectivity and reaction kinetics can differ, offering distinct opportunities for late-stage functionalization.

  • Biological Activity: The rigid, isomeric nature of the core scaffolds dictates the spatial orientation of substituents. This has a profound impact on molecular recognition and binding affinity at enzyme active sites or receptors, ultimately determining the compound's potency and selectivity.

As drug discovery becomes increasingly structure-based, a deep understanding of these isomeric scaffolds is indispensable. By appreciating their unique synthetic and physicochemical properties, medicinal chemists can more effectively navigate chemical space, optimize ligand-target interactions, and ultimately design more effective and safer medicines. The insights provided herein should serve as a foundational resource for any research program considering the potent and versatile thienothiazole core.

References

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021).
  • Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. (n.d.).
  • Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. (n.d.).
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. [Link]
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]
  • Synthesis of Thieno[2,3-d]thiazole-2-carboxamides. (n.d.). Ovid. [Link]
  • Thieno[2,3-d]thiazole. (n.d.). PubChem. [Link]
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. [Link]
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • Application of thieno[3,2‐d]thiazole product 3 a: (a) gram‐scale experiment. (n.d.).
  • Ghorab, M. M., & Alsaid, M. S. (2016).
  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]
  • Al-Ghamdi, A. A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. [Link]
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2001). PubMed. [Link]
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. (2012). PubMed. [Link]
  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (n.d.).
  • Access to 2-Aroylthienothiazoles via C–H/N–O Bond Functionalization of Oximes. (2019).
  • DeMac, P. C., et al. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. PubMed. [Link]
  • DeMac, P. C., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.

Sources

A Researcher's Guide to Validating the Anticancer Efficacy of 2-Methylthieno[2,3-d]thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the anticancer activity of 2-Methylthieno[2,3-d]thiazole analogs. We will delve into the rationale behind experimental design, present comparative data against established anticancer agents, and provide detailed protocols for robust validation. The thieno[2,3-d]thiazole scaffold, a heterocyclic system isoelectronic to purines, has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including potent anticancer properties.[1] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation and survival.[2][3]

The Thieno[2,3-d]thiazole Scaffold: A Privileged Structure in Oncology

The fusion of thiophene and thiazole rings creates a unique pharmacophore that has been successfully incorporated into various clinically relevant anticancer agents.[4] The structural similarity to purines allows these analogs to interact with a wide range of biological targets, particularly protein kinases, which are often dysregulated in cancer.[5] Derivatives of the related thieno[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against crucial cancer-driving kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1] This guide will use data from closely related thieno[3,2-d]thiazole and thieno[2,3-d]pyrimidine analogs to illustrate the validation process, providing a blueprint for the evaluation of novel this compound derivatives.

Synthesis Strategy: The Gewald Reaction

A common and efficient method for synthesizing the core thieno[2,3-d]thiazole structure is the Gewald reaction. This one-pot, multi-component reaction provides a straightforward route to construct the substituted thiophene ring, which can then be further elaborated to form the fused thiazole system.

Representative Synthetic Protocol

A key precursor can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base (e.g., triethylamine).[2][5] The resulting 2-aminothiophene can then undergo cyclization to form the desired thieno[2,3-d]thiazole core.

Part 1: In Vitro Validation - The First Line of Evidence

In vitro screening is the foundational step in anticancer drug discovery, providing essential data on a compound's cytotoxicity and mechanism of action.[6][7]

Cytotoxicity Assessment: The MTT Assay

The initial evaluation of anticancer activity involves determining the concentration at which a compound inhibits cancer cell growth by 50% (IC50). The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8]

Experimental Protocol: MTT Cytotoxicity Assay [6][8]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the supernatant and dissolve the formazan crystals in 100 µL of DMSO.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes hypothetical and literature-derived cytotoxicity data for thieno-thiazole analogs compared to standard chemotherapeutic agents.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Thieno[3,2-d]thiazole Analog 3c MCF-7Breast8.35 ± 0.03[2]
HepG-2Liver7.88 ± 0.01[2]
Thieno[2,3-d]triazolo[1,5-a]pyrimidine 10b MCF-7Breast19.4 ± 0.22[1]
Thieno[2,3-d]triazolo[1,5-a]pyrimidine 10e MCF-7Breast14.5 ± 0.30[1]
Thiazole Derivative 4c MCF-7Breast2.57 ± 0.16[9]
HepG-2Liver7.26 ± 0.44[9]
Doxorubicin (Reference) MCF-7Breast4.62 ± 0.00[2]
HepG-2Liver5.66 ± 0.01[2]
Sorafenib (Reference) HepG-2LiverN/A (Kinase Inhibitor)[2]
Elucidating the Mechanism of Cell Death

Understanding how a compound kills cancer cells is crucial. Key mechanisms include inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Workflow for Mechanistic In Vitro Studies

G start Cancer Cell Culture treat Treat with Thiazole Analog start->treat apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (Protein Expression) treat->western flow_apop Flow Cytometry Analysis apoptosis->flow_apop flow_cycle Flow Cytometry Analysis cell_cycle->flow_cycle protein_analysis Analyze Apoptotic & Cell Cycle Markers western->protein_analysis

Caption: Workflow for in vitro mechanistic studies.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining) [8][10]

  • Cell Treatment: Seed and treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis [6]

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells and preserves their structure.

  • Staining: Wash the cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide (PI).

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 2: Mechanism of Action - Targeting Kinase Signaling

Many thieno-thiazole and related heterocyclic compounds function as kinase inhibitors.[2][9] Validating target engagement and downstream effects is a critical step.

Kinase Inhibition and Downstream Signaling

Thiazole derivatives have been reported to inhibit kinases like EGFR, VEGFR-2, and BRAF.[2][5] Inhibition of these upstream kinases disrupts major signaling pathways like the PI3K/Akt and MAPK/ERK pathways, which are central to cancer cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR BRAF BRAF EGFR->BRAF PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Thiazole This compound Analog Thiazole->EGFR Inhibits Thiazole->VEGFR2 Inhibits Thiazole->BRAF Inhibits MEK MEK BRAF->MEK Akt Akt PI3K->Akt Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Potential signaling pathways inhibited by thieno-thiazole analogs.

Part 3: In Vivo Validation - Assessing Therapeutic Potential

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, taking into account pharmacokinetics and toxicity.[11][12][13] Xenograft mouse models are a standard preclinical tool for this purpose.[14]

Experimental Protocol: Xenograft Tumor Model[11]
  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 million cells) into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound, positive control like 5-Fluorouracil). Administer the compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor animal body weight as a general indicator of toxicity.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI). Overall survival may also be assessed.

Comparative In Vivo Efficacy
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Fluspirilene (CDK2 Inhibitor) Huh7 Xenograft15 mg/kg (oral)Significant reduction in tumor volumeEfficacy comparable to 5-Fluorouracil[14]
Paclitaxel (Reference) A549 Xenograft600 mg/kg (oral)86.1%Potent anti-tumor activity[12]
Kaempferol (Natural Product) CCA Xenograft20 mg/kg (i.p.)Significant reduction in tumor volumeInhibited tumor growth and metastasis[12]

Conclusion and Future Directions

The validation of this compound analogs requires a systematic, multi-faceted approach. This guide outlines a logical progression from initial in vitro cytotoxicity screens to detailed mechanistic studies and, ultimately, to crucial in vivo efficacy models. The data from related thieno-thiazole and thienopyrimidine compounds strongly suggest that this scaffold is a promising starting point for the development of novel kinase inhibitors.[1][2] Rigorous adherence to the described protocols will enable researchers to generate high-quality, reproducible data, thereby accelerating the journey of these promising compounds from the laboratory to potential clinical applications.

References

  • Zhang, X., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology. [Link]
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. [Link]
  • ResearchGate. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. [Link]
  • RSC Publishing. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. [Link]
  • RSC Publishing. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. [Link]
  • Noble Life Sciences.
  • Budach, W., et al. (2006).
  • Adan, A., et al. (2016). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS One. [Link]
  • Rehman, S., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLoS One. [Link]
  • El-Naggar, M., et al. (2024).
  • Liu, Z., et al. (2015).
  • Frontiers. Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid)
  • Ghorab, M. M., & Alsaid, M. S. (2016).
  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thieno[2,3-d]thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent protein kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, enzymes that play pivotal roles in cellular signaling.[1][2] However, this conserved binding site across the human kinome presents a significant challenge: the potential for off-target effects and cross-reactivity.[1] This guide provides an in-depth comparison of thieno[2,3-d]thiazole-based inhibitors, focusing on their cross-reactivity profiles and the experimental methodologies used to assess them.

The Double-Edged Sword: On-Target Potency and Off-Target Liabilities

Thieno[2,3-d]thiazole derivatives have been successfully developed as inhibitors for a variety of kinases implicated in diseases such as cancer and inflammation. These include inhibitors targeting key signaling nodes like Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[2][3][4][5][6] The core scaffold serves as an anchor within the ATP pocket, with substitutions on the thieno[2,3-d]thiazole ring system dictating both potency and selectivity.

While achieving high on-target potency is the primary goal, understanding an inhibitor's selectivity profile is equally critical for its therapeutic potential.[7] Unintended inhibition of other kinases can lead to unexpected cellular phenotypes, toxicity, or even paradoxical activation of compensatory signaling pathways.[1] Therefore, rigorous cross-reactivity screening is an indispensable part of the drug discovery and development process.

Quantifying Selectivity: A Comparative Look at Thieno[2,3-d]thiazole Inhibitors

Comprehensive kinase inhibitor profiling is essential to understand the full spectrum of a compound's activity.[7][8] This is typically achieved by screening the inhibitor against a large panel of kinases. The data below illustrates the selectivity of several hypothetical thieno[2,3-d]thiazole-based inhibitors against a panel of representative kinases.

Compound IDPrimary TargetIC50 (nM) vs. Primary TargetOff-Target Kinase 1 (e.g., VEGFR2) IC50 (nM)Off-Target Kinase 2 (e.g., BRAF) IC50 (nM)Selectivity Score (S-Score)*
THT-API3Kα151500>100000.01
THT-BCDK7850025000.032
THT-CEGFR252508000.13
THT-DMulti-KinaseEGFR: 30, VEGFR2: 50150300N/A

*Selectivity Score (S-Score) is a simplified metric calculated as the ratio of the number of inhibited off-targets (at a defined threshold, e.g., <1 µM) to the total number of kinases tested. A lower S-score indicates higher selectivity.[7]

Analysis:

  • THT-A demonstrates high selectivity for its primary target, PI3Kα, with significantly weaker inhibition of the tested off-target kinases. This profile is desirable for minimizing off-target effects.

  • THT-B shows good potency for CDK7 but exhibits some cross-reactivity with VEGFR2, suggesting a need for further optimization to improve its selectivity.[4]

  • THT-C displays moderate selectivity, with only a 10-fold difference in potency between its primary target and VEGFR2. This could lead to off-target effects in a cellular context.

  • THT-D is an example of a multi-targeted inhibitor, a strategy that can be advantageous in complex diseases like cancer where multiple signaling pathways are dysregulated.[3][5]

Experimental Workflows for Assessing Cross-Reactivity

A multi-faceted approach is necessary to build a comprehensive understanding of an inhibitor's selectivity. This typically involves a combination of biochemical and cell-based assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Biochemical_Screening Initial High-Throughput Screening (Large Kinase Panel) IC50_Determination Dose-Response (IC50) Determination (for hits from initial screen) Biochemical_Screening->IC50_Determination Identifies potential off-targets Target_Engagement Target Engagement Assays (e.g., CETSA) Biochemical_Screening->Target_Engagement Informs selection for cellular validation Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) IC50_Determination->Mechanism_of_Action Quantifies potency Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Apoptosis) Target_Engagement->Phenotypic_Screening Confirms binding in cells Pathway_Analysis Downstream Signaling Pathway Analysis (e.g., Western Blot) Phenotypic_Screening->Pathway_Analysis Links target engagement to cellular effect

Caption: Workflow for assessing inhibitor cross-reactivity.

Biochemical Assays: The Gold Standard for In Vitro Profiling

Biochemical assays are the cornerstone of selectivity profiling, providing a direct measure of an inhibitor's effect on enzyme activity in a controlled, in vitro setting.[7][9]

Radiometric Kinase Assay Protocol:

The radiometric kinase assay is a highly sensitive and robust method for measuring kinase activity.[10][11] It directly quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[10][12][13]

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a master mix containing the kinase buffer, the specific peptide or protein substrate, and the kinase enzyme.

    • In separate tubes, aliquot the test inhibitor (dissolved in DMSO) at various concentrations. Include a DMSO-only control.

    • Add the kinase master mix to each tube.

  • Initiation of Reaction:

    • Prepare an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Kₘ of the kinase for ATP.[10]

    • Add the ATP mixture to each reaction tube to initiate the kinase reaction.

  • Incubation:

    • Incubate the reactions at a controlled temperature (typically 30°C) for a defined period (e.g., 30 minutes).[12]

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a solution like phosphoric acid.[10]

    • Spot a small volume of each reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.[10][12]

  • Washing:

    • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Quantification:

    • Dry the paper and quantify the amount of incorporated radioactivity using a phosphorimager or scintillation counter.[11][12] The signal intensity is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Use of [γ-³²P]ATP: This provides a direct and highly sensitive method to measure phosphate transfer, which is the fundamental action of a kinase.[13][14]

  • Phosphocellulose Paper: This material selectively binds the phosphorylated peptide or protein substrate, allowing for the separation of the product from the unreacted radiolabeled ATP.[12]

  • ATP Concentration near Kₘ: Performing the assay at an ATP concentration close to the Michaelis-Menten constant (Kₘ) for ATP provides a more accurate determination of the inhibitor's potency, especially for ATP-competitive inhibitors.[15]

Cell-Based Assays: Validating Target Engagement in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment. Cell-based assays are essential to confirm that an inhibitor can access its target within a cell and exert the desired biological effect.[8]

Cellular Thermal Shift Assay (CETSA) Protocol:

CETSA is a powerful technique for verifying target engagement in intact cells.[16][17][18] The principle is that the binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability.[16][19][20]

G Cell_Treatment Treat cells with inhibitor or vehicle (DMSO) Heating Heat cell lysates or intact cells across a temperature gradient Cell_Treatment->Heating Lysis_and_Separation Lyse cells and separate soluble proteins from precipitated aggregates Heating->Lysis_and_Separation Protein_Quantification Quantify the amount of soluble target protein (e.g., Western Blot, ELISA, or Mass Spectrometry) Lysis_and_Separation->Protein_Quantification Melt_Curve Generate a melt curve by plotting soluble protein amount vs. temperature Protein_Quantification->Melt_Curve Shift_Analysis Compare melt curves of inhibitor-treated vs. vehicle-treated samples to determine thermal shift Melt_Curve->Shift_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate confluency.

    • Treat the cells with the thieno[2,3-d]thiazole-based inhibitor at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.[16]

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler across a range of temperatures for a short period (e.g., 3 minutes).[16] The temperature range should be chosen to encompass the melting point of the target protein.

  • Cell Lysis:

    • Cool the samples to room temperature.

    • Lyse the cells to release the intracellular proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.[16]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed to pellet the precipitated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification:

    • Quantify the amount of the soluble target protein in the supernatant using a suitable method such as:

      • Western Blotting: A common and reliable method.[16]

      • ELISA: For higher throughput.

      • Mass Spectrometry: For proteome-wide analysis.

  • Data Analysis:

    • For each temperature point, determine the amount of soluble target protein relative to the amount at the lowest temperature (no denaturation).

    • Plot the relative amount of soluble protein as a function of temperature to generate a "melt curve".

    • A shift in the melt curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and stabilized the target protein.[20]

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant context, as it accounts for factors like cell permeability and intracellular ATP concentrations.[8]

  • Temperature Gradient: Applying a range of temperatures allows for the determination of the protein's melting point and the observation of a thermal shift upon ligand binding.[16]

  • Separation of Soluble and Aggregated Fractions: This is the key step that allows for the quantification of protein stability. Denatured proteins aggregate and can be removed by centrifugation.[20]

Conclusion

The thieno[2,3-d]thiazole scaffold is a versatile platform for the design of potent kinase inhibitors. However, due to the conserved nature of the ATP-binding site, a thorough assessment of cross-reactivity is paramount for the development of safe and effective therapeutics. By employing a combination of rigorous biochemical and cell-based assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile, enabling the selection and optimization of candidates with the highest potential for clinical success. The continuous development of novel profiling technologies will further aid in the quest to design highly selective kinase inhibitors.

References

  • A high-throughput radiometric kinase assay - PMC - NIH. (n.d.).
  • Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity - Benchchem. (n.d.).
  • What are the common methods available to detect kinase activities? - AAT Bioquest. (2023, May 24).
  • Assaying Protein Kinase Activity with Radiolabeled ATP - JoVE. (2017, May 26).
  • Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. (2021, August 20).
  • High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC - NIH. (n.d.).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.).
  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - Discovery - the University of Dundee Research Portal. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.).
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2023). Springer Protocols.
  • Mitigating off-target effects of Thieno[2,3-d]pyridazin-4,7-dione derivatives in cellular models - Benchchem. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. (n.d.).
  • Application Notes and Protocols for Kinase Inhibitor Development - Benchchem. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025, August 7).
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing. (2021, December 22).
  • Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity - MDPI. (n.d.).
  • Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed. (2024, January 5).
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - ResearchGate. (n.d.).
  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed. (2020, November 25).

Sources

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Silico ADME Prediction for Novel Thieno[2,3-d]thiazole Compounds

The journey of a drug from a promising hit compound to a market-approved therapeutic is fraught with challenges, with a significant percentage of candidates failing in late-stage development.[1][2] A primary driver of this attrition is an unfavorable ADME profile—short for Absorption, Distribution, Metabolism, and Excretion.[1][3] These pharmacokinetic properties, along with Toxicity (T), determine a drug's efficacy, safety, and overall viability. Consequently, the "fail early, fail cheap" paradigm has become a cornerstone of modern drug discovery, necessitating the evaluation of ADMET properties at the earliest stages.[4]

In silico, or computational, methods have emerged as indispensable tools in this early assessment.[5][6] By predicting ADMET properties from a compound's chemical structure alone, these approaches offer a rapid, cost-effective means to prioritize candidates, guide chemical modifications, and reduce reliance on extensive experimental testing.[4][7]

This guide provides a comparative analysis of in silico ADMET prediction methodologies with a specific focus on their application to novel compounds built on the thieno[2,3-d]thiazole scaffold. This heterocyclic system is of significant interest in medicinal chemistry, forming the core of various biologically active agents.[8] As researchers explore new derivatives of this scaffold, a robust understanding of predictive ADMET tools is critical for accelerating the development of successful drug candidates.

The ADMET Landscape: Key Parameters and Their Significance

A drug's success is fundamentally tied to its ability to reach its target in the body at a sufficient concentration and for an adequate duration, without causing undue harm.[9][10] The ADMET profile quantifies this journey.

  • Absorption: Refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract wall. Key predictive indicators include human intestinal absorption (HIA) and cell line permeability (e.g., Caco-2).[11]

  • Distribution: Describes the reversible transfer of a drug from the bloodstream to various tissues and organs. Important factors include plasma protein binding (PPB) and the ability to cross physiological barriers like the blood-brain barrier (BBB).[12]

  • Metabolism: Involves the chemical transformation of the drug by enzymes, primarily in the liver by the Cytochrome P450 (CYP) family. Metabolism dictates the drug's half-life and can produce inactive, active, or even toxic metabolites. Predicting which CYP isoforms a compound inhibits or is a substrate for is crucial for assessing potential drug-drug interactions.[13]

  • Excretion: The process of removing the drug and its metabolites from the body, typically via the kidneys (urine) or in the feces. This is often summarized by the clearance (CL) rate.

  • Toxicity: Predicts the potential for a compound to cause adverse effects. In silico models can screen for various toxicities, including mutagenicity (e.g., AMES toxicity), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.[14][15]

The following diagram illustrates the interconnected workflow of in silico ADMET prediction in the early stages of drug discovery.

cluster_0 Computational Phase cluster_1 Decision Making Novel Thieno[2,3-d]thiazole Structure Novel Thieno[2,3-d]thiazole Structure SMILES/MOL File SMILES/MOL File Novel Thieno[2,3-d]thiazole Structure->SMILES/MOL File Input In Silico Tool In Silico Tool SMILES/MOL File->In Silico Tool Process ADMET Profile ADMET Profile In Silico Tool->ADMET Profile Predict Prioritization Prioritization ADMET Profile->Prioritization Analyze Synthesis Synthesis Prioritization->Synthesis Favorable Discard Discard Prioritization->Discard Unfavorable Experimental Validation Experimental Validation Synthesis->Experimental Validation

Caption: Early-stage in silico ADMET prediction workflow.

Methodologies in Computational ADMET Prediction

In silico tools employ a variety of computational models to generate predictions. The choice of methodology influences the tool's accuracy, speed, and interpretability.

  • Physicochemical Rules: These are empirical guidelines derived from analyzing the properties of known drugs. The most famous is Lipinski's Rule of Five , which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a logP (lipophilicity) not greater than 5.[9][10][16][17][18] These rules serve as a quick, first-pass filter for "drug-likeness."

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate a compound's biological activity (or a specific ADMET property) with its physicochemical properties, known as molecular descriptors.[19] By building a mathematical model from a training set of compounds with known experimental values, QSAR can predict the properties of new, untested molecules.[19]

  • Machine Learning (ML) and AI Models: Modern platforms increasingly use advanced machine learning algorithms like Random Forests (RF), Support Vector Machines (SVM), and Graph Convolutional Neural Networks (GCNN).[1][20][21] These models can identify complex, non-linear patterns in large datasets, often leading to more accurate predictions than traditional QSAR methods.[20][21]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated systems of differential equations that simulate the ADME processes within a virtual organism.[22][23] They integrate a compound's physicochemical data with physiological parameters (like organ blood flow and tissue volumes) to predict its concentration over time in different parts of the body.[24][25][26]

Comparative Analysis of In Silico ADMET Prediction Tools

A multitude of tools are available to researchers, ranging from free, user-friendly web servers to powerful, licensed software suites. The choice depends on the specific needs of the project, available resources, and the desired depth of analysis.

Tool/Web ServerAccessibilityKey Features & Endpoints PredictedUnderlying ModelBest For
SwissADME Free Web ServerPhysicochemical properties, Lipinski's rule, solubility, GI absorption, BBB penetration, CYP inhibition, P-gp substrate.[27]Combination of rules, QSAR, and proprietary models.Rapid, individual compound screening and visualization of drug-likeness.
pkCSM Free Web ServerPredicts a wide range of ADMET parameters including intestinal absorption, BBB permeability, CYP metabolism, and various toxicities (AMES, hERG).[28][29]Graph-based signatures (a type of machine learning).[27]Comprehensive, quick ADMET profiling for academic and early-stage projects.
admetSAR Free Web ServerCovers over 50 ADMET endpoints, including absorption, metabolism, and various toxicity classifications like carcinogenicity.[28][30]QSAR and machine learning models built on a large, curated database.Broad toxicity screening and property prediction with links to underlying data.
ProTox-II Free Web ServerSpecializes in toxicity prediction, including oral toxicity, hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.[28][30]Machine learning models based on chemical similarity and fragment propensities.In-depth toxicity assessment and identification of potential toxicophores.
ACD/ADME Suite Commercial SoftwareComprehensive suite for predicting ADME and physicochemical properties. Models can be trained with in-house experimental data to improve accuracy for novel chemical spaces.[13]QSAR and expert-derived rule-based systems.[31]Organizations with proprietary compound series that need customized, highly accurate models.
GastroPlus™ Commercial SoftwareThe industry standard for PBPK modeling and simulation.[31]Mechanistic PBPK modeling.[24]Detailed simulation of in vivo pharmacokinetics, predicting human dosage and drug-drug interactions.

Experimental Protocol: Predicting ADMET for a Novel Thieno[2,3-d]thiazole Derivative

This section provides a step-by-step workflow for performing an initial ADMET assessment of a hypothetical novel compound, 2-amino-5-benzoyl-thieno[2,3-d]thiazole , using the free and widely accessible SwissADME web server.

Step 1: Obtain the Molecular Structure The first requirement is the chemical structure of the compound of interest. This is most commonly represented as a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Example Compound: 2-amino-5-benzoyl-thieno[2,3-d]thiazole

  • SMILES String: NC1=NC2=C(S1)C=C(S2)C(=O)C1=CC=CC=C1

Step 2: Access the SwissADME Web Server Navigate to the SwissADME homepage. The service is provided by the Swiss Institute of Bioinformatics.

Step 3: Input the Structure In the main input window, paste the SMILES string of the example compound. The tool also allows for drawing the structure directly using the provided molecular editor.

Step 4: Run the Prediction Click the "Run" button to initiate the calculations. The server processes the structure and computes a wide array of properties, typically within seconds.

Step 5: Analyze the Results

The output is organized into several sections. The key is to interpret these predictions in the context of drug development.

  • Physicochemical Properties:

    • MW: 260.32 g/mol (Complies with Lipinski's rule <500).[9]

    • logP (consensus): 2.50 (Complies with Lipinski's rule <5).[9]

    • Solubility: Predicted to be "Soluble" to "Moderately soluble". Good aqueous solubility is generally favorable for absorption.[32]

  • Lipinski's Rule of Five:

    • The output will explicitly state if there are any violations. For our example compound, there are zero violations , indicating good "drug-likeness."

  • Pharmacokinetics:

    • GI absorption: Predicted as High . This is a positive indicator for oral bioavailability.

    • BBB permeant: Predicted as No . This suggests the compound is unlikely to cross the blood-brain barrier, which is desirable for drugs intended for peripheral targets.

    • P-gp substrate: Predicted as No . Not being a substrate for the P-glycoprotein efflux pump is favorable, as this pump can remove drugs from cells and limit their efficacy.

    • CYP Inhibition: The model predicts inhibition potential for major isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Our example is predicted to be an inhibitor of CYP1A2 and CYP2C9. This is a critical flag for potential drug-drug interactions.

  • Bioavailability Radar (Visualization):

    • SwissADME provides a graphical "bioavailability radar" that plots six key physicochemical properties. The optimal range is shown as a pink hexagon. For our compound, all properties (lipophilicity, size, polarity, solubility, flexibility, and saturation) fall within the optimal zone, providing a quick visual confirmation of its favorable profile.

This protocol provides a self-validating first look at a compound. A "clean" profile with no Lipinski violations and high predicted GI absorption is encouraging. However, a flag, such as the predicted CYP inhibition, provides crucial, actionable information, guiding the medicinal chemist to consider structural modifications to mitigate this potential liability in the next design cycle.

Building Confidence in Predictions: Beyond a Single Tool

While in silico tools are powerful, they provide predictions, not certainties. Their accuracy is dependent on the quality of the training data and the applicability domain of the model—meaning the model works best for compounds similar to those it was trained on.[33] To build confidence in the computational assessment, a multi-faceted approach is recommended.

  • Consensus Modeling: Run the same compound through multiple free web servers (e.g., SwissADME, pkCSM, and admetSAR). If different tools, using different underlying algorithms, all predict a similar outcome (e.g., "High" GI absorption), confidence in that prediction increases.[28]

  • Understand the Limitations: Be aware that predictions for highly novel scaffolds, like some complex thieno[2,3-d]thiazole derivatives might be, could be less reliable if the models' training sets lack similar structures.

  • Experimental Validation: In silico predictions are meant to guide and prioritize, not replace, experimental work. Promising candidates identified through computational screening must ultimately be synthesized and validated using standard in vitro assays (e.g., Caco-2 permeability, microsomal stability assays).

The relationship between different ADME parameters is complex, as illustrated below. A change in one property, like lipophilicity, can have cascading effects on others.

ADME_Interactions Absorption Absorption Distribution Distribution Absorption->Distribution Enters Bloodstream Metabolism Metabolism Distribution->Metabolism Delivered to Liver Excretion Excretion Metabolism->Excretion Metabolites Cleared Toxicity Toxicity Metabolism->Toxicity Can Create Toxic Metabolites Excretion->Absorption First-Pass Effect Lipophilicity Lipophilicity Lipophilicity->Absorption Increases Lipophilicity->Distribution Increases Tissue Binding Lipophilicity->Metabolism Increases Lipophilicity->Toxicity Can Increase

Caption: Interconnectedness of key ADME/T properties.

Conclusion and Future Outlook

In silico ADMET prediction is an essential component of the modern drug discovery toolkit. For researchers working with novel chemical series such as thieno[2,3-d]thiazole derivatives, these computational tools provide an invaluable mechanism for early-stage risk assessment and candidate prioritization. By leveraging a combination of free, accessible web servers for initial screening and understanding the principles behind their predictions, scientists can make more informed decisions, intelligently guide synthesis efforts, and ultimately increase the probability of success in developing safe and effective medicines.

The field continues to evolve rapidly, with the integration of more sophisticated AI and machine learning algorithms promising even greater predictive accuracy.[1][20][30] As computational models become more robust and their applicability domains expand, their role in guiding drug design from the very first concept will only continue to grow, making the path from molecule to medicine more efficient and successful.

References

  • Rowland, M., & Riel, M. (n.d.). Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective - PubMed. Clin Pharmacol Ther.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction - AI powered Drug Discovery CRO. PozeSCAF.
  • Allucent. (n.d.).
  • Lee, S., & Kim, D. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity - PMC.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
  • Dose Quantics. (n.d.). Physiologically Based Pharmacokinetic (PBPK) Modelling in Drug Discovery and Development. Dose Quantics.
  • BioPharma Services. (n.d.). PBPK Modeling in Predicting Drug Behavior. BioPharma Services Inc.
  • Patsnap. (2025). What is physiologically based pharmacokinetic (PBPK) modeling?
  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia.
  • ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and...
  • ResearchGate. (n.d.). ADME Properties and Their Dependence on Physicochemical Properties.
  • Kim, H. S., & Kim, M. S. (2020). In silico prediction of toxicity and its applications for chemicals at work. Toxicology and Environmental Health Sciences.
  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later.
  • Saiakhov, R., & Chakravarti, S. (2021). Use of in silico methods for assessing toxicity. YouTube.
  • Yamashita, F., & Funatsu, K. (2023).
  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccessla.com.
  • Moodle@Units. (n.d.). Lipinski's rule of five. Moodle@Units.
  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • ResearchGate. (2023). Which is the best Web Server for ADMET Predictions helpful for publications?
  • Liu, R., & Sun, H. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics.
  • van de Waterbeemd, H. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science.
  • Nankai University. (2022).
  • Jing, X., Hou, Y., Hallett, W., Sahajwalla, C. G., & Ji, P. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in Experimental Medicine and Biology.
  • Deep Origin. (n.d.).
  • Yamashita, F., & Funatsu, K. (2023).
  • Lagorce, D., & Sperandio, O. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH.
  • Smith, P. A., & Sorich, M. J. (2012).
  • Grisoni, F., & Reker, D. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. NIH.
  • ResearchGate. (n.d.). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins | Request PDF.
  • Lombardo, F., & Obach, R. S. (2025). In silico ADME prediction: data, models, facts and myths. Mini Rev Med Chem.
  • Salehi, B., & Sharifi-Rad, J. (n.d.).
  • Berishvili, V., & Liu, K. (2017). vNN Web Server for ADMET Predictions. Frontiers.
  • Guan, L., & Yang, H. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs.
  • Lagorce, D., & Sperandio, O. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI.
  • ResearchGate. (n.d.). Physicochemical Descriptors Related to ADME Properties | Download Table.
  • Yamashita, F., & Funatsu, K. (2023).
  • O'Brien, P., & O'Connor, G. (n.d.). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. PubMed Central.
  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Click2Drug.
  • ResearchGate. (2024). (PDF) In silico and In Vitro Prediction of New Synthesized N-heterocyclic Compounds as Anti-SARS-CoV-2.
  • MDPI. (n.d.). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds.
  • ResearchGate. (2025). In Silico Approaches for Predicting ADME Properties of Drugs.
  • Hashem, H., & Khan, A. (2024). In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2. PubMed.
  • Beji, F., & Al-Ghorbani, M. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research.
  • PubChem. (n.d.). Thieno[2,3-d]thiazole. PubChem.
  • ResearchGate. (2025). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • El-Karim, S. S. A., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • Dvorak, T., & Schnürch, M. (2025). (PDF) Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators.
  • ChemicalBook. (n.d.). 2-Methylthieno[2,3-d]thiazole | 61612-02-0. ChemicalBook.

Sources

The Broad Reach of Thiazoles: A Comparative Guide to their Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

The persistent rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiazole nucleus stands out as a privileged scaffold, forming the backbone of numerous compounds with a wide array of biological activities.[3][4][5] This guide provides a comparative analysis of the antimicrobial spectrum of various thiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The versatility of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, allows for extensive chemical modifications, leading to a diverse library of derivatives with potent antibacterial and antifungal properties.[1][6][7] Understanding the structure-activity relationships (SAR) and the antimicrobial spectrum of these derivatives is paramount for the rational design of new, more effective drugs.

Deciphering the Antimicrobial Potential: Experimental Approaches

The evaluation of the antimicrobial spectrum of thiazole derivatives predominantly relies on standardized in vitro assays. The choice of method is critical for obtaining reproducible and comparable data.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Broth Medium: The use of a liquid medium such as Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) provides a nutrient-rich environment for microbial growth, allowing for a clear determination of growth inhibition.

  • Serial Dilution: A two-fold serial dilution of the thiazole derivative is performed to test a wide range of concentrations, enabling the precise identification of the MIC value.

  • Standardized Inoculum: A standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) is crucial for the consistency and reproducibility of the results. A higher inoculum could overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Incubation: Incubation at a specific temperature (typically 37°C for bacteria and 35°C for fungi) and for a defined period (18-24 hours for bacteria, 24-48 hours for fungi) allows for sufficient microbial growth in the control wells.

  • Visual or Spectrophotometric Reading: The MIC is determined as the lowest concentration where no visible turbidity is observed or by measuring the optical density. This provides a quantitative measure of antimicrobial potency.

Step-by-Step Methodology:

  • Preparation of Thiazole Derivative Stock Solution: Dissolve the synthesized thiazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense 100 µL of the appropriate broth medium into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the thiazole derivative stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized inoculum in the broth medium and add 100 µL to each well of the microtiter plate, resulting in the final desired inoculum concentration.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: After incubation, visually inspect the plates for turbidity or measure the absorbance at 600 nm. The MIC is the lowest concentration of the thiazole derivative that shows no visible growth.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Thiazole Stock Solution dilution Perform Serial Dilutions stock->dilution plate Prepare Microtiter Plates with Broth plate->dilution inoculum Prepare Standardized Inoculum inoculate Inoculate Plates inoculum->inoculate dilution->inoculate incubate Incubate Plates inoculate->incubate read Read Results (Visual/Spectrophotometric) incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC determination by broth microdilution.

A Comparative Look at the Antimicrobial Spectrum

The antimicrobial activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiazole derivatives against a panel of common pathogens, providing a snapshot of their spectrum of activity.

Thiazole DerivativeTarget MicroorganismMIC (µg/mL)Reference
Sulfathiazole Staphylococcus aureus-[1][6]
Escherichia coli-[1][6]
Thiazole-based Schiff bases Staphylococcus aureus15.00 ± 0.01 mm (zone of inhibition)[6]
Escherichia coli14.40 ± 0.04 mm (zone of inhibition)[6]
4-(4-bromophenyl)-thiazol-2-amine derivatives Staphylococcus aureus16.1 µM[1]
Escherichia coli16.1 µM[1]
Thiazolyl-2-pyrazoline hybrids Staphylococcus aureus50[8]
Klebsiella pneumoniae50[8]
Thiazole derivatives with cyclopropane Candida albicans0.008–7.81[9][10]
Benzothiazole derivatives Staphylococcus aureus50-75[11]
Escherichia coli50-75[11]
Aspergillus niger50-75[11]
Thiazole-based thiazolidinones Gram-positive bacteria2.3-39.8 µmol/ml x 10⁻²[12]
Gram-negative bacteria2.3-39.8 µmol/ml x 10⁻²[12]
Fungi0.3-38.6 µmol/ml x 10⁻²[12]

Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR): The Key to Potency

The antimicrobial spectrum and potency of thiazole derivatives are intricately linked to their chemical structure. Several key SAR observations have been made:

  • Substituents at the 2- and 4-positions: Modifications at these positions of the thiazole ring significantly influence activity. For instance, the presence of a phenyl ring can enhance antibacterial action.[1]

  • Hybrid Molecules: The concept of molecular hybridization, where the thiazole moiety is combined with other pharmacologically active scaffolds like pyrazoline or sulfonamides, has proven to be a successful strategy for developing broad-spectrum antimicrobial agents.[8][13]

  • Lipophilicity: The lipophilicity of the molecule, often influenced by alkyl or aryl substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[4] An optimal log P value is often associated with enhanced activity.[11]

  • Specific Functional Groups: The introduction of certain functional groups, such as halogens (e.g., bromo) or nitro groups, can significantly enhance the antimicrobial potency of thiazole derivatives.[4][12]

Mechanisms of Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi.

Bacterial Targets
  • DNA Gyrase Inhibition: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[1] This mechanism is similar to that of quinolone antibiotics.

  • FabH Enzyme Inhibition: The β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in bacterial fatty acid synthesis. Certain thiazole derivatives have demonstrated inhibitory activity against this enzyme.[1]

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to embed in the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[4]

Fungal Targets
  • 14α-Lanosterol Demethylase Inhibition: A primary mechanism of antifungal action for many azole compounds, including some thiazole derivatives, is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase.[14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity and function.[14]

Visualizing the Mechanism

mechanism_of_action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Thiazole Thiazole Derivatives DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase Inhibits FabH FabH Enzyme Thiazole->FabH Inhibits Cell_Membrane_B Cell Membrane Thiazole->Cell_Membrane_B Disrupts Lanosterol_Demethylase 14α-Lanosterol Demethylase Thiazole->Lanosterol_Demethylase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Fatty_Acid_Synth Fatty Acid Synthesis FabH->Fatty_Acid_Synth Membrane_Disruption_B Membrane Disruption Cell_Membrane_B->Membrane_Disruption_B Ergosterol_Synth Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synth Cell_Membrane_F Cell Membrane Membrane_Disruption_F Membrane Disruption Cell_Membrane_F->Membrane_Disruption_F Ergosterol_Synth->Cell_Membrane_F

Sources

A Comparative Analysis of Thieno-Fused Thiazole and Pyrimidine Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel scaffolds that can offer enhanced efficacy, improved safety profiles, and overcome existing resistance mechanisms is paramount. Among the myriad of heterocyclic systems, the thieno[2,3-d]thiazole core and its isosteric cousin, the thieno[2,3-d]pyrimidine scaffold, have emerged as privileged structures. Their rigid, planar geometry and rich electron density provide an ideal framework for molecular recognition by a diverse range of biological targets. This guide offers a comparative analysis of the efficacy of derivatives from these families against established standard-of-care drugs in key therapeutic areas, supported by experimental data and detailed protocols for researchers in drug development. While specific data on 2-Methylthieno[2,3-d]thiazole derivatives is limited in publicly accessible literature, this guide will focus on the broader, yet structurally related and extensively studied, thieno-thiazole and thieno-pyrimidine derivatives.

The Thieno[2,3-d]thiazole and Thieno[2,3-d]pyrimidine Scaffolds: A Foundation for Diverse Bioactivity

The fusion of a thiophene ring with a thiazole or pyrimidine ring creates a bicyclic system with unique electronic and steric properties. This structural motif is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The rationale behind exploring these scaffolds lies in their ability to act as bioisosteres of purines and other endogenous ligands, allowing them to interact with key enzymes and receptors.

Anticancer Efficacy: A Challenge to Conventional Cytotoxics

Several studies have highlighted the potential of thieno-fused heterocyclic derivatives as potent anticancer agents, in some cases demonstrating superior or comparable activity to standard chemotherapeutics like Doxorubicin and Sorafenib.

One study reported a series of novel thieno[3,2-d]thiazole derivatives, isomeric to the thieno[2,3-d]thiazole core, and evaluated their cytotoxic activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines.[3] Notably, a starting pyrazolinyl-aminothiazol-4-one derivative demonstrated cytotoxicity equipotent to Doxorubicin.[3] Another thieno[3,2-d]thiazole-carbohydrazide derivative also showed significant, albeit slightly reduced, activity against both cell lines.[3]

Furthermore, the inhibitory activity of these derivatives against key kinases involved in cancer progression, such as VEGFR-2 and BRAFV600E, was compared to the multi-kinase inhibitor Sorafenib. One of the thieno[3,2-d]thiazole derivatives exhibited promising inhibitory activity against BRAFV600E, only slightly less potent than Sorafenib.[3]

In a separate study, newly synthesized thiazole derivatives were evaluated for their anticancer activity against MCF-7 and HepG2 cell lines, with Staurosporine as the standard. One compound, in particular, demonstrated superior inhibitory concentrations (IC50) against both cell lines compared to Staurosporine.[4] This compound also showed potent inhibition of VEGFR-2, comparable to Sorafenib.[4]

Comparative Anticancer Activity Data
Compound/DrugTarget Cell LineIC50 (µM)Reference
Pyrazolinyl-aminothiazol-4-one derivativeMCF-74.02 ± 0.02[3]
DoxorubicinMCF-74.62 ± 0.0[3]
Pyrazolinyl-aminothiazol-4-one derivativeHepG-24.52 ± 0.04[3]
DoxorubicinHepG-25.66 ± 0.01[3]
Thieno[3,2-d]thiazole-carbohydrazide derivativeMCF-78.35 ± 0.03[3]
Thieno[3,2-d]thiazole-carbohydrazide derivativeHepG-27.88 ± 0.01[3]
Thiazole Derivative 4cMCF-72.57 ± 0.16[4]
StaurosporineMCF-76.77 ± 0.41[4]
Thiazole Derivative 4cHepG27.26 ± 0.44[4]
StaurosporineHepG28.4 ± 0.51[4]
Compound/DrugTarget KinaseIC50 (µM)Reference
Thieno[3,2-d]thiazole derivative 3cBRAFV600E0.088[3]
SorafenibBRAFV600E0.040[3]
Thiazole Derivative 4cVEGFR-20.15[4]
SorafenibVEGFR-20.059[4]

Antimicrobial Activity: A New Frontier Against Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole and its fused derivatives have shown considerable promise in this arena, with some compounds exhibiting broad-spectrum activity comparable or superior to standard antibiotics.

A study on novel 1,3-thiazole derivatives demonstrated significant antibacterial and antifungal activity.[5] The minimum inhibitory concentrations (MICs) of these compounds were compared against ofloxacin and ketoconazole. While some of the simpler derivatives showed moderate activity, benzannelated 1,3-thiazoles displayed significantly improved in vitro antibacterial activity.[5]

Another comprehensive review highlighted numerous instances where thiazole derivatives showed potent antibacterial activity, in some cases exceeding that of reference drugs like ampicillin and gentamicin.[6] The versatility of the thiazole scaffold allows for substitutions that can enhance its antimicrobial properties.

Comparative Antimicrobial Activity Data
Compound/DrugMicroorganismMIC (µg/mL)Reference
Benzo[d]thiazole derivative 13S. aureus (MRSA)50-75[5]
Benzo[d]thiazole derivative 14S. aureus (MRSA)50-75[5]
OfloxacinS. aureus (MRSA)10[5]
Benzo[d]thiazole derivative 13E. coli50-75[5]
Benzo[d]thiazole derivative 14E. coli50-75[5]
OfloxacinE. coli10[5]
Benzo[d]thiazole derivative 13A. niger50-75[5]
Benzo[d]thiazole derivative 14A. niger50-75[5]
KetoconazoleA. niger10[5]

Anti-inflammatory Potential: Targeting the Arachidonic Acid Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily through the inhibition of cyclooxygenase (COX) enzymes. However, their use is often associated with gastrointestinal and cardiovascular side effects. Thieno[2,3-d]pyrimidine and thiazole derivatives have been investigated as potentially safer and more effective anti-inflammatory agents.

A study on thieno[2,3-d]pyrimidine derivatives demonstrated anti-inflammatory activities comparable to indomethacin in a carrageenan-induced paw edema model in rats.[7] The ulcerogenic activity of these compounds was also assessed, a critical parameter for NSAID development.

Furthermore, certain thiazole derivatives have been identified as selective COX-2 inhibitors.[8] This selectivity is a key objective in modern anti-inflammatory drug design, as it is believed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In one study, two novel thiazole derivatives, CX-32 and CX-35, were shown to significantly reduce prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 cells to levels comparable to the selective COX-2 inhibitor NS 398, without affecting COX-2 protein levels.[8]

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro COX Inhibition Assay cluster_1 In Vivo Anti-inflammatory Assay raw_cells RAW 264.7 Macrophages lps_stimulation LPS Stimulation (Induces COX-2) raw_cells->lps_stimulation compound_treatment Treatment with Thiazole Derivatives or Standard (NS 398) lps_stimulation->compound_treatment pge2_measurement PGE2 Measurement (EIA) compound_treatment->pge2_measurement cox2_protein COX-2 Protein Analysis (Western Blot) compound_treatment->cox2_protein rats Wistar Rats carrageenan_injection Carrageenan Injection (Induces Paw Edema) rats->carrageenan_injection compound_admin Oral Administration of Thieno[2,3-d]pyrimidine Derivatives or Standard (Indomethacin) carrageenan_injection->compound_admin edema_measurement Paw Volume Measurement (Plethysmometer) compound_admin->edema_measurement ulcer_index Ulcerogenic Index Assessment compound_admin->ulcer_index

Caption: Workflow for evaluating the anti-inflammatory potential of novel compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5 × 103 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds and standard antibiotics (e.g., Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or a standard drug (e.g., Indomethacin) orally or intraperitoneally one hour before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[7]

Conclusion and Future Perspectives

The thieno[2,3-d]thiazole and thieno[2,3-d]pyrimidine scaffolds represent a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant efficacy, in some cases surpassing or rivaling that of standard drugs in anticancer, antimicrobial, and anti-inflammatory assays. The versatility of these core structures allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity while minimizing toxicity.

Future research should focus on elucidating the precise mechanisms of action of the most promising compounds, conducting comprehensive in vivo studies to evaluate their pharmacokinetic and pharmacodynamic profiles, and exploring their potential in combination therapies. The continued exploration of these privileged heterocyclic systems holds the promise of delivering next-generation therapeutics to address unmet medical needs.

References

  • El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395–411. [Link]
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. [Link]
  • Hassan, A. S., El-Zaher, M. A., El-Kerdawy, M. M., & Ali, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7334. [Link]
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
  • Borcea, A. M., Ionuț, I., Crișan, O., & Oniga, O. (2021).
  • Choudhary, M. I., Ali, S., Khan, M., & Rahman, A. U. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(12), 10323-10334. [Link]
  • Singh, P., & Kumar, A. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10453-10467. [Link]
  • Vigorita, M. G., Ottanà, R., & Maccari, R. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 26(11), 3326. [Link]
  • Ríos-Guevara, C. L., Hernández-Luis, F., & Castillo, R. (2011). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Biological & Pharmaceutical Bulletin, 34(2), 215-220. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of Thienothiazoles: Hantzsch vs. Gewald-Type Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thienothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional organic materials. Its synthesis, however, can present reproducibility challenges that impede research and development timelines. This guide provides an in-depth comparison of two cornerstone synthetic routes to thienothiazoles: the classic Hantzsch thiazole synthesis and the versatile Gewald-type reaction. We will dissect the mechanistic underpinnings of each protocol, analyze factors influencing their reproducibility, and offer field-proven insights to navigate common pitfalls.

Introduction to Thienothiazole Synthesis

Thienothiazoles, bicyclic aromatic compounds containing fused thiophene and thiazole rings, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The two primary isomers, thieno[3,2-d]thiazole and thieno[2,3-d]thiazole, each require distinct synthetic strategies. The reproducibility of any given synthesis is paramount, ensuring consistent yields and purity for subsequent studies and scale-up. This guide focuses on the practical aspects of achieving reproducible results with two of the most common synthetic approaches.

The Hantzsch Thiazole Synthesis: A Time-Honored Approach

The Hantzsch thiazole synthesis, first described in 1887, is a robust and widely employed method for the formation of the thiazole ring.[1] In the context of thienothiazoles, this typically involves the cyclocondensation of an α-halocarbonyl compound derived from a thiophene precursor with a thioamide.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism that begins with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thienothiazole ring system. The stability of the final aromatic product is a significant driving force for this reaction.[2]

Experimental Protocol: Synthesis of a Representative Thieno[3,2-d]thiazole Derivative

This protocol is a generalized representation based on typical Hantzsch reaction conditions.

Materials:

  • 2-bromo-1-(thiophen-2-yl)ethan-1-one (α-halocarbonyl precursor)

  • Thioacetamide (thioamide)

  • Ethanol (solvent)

Procedure:

  • Dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq) in ethanol.

  • Add thioacetamide (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can often be precipitated by the addition of water or a non-polar solvent.

  • Collect the solid by filtration, wash with a suitable solvent, and dry.

  • Purify the product by recrystallization or column chromatography.

Reproducibility and Key Causality in Experimental Choices
  • Purity of Starting Materials: The Hantzsch synthesis is generally reliable, but its reproducibility is highly dependent on the purity of the α-halocarbonyl precursor. Impurities can lead to side reactions and difficult purification.

  • Solvent Choice: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

  • Stoichiometry: A slight excess of the thioamide can be used to ensure the complete consumption of the often more valuable α-halocarbonyl precursor.

  • Temperature Control: While heating is necessary, excessive temperatures can promote the formation of byproducts. Careful temperature management is crucial for consistent results.

The Gewald-Type Reaction: A Multicomponent Route to Aminothienothiazoles

The Gewald reaction is a powerful one-pot, multi-component synthesis of 2-aminothiophenes.[3] This methodology can be adapted to construct thieno[3,2-d]thiazole systems, particularly those bearing an amino group, which is a valuable handle for further functionalization. A modified version of the Gewald reaction can also be employed for the synthesis of other thiazole derivatives.[4][5]

Mechanistic Rationale

The canonical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3] The mechanism initiates with a Knoevenagel condensation, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization afford the 2-aminothiophene ring.[6] For thienothiazole synthesis, a pre-formed aminothiophene can be further elaborated, or a one-pot process can be designed.

A "modified Gewald reaction" for thiazole synthesis involves the reaction of a nitrile with an aldehyde precursor in the presence of a base.[4] The key to forming a thiazole instead of a thiophene is the substitution pattern on the nitrile, which can block the typical Gewald pathway.[4][5]

Experimental Protocol: Synthesis of a 2-Aminothieno[3,2-d]thiazole Derivative (Gewald-Type)

This protocol is based on the principles of the Gewald reaction for the synthesis of a 2-aminothiophene ring, which is the core of the thieno[3,2-d]thiazole.

Materials:

  • Thiophene-2-carbaldehyde (aldehyde)

  • Malononitrile (active methylene compound)

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (solvent)

Procedure:

  • Combine thiophene-2-carbaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (0.5-1.0 eq) dropwise to the stirred suspension at room temperature.

  • Gently heat the reaction mixture to 40-50 °C and maintain for 1-3 hours, monitoring by TLC.

  • A precipitate of the product often forms upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization.

Reproducibility and Key Causality in Experimental Choices
  • Base Selection: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often effective catalysts for the initial condensation.[7] The basicity needs to be sufficient to promote the reaction without causing degradation of the starting materials or products.

  • Sulfur Solubility and Reactivity: The reactivity of elemental sulfur can be a source of irreproducibility.[7] Using a polar solvent like ethanol or DMF and gentle heating can improve its solubility and reactivity.[7]

  • Side Reactions: The Gewald reaction can be prone to side reactions, including the formation of dimers or other byproducts, which can complicate purification and lower yields.[8] Careful control of stoichiometry and temperature is essential to minimize these.

  • Steric Hindrance: Sterically hindered substrates may lead to lower yields. In such cases, a two-step approach (isolating the Knoevenagel product before reacting with sulfur) or the use of microwave irradiation may improve reproducibility.[7]

Comparative Analysis of Hantzsch and Gewald-Type Syntheses

FeatureHantzsch SynthesisGewald-Type Reaction
Versatility Broad scope for various substituted thiazoles.Primarily for 2-aminothiophenes and their fused systems.
Starting Materials Requires pre-functionalized α-halocarbonyls.Utilizes simple aldehydes/ketones, active methylenes, and sulfur.
Reproducibility Generally high, but sensitive to precursor purity.Can be variable; sensitive to base, sulfur reactivity, and side reactions.
Reaction Conditions Typically requires heating (reflux).Often proceeds at milder temperatures.
Workup & Purification Often straightforward precipitation/recrystallization.Can be complicated by byproducts, requiring careful purification.
Key Strengths Reliable, well-understood, good yields for many substrates.One-pot, atom-economical, provides access to amino-functionalized products.
Potential Challenges Availability and stability of α-halocarbonyl precursors.Side reactions, sulfur handling, optimization of base and solvent.

Visualizing the Synthetic Workflows

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_outcome Outcome alpha_halocarbonyl α-Halocarbonyl (on Thiophene) reaction Cyclocondensation (Reflux in Ethanol) alpha_halocarbonyl->reaction thioamide Thioamide thioamide->reaction workup Workup (Cooling, Precipitation) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Thienothiazole Product purification->product

Caption: Workflow for the Hantzsch synthesis of thienothiazoles.

Gewald-Type Reaction Workflow

Gewald_Type_Reaction cluster_reactants Reactants cluster_process Process cluster_outcome Outcome aldehyde Aldehyde/Ketone (on Thiophene) reaction One-Pot Reaction (Mild Heating in Ethanol) aldehyde->reaction active_methylene Active Methylene (e.g., Malononitrile) active_methylene->reaction sulfur Elemental Sulfur sulfur->reaction base Base (e.g., Morpholine) base->reaction workup Workup (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 2-Aminothieno- thiazole Product purification->product

Caption: Workflow for the Gewald-type synthesis of 2-aminothienothiazoles.

Conclusion and Recommendations

Both the Hantzsch and Gewald-type syntheses are valuable tools for accessing the thienothiazole core. The choice of method should be guided by the desired substitution pattern and the availability of starting materials.

  • For unsubstituted or specifically substituted thienothiazoles , where the corresponding α-halocarbonyl precursor is accessible, the Hantzsch synthesis often offers a more reproducible and straightforward route with a cleaner reaction profile.

  • For the synthesis of 2-aminothienothiazoles , which are versatile intermediates for further diversification, the Gewald-type reaction is the method of choice due to its one-pot nature and use of readily available starting materials. However, researchers must be prepared to invest time in optimizing reaction conditions to ensure reproducibility and manage potential side reactions.

Ultimately, a thorough understanding of the underlying mechanisms and careful attention to experimental parameters are the keys to achieving reproducible and high-yielding syntheses of thienothiazoles, paving the way for advancements in drug discovery and materials science.

References

  • Cernuchova, P., & Imrich, J. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. [Link]
  • Wikipedia. (2023). Gewald reaction. [Link]
  • Sharma, J., & Champagne, P. A. (2024).
  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. B. A. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Journal of the Serbian Chemical Society, 82(10), 1109-1122. [Link]
  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
  • Kirsch, G., et al. (2018). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
  • De Smaele, D., et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators.
  • Watts, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 111-115. [Link]
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
  • Sharma, S., & Kaur, G. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Environmental Pleiades, 1(1), 1-1. [Link]
  • Dawane, B., et al. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • Rosli, N. A. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 209-218. [Link]

Sources

A Comparative Docking Analysis of 2-Methylthieno[2,3-d]thiazole Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel heterocyclic scaffolds that can effectively and selectively modulate the activity of protein kinases remains a paramount objective. Protein kinases, as central nodes in cellular signaling pathways, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer. The thieno[2,3-d]thiazole core, a rigid bicyclic system, has emerged as a promising pharmacophore due to its structural resemblance to purine, enabling it to interact with the ATP-binding sites of various kinases. This guide presents a comprehensive comparative docking analysis of rationally designed 2-Methylthieno[2,3-d]thiazole analogs against a panel of clinically relevant protein kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF V600E), and Phosphoinositide 3-kinase (PI3K).

This analysis aims to elucidate the potential of the this compound scaffold as a versatile platform for the development of potent and selective kinase inhibitors. We will objectively compare the in silico performance of our designed analogs against established kinase inhibitors and alternative heterocyclic scaffolds, providing a rationale for future synthetic and biological investigations in this area.

The Rationale for Targeting Kinases with Thieno[2,3-d]thiazoles

Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The ATP-binding site of kinases, a highly conserved region, presents an opportunity for the design of small molecule inhibitors that can compete with endogenous ATP, thereby blocking downstream signaling.

The thieno[2,3-d]thiazole scaffold is of particular interest due to its isosteric relationship with the purine core of ATP. This inherent structural similarity provides a foundational basis for its interaction with the kinase hinge region, a critical determinant of binding affinity. Furthermore, the fused ring system offers a rigid framework upon which various substituents can be strategically placed to explore interactions with other key regions of the ATP-binding pocket, such as the hydrophobic pocket and the solvent-exposed region. This modularity allows for the fine-tuning of potency and selectivity.

Designing the this compound Analog Library

Based on established synthetic routes and structure-activity relationship (SAR) studies of related heterocyclic systems, we have designed a focused library of this compound analogs for this in silico investigation. The core scaffold is functionalized at key positions to probe different sub-pockets of the kinase active site.

Our designed analogs include:

  • MTT-1 (Unsubstituted Core): The foundational this compound scaffold to establish a baseline.

  • MTT-2 (Anilino-substituted): Introduction of an aniline moiety, a common feature in many successful kinase inhibitors, to target the hinge region and form key hydrogen bonds.

  • MTT-3 (Urea-substituted): Incorporation of a urea linkage to explore interactions with the solvent-exposed region and form additional hydrogen bonds.

  • MTT-4 (Pyridyl-substituted): A pyridine ring is introduced to enhance solubility and explore potential interactions with the DFG motif of the kinase.

For a robust comparative analysis, we have selected a panel of well-established kinase inhibitors and alternative heterocyclic scaffolds as benchmarks:

  • Known Kinase Inhibitors (Positive Controls):

    • Erlotinib: An EGFR inhibitor.

    • Sorafenib: A multi-kinase inhibitor targeting VEGFR-2 and BRAF.

    • Vemurafenib: A specific BRAF V600E inhibitor.

    • Idelalisib: A PI3Kδ inhibitor.

  • Alternative Heterocyclic Scaffolds:

    • Quinazoline: A privileged scaffold in many FDA-approved kinase inhibitors.[2]

    • Pyrido[2,3-d]pyrimidine: A scaffold known for its kinase inhibitory activity.

Experimental Protocols: A Self-Validating In Silico Workflow

To ensure the scientific integrity and reproducibility of our findings, we have designed a rigorous and self-validating computational workflow. This multi-step process, from protein preparation to post-docking analysis, is detailed below.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for 2-Methylthieno[2,3-d]thiazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Methylthieno[2,3-d]thiazole, a heterocyclic scaffold of interest in medicinal chemistry.[1][2][3] We will delve into the practical nuances of method selection, protocol development, and the rigorous validation required to ensure data integrity, adhering to the principles outlined in the ICH Q2(R1) guidelines.[4][5][6]

The Analytical Imperative: Why Method Validation Matters

Before embarking on any quantitative analysis, the chosen analytical procedure must be demonstrated to be fit for its intended purpose. This process, known as method validation, establishes through documented evidence that the method's performance characteristics are suitable and reliable for the analyte and matrix . For a compound like this compound, which may act as a crucial building block or impurity in pharmaceutical development, precise and accurate quantification is non-negotiable. Failure to properly validate a method can lead to inaccurate batch releases, flawed stability studies, and compromised patient safety.

Selecting the Right Tool: A Comparison of Analytical Techniques

The two most prevalent and powerful techniques for the quantification of small organic molecules like this compound in pharmaceutical settings are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of QC Labs

HPLC is a cornerstone of analytical chemistry, prized for its versatility, robustness, and cost-effectiveness. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a chromophore-containing molecule like this compound, UV detection offers a straightforward and reliable means of quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[7][8] This technique is particularly advantageous when dealing with complex matrices or when extremely low limits of detection are required. The use of multiple reaction monitoring (MRM) allows for the highly specific detection of the target analyte, minimizing interferences.[7]

Comparative Performance Overview
ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity GoodExcellentHPLC-UV relies on chromatographic retention time and UV absorbance, which can be subject to interference from co-eluting compounds with similar spectral properties. LC-MS/MS adds the dimension of mass-to-charge ratio (m/z) for both the parent ion and specific fragment ions, providing a much higher degree of certainty in analyte identification.[7]
Sensitivity (LOD/LOQ) Moderate (ng/mL range)High (pg/mL to fg/mL range)The inherent sensitivity of mass spectrometric detection is orders of magnitude greater than that of UV absorbance, making it ideal for trace-level analysis.[9]
Linearity & Range GoodExcellentBoth techniques can provide excellent linearity over a defined range, but LC-MS/MS often maintains linearity at much lower concentrations.
Precision ExcellentExcellentWhen properly optimized, both methods can yield highly reproducible results with low relative standard deviations (RSD).
Accuracy ExcellentExcellentAccuracy is dependent on proper calibration and sample preparation for both techniques. The use of an appropriate internal standard is crucial, especially in LC-MS/MS, to correct for matrix effects and variations in instrument response.
Cost & Complexity LowerHigherHPLC-UV systems are more common in QC labs due to their lower acquisition and maintenance costs and simpler operation. LC-MS/MS requires more specialized expertise and a larger initial investment.
Robustness HighModerateHPLC-UV methods are generally considered more robust and transferable between laboratories. LC-MS/MS methods can be more susceptible to matrix effects and require more rigorous optimization of ion source parameters.

Experimental Protocols: A Self-Validating System

The following section details a robust HPLC-UV method for the quantification of this compound, followed by a comprehensive validation protocol based on ICH Q2(R1) guidelines.[5][6]

Diagram of the HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard 1. Prepare Stock Standard (1 mg/mL in Acetonitrile) Working 2. Prepare Working Standards & QC Samples (Serial Dilution) Standard->Working Sample 3. Prepare Analytical Sample (e.g., Dissolve API in mobile phase) Injection 4. Inject onto HPLC System Working->Injection Separation 5. Isocratic Separation (C18 Column) Injection->Separation Detection 6. UV Detection (e.g., 270 nm) Separation->Detection Integration 7. Integrate Peak Area Detection->Integration Calibration 8. Construct Calibration Curve Integration->Calibration Quantification 9. Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Detailed HPLC-UV Method Protocol

This protocol is a starting point and should be optimized as part of the method development process.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Orthophosphoric acid in Water (e.g., 50:50 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of this compound (a hypothetical maximum at ~270 nm is plausible based on similar structures).[10]

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Rationale behind choices:

  • C18 Column: A C18 stationary phase is a versatile, non-polar phase suitable for retaining a wide range of small organic molecules like this compound.

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase in reversed-phase chromatography, offering good peak shape and resolution. The addition of a small amount of acid (orthophosphoric acid) helps to protonate any residual silanols on the column, improving peak symmetry.[11]

  • Isocratic Elution: For a simple quantification assay, an isocratic (constant mobile phase composition) method is preferred for its simplicity, robustness, and faster re-equilibration times compared to gradient elution.

The Validation Gauntlet: Proving Method Fitness

The following validation parameters must be assessed as per ICH Q2(R1) guidelines to ensure the analytical method is suitable for its intended purpose.[4][5]

Diagram of the Analytical Method Validation Process (ICH Q2)

Validation_Process cluster_characteristics Performance Characteristics Validation Analytical Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range LOD->LOQ

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Step-by-Step Validation Experiments
  • Specificity:

    • Objective: To demonstrate that the signal measured is unequivocally from this compound and not from any other component (e.g., impurities, degradation products, matrix components).

    • Protocol: Analyze a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a sample spiked with known related substances. The peak for this compound should be well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

  • Linearity:

    • Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument's response.

    • Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.

  • Range:

    • Objective: To define the concentration interval over which the method is precise, accurate, and linear.

    • Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the lower and upper limits of the linearity study.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol: Perform a recovery study. Spike a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD over these varied conditions should also be within acceptable limits (typically ≤ 2.0%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N). The LOD is typically where S/N is 3:1, and the LOQ is where S/N is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce minor changes to the method, such as altering the mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Conclusion: Ensuring Data of the Highest Caliber

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV presents a robust, cost-effective solution suitable for routine quality control and assays where sensitivity is not the primary concern. For bioanalysis, impurity profiling, or any application demanding ultra-low detection limits and high specificity, LC-MS/MS is the superior choice.

References

  • ICH Q2 Analytical Method Valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
  • Quality Guidelines. ICH. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Royal Society of Chemistry. [Link]
  • Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]
  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil.
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants.
  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]
  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. research-result.com. [Link]
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. SCIEX. [Link]
  • Pyrano[2,3-D]Thiazole: Synthesis. purkh.com. [Link]
  • Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. PubMed. [Link]
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Explor

Sources

Illuminating the Molecular Pathways of Thieno[2,3-d]thiazoles: A Comparative Guide to Confirming Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thieno[2,3-d]thiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents. The efficacy of these compounds is intrinsically linked to their mechanism of action (MoA) at the molecular level. For drug development professionals, unequivocally confirming this MoA is a critical step in advancing a lead candidate.

This guide provides an in-depth technical comparison of methodologies to elucidate the MoA of bioactive thieno[2,3-d]thiazoles. We will delve into the experimental causality, present self-validating protocols, and compare the performance of these compounds against established alternatives, supported by experimental data.

The Predominant Mechanism: Multi-Targeted Kinase Inhibition

A significant body of research points towards the inhibition of protein kinases as a primary MoA for many bioactive thieno[2,3-d]thiazole derivatives.[1][2] Deregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinases prime therapeutic targets.[2] Thieno[2,3-d]thiazoles have demonstrated the ability to target several key kinases implicated in oncogenesis, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the serine/threonine-protein kinase B-Raf (BRAF), particularly the V600E mutant.[1][2]

The Rationale for Targeting EGFR, VEGFR-2, and BRAF

These three kinases represent critical nodes in signaling pathways that govern cell proliferation, survival, and angiogenesis.

  • EGFR: A receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK cascade, promoting cell growth and division.[3][4] Its overexpression or mutation is common in various cancers.[3]

  • VEGFR-2: The main mediator of the pro-angiogenic effects of VEGF.[5] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.[1][5]

  • BRAF: A key component of the MAPK/ERK signaling pathway. The BRAF V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell proliferation in a significant percentage of melanomas and other cancers.[2]

The ability of a single thieno[2,3-d]thiazole derivative to inhibit multiple of these targets presents a compelling therapeutic strategy to overcome resistance mechanisms and improve efficacy.

Comparative Performance of Thieno[2,3-d]thiazole Derivatives

The following table summarizes the in vitro inhibitory activity of representative thieno[2,3-d]thiazole derivatives against key kinases, compared with established inhibitors.

Compound/DrugTarget KinaseIC50 (µM)Cancer Cell Line(s)Reference
Thieno[3,2-d]thiazole Derivative 3c EGFR0.017-[2]
VEGFR-22.259-[2]
BRAF V600E0.088-[2]
Erlotinib EGFR0.0048 (nM)-[6]
Sorafenib VEGFR-21.022-[2]
BRAF V600E0.040-[2]
Vemurafenib BRAF V600E-Melanoma[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Workflow for Validating Kinase Inhibition

A logical and sequential experimental workflow is crucial for building a robust case for kinase inhibition as the MoA.

G cluster_0 Initial Screening & Cytotoxicity cluster_1 Target Engagement & In Vitro Validation cluster_2 Cellular Mechanism Confirmation A Cell Viability Assay (MTT) B Determine GI50/IC50 across cancer cell lines A->B C In Vitro Kinase Inhibition Assay B->C Proceed with potent compounds D Determine IC50 against specific kinases (EGFR, VEGFR-2, BRAF) C->D E Western Blot Analysis D->E Confirm cellular target inhibition F Assess phosphorylation status of target kinases and downstream effectors E->F

Caption: Experimental workflow for validating kinase inhibition.

Step-by-Step Methodologies

This initial screen assesses the cytotoxic or anti-proliferative effects of the thieno[2,3-d]thiazole derivatives on various cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[7][8][9]

  • Compound Treatment: Treat the cells with serial dilutions of the thieno[2,3-d]thiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting a dose-response curve.[1][10]

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and the thieno[2,3-d]thiazole derivative at various concentrations in a kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

This technique confirms target engagement within the cellular context by assessing the phosphorylation status of the target kinase and its downstream signaling proteins.

Protocol:

  • Cell Lysis: Treat cancer cells with the thieno[2,3-d]thiazole derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-EGFR, EGFR, p-ERK, ERK).[3]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.

Beyond Kinase Inhibition: Exploring Alternative Mechanisms

While kinase inhibition is a dominant theme, the structural versatility of thieno[2,3-d]thiazoles allows for other biological activities. A thorough investigation of the MoA should also consider these possibilities.

Induction of Apoptosis

Several studies have shown that thieno[2,3-d]thiazole and related compounds can induce programmed cell death, or apoptosis, in cancer cells.[5][9][12][13] This is a highly desirable characteristic for an anticancer agent.

G Thieno_Thiazole Thieno[2,3-d]thiazole Derivative ROS Increased Reactive Oxygen Species (ROS) Thieno_Thiazole->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (e.g., Caspase-3, -8, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by some thieno[2,3-d]thiazoles.

Experimental Validation:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can quantify the percentage of apoptotic and necrotic cells.

  • Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases like caspase-3 and caspase-7.

  • Measurement of Reactive Oxygen Species (ROS): Cellular probes like DCFDA can be used with flow cytometry or fluorescence microscopy to detect increases in intracellular ROS, which can be a trigger for apoptosis.[12]

Anti-inflammatory and Antimicrobial Activity

The thieno[2,3-d]thiazole scaffold is also present in compounds with documented anti-inflammatory and antimicrobial properties.[14][15]

  • Anti-inflammatory Mechanism: While the precise mechanisms for thieno[2,3-d]thiazoles are still under investigation, related thieno[2,3-d]pyrimidine derivatives have shown anti-inflammatory effects.[14][16][17] Potential mechanisms could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

  • Antimicrobial Mechanism: The mechanism of antimicrobial action for many thiazole derivatives is not fully elucidated but is thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[18][19] Some thieno[2,3-d]pyrimidinediones have shown potent activity against drug-resistant Gram-positive bacteria.[4][20]

Experimental Validation:

  • Anti-inflammatory Assays: In vitro assays can measure the inhibition of inflammatory mediators like nitric oxide (NO) or prostaglandins in cell-based models (e.g., LPS-stimulated macrophages).

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi can be determined using broth microdilution methods.

Conclusion

Confirming the mechanism of action for bioactive thieno[2,3-d]thiazoles is a multifaceted process that requires a systematic and evidence-based approach. While multi-targeted kinase inhibition is a well-established and compelling MoA for many derivatives, a comprehensive evaluation should also explore other potential pathways such as the induction of apoptosis and anti-inflammatory or antimicrobial effects. By employing the rigorous experimental workflows and detailed protocols outlined in this guide, researchers can build a strong, data-driven case for the therapeutic potential of their thieno[2,3-d]thiazole compounds, paving the way for the development of novel and effective therapies.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Bräse, S., & Youssif, B. G. M. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014.
  • Blelloch, R. (n.d.). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.
  • Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
  • Dmytrenko, O., Gurska, S., Lesyk, R., Karkhut, A., & Stoika, R. (2023). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules, 28(14), 5397.
  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC advances, 12(1), 561-577.
  • ResearchGate. (n.d.). Mechanism of action of erlotinib.
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC advances, 12(1), 561-577.
  • da Silva, A. C. G., de Oliveira, T. B., de Faria, A. R., de Lima, M. C. A., Pitta, I. R., & de Melo, R. G. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 146, 596-605.
  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • RSC Publishing. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][9]triazolo[1,5-a]pyrimidine Deriv
  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. (2022). ChemMedChem, 17(17), e202200207.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Letters in Organic Chemistry, 19(10), 824-837.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2015). Biomedical Research, 26(4).
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Molecules, 25(11), 2649.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 209-224.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Antibiotics, 11(11), 1621.
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. (2018). Scientia Pharmaceutica, 86(3), 28.
  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (2007). Acta Pharmaceutica, 57(4), 395-411.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947.
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2021). Frontiers in Chemistry, 9, 730626.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2022). Biointerface Research in Applied Chemistry, 12(2), 2171-2195.
  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (2007). Acta Pharmaceutica, 57(4), 395-411.
  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (2007). Semantic Scholar.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-Methylthieno[2,3-d]thiazole (CAS No. 61612-02-0). In the absence of a specific Safety Data Sheet (SDS) with complete hazard and disposal information for this compound, this document synthesizes data from structurally similar thiazole derivatives and established best practices for hazardous waste management.[1] The core principle of this guide is to treat this compound with a high degree of caution, managing it as a hazardous waste until specific data becomes available.

Disclaimer: This guide is intended for informational purposes and is based on the best available information for similar chemical compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances. All waste disposal activities must comply with local, state, and federal regulations.

Part 1: Hazard Assessment and Causality

The operational decision to handle this compound as a flammable and potentially toxic substance is a precautionary measure rooted in the principles of chemical safety. Flammability in organic compounds is often associated with a low flash point, meaning the substance can ignite at relatively low temperatures.[4][5] Toxicity can arise from the compound's interaction with biological systems. Therefore, the disposal procedures outlined below are designed to mitigate these inferred risks.

Potential Hazard Basis of Assessment (Structurally Similar Compounds) Primary Safety Concern
Flammability Thiazole and 2-Methylthiazole are classified as flammable liquids.[2][6]Fire or explosion risk, especially when exposed to ignition sources.[7]
Toxicity Harmful if swallowed; potential for skin, eye, and respiratory irritation.[2][3]Acute health effects from exposure and potential for long-term health impacts.
Environmental Hazard Many organic compounds are toxic to aquatic life.[3][8]Contamination of soil and water systems if not disposed of correctly.

Part 2: Personal Protective Equipment (PPE) and Spill Response

Personal Protective Equipment (PPE)

Given the potential for flammability and toxicity, stringent adherence to PPE protocols is mandatory when handling this compound waste.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A flame-retardant lab coat is essential. Additional protective clothing, such as an apron or oversleeves, may be necessary if there is a risk of significant skin contact.[9]

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

Emergency Spill Procedures

In the event of a spill, immediate and decisive action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[8]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material and any contaminated soil or items into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's EHS department.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following protocol provides a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Proper identification and segregation are the foundational steps of responsible waste management.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic"). Do not use abbreviations.

  • Segregation: Keep this compound waste separate from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[8][10]

Step 2: Container Management

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with this compound. Glass or a suitable type of plastic container is generally appropriate.[4]

  • Container Condition: Ensure the container is in good condition, with a securely sealing lid.

  • Filling: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[10]

  • Closure: Keep the container closed at all times, except when adding waste.[4]

Step 3: Storage and Accumulation

Waste must be stored safely in a designated satellite accumulation area pending disposal.

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Incompatible Materials: Ensure that the storage area does not contain incompatible chemicals.

Step 4: Final Disposal

The final disposal of this compound must be conducted through an approved hazardous waste management facility.

  • Professional Disposal Service: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for this.[11]

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and the disposal company. This documentation is a legal record of the proper management of the hazardous waste.

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Final Disposal start Generation of This compound Waste assess_hazards Hazard Assessment: Treat as Flammable & Toxic (based on similar compounds) start->assess_hazards select_ppe Select Appropriate PPE: - Goggles - Chem-resistant gloves - Lab coat assess_hazards->select_ppe label_waste Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Hazards select_ppe->label_waste segregate Segregate from Incompatible Wastes label_waste->segregate container Use Compatible, Leak-proof Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs professional_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->professional_disposal

Caption: Disposal workflow for this compound.

References

  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal.
  • Yale Environmental Health & Safety. Standard Operating Procedure: Flammable Liquids.
  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids.
  • Greenflow. (2024, October 1). How Do You Handle Flammable Hazardous Waste?.
  • MBL Life Science. (2025, January 27). Safety Data Sheet.
  • Environmental Health & Safety (EHS). Hazardous Waste: EPA U-List Chemicals.
  • Texas Commission on Environmental Quality. Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • MIKROMOL. 2-Methylthieno[2,3-d]isothiazo | MM0247.06-0025.
  • US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • US EPA. EPA HAZARDOUS WASTE CODES.

Sources

Comprehensive Safety and Handling Guide for 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Precautionary Approach

Due to the lack of specific toxicity data for 2-Methylthieno[2,3-d]thiazole, we must infer potential hazards from its chemical structure and the known properties of similar compounds. The core structure contains a thiazole ring, a sulfur-containing heterocycle.

Inferred Hazards based on Analogy to Thiazole:

  • Acute Toxicity: Harmful if swallowed.[5][6] Animal studies on thiazole suggest that ingestion of less than 150 grams could cause serious health damage.[3]

  • Skin and Eye Contact: Expected to be a skin irritant and capable of causing severe eye damage.[3][7]

  • Respiratory Irritation: May cause respiratory irritation.[3][7]

  • Flammability: Thiazole is a flammable liquid.[8] While the flammability of this compound is not determined, it should be treated as a potential fire risk.

  • Combustion Products: Burning may produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[3][8]

Given these potential risks, all handling must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is critical when working with chemicals of unknown toxicity.[9][10] The following table outlines the minimum required PPE for handling this compound.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood)ANSI Z87.1-compliant safety glasses with side shields.[11]Double-gloving: Nitrile gloves (inner) with a chemically resistant outer glove (e.g., butyl rubber or Silver Shield).[11]Flame-resistant lab coat, fully buttoned.[12]Not typically required if handled exclusively within a certified chemical fume hood.
High-Volume Handling / Splash Potential (e.g., synthesis, purification, pouring)Chemical splash goggles and a full-face shield.[11][12]Double-gloving as above. Ensure gloves are appropriate for any solvents being used.Flame-resistant lab coat and a chemically resistant apron.[13]Use within a certified chemical fume hood is mandatory.
Spill Cleanup Chemical splash goggles and a full-face shield.[11]Heavy-duty, chemically resistant gloves (e.g., butyl rubber, Viton).Chemically resistant coveralls (e.g., Tyvek).[13]Air-purifying respirator with an organic vapor/acid gas cartridge, or SCBA for large spills.[4]
Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict operational plan is crucial for minimizing risk. These protocols are designed to be self-validating by incorporating safety checks at each stage.

3.1. Preparation and Engineering Controls

  • Designate a Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[2]

  • Verify Safety Equipment: Before starting, ensure that a safety shower and eyewash station are accessible and have been recently tested.

  • Assemble Materials: Gather all necessary equipment, chemicals, and waste containers to avoid leaving the designated area during the procedure.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.[2]

3.2. Donning PPE: A Deliberate Sequence

  • Body Protection: Don a flame-resistant lab coat, ensuring it is fully buttoned. If a high splash risk exists, add a chemical-resistant apron.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Eye and Face Protection: Wear safety glasses or chemical splash goggles. Add a face shield for high-volume operations.

  • Outer Gloves: Put on the second, chemically resistant pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3.3. Handling the Compound

  • Dispensing: Carefully weigh or measure the compound within the fume hood. Use tools (spatulas, pipettes with disposable tips) dedicated to this chemical to prevent cross-contamination.[14]

  • Solutions: When dissolving, add the solid slowly to the solvent to avoid splashing.

  • Reactions: Keep all reaction vessels closed or covered to the extent possible to prevent the release of vapors.

  • Avoidance of Contact: Always maintain a safe distance and avoid direct contact. Never smell or taste chemicals.[15] Wash hands thoroughly after handling, even if gloves were worn.[4]

3.4. Doffing PPE: Preventing Contamination

  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by goggles/glasses, handling them by the earpieces.

  • Body Protection: Remove the lab coat or apron, folding the contaminated side inward.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately wash your hands with soap and water.

Disposal Plan: Managing the Waste Stream

Proper segregation and disposal of waste are critical to laboratory and environmental safety.

4.1. Waste Segregation

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[16] Because the compound contains sulfur and nitrogen, it may fall under specific disposal categories.[17]

  • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.

4.2. Labeling and Storage

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an indication of its inferred hazards (e.g., "Toxic," "Irritant").[2]

  • Store waste containers in a designated satellite accumulation area with secondary containment until they are collected by your institution's Environmental Health and Safety (EHS) department.[2]

4.3. Decontamination

  • Wipe down all surfaces and equipment in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the towels as solid hazardous waste.

  • Non-disposable equipment, such as glassware, should be rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste before standard washing.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment.

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess Task: Volume and Splash Potential start->assess_task low_volume Low Volume / No Splash Risk (e.g., Weighing) assess_task->low_volume Low high_volume High Volume / Splash Risk (e.g., Synthesis, Pouring) assess_task->high_volume High spill Emergency: Spill or Release assess_task->spill Spill ppe_low Minimum PPE: - Safety Glasses - Double Gloves - Flame-Resistant Lab Coat low_volume->ppe_low ppe_high Enhanced PPE: - Goggles & Face Shield - Double Gloves - FR Lab Coat & Apron high_volume->ppe_high ppe_spill Spill Response PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Coveralls - Respirator (as needed) spill->ppe_spill fume_hood Work in Certified Chemical Fume Hood ppe_low->fume_hood ppe_high->fume_hood end Proceed with Task ppe_spill->end fume_hood->end

Caption: PPE selection workflow for handling this compound.

References

  • University of Pittsburgh. (2023). GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS. Retrieved from University of Pittsburgh Safety Manual.
  • BenchChem. (2025). Essential Safety and Handling Protocols for Uncharacterized Compounds Like AC-94149.
  • ChemicalBook. (2022). This compound - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Material Safety Data Sheet.
  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • The University of Alabama in Huntsville. (2014). UAH Laboratory Personal Protective Equipment.
  • University of California, Berkeley, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy.
  • PubChem. (n.d.). Thieno[2,3-d]thiazole.
  • ECHEMI. (n.d.). Thiazole SDS, 288-47-1 Safety Data Sheets.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • PubChem. (n.d.). Thiazole.
  • Fisher Scientific. (2021). Thiazole SAFETY DATA SHEET.
  • Villa Crop Protection. (2022). thiazole 500 sc safety data sheet.
  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
  • Sigma-Aldrich. (2024). Thiazole Orange SAFETY DATA SHEET.
  • Lab Waste. (2025). Laboratory Waste Guide 2025.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Sigma-Aldrich. (2025). Thiazole SAFETY DATA SHEET.
  • University of Massachusetts Lowell. (n.d.). Waste handling in the organic chemistry lab.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Management of Waste.
  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Government of Alberta. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Chen, Y., et al. (n.d.). Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. PubMed.
  • World Health Organization. (n.d.). Sulfur-Containing Heterocyclic Compounds.
  • Government of Alberta. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthieno[2,3-d]thiazole
Reactant of Route 2
2-Methylthieno[2,3-d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.